Product packaging for 3-Methylpent-2-enoic acid(Cat. No.:)

3-Methylpent-2-enoic acid

Cat. No.: B12502911
M. Wt: 114.14 g/mol
InChI Key: RSFQOQOSOMBPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpent-2-enoic acid is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It belongs to the class of methyl-branched fatty acids, characterized by an acyl chain with a methyl branch . This compound is provided for research and development purposes and is strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this unsaturated fatty acid for its structure and properties. The (E)-3-methylpent-2-enoic acid isomer is of particular interest as it has been identified as a natural product found in species such as Senecio squalidus . Its structure makes it a valuable intermediate or building block in organic synthesis and chemical process development. Available safety information indicates that this compound requires careful handling. It may be harmful if it comes into contact with skin or is swallowed, and can cause severe skin burns and eye damage . For safe handling, always refer to the Safety Data Sheet. The product is typically stored in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B12502911 3-Methylpent-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQOQOSOMBPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901013
Record name NoName_61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-3-Methylpent-2-enoic Acid: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-3-Methylpent-2-enoic acid is a methyl-branched unsaturated fatty acid that has been identified as a natural constituent in select plant species. This technical guide provides an in-depth exploration of its occurrence, putative biosynthetic pathway, and the methodologies for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the scientific investigation of this and similar plant-derived small molecules.

Introduction

(E)-3-Methylpent-2-enoic acid (C6H10O2, Molar Mass: 114.14 g/mol ) is a short-chain fatty acid characterized by a methyl branch at the third carbon and a double bond in the E configuration between the second and third carbons.[1] While not a ubiquitous compound in the plant kingdom, its presence has been noted, particularly within the Asteraceae family. Understanding the natural sources, biosynthesis, and chemical properties of such compounds is fundamental to exploring their potential biological activities and applications. This guide synthesizes the current knowledge on (E)-3-Methylpent-2-enoic acid, providing a scientific framework for its study.

Natural Occurrence in the Plant Kingdom

The documented presence of (E)-3-Methylpent-2-enoic acid is predominantly within the genus Senecio, a member of the extensive Asteraceae family. This suggests a specific metabolic capacity within this genus for the production of this particular branched-chain fatty acid.

Plant SpeciesFamilyReported Occurrence of (E)-3-Methylpent-2-enoic acid
Senecio nebrodensisAsteraceaeYes[2]
Senecio lividusAsteraceaeYes[1]
Senecio squalidusAsteraceaeYes[3]

Table 1: Documented plant sources of (E)-3-Methylpent-2-enoic acid.

The concentration of this and other volatile organic compounds in Senecio species can vary based on factors such as the plant's developmental stage, geographical location, and environmental stressors.

Putative Biosynthetic Pathway

The biosynthesis of short-chain branched fatty acids in plants is intricately linked to the catabolism of branched-chain amino acids (BCAAs).[4][5] The carbon skeleton of (E)-3-Methylpent-2-enoic acid strongly suggests its origin from the amino acid isoleucine. The proposed pathway involves a series of enzymatic reactions that convert isoleucine into a precursor that can be further modified.

The key steps are hypothesized as follows:

  • Transamination: Isoleucine undergoes transamination to its corresponding α-keto acid, 3-methyl-2-oxopentanoic acid. This reaction is catalyzed by a branched-chain aminotransferase (BCAT).[6]

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA.[4] This step is a critical juncture, channeling the carbon skeleton from amino acid metabolism to fatty acid synthesis.

  • Acyl-CoA Dehydrogenation: Subsequent desaturation of 2-methylbutanoyl-CoA would introduce the double bond, leading to the formation of (E)-3-methylpent-2-enoyl-CoA.

  • Thioesterase Activity: Finally, the hydrolysis of the thioester bond by a thioesterase would release the free fatty acid, (E)-3-Methylpent-2-enoic acid.

Biosynthesis of (E)-3-Methylpent-2-enoic acid Isoleucine Isoleucine alpha_keto_acid 3-Methyl-2-oxopentanoic acid Isoleucine->alpha_keto_acid Branched-chain aminotransferase (BCAT) acyl_CoA 2-Methylbutanoyl-CoA alpha_keto_acid->acyl_CoA Oxidative decarboxylation unsaturated_acyl_CoA (E)-3-Methylpent-2-enoyl-CoA acyl_CoA->unsaturated_acyl_CoA Acyl-CoA dehydrogenase final_product (E)-3-Methylpent-2-enoic acid unsaturated_acyl_CoA->final_product Thioesterase Extraction and Isolation Workflow start Plant Material (Senecio sp.) grind Grinding start->grind extract Ethanol Maceration grind->extract concentrate Rotary Evaporation extract->concentrate partition Liquid-Liquid Partitioning (Hexane/Water) concentrate->partition acid_base Acid-Base Extraction (NaHCO3 / Diethyl Ether) partition->acid_base acidify Acidification (HCl) and Re-extraction (Diethyl Ether) acid_base->acidify purify SPE and/or Preparative HPLC acidify->purify final Purified (E)-3-Methylpent-2-enoic acid purify->final Analytical Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis start Purified Extract derivatization Derivatization (Esterification) start->derivatization nmr_sample Sample Preparation (Deuterated Solvent) start->nmr_sample gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection & Fragmentation gc_separation->ms_detection gcms_id Identification via Mass Spectrum Library ms_detection->gcms_id h_nmr 1H NMR nmr_sample->h_nmr c_nmr 13C NMR nmr_sample->c_nmr nmr_id Structural Elucidation h_nmr->nmr_id c_nmr->nmr_id

Sources

Whitepaper: A Technical Guide to the Elucidation of the (Z)-3-Methylpent-2-enoic Acid Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-3-Methylpent-2-enoic acid is a branched-chain unsaturated fatty acid with significance as a signaling molecule and a potential precursor for valuable pharmaceuticals and agrochemicals.[1][2] Despite its simple structure, its precise biosynthetic origin in many organisms remains undefined. This guide provides a comprehensive, field-proven framework for the systematic elucidation of its metabolic pathway. We move beyond theoretical steps to detail the causality behind experimental choices, presenting a self-validating workflow that integrates isotopic labeling, genomics, functional genetics, and in vitro biochemistry. This document serves as a technical blueprint for researchers aiming to uncover novel metabolic routes, identify new enzymatic functions, and engineer pathways for targeted production.

Introduction: The Enigma of a C6 Metabolite

(Z)-3-Methylpent-2-enoic acid is a C6 methyl-branched fatty acid.[2] Such molecules often arise from the catabolism of branched-chain amino acids or through specialized fatty acid or polyketide synthesis pathways. Understanding its origin is crucial for several reasons:

  • Metabolic Mapping: Elucidating the pathway provides a fundamental understanding of an organism's metabolic network and how it allocates resources.[3][4]

  • Enzyme Discovery: Novel pathways often contain enzymes with unique substrate specificities or catalytic mechanisms, which are valuable tools for biocatalysis and synthetic biology.[5]

  • Metabolic Engineering: Once the pathway is known, it can be engineered into microbial hosts for the sustainable production of the acid or its derivatives.[6][7]

Based on its chemical structure, we can formulate two primary biosynthetic hypotheses.

Primary Hypothesis: Isoleucine Catabolism

The carbon skeleton of (Z)-3-methylpent-2-enoic acid strongly resembles that of the amino acid L-isoleucine. Standard isoleucine degradation pathways in mitochondria involve a series of steps that produce key intermediates like 2-methylbutyryl-CoA and tiglyl-CoA.[8] We hypothesize that this pathway is diverted to produce the target molecule.

Alternative Hypothesis: De Novo Synthesis

An alternative route could involve the de novo assembly from smaller building blocks, analogous to fatty acid or polyketide synthesis. For instance, the condensation of one propionyl-CoA unit with one acetyl-CoA unit could form the C5 backbone, followed by a reduction, dehydration, and a subsequent methylation or rearrangement step.

The following guide outlines a robust, multi-phase strategy to test these hypotheses and definitively establish the biosynthetic route.

A Phased Experimental Strategy for Pathway Elucidation

Our approach is a sequential, four-phase workflow where the results of each phase inform and validate the next. This ensures a logical progression from identifying primary precursors to full enzymatic characterization.

G cluster_0 Phase 1: Precursor Identification cluster_1 Phase 2: Gene Cluster Identification cluster_2 Phase 3: Functional Genomics cluster_3 Phase 4: Biochemical Validation A Hypothesis Formulation (Isoleucine vs. De Novo) B Stable Isotope Labeling Studies (e.g., ¹³C-Isoleucine, ¹³C-Propionate) A->B C Metabolite Extraction & Analysis (GC-MS, NMR) B->C D Label Incorporation Analysis C->D F Bioinformatic Analysis (antiSMASH, BLAST) D->F Informs Search Criteria E Genome Sequencing of Producing Organism E->F G Identification of Candidate Biosynthetic Gene Cluster (BGC) F->G H Gene Knockout of Candidate Genes G->H Provides Targets I Heterologous Expression of BGC G->I Provides Targets J Phenotypic Analysis (Loss/Gain of Production) H->J I->J K Recombinant Protein Expression & Purification J->K Confirms Gene Function L In Vitro Enzyme Assays with Proposed Substrates K->L M Intermediate Identification L->M N N M->N Pathway Elucidated

Figure 1: Overall Experimental Workflow for Pathway Elucidation.

Phase 1: Identifying the Building Blocks via Isotopic Labeling

The foundational step in pathway elucidation is to identify the primary metabolic precursors.[3] Stable isotope labeling is the most powerful and definitive technique for this purpose.[9][10] By feeding a producing organism with specifically labeled compounds, we can trace the atoms' fate into the final product.

Rationale and Experimental Design

The choice of labeled precursors is dictated by our hypotheses. To distinguish between the isoleucine catabolism and de novo synthesis routes, we will use a panel of ¹³C-labeled compounds.

Labeled Precursor FedExpected Outcome if Hypothesis is CorrectRationale
U-¹³C-L-Isoleucine Hypothesis 1 (Isoleucine): High incorporation, with the product showing a mass shift of +6 Da.Directly tests the involvement of the intact isoleucine carbon skeleton.
1-¹³C-Propionate Hypothesis 2 (De Novo): Incorporation of one labeled carbon.Propionyl-CoA is a common starter unit for branched-chain fatty acid synthesis.
1,2-¹³C-Acetate Hypothesis 2 (De Novo): Incorporation of two labeled carbons.Acetyl-CoA is the primary extender unit in fatty acid and polyketide synthesis.
U-¹³C-Glucose Control: General labeling of multiple precursors through central metabolism.Confirms the metabolite is actively biosynthesized and helps map central metabolic inputs.[11]
Protocol 1: Stable Isotope Feeding Experiment
  • Culture Preparation: Grow the producing organism in a defined minimal medium to avoid dilution of the label with unlabeled precursors from complex media components.

  • Precursor Addition: Once the culture reaches the early-to-mid exponential growth phase (when secondary metabolism is often induced), add the sterile, isotopically labeled precursor to a final concentration of 1-2 g/L. Run a parallel culture with an equivalent amount of unlabeled precursor as a control.

  • Incubation: Continue the fermentation for a period determined by preliminary time-course experiments to maximize product titer.

  • Metabolite Extraction:

    • Centrifuge the culture to separate biomass from the supernatant.

    • Acidify the supernatant to pH ~2 with HCl to protonate the carboxylic acid.

    • Perform a liquid-liquid extraction with an equal volume of methyl tert-butyl ether (MTBE).[12]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) layer and dry it under a stream of nitrogen gas.

  • Analysis: Re-dissolve the dried extract in a suitable solvent for GC-MS and NMR analysis. The use of stable isotopes allows for analysis by both MS (for mass shifts) and NMR (for precise label position).[10][13]

Proposed Pathway and Key Enzymes

Assuming the isoleucine catabolism hypothesis is correct, the pathway would likely proceed through the following steps, each catalyzed by a specific class of enzyme.

G Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT (Aminotransferase) MeButCoA 2-Methylbutyryl-CoA KetoAcid->MeButCoA BCKDH (Dehydrogenase) TiglCoA Tiglyl-CoA (2-Methylcrotonyl-CoA) MeButCoA->TiglCoA ACAD (Acyl-CoA Dehydrogenase) Hydrate 3-Hydroxy-2-methylbutyryl-CoA TiglCoA->Hydrate ECH (Enoyl-CoA Hydratase) Elongate Hypothetical C6 Intermediate TiglCoA->Elongate Elongase/Synthase? (Hypothesized) Oxidize 3-Keto-2-methylbutyryl-CoA Hydrate->Oxidize HACD (Dehydrogenase) Product (Z)-3-Methylpent-2-enoic acid Elongate->Product Thioesterase?

Figure 2: Hypothesized Biosynthetic Pathway from L-Isoleucine.

Key enzyme families likely involved include:

  • Branched-Chain Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the α,β-dehydrogenation of acyl-CoA esters, a critical step in fatty acid and amino acid metabolism.[8][14][15] A specific ACAD is likely responsible for converting 2-methylbutyryl-CoA to tiglyl-CoA.[16][17]

  • Enoyl-CoA Hydratases (ECHs): These enzymes catalyze the stereospecific hydration and dehydration of enoyl-CoA intermediates.[18][19] An (R)-specific enoyl-CoA hydratase could act on tiglyl-CoA or a downstream intermediate.[20][21][22]

Phase 2 & 3: From Isotope Data to Gene Function

The results from the labeling studies guide the search for the responsible genes. If isoleucine is confirmed as the precursor, we would search the organism's genome for a gene cluster containing homologs of ACADs, ECHs, and other enzymes involved in amino acid catabolism.

Protocol 2: Gene Knockout for Functional Validation

Gene knockout is the gold standard for confirming a gene's role in a pathway.[6][23] Disruption of a key biosynthetic gene should abolish the production of the final product.

  • Target Selection: Identify a candidate gene from the putative BGC (e.g., the ACAD or ECH homolog).

  • Construct Design: Design a CRISPR/Cas9-based knockout system with a guide RNA specific to the target gene.

  • Transformation: Introduce the knockout construct into the host organism using an established transformation protocol (e.g., protoplast transformation for fungi).[23]

  • Mutant Screening: Select transformants and verify the gene deletion via PCR and sequencing.

  • Phenotypic Analysis:

    • Cultivate the confirmed knockout mutant and the wild-type strain under producing conditions.

    • Extract metabolites as described in Protocol 1.

    • Analyze extracts using GC-MS. The absence of the (Z)-3-methylpent-2-enoic acid peak in the mutant, which is present in the wild-type, confirms the gene's essential role.[24]

  • Complementation (Rescue): Re-introduce a functional copy of the knocked-out gene into the mutant. Restoration of product formation provides definitive proof of the gene's function.[24]

G WT Wild-Type Organism KO Gene X Knockout Mutant WT->KO CRISPR/Cas9 Deletion WT_Result Product Detected WT->WT_Result Analysis Rescue Complemented Mutant (KO + Gene X) KO->Rescue Gene Re-introduction KO_Result Product Absent KO->KO_Result Analysis Rescue_Result Product Restored Rescue->Rescue_Result Analysis

Sources

A Technical Guide to the Spectral Analysis of 3-Methylpent-2-enoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to differentiate and characterize the geometric isomers of 3-methylpent-2-enoic acid: the (E)-isomer (commonly known as tiglic acid) and the (Z)-isomer (commonly known as angelic acid). As these isomers exhibit distinct physical, chemical, and biological properties, their unambiguous identification is paramount in fields ranging from natural product chemistry to pharmaceutical development.[1] This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these compounds. We will explore the causal relationships between molecular geometry and spectral output, provide detailed experimental protocols, and present comparative data to serve as a reference for researchers.

Introduction: The Significance of Isomeric Differentiation

This compound, a C6 α,β-unsaturated carboxylic acid, exists as two geometric isomers due to restricted rotation around the C2=C3 double bond. In the (E)-isomer (tiglic acid), the carboxyl group and the ethyl group are on opposite sides of the double bond, leading to a more linear and thermodynamically stable structure.[1] Conversely, in the (Z)-isomer (angelic acid), these higher-priority groups are on the same side, resulting in greater steric strain.[1] This seemingly subtle difference in spatial arrangement gives rise to significant variations in their physicochemical properties, including melting point, acidity, and biological activity.[1] Esters of these acids are found in various essential oils and have applications as flavoring agents and in traditional medicines.[1] Therefore, robust analytical methods for their unequivocal identification are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Assignment

NMR spectroscopy is arguably the most powerful technique for distinguishing between the (E) and (Z) isomers of this compound. Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts, coupling constants, and nuclear Overhauser effects (nOe).

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectra of the two isomers show distinct differences, particularly for the vinyl proton and the allylic protons.

  • The Vinyl Proton (H-2): The chemical shift of the proton at the C2 position is highly sensitive to the geometry of the double bond. In the (E)-isomer, this proton is typically found further downfield compared to the (Z)-isomer. This is due to the anisotropic effect of the carbonyl group in the carboxylic acid function.

  • Allylic Protons (CH₃ at C3 and CH₂ at C4): The spatial proximity of these protons to the carboxylic acid group and the other methyl group differs between the isomers. This results in noticeable variations in their chemical shifts.

  • The Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[2][3][4][5] Its position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][4][5][6] The signal will disappear upon the addition of D₂O, which is a key diagnostic test for exchangeable protons like the one in a carboxylic acid.[2][3][4][7]

Table 1: Comparative ¹H NMR Spectral Data (Representative Values in CDCl₃)

Proton Assignment(E)-3-Methylpent-2-enoic Acid (Tiglic Acid) Chemical Shift (δ ppm)(Z)-3-Methylpent-2-enoic Acid (Angelic Acid) Chemical Shift (δ ppm)Multiplicity
-COOH~12.0~12.0broad singlet
H-2~5.7~5.8singlet
H-4 (-CH₂-)~2.2~2.1quartet
C3-CH₃~1.8~2.0singlet
H-5 (-CH₃)~1.1~1.0triplet

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra also provide clear evidence for isomeric differentiation. The chemical shifts of the carbon atoms involved in and adjacent to the double bond are particularly informative.

  • Carbonyl Carbon (C1): The carbonyl carbon of α,β-unsaturated carboxylic acids typically resonates in the range of 165-185 ppm.[4][5][8]

  • Olefinic Carbons (C2 and C3): The electronic environment around these carbons is influenced by the stereochemistry, leading to different chemical shifts for the (E) and (Z) isomers.

  • Allylic Carbons (C4 and C3-CH₃): The steric compression experienced by the allylic methyl and methylene carbons can cause shifts in their resonance frequencies. The "gamma-gauche" effect often results in an upfield shift for a carbon that is sterically crowded.

Table 2: Comparative ¹³C NMR Spectral Data (Representative Values in CDCl₃)

Carbon Assignment(E)-3-Methylpent-2-enoic Acid (Tiglic Acid) Chemical Shift (δ ppm)(Z)-3-Methylpent-2-enoic Acid (Angelic Acid) Chemical Shift (δ ppm)
C1 (-COOH)~173~172
C2~116~117
C3~161~159
C4 (-CH₂-)~23~21
C3-CH₃~15~20
C5 (-CH₃)~12~14

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.

Experimental Protocol for NMR Analysis

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves the sample well and has minimal overlapping signals. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it reduces the rate of proton exchange, resulting in a sharper -COOH signal.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the -COOH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear.[2][3][4][7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or TMS.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of the carboxylic acid functional group, which is a defining feature of both isomers.[10] While it is less definitive than NMR for distinguishing between the (E) and (Z) isomers, subtle differences in the "fingerprint region" can be observed.[1]

Key Diagnostic Absorptions:

  • O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 to 3300 cm⁻¹.[11][12][13] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form.[11][12] This band often overlaps with the C-H stretching absorptions.[11]

  • C=O Stretch: A strong, sharp absorption appears in the region of 1680-1730 cm⁻¹.[10] Conjugation with the C=C double bond shifts this peak to a lower wavenumber compared to saturated carboxylic acids.[10][14]

  • C=C Stretch: A medium intensity absorption is expected around 1650 cm⁻¹.[1]

  • C-O Stretch: This appears as a medium intensity band between 1210 and 1320 cm⁻¹.[10][11]

Table 3: Key IR Absorption Frequencies

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)2500 - 3300Strong, Very Broad
C=O Stretch (Conjugated)1680 - 1730Strong, Sharp
C=C Stretch~1650Medium
C-O Stretch1210 - 1320Medium
Experimental Protocol for IR Analysis

Rationale for Experimental Choices:

  • Sample Preparation: For liquid samples or low-melting solids, the neat liquid film method using salt plates (NaCl or KBr) is simple and effective. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

Step-by-Step Methodology (Neat Liquid Film):

  • Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl).

  • Gently place a second salt plate on top to create a thin liquid film between the plates.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum.

  • Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or chloroform) immediately after use to prevent damage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. The (E) and (Z) isomers will have the same molecular weight but may exhibit subtle differences in the relative abundances of their fragment ions.

Expected Observations:

  • Molecular Ion Peak (M⁺•): Both isomers will show a molecular ion peak at m/z = 114.14, corresponding to the molecular formula C₆H₁₀O₂.[15][16]

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-•OH): A fragment at m/z = 97.

    • Loss of a carboxyl group (-•COOH): A fragment at m/z = 69.

    • McLafferty Rearrangement: Carboxylic acids can undergo this characteristic rearrangement, though it may be less prominent in these specific structures.

    • Alpha-cleavage: Cleavage of the bond between C2 and C3.

Experimental Protocol for GC-MS Analysis

Rationale for Experimental Choices:

  • Gas Chromatography (GC) Coupling: GC is an ideal separation technique for volatile and thermally stable compounds like these isomers, allowing for their separation before introduction into the mass spectrometer.

  • Derivatization: Carboxylic acids can be analyzed directly, but derivatization (e.g., silylation with BSTFA or MSTFA) is often employed to increase volatility and improve peak shape.[17][18][19]

  • Ionization Method: Electron Impact (EI) is a common, robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Step-by-Step Methodology:

  • Sample Preparation (with Derivatization):

    • Evaporate a small amount of the sample to dryness under a stream of nitrogen.[18]

    • Add a silylating agent (e.g., 50 µL of MSTFA) and an appropriate solvent (e.g., pyridine or dichloromethane).[18]

    • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.[18][20]

  • GC Separation:

    • Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).

    • Employ a temperature program to separate the isomers, for example, starting at 70°C and ramping up to 280°C.[17][18][20]

  • MS Detection:

    • Operate the mass spectrometer in full scan mode (e.g., scanning from m/z 40 to 300) to obtain the complete mass spectrum.[21]

    • Use a standard EI energy of 70 eV.[18]

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra to determine the molecular ion and fragmentation patterns.

Integrated Spectral Analysis and Data Visualization

A conclusive structural determination relies on the synthesis of data from all three techniques. NMR provides the definitive assignment of the E/Z geometry, IR confirms the presence of the carboxylic acid functionality, and MS verifies the molecular weight and provides corroborating structural information.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectral analysis and differentiation of this compound isomers.

Spectral_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Primary Data Output cluster_interpretation Interpretation & Conclusion Sample Unknown Isomer (E) or (Z) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry (GC-MS) Sample->MS Parallel Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (O-H, C=O, C=C) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Interpretation Integrated Data Analysis NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Conclusion Definitive Isomer Assignment ((E) or (Z)) Interpretation->Conclusion Synthesize & Correlate

Caption: Workflow for the spectral differentiation of this compound isomers.

Conclusion

The differentiation of the (E) and (Z) isomers of this compound is a critical analytical task in various scientific disciplines. This guide has outlined a multi-technique spectroscopic approach, leveraging the strengths of NMR, IR, and MS. While IR and MS are invaluable for functional group identification and molecular weight determination, NMR spectroscopy stands out as the definitive method for unambiguous assignment of the double bond geometry. By following the detailed protocols and utilizing the comparative data provided, researchers and drug development professionals can confidently characterize these important isomeric compounds, ensuring the quality, purity, and efficacy of their materials.

References

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
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A Technical Guide to the De Novo Stereoselective Synthesis of 3-Methylpent-2-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereoselective de novo synthesis of the (E) and (Z) isomers of 3-methylpent-2-enoic acid. As crucial building blocks in organic synthesis and components in flavor and fragrance chemistry, the precise control of their double bond geometry is paramount. This document details field-proven olefination strategies, focusing on the Horner-Wadsworth-Emmons (HWE) reaction for the thermodynamically favored (E)-isomer and the Still-Gennari modification for the kinetically controlled synthesis of the (Z)-isomer. We will dissect the mechanistic rationale behind these choices, provide robust, step-by-step experimental protocols, and present comparative data for the characterization of each stereoisomer. This guide is intended for researchers, chemists, and drug development professionals seeking authoritative and practical insights into stereocontrolled alkene synthesis.

Introduction: The Significance of Stereoisomerism

This compound is a branched, α,β-unsaturated carboxylic acid. The geometry of the trisubstituted double bond gives rise to two distinct stereoisomers: (E)-3-methylpent-2-enoic acid and (Z)-3-methylpent-2-enoic acid. This seemingly subtle structural difference can lead to profound variations in physical properties, chemical reactivity, and biological activity. Therefore, the ability to selectively synthesize each isomer in high purity is a critical challenge in synthetic organic chemistry.

This guide moves beyond a simple recitation of methods to explain the causal factors governing stereochemical outcomes. By understanding the underlying principles of thermodynamic versus kinetic control, chemists can rationally select and optimize reaction conditions to achieve the desired isomeric purity.

Strategic Approach: The Horner-Wadsworth-Emmons Olefination

The most reliable and versatile strategy for constructing the carbon skeleton of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1] For the synthesis of our target acid, the key disconnection involves reacting propanal with a phosphonate reagent derived from a 2-halopropionate ester.

The power of the HWE reaction and its variants lies in the ability to tune the phosphonate reagent and reaction conditions to selectively favor the formation of either the (E) or (Z) alkene.[2][3]

G cluster_reactants Key Reactants propanal Propanal (Aldehyde) target (E/Z)-3-Methylpent-2-enoic Acid propanal->target phosphonate Phosphonopropionate Ester phosphonate->target Horner-Wadsworth-Emmons Reaction

Caption: Core synthetic strategy for this compound.

Synthesis of the (E)-Isomer: A Thermodynamically Controlled Approach

The standard Horner-Wadsworth-Emmons (HWE) reaction inherently favors the formation of the more thermodynamically stable (E)-alkene.[1][4] This selectivity is a direct consequence of the reaction mechanism.

Mechanistic Rationale for (E)-Selectivity

The reaction proceeds through the formation of an intermediate oxaphosphetane.[2][5] The key to (E)-selectivity is the reversibility of the initial addition of the phosphonate carbanion to the aldehyde. This allows the intermediates to equilibrate to the most sterically favored arrangement, where the bulky groups (the ethyl group from propanal and the ester group from the phosphonate) are positioned anti to each other in the transition state.[1][6] Subsequent syn-elimination from this lower-energy intermediate yields the (E)-alkene as the major product. The water-soluble phosphate byproduct is a significant advantage of the HWE reaction, as it is easily removed during aqueous workup.[1][6]

HWE_Mechanism cluster_TS Reversible Addition & Equilibration start Triethyl Phosphonopropionate carbanion Phosphonate Carbanion (Nucleophile) start->carbanion Deprotonation base Base (NaH) erythro Erythro Adduct (Higher Energy) carbanion->erythro Nucleophilic Addition aldehyde Propanal (Electrophile) threo Threo Adduct (Lower Energy) erythro->threo Equilibration (Favored) threo->erythro oxaphosphetane trans-Oxaphosphetane threo->oxaphosphetane Cyclization product Ethyl (E)-3-methylpent-2-enoate oxaphosphetane->product syn-Elimination byproduct Phosphate Byproduct (Water Soluble) oxaphosphetane->byproduct

Caption: Mechanism of the (E)-selective HWE reaction.

Experimental Protocol: Synthesis of (E)-3-Methylpent-2-enoic Acid

Step 1: Olefination

  • Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath).

  • Add triethyl 2-phosphonopropionate (1.0 eq) dropwise via syringe. Causality: NaH is a strong, non-nucleophilic base sufficient to deprotonate the phosphonate, generating the reactive carbanion. The evolution of H₂ gas will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add propanal (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight (or until TLC/GC-MS indicates consumption of the aldehyde).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure ethyl (E)-3-methylpent-2-enoate.

Step 2: Saponification

  • Dissolve the purified ester in a 1:1 mixture of ethanol and water.

  • Add potassium hydroxide (KOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 2M hydrochloric acid (HCl).

  • Extract the resulting (E)-3-methylpent-2-enoic acid with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Synthesis of the (Z)-Isomer: A Kinetically Controlled Approach

To overcome the thermodynamic preference for the (E)-isomer, a kinetically controlled reaction pathway is required. The Still-Gennari modification of the HWE reaction is the gold standard for achieving high (Z)-selectivity.[7][8][9]

Mechanistic Rationale for (Z)-Selectivity

The Still-Gennari olefination employs two critical modifications:

  • Electron-Withdrawing Phosphonates: Reagents like bis(2,2,2-trifluoroethyl) 2-phosphonopropionate are used. The highly electronegative fluorine atoms increase the acidity of the phosphonate protons and significantly accelerate the final elimination step.[2][9][10]

  • Reaction Conditions: The reaction is run at low temperatures (-78 °C) with a strong, non-coordinating base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) and a potassium-chelating agent (18-crown-6).[9][10]

This combination ensures that the initial nucleophilic addition is irreversible and kinetically controlled. The transition state leading to the erythro adduct is favored, and the rapid, irreversible elimination from this intermediate traps the product as the less stable (Z)-alkene before equilibration can occur.[9][10]

Still_Gennari_Mechanism cluster_TS Irreversible Addition at -78°C start Bis(trifluoroethyl) Phosphonopropionate carbanion Phosphonate Carbanion start->carbanion Deprotonation base KHMDS / 18-Crown-6 erythro Erythro Adduct (Kinetically Favored) carbanion->erythro Nucleophilic Addition aldehyde Propanal oxaphosphetane cis-Oxaphosphetane erythro->oxaphosphetane Rapid Cyclization product Ethyl (Z)-3-methylpent-2-enoate oxaphosphetane->product Rapid, Irreversible Elimination

Caption: Mechanism of the (Z)-selective Still-Gennari reaction.

Experimental Protocol: Synthesis of (Z)-3-Methylpent-2-enoic Acid

Step 1: Olefination

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (1.1 eq, as a solution in THF or toluene) dropwise.

  • Slowly add bis(2,2,2-trifluoroethyl) 2-phosphonopropionate (1.1 eq) to the cooled base solution. Causality: Pre-forming the potassium-crown ether complex enhances the basicity and solubility of KHMDS at low temperatures, while preventing metal ion aggregation that could hinder selectivity.

  • After stirring for 30 minutes at -78 °C, add propanal (1.0 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.[9]

  • Allow the mixture to warm to room temperature, then extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pure 2,2,2-trifluoroethyl (Z)-3-methylpent-2-enoate.

Step 2: Saponification

  • Follow the saponification procedure outlined in Section 3.2, using the (Z)-ester as the starting material. The hydrolysis of the trifluoroethyl ester may require slightly more vigorous conditions (e.g., longer reflux time or a stronger base like LiOH) compared to the ethyl ester.

Data Summary and Characterization

The identity and isomeric purity of the synthesized acids must be confirmed through rigorous analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for differentiating the (E) and (Z) isomers based on the chemical shift of the vinylic proton.

Property(E)-3-Methylpent-2-enoic acid(Z)-3-Methylpent-2-enoic acid
Molecular Formula C₆H₁₀O₂[11][12]C₆H₁₀O₂[13][14]
Molecular Weight 114.14 g/mol [11][12]114.14 g/mol [13][14]
CAS Number 19866-50-3[11][12]3675-21-6[13][14]
Appearance Solid or liquidLiquid
Boiling Point ~207-217 °C~207-217 °C[13][15]
¹H NMR (Vinyl H) Typically δ > 5.7 ppmTypically δ < 5.7 ppm
¹³C NMR (C=O) ~172 ppm~170 ppm

Overall Workflow

The following diagram illustrates the complete, self-validating workflow for the synthesis and analysis of a target stereoisomer.

Workflow cluster_synthesis Stereoselective Synthesis cluster_purification Workup & Purification cluster_analysis Analysis & Validation reagent_prep Prepare Phosphonate & Base olefination Olefination Reaction (HWE or Still-Gennari) reagent_prep->olefination Add Aldehyde saponification Ester Saponification olefination->saponification Hydrolyze Ester workup Aqueous Workup & Extraction saponification->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ms Mass Spectrometry (GC-MS) nmr->ms final_product Pure Target Isomer ms->final_product

Caption: A complete workflow from synthesis to final validation.

Conclusion

The stereoselective synthesis of (E)- and (Z)-3-methylpent-2-enoic acid is readily achievable through the judicious application of Horner-Wadsworth-Emmons chemistry. The standard HWE reaction provides a reliable, thermodynamically controlled route to the (E)-isomer, while the kinetically controlled Still-Gennari modification offers excellent selectivity for the more challenging (Z)-isomer. By understanding the mechanistic underpinnings of these powerful olefination reactions, researchers can confidently and efficiently access the desired stereoisomer for applications in drug development, materials science, and beyond. Each protocol described herein represents a self-validating system, where purification and rigorous spectroscopic characterization are integral to ensuring the scientific integrity of the final product.

References

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  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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  • Beier, P., et al. (2012). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Beilstein Journal of Organic Chemistry, 8, 1076–1081. [Link]
  • Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]
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  • Maryan, M., et al. (2020). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 85(10), 6527–6536. [Link]
  • Maryan, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7192. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282658, 3-methyl-2Z-pentenoic acid. [Link]
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  • Chan, K.-C., et al. (1976). Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 20, 2300-2304. [Link]
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A Technical Guide to the Prospective Investigation of 3-Methylpent-2-enoic Acid as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate chemical communication systems of insects, primarily mediated by pheromones, offer significant opportunities for the development of targeted and environmentally benign pest management strategies. While numerous fatty acid derivatives have been identified as key components of insect pheromones, the potential role of many related compounds remains unexplored. This technical guide outlines a comprehensive, field-proven framework for the investigation of 3-Methylpent-2-enoic acid, a methyl-branched unsaturated fatty acid, as a putative insect pheromone. Although not yet identified as a semiochemical in insects, its structural characteristics place it within a class of compounds known to be biologically active. This document provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential, from initial chemical characterization to conclusive behavioral validation. We present a self-validating system of protocols, grounded in established scientific principles, to ensure the generation of robust and reproducible data.

Introduction: The Rationale for Investigating Novel Semiochemicals

The discovery of novel insect pheromones is paramount for advancing integrated pest management (IPM) programs. Pheromones, as species-specific chemical signals, provide a powerful tool for monitoring, mass trapping, and mating disruption of pest populations with minimal off-target effects. The vast majority of identified insect sex pheromones are fatty acid derivatives, which are biosynthesized from common metabolic precursors.[1][2][3] Methyl-branched fatty acids, in particular, are known precursors to a variety of pheromone components, including the well-characterized sex pheromone of the housefly, Musca domestica, which utilizes methyl-branched hydrocarbons.[4]

This guide focuses on this compound, a compound that, to date, has not been identified as an insect pheromone. However, its chemical structure—a short-chain, methyl-branched, unsaturated carboxylic acid—is analogous to other known insect semiochemicals. Its presence has been reported in plants of the Senecio genus, suggesting its availability in the environment for potential sequestration or as a metabolic precursor for insects.[5][6] The following sections will provide a detailed, systematic approach to rigorously assess the potential of this compound as a novel insect pheromone.

Chemical Characterization of this compound

A thorough understanding of the candidate compound's chemical and physical properties is the foundation of any pheromone discovery effort. This compound (C₆H₁₀O₂) exists as two geometric isomers, (E) and (Z), which can elicit distinct biological responses in insects.

Property(E)-3-methylpent-2-enoic acid(Z)-3-methylpent-2-enoic acid
IUPAC Name (2E)-3-methylpent-2-enoic acid(2Z)-3-methylpent-2-enoic acid
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
CAS Number 19866-50-33675-21-6
Boiling Point Not specified~207.6 °C
Density Not specified~0.987 g/cm³

(Data sourced from PubChem CID: 5473433, 5282658 and other chemical suppliers)[6][7][8]

The synthesis of both isomers is crucial for conducting unambiguous biological assays. Various synthetic routes for α,β-unsaturated carboxylic acids are well-documented in organic chemistry literature and can be adapted for the preparation of high-purity standards of both (E)- and (Z)-3-methylpent-2-enoic acid.[9][10][11]

A Systematic Workflow for Pheromone Identification and Validation

The following sections detail a logical and self-validating workflow for investigating this compound as a potential insect pheromone. This process is designed to move from broad screening to specific, hypothesis-driven behavioral experiments.

Pheromone_Discovery_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Synthesis & Confirmation cluster_2 Phase 3: Biological Validation A Insect Rearing & Observation B Collection of Volatiles/Extracts A->B Mating pairs, calling females C GC-MS & GC-EAD Analysis B->C Solvent extraction, SPME D Tentative Identification C->D Mass spectra, antennal response E Chemical Synthesis of Standards D->E Hypothesized structure F Structural Confirmation (NMR, GC-MS) E->F Purity & isomer verification G Electroantennography (EAG) Dose-Response F->G Pure synthetic standards H Single Sensillum Recording (SSR) G->H Identify specific neuron types I Behavioral Bioassays (Olfactometer) H->I Confirm behavioral relevance J Field Trapping Experiments I->J Validate in natural context

Caption: A systematic workflow for the discovery and validation of a putative insect pheromone.

Phase 1: Analytical Identification

The initial phase focuses on detecting the presence of this compound in insect-derived samples.

3.1.1. Experimental Protocol: Sample Collection and Extraction

  • Insect Rearing: Establish a laboratory colony of the target insect species. Maintain under controlled conditions of temperature, humidity, and photoperiod to ensure healthy and reproductively active individuals.

  • Sample Collection:

    • Solvent Extraction: For non-volatile or cuticular compounds, whole bodies or specific glands (e.g., pheromone glands of female moths) are excised and extracted in a non-polar solvent like hexane for a short duration.

    • Solid-Phase Microextraction (SPME): For volatile compounds emitted by live insects ("calling" females), a SPME fiber is exposed to the headspace around the insect for a defined period to adsorb the volatiles.

  • Rationale: The choice of collection method depends on the hypothesized nature of the pheromone. Solvent extraction is effective for less volatile compounds, while SPME is ideal for capturing the blend of volatiles as it is naturally released.[12]

3.1.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) and Electroantennographic Detection (GC-EAD)

  • GC-MS Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a chemical fingerprint.[13][14]

  • GC-EAD Analysis: The effluent from the GC column is split. One portion goes to the MS detector, while the other is passed over an excised insect antenna. Electrodes on the antenna record any nerve impulses (depolarizations) generated in response to specific compounds.[15][16]

  • Data Interpretation: A peak in the GC-MS chromatogram that corresponds in time to a significant response from the antenna in the GC-EAD is considered a candidate semiochemical. The mass spectrum of this peak is then compared to a library of known compounds and to the spectrum of a synthetic standard of this compound.

GC_EAD_Setup GC Gas Chromatograph Splitter Column Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS 50% EAD Electroantennographic Detector Splitter->EAD 50% Data Data Acquisition System MS->Data Mass Spectra Antenna Insect Antenna Preparation EAD->Antenna Antenna->Data EAG Signal Y_Tube_Olfactometer Air_Source Purified Air Source Flow_Meter1 Flow Meter 1 Air_Source->Flow_Meter1 Flow_Meter2 Flow Meter 2 Air_Source->Flow_Meter2 Odor_Source Odor Source (this compound) Flow_Meter1->Odor_Source Control Control (Solvent only) Flow_Meter2->Control Y_Tube Y-Tube Arena Odor_Source->Y_Tube Arm 1 Control->Y_Tube Arm 2 Insect_Release Insect Release Point Y_Tube->Insect_Release Exhaust Exhaust Y_Tube->Exhaust

Sources

An In-Depth Technical Guide for the Identification of 3-Methylpent-2-enoic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for Novel Environmental Contaminants

The ever-expanding landscape of environmental chemistry necessitates robust and validated methods for the identification of novel or previously uncharacterized compounds. 3-Methylpent-2-enoic acid, a C6 unsaturated branched-chain fatty acid, represents such a challenge. While its presence is known in specific natural products, its broader environmental distribution, fate, and toxicological significance are largely unexplored.[1][2][3] This guide, intended for researchers and analytical scientists, provides a comprehensive framework for the reliable identification and semi-quantitative assessment of this compound in complex environmental matrices. We will move beyond a simple recitation of protocols to elucidate the underlying chemical principles that govern each step of the analytical workflow, ensuring a self-validating and scientifically rigorous approach.

Understanding the Analyte: Physicochemical Properties and Environmental Context

A successful analytical strategy is predicated on a thorough understanding of the target analyte's properties. This compound exists as two geometric isomers, (E) and (Z), and possesses characteristics typical of short-chain fatty acids (SCFAs), which dictate the analytical approach.[2][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValue (approximate)Implication for Analysis
Molecular FormulaC₆H₁₀O₂Low molecular weight suggests volatility.
Molecular Weight114.14 g/mol [2][4]Suitable for mass spectrometry.
Boiling Point~208-217 °C[5]Volatile enough for gas chromatography, but requires derivatization.
pKa~5.15[5]In aqueous samples, pH adjustment is critical for extraction efficiency.
logP (Octanol-Water)~1.4-1.7[3][5]Moderate hydrophobicity; extractable with organic solvents.
Vapor Pressure~0.09 mmHg @ 25°C[5]Indicates volatility, making it a candidate for headspace analysis.
Known and Postulated Environmental Occurrence

Currently, direct, quantitative measurements of this compound in widespread environmental samples are not extensively reported in peer-reviewed literature. However, its presence can be inferred from several sources:

  • Biogenic Volatile Organic Compound (BVOC): The compound is a known constituent of plants in the Senecio genus.[1][2] Methyl-branched fatty acids are also widespread components of prokaryotic membranes, suggesting that microbial activity in soil and water could be a source.[6][7]

  • Atmospheric Degradation Product: Laboratory studies have shown that isomers, such as 4-methylpent-3-enoic acid, can be formed from the atmospheric ozonolysis of other common BVOCs like (E)-β-ocimene.[8] This points to a potential atmospheric source and subsequent deposition into terrestrial and aquatic systems.

Given these potential sources, the primary environmental matrices of interest for analysis are soil, water (including surface water and wastewater), and potentially air.

The Analytical Workflow: A Validating System

The reliable identification of a polar, volatile organic acid like this compound from a complex environmental matrix is a multi-step process. Each stage must be optimized to ensure maximum recovery and minimize interferences. The overall workflow is designed as a self-validating system, where decisions at each step are justified by the chemical properties of the analyte and the matrix.

G cluster_0 Phase 1: Sample Collection & Preservation cluster_1 Phase 2: Extraction & Isolation cluster_2 Phase 3: Chemical Derivatization cluster_3 Phase 4: Instrumental Analysis Sample Environmental Sample (Water, Soil, Air) Preserve Preservation (Acidification/Chilling) Sample->Preserve Extraction Extraction (LLE, SPME, Headspace) Preserve->Extraction Concentration Concentration (if required) Extraction->Concentration Derivatization Derivatization (e.g., Silylation) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Identification GCMS->Data

Caption: High-level analytical workflow for this compound.

Phase 1: Sample Collection and Preservation

Causality: The volatility and potential for microbial degradation of short-chain fatty acids make this initial step critical. Failure here will irrevocably compromise the sample.

  • Water Samples: Collect in amber glass bottles with PTFE-lined septa to prevent photolysis and analyte sorption. Immediately upon collection, acidify the sample to a pH < 2 with a strong, non-volatile acid (e.g., H₂SO₄). This protonates the carboxylate anion to the less water-soluble carboxylic acid form, which is crucial for efficient extraction.[9] Store samples at 4°C and analyze as soon as possible.

  • Soil and Sediment Samples: Collect samples in glass jars, minimizing headspace. For volatile analysis, specialized collection devices that prevent volatile loss are recommended. Like water samples, storage at 4°C is mandatory to reduce microbial activity.

  • Air Samples: Active sampling through sorbent tubes (e.g., Tenax TA or equivalent) is the standard method for trapping volatile and semi-volatile organic compounds.

Phase 2: Extraction and Isolation

Causality: The goal is to efficiently transfer the analyte from the complex environmental matrix into a clean solvent or gas phase, concentrating it in the process and leaving interferences behind. The choice of method depends on the matrix and required sensitivity.

  • Liquid-Liquid Extraction (LLE) for Water Samples:

    • Principle: Partitioning the protonated acid from the aqueous phase into an immiscible organic solvent.

    • Protocol:

      • Ensure the acidified water sample (pH < 2) is at room temperature.

      • Add a suitable volume of a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether, MTBE).

      • Shake vigorously for 2-3 minutes, venting frequently.

      • Allow the layers to separate.

      • Collect the organic layer.

      • Repeat the extraction 2-3 times with fresh solvent and combine the organic extracts.

      • Dry the combined extract over anhydrous sodium sulfate.

      • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Solid-Phase Microextraction (SPME) for Water and Air Samples:

    • Principle: A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). Analytes adsorb to the fiber and are then thermally desorbed directly into the GC injector. This is a solvent-free, highly sensitive technique.[10]

    • Protocol (Headspace SPME for Water/Soil):

      • Place a known volume/mass of the sample into a headspace vial.

      • For water/soil, add salt (e.g., NaCl) to saturation to increase the volatility of the analyte (salting-out effect).[10]

      • Acidify the sample within the vial (e.g., with phosphoric acid).[9]

      • Seal the vial and heat/agitate at a controlled temperature (e.g., 60-80°C) to allow equilibration between the sample and the headspace.

      • Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period.

      • Retract the fiber and immediately introduce it into the hot GC inlet for desorption.

  • Static Headspace Analysis for Soil and Water Samples:

    • Principle: Similar to headspace SPME, this method analyzes the vapor phase in equilibrium with the sample in a sealed vial. It is robust and excellent for volatile compounds.[9][11][12]

    • Protocol:

      • Follow steps 1-4 for Headspace SPME.

      • After equilibration, a heated, gas-tight syringe automatically samples a known volume of the headspace.

      • The gaseous sample is injected directly into the GC.

Phase 3: The Critical Step of Derivatization

Causality: Direct analysis of free carboxylic acids by gas chromatography is problematic. Their high polarity leads to poor peak shape (tailing) due to interaction with active sites in the GC system, and their relatively low volatility can result in poor sensitivity.[13] Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl ester, dramatically improving chromatographic performance.[14][15]

Sources

A Technical Guide to the Physicochemical Characterization of Crystalline 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the physical properties of crystalline 3-methylpent-2-enoic acid, a molecule of interest in organic synthesis and drug development. Recognizing the current scarcity of public crystallographic data for this specific compound, this document serves as both a repository of known information and a detailed methodological guide for researchers. It outlines the essential experimental protocols required to elucidate the structural and thermal properties critical for its application. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Significance of Physical Properties in Drug Development

This compound, a methyl-branched unsaturated carboxylic acid, exists as two geometric isomers: (E)-3-methylpent-2-enoic acid and (Z)-3-methylpent-2-enoic acid. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is paramount for successful drug development. Physical properties such as crystal structure, melting point, thermal stability, and solubility directly influence bioavailability, manufacturability, and stability of the final drug product.

The crystalline form of a molecule dictates its packing efficiency, which in turn affects its dissolution rate and ultimately, its absorption in the body. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications, with different polymorphs exhibiting distinct physical properties. Therefore, the comprehensive characterization outlined in this guide is a critical step in the journey from chemical entity to viable therapeutic.

Molecular and Spectroscopic Identity

A foundational aspect of any physicochemical analysis is the unambiguous confirmation of the molecule's identity and isomeric purity.

Molecular Identification
Property(E)-3-Methylpent-2-enoic acid(Z)-3-Methylpent-2-enoic acid
Molecular Formula C₆H₁₀O₂[1][2]C₆H₁₀O₂[3][4]
Molecular Weight 114.14 g/mol [1][2]114.14 g/mol [3][4]
CAS Number 19866-50-3[1][2]3675-21-6[3][4]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for confirming the molecular structure and isomeric configuration.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons are unique to each isomer.

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the crystalline this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Typical spectral width: 0-12 ppm.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δH = 7.26 ppm, δC = 77.16 ppm).[5]

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the multiplicities and coupling constants to establish connectivity.

    • Assign all proton and carbon signals to the molecular structure. Two-dimensional NMR techniques like COSY and HSQC can aid in unambiguous assignments.[6]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of the carboxylic acid and alkene moieties are particularly informative.

Protocol for FTIR Analysis

  • Sample Preparation: For a crystalline solid, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the crystalline powder directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and assign the characteristic absorption bands. Key expected vibrations include:

      • Broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹).

      • C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

      • C=C stretch of the alkene (around 1650 cm⁻¹).

      • C-O stretch of the carboxylic acid (around 1300 cm⁻¹).

Crystalline and Thermal Properties

The arrangement of molecules in the solid state governs the macroscopic physical properties of the material. As of the publication of this guide, specific crystallographic data for this compound is not available in open-access databases. The following sections, therefore, provide the established protocols for determining these crucial properties, using data from the closely related molecule, (E)-pent-2-enoic acid, as an illustrative example.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. In the absence of suitable single crystals, Powder X-ray Diffraction (PXRD) can be employed.

Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a solution in an appropriate solvent is a common technique. For a similar compound, (E)-pent-2-enoic acid, crystals were grown by the slow evaporation of an ethanolic solution at -30°C.[7]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data over a wide range of scattering angles, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or other suitable algorithms.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, unit cell parameters, and other crystallographic information.

Illustrative Example: Crystal Structure of (E)-pent-2-enoic acid [7]

  • Crystal System: Triclinic

  • Space Group: P-1

  • Unit Cell Dimensions:

    • a = 6.7336(13) Å

    • b = 6.7821(13) Å

    • c = 7.2349(14) Å

    • α = 67.743(2)°

    • β = 75.518(2)°

    • γ = 64.401(2)°

  • Key Structural Feature: In the crystal, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. This is a common packing motif for carboxylic acids.[7]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for characterizing the thermal behavior of a crystalline material.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and the detection of polymorphic transitions.

Protocol for DSC Analysis

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).[8]

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Crimp a lid onto the pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tₘ) is typically taken as the onset or peak of the endothermic melting event.

    • The heat of fusion (ΔHբ) is determined by integrating the area of the melting peak.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC (e.g., with Indium) Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Heat Heat at Constant Rate (e.g., 10°C/min under N2) Load->Heat Record Record Heat Flow vs. Temperature Heat->Record Determine_Tm Determine Melting Point (Tm) Record->Determine_Tm Integrate_Peak Integrate Peak for Heat of Fusion (ΔHf) Record->Integrate_Peak

Caption: Standard workflow for DSC analysis of a crystalline solid.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Protocol for TGA Analysis

  • Instrument Calibration: Ensure the balance is properly tared and the temperature is calibrated.

  • Sample Preparation: Place 5-10 mg of the crystalline sample into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

Solubility Determination

Solubility is a critical parameter for drug development, influencing dissolution and bioavailability. The solubility of this compound should be determined in a range of pharmaceutically relevant solvents.

Protocol for Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the crystalline this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the suspension to remove the undissolved solid.

    • Dilute an aliquot of the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Solubility_Logic Start Start with Excess Crystalline Solid Add_Solvent Add Known Volume of Solvent Start->Add_Solvent Equilibrate Equilibrate with Agitation at Constant Temperature Add_Solvent->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Analyze Analyze Supernatant Concentration (e.g., HPLC) Filter->Analyze Result Determine Equilibrium Solubility Analyze->Result

Sources

Preliminary Biological Screening of 3-Methylpent-2-enoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Screening 3-Methylpent-2-enoic Acid

In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities for therapeutic potential is paramount. Small molecules, particularly those with unique structural features, offer a rich starting point for identifying new leads. This compound, a branched-chain unsaturated fatty acid, presents an intriguing profile for preliminary biological screening. Its structural similarity to known bioactive short-chain fatty acids and alkenoic acids suggests a potential for antimicrobial, antifungal, and even anticancer activities.[1][2][3] This guide provides a comprehensive framework for the initial biological evaluation of this compound, outlining a strategic screening cascade designed to efficiently assess its therapeutic promise. Our approach is grounded in established methodologies and a mechanistic understanding of how molecules of this class interact with biological systems.

Section 1: Foundational Physicochemical and Safety Profile

Before commencing any biological evaluation, a thorough understanding of the test compound's properties and safety considerations is essential.

1.1. Chemical Identity and Properties

PropertyValueSource
IUPAC Name (2E)-3-Methylpent-2-enoic acidPubChem CID: 5473433
Molecular Formula C₆H₁₀O₂PubChem CID: 5473433
Molecular Weight 114.14 g/mol PubChem CID: 5473433
Appearance Colorless liquid (predicted)
Solubility Sparingly soluble in water; soluble in organic solventsGeneral organic acid properties

1.2. Safety and Handling Precautions

This compound is an organic acid and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[4][5][6]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][7]

  • Spills: In case of a small spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) and dispose of it according to local regulations. For larger spills, evacuate the area and follow institutional safety protocols.[4][8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5]

Section 2: The Proposed Screening Cascade

Our proposed screening strategy for this compound follows a logical, tiered approach, beginning with broad-spectrum antimicrobial and cytotoxicity assays, followed by a more focused investigation into its antioxidant potential and a specific mechanistic target.

Caption: A tiered approach to the preliminary biological screening of this compound.

Section 3: Antimicrobial and Antifungal Screening

3.1. Rationale and Causality

Short-chain fatty acids and unsaturated fatty acids are known to possess antimicrobial properties.[1][3][9] Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.[1][9][10] Additionally, some unsaturated fatty acids have been shown to inhibit key enzymes in bacterial fatty acid synthesis, a pathway essential for bacterial survival and distinct from its mammalian counterpart.[2] The branched methyl group and the double bond in this compound may influence its lipophilicity and interaction with microbial membranes and enzymes, making it a candidate for antimicrobial activity.

3.2. Selection of Microbial Strains

For a comprehensive primary screen, a panel of clinically relevant and diverse microorganisms is recommended.

Gram StainSpeciesRationale
Gram-positive Staphylococcus aureus (ATCC 29213)A common cause of skin and soft tissue infections, and a representative Gram-positive coccus.
Bacillus subtilis (ATCC 6633)A model organism for Gram-positive bacteria and a common food spoilage organism.
Gram-negative Escherichia coli (ATCC 25922)A ubiquitous Gram-negative rod and a common cause of various infections.
Pseudomonas aeruginosa (ATCC 27853)An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Fungus (Yeast) Candida albicans (ATCC 90028)A common opportunistic fungal pathogen.

3.3. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inocula (prepared to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium with solvent)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Test Compound Dilutions: Serially dilute the this compound stock solution in the appropriate broth in a 96-well plate to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the test compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

3.4. Interpretation of Results

The MIC value provides a quantitative measure of the compound's potency. A lower MIC indicates greater antimicrobial activity. These values can be compared to established breakpoints for known antibiotics to gauge their potential significance.

Section 4: Cytotoxicity Screening

4.1. Rationale and Causality

While evaluating for therapeutic activity, it is crucial to assess the compound's potential toxicity to mammalian cells. A selective toxicity towards microbial or cancer cells over healthy mammalian cells is a key characteristic of a promising drug candidate. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

4.2. Selection of Cell Lines

For a preliminary cytotoxicity screen, a panel of representative cancer cell lines is often used.

Cell LineCancer TypeRationale
A549 Human Lung CarcinomaA commonly used and well-characterized cell line for cytotoxicity studies.[11][12]
HCT116 Human Colon CarcinomaAnother widely used and well-characterized cancer cell line.[13][14][15]

4.3. Experimental Protocol: MTT Assay for IC₅₀ Determination

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • A549 and HCT116 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (medium with solvent)

Procedure:

  • Cell Seeding: Seed the A549 and HCT116 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells for a positive control and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4.4. Interpretation of Results

The results are expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC₅₀ value indicates higher cytotoxicity.[16][17][18] This value helps to determine the therapeutic index when compared to the MIC values from the antimicrobial assays.

Section 5: Antioxidant Activity Screening

5.1. Rationale and Causality

Organic acids can exhibit antioxidant properties by donating a hydrogen atom to neutralize free radicals.[19] The presence of a double bond in this compound may contribute to its radical scavenging ability. The DPPH and ABTS assays are common and reliable methods for evaluating the in vitro antioxidant capacity of compounds.

5.2. Experimental Protocols

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add different concentrations of the test compound to a methanolic solution of DPPH.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

5.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.

  • Add different concentrations of this compound to the ABTS•+ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Use Trolox as a standard.

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

5.3. Interpretation of Results

The results from both assays will indicate the compound's ability to scavenge free radicals. Higher percentage of inhibition in the DPPH assay and a higher TEAC value in the ABTS assay suggest stronger antioxidant potential.

Section 6: Mechanistic Insight - Fatty Acid Synthase (FAS) Inhibition Assay

6.1. Rationale and Causality

As previously mentioned, unsaturated fatty acids have been identified as inhibitors of bacterial fatty acid synthase (FAS), a critical enzyme for bacterial viability.[2] Specifically, the enoyl-acyl carrier protein reductase (FabI) is a key target.[2] Investigating the direct inhibitory effect of this compound on FAS can provide valuable mechanistic information, especially if significant antimicrobial activity is observed in the primary screen.

Caption: Hypothesized inhibition of the bacterial fatty acid synthesis pathway by this compound.

6.2. Experimental Protocol: Spectrophotometric Assay for FAS Activity

This assay measures the activity of FAS by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified bacterial Fatty Acid Synthase (FAS)

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the buffer, acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixture. Include a vehicle control.

  • Enzyme Addition: Add the purified FAS enzyme to the mixture.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA.

  • Monitoring NADPH Oxidation: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value for the inhibition of FAS.

6.3. Interpretation of Results

A dose-dependent decrease in the rate of NADPH oxidation in the presence of this compound would indicate inhibition of FAS activity. The IC₅₀ value will quantify the potency of this inhibition.

Section 7: Data Synthesis and Future Directions

The preliminary biological screening of this compound will generate a multifaceted dataset. The interpretation of these results in concert is crucial for making an informed decision on the future of this compound in a drug discovery pipeline.

7.1. Integrated Data Analysis

AssayKey MetricFavorable OutcomeImplication
Antimicrobial Low MIC valuesPotent antimicrobial activityPotential as an anti-infective agent.
Cytotoxicity High IC₅₀ valuesLow toxicity to mammalian cellsGood therapeutic window.
Antioxidant High radical scavengingAntioxidant propertiesPotential for applications where oxidative stress is implicated.
FAS Inhibition Low IC₅₀ valueSpecific inhibition of a key bacterial enzymeA clear mechanism of action, facilitating lead optimization.

7.2. Decision Matrix and Next Steps

  • High Antimicrobial Activity & Low Cytotoxicity: This is the most promising outcome. Further studies should focus on in vivo efficacy, mechanism of action deconvolution, and structure-activity relationship (SAR) studies to optimize the compound.

  • High Antimicrobial Activity & High Cytotoxicity: The compound may have a narrow therapeutic window. Further investigation into selective toxicity and potential for topical applications could be explored.

  • Low Antimicrobial Activity & High Cytotoxicity: The compound is likely not a viable candidate for further development as an anti-infective.

  • Selective Cytotoxicity against Cancer Cells: If the compound shows potent and selective cytotoxicity towards the cancer cell lines, it warrants further investigation as a potential anticancer agent.

  • Significant Antioxidant Activity: This could be a secondary beneficial property or the primary mode of action in certain disease models.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the preliminary biological screening of this compound. By systematically evaluating its antimicrobial, cytotoxic, and antioxidant properties, and by probing a potential mechanism of action, researchers can efficiently assess its therapeutic potential. The data generated from this screening cascade will be instrumental in guiding the subsequent steps of the drug discovery and development process.

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  • Li, Y., Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Li, X. (2024). Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation. Journal of applied microbiology, 135(1), lxad277. [Link]
  • Zheng, C. J., Wang, W., & Wang, W. (2015). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Current microbiology, 70(3), 340–348. [Link]
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A Technical Guide to Quantum Chemical Calculations for Determining the Stability of 3-Methylpent-2-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing quantum chemical calculations to elucidate the relative stabilities of 3-Methylpent-2-enoic acid isomers. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the theoretical underpinnings and practical considerations essential for conducting robust and meaningful computational analyses. We will delve into the causality behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the nuances of conformational searches and the interpretation of thermodynamic data. By grounding our discussion in the principles of scientific integrity, this guide serves as a self-validating system for obtaining reliable insights into molecular stability, a critical parameter in the rational design of novel therapeutics.

Introduction: The Imperative of Molecular Stability in Drug Discovery

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its molecular structure and stability. Subtle changes in isomeric form can lead to profound differences in pharmacological activity, metabolic fate, and toxicity. This compound, a small unsaturated carboxylic acid, serves as an excellent model system to illustrate the power of computational chemistry in dissecting the factors that govern molecular stability. This molecule can exist as E and Z geometric isomers, and each of these can adopt various conformations due to the rotation around single bonds.[1][2][3] Understanding the energetic landscape of these isomers is paramount for predicting their relative populations at equilibrium and, by extension, their potential impact in a biological system.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[4] They provide a means to probe the electronic structure and energetics of molecules with a high degree of accuracy, offering insights that are often difficult or impossible to obtain through experimental methods alone. This guide will walk you through the process of applying these powerful computational techniques to the specific case of this compound, providing a detailed roadmap for your own investigations into molecular stability.

Theoretical Foundations: A Primer on Quantum Chemical Calculations

At the heart of quantum chemical calculations lies the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for all but the simplest systems, an exact solution to this equation is unattainable. Consequently, a range of approximations and computational methods have been developed to provide accurate and computationally tractable solutions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between accuracy and computational cost.[4] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.[5] The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. For organic molecules like this compound, hybrid functionals such as B3LYP and M06-2X have been shown to provide reliable results.[6][7]

Basis Sets

In practical calculations, the molecular orbitals are represented as a linear combination of atomic orbitals, which are themselves described by a set of mathematical functions known as a basis set. The choice of basis set influences the accuracy and computational cost of the calculation. Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ, are commonly employed for organic molecules.[8] For calculations involving anions or systems where diffuse electron density is important, it is often beneficial to include diffuse functions, denoted by a "+" in the basis set name (e.g., 6-31+G(d,p)).[9]

Solvation Models

Chemical and biological processes typically occur in solution. Therefore, it is crucial to account for the influence of the solvent on molecular stability.[10] Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient methods for incorporating solvent effects.[11][12][13] These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field.[14]

Computational Workflow for Assessing Isomer Stability

The process of computationally determining the relative stabilities of this compound isomers involves a series of well-defined steps. This workflow is designed to systematically explore the potential energy surface of the molecule and identify the most stable structures.

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Geometry Optimization Geometry Optimization Initial Structure Generation->Geometry Optimization Input Structures Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometries Thermodynamic Analysis Thermodynamic Analysis Frequency Calculation->Thermodynamic Analysis Vibrational Frequencies Data Interpretation Data Interpretation Thermodynamic Analysis->Data Interpretation Gibbs Free Energies G cluster_0 Isomeric Relationship E-Isomer E-Isomer Z-Isomer Z-Isomer E-Isomer->Z-Isomer ΔG > 0 Z-Isomer->E-Isomer ΔG < 0

Sources

The Emergent Role of 3-Methylpent-2-enoic Acid in Microbial Signaling: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Microbial communication, a cornerstone of coordinated behaviors such as virulence and biofilm formation, is mediated by a diverse arsenal of signaling molecules. While quorum sensing systems based on acyl-homoserine lactones (AHLs) and autoinducer peptides (AIPs) are well-documented, the role of small, diffusible fatty acids is an area of burgeoning interest. This technical guide focuses on 3-Methylpent-2-enoic acid, a branched, unsaturated short-chain fatty acid identified as a fungal metabolic intermediate. Although its direct role in signaling is still being elucidated, its structural similarity to established fatty acid signals provides a compelling basis for investigation. This document synthesizes current knowledge on related fatty acid signaling paradigms, presents a comprehensive methodological framework for studying this compound, and proposes hypothetical signaling pathways to guide future research. It is intended for researchers, scientists, and drug development professionals seeking to explore novel microbial signals and develop next-generation anti-virulence or immunomodulatory therapeutics.

Part 1: Foundational Understanding of this compound

This compound is a C6 methyl-branched fatty acid, existing as (Z) and (E) stereoisomers[1][2]. Its chemical properties make it a candidate for a semi-volatile signaling molecule capable of diffusing across microbial membranes and potentially mediating short-range interactions.

Property(Z)-3-methylpent-2-enoic acid(E)-3-methylpent-2-enoic acid
PubChem CID 5282658[2]5473433[1]
Molecular Formula C₆H₁₀O₂[2][3]C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [2][3]114.14 g/mol [1]
Known Occurrence Fungal polyketide intermediate[4]Reported in Senecio plant species[1]
Classification Methyl-branched fatty acid[2]Unsaturated fatty acid

While direct evidence of its signaling function in bacteria is nascent, its biosynthesis in fungi suggests a potential role in inter-kingdom communication[4][5]. The principles of microbial communication are often conserved, and by examining well-established fatty acid signaling systems, we can construct a robust hypothesis-driven framework for investigating this molecule.

Part 2: The Precedent: Established Fatty Acid Signaling Paradigms

The function of a novel molecule can often be inferred from the roles of its structural analogs. The signaling capabilities of short-chain and unsaturated fatty acids are well-documented and provide a powerful precedent for the potential bioactivity of this compound.

Canonical Short-Chain Fatty Acids (SCFAs) in Host-Microbe Interaction

SCFAs, primarily acetate, propionate, and butyrate, are the main metabolites produced by gut microbiota from dietary fiber fermentation.[6][7] They are pivotal signaling molecules in the gut-brain axis and in maintaining intestinal homeostasis.[8]

  • Mechanism of Action : SCFAs exert their effects through two primary mechanisms:

    • GPCR Activation : They bind to G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, on the surface of host cells (e.g., enteroendocrine and immune cells), triggering downstream signaling cascades that regulate hormone secretion and immune responses.[7][8]

    • HDAC Inhibition : Butyrate and propionate can enter host cells and act as histone deacetylase (HDAC) inhibitors, leading to epigenetic modifications that alter gene expression, often resulting in anti-inflammatory effects.[7][8]

  • Physiological Impact : These pathways allow SCFAs to enhance gut barrier integrity, regulate glucose metabolism, and modulate systemic inflammation, demonstrating their critical role in inter-domain communication.[6][[“]]

Unsaturated Fatty Acids as Quorum Sensing Modulators

The Diffusible Signal Factor (DSF) family of signals are cis-2-unsaturated fatty acids used by numerous Gram-negative bacteria to regulate virulence. A prime example is the cross-kingdom interaction between Burkholderia cenocepacia and Pseudomonas aeruginosa.

  • P. aeruginosa Quorum Sensing : This opportunistic pathogen utilizes a hierarchical QS network, including the las, rhl, and pqs systems, to control virulence factor production and biofilm formation.[10][11][12]

  • DSF-Family Interference : The DSF molecule cis-2-dodecenoic acid (BDSF), produced by B. cenocepacia, can interfere with P. aeruginosa's QS systems.[13][14] Exogenous application of BDSF has been shown to reduce the expression of key QS regulators like lasR and rhlR, leading to decreased production of virulence factors such as elastase, pyocyanin, and rhamnolipids.[13][14] This demonstrates that one bacterium can produce a fatty acid signal to specifically modulate the pathogenic behavior of a competitor.

This precedent is the cornerstone of our proposed investigation: this compound, as an unsaturated fatty acid, may function analogously to DSF-family molecules, acting as a QS modulator or an inter-kingdom signal.

Part 3: A Methodological Guide to Investigating this compound

To elucidate the signaling role of this compound, a systematic, multi-tiered experimental approach is required. The following protocols and workflows are designed to be self-validating and provide a clear path from detection to functional characterization.

Workflow for Characterizing a Novel Signaling Molecule

G cluster_0 Phase 1: Detection & Biosynthesis cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Insight A Microbial Culture (Single or Co-culture) B SPME-GC-MS Analysis (Detection & Quantification) A->B C Genome Mining (Identify BGCs) A->C E QS Reporter Strain Assays (e.g., C. violaceum, P. aeruginosa lux) B->E Test Purified Compound D Gene Knockout & Complementation C->D D->B F Virulence Factor Assays (Pyocyanin, Elastase, etc.) E->F G Biofilm Formation Assay (Crystal Violet) F->G I Transcriptomics (RNA-Seq) (Identify regulated genes) F->I K In Vivo Infection Models (e.g., C. elegans, Zebrafish) F->K H Motility Assays (Swarming, Swimming) G->H J Receptor Binding Assays (e.g., Microscale Thermophoresis) I->J

Caption: Experimental workflow for novel signal investigation.

Protocol: Detection and Quantification via SPME-GC-MS

This protocol details the use of headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to identify and quantify volatile and semi-volatile compounds like this compound from microbial cultures.[15][16][17]

Causality : SPME is chosen for its solvent-free, non-destructive nature, allowing for the sensitive pre-concentration of analytes directly from the culture headspace, minimizing sample manipulation and preserving the native profile of secreted molecules.[16][17]

Methodology :

  • Culture Preparation :

    • Grow the microbial strain of interest (e.g., Penicillium sp., Pseudomonas sp.) in 10 mL of appropriate liquid medium (e.g., PDB, LB) within a 20 mL glass vial sealed with a Teflon-lined septum.

    • Incubate under standard conditions until the desired growth phase (e.g., stationary phase, when secondary metabolite production is often highest).

    • Include a sterile medium-only vial as a blank control to subtract background contaminants.

  • Headspace Sampling (SPME) :

    • Pre-condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) according to the manufacturer's instructions to ensure removal of contaminants.

    • Equilibrate the sealed culture vial at a controlled temperature (e.g., 37°C) for 30 minutes.

    • Manually or with an autosampler, pierce the septum and expose the SPME fiber to the vial headspace for a standardized time (e.g., 20 minutes) to allow for adsorption of volatile compounds.

  • GC-MS Analysis :

    • Immediately retract the fiber and inject it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column (e.g., DB-5ms).

    • Run a temperature gradient program to separate the compounds (e.g., start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min).

    • The mass spectrometer should be operated in full scan mode (e.g., m/z 40-500) for compound identification.

  • Data Analysis :

    • Identify peaks by comparing their mass spectra against established libraries (e.g., NIST, Wiley).

    • Confirm the identity of this compound by running a pure chemical standard and comparing its retention time and mass spectrum.[18]

    • Quantify the compound by creating a standard curve from known concentrations of the pure standard and integrating the peak area of the target ion.

Protocol: Quorum Sensing Interference Assay

This protocol uses a reporter strain to screen for the ability of this compound to interfere with a known QS system.

Causality : Reporter strains provide a rapid and quantifiable readout of QS activity. For instance, P. aeruginosa strains with las or rhl promoters fused to a reporter gene (like lux or lacZ) allow for direct measurement of pathway activation or inhibition.[10][19]

Methodology :

  • Strain and Compound Preparation :

    • Grow the P. aeruginosa QS reporter strain (e.g., PAO1-lasB-lux) overnight in LB broth with appropriate antibiotics.

    • Prepare a stock solution of (Z)-3-methylpent-2-enoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Setup :

    • In a 96-well microplate, add 180 µL of fresh LB medium to each well.

    • Add 10 µL of the diluted reporter strain culture (adjusted to OD₆₀₀ of 0.1).

    • Add 10 µL of the this compound dilutions to achieve the desired final concentrations (e.g., 1 µM to 200 µM). Include a solvent-only control.

    • In parallel, run a growth control plate without the native signal molecule to ensure the test compound is not bactericidal at the tested concentrations.

  • Incubation and Measurement :

    • Incubate the plate at 37°C with shaking.

    • Measure both optical density (OD₆₀₀) and luminescence at regular intervals (e.g., every hour for 8-12 hours) using a plate reader.

  • Data Analysis :

    • Normalize the luminescence signal to cell density (Luminescence/OD₆₀₀) to control for any slight effects on growth.

    • Compare the normalized reporter activity in the treatment wells to the solvent control. A significant reduction indicates QS inhibition.

Part 4: Hypothetical Signaling Pathways and Future Directions

Based on the established roles of analogous fatty acids, we can postulate several mechanisms by which this compound could function as a signaling molecule. These hypotheses provide a foundation for targeted mechanistic studies.

Hypothesis 1: Interference with AHL-Based Quorum Sensing

This compound may act as an antagonist to AHL receptors like LasR or RhlR in P. aeruginosa. Its aliphatic chain could allow it to fit into the ligand-binding pocket, but its distinct carboxyl head group might prevent the conformational change required for receptor activation, thereby competitively inhibiting the binding of the native 3-oxo-C12-HSL or C4-HSL signals.

G cluster_0 Bacterial Cell LasR LasR Receptor DNA lasI promoter LasR->DNA Binds DNA NoVirulence Repression of Virulence LasR->NoVirulence Inhibition AHL Native AHL Signal (3-oxo-C12-HSL) AHL->LasR Binds & Activates Molecule This compound Molecule->LasR Competitively Binds (Antagonist) Virulence Virulence Gene Expression DNA->Virulence Activates AHL_ext AHL AHL_ext->AHL Diffuses In Molecule_ext 3-M-2-p acid Molecule_ext->Molecule Diffuses In

Caption: Hypothetical antagonism of the LasR receptor.

Hypothesis 2: Modulation of Host Immune Response

Drawing parallels with SCFAs, this compound produced by commensal or pathogenic microbes could interact with host cell receptors. If it acts as an agonist for receptors like FFAR2/3 or as an HDAC inhibitor, it could modulate host inflammatory responses, potentially dampening inflammation to promote chronic colonization or exacerbating it to facilitate acute infection.

Future Directions and Drug Development Implications:

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of this compound can identify key structural features required for activity. This could lead to the development of more potent and specific inhibitors of bacterial virulence.

  • Target Identification : If the molecule shows significant bioactivity, identifying its direct molecular target (e.g., a bacterial receptor, a host GPCR) is paramount. This can be achieved through techniques like affinity chromatography or genetic screens for resistant mutants.

  • Anti-Virulence Therapy : Molecules that inhibit QS represent a promising therapeutic strategy. By disarming pathogens rather than killing them, they may exert less selective pressure for the development of resistance.[19][20] A drug based on this compound could be used as a standalone therapy or in combination with traditional antibiotics to combat recalcitrant infections.

Conclusion

While the story of this compound in microbial signaling is just beginning, the scientific precedent set by other fatty acid signaling molecules provides a clear and compelling roadmap for its investigation. Its structural features position it at the intersection of quorum sensing modulation and inter-kingdom communication. By applying the systematic methodologies outlined in this guide, researchers can elucidate its biological role and potentially unlock a new class of molecules for therapeutic development. The exploration of such non-canonical signals is essential for expanding our understanding of the intricate chemical language of the microbial world and for developing innovative strategies to combat infectious diseases.

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Solubility Profile of 3-Methylpent-2-enoic Acid in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methylpent-2-enoic acid in organic solvents. Moving beyond a simple data repository, this document elucidates the fundamental physicochemical principles governing its solubility, offers predictive insights based on molecular structure, and presents a robust, field-proven experimental protocol for quantitative determination. This guide is designed to equip researchers, chemists, and formulation scientists with the theoretical foundation and practical methodologies required to effectively utilize this compound in various applications, from organic synthesis to drug development.

Introduction: Understanding the Solute

This compound (C₆H₁₀O₂) is an unsaturated carboxylic acid characterized by a six-carbon backbone. Its structure, featuring a polar carboxylic acid head and a moderately sized, nonpolar hydrocarbon tail, dictates its solubility behavior. The presence of a carbon-carbon double bond and a methyl group introduces specific steric and electronic features that influence intermolecular interactions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[1][2]
Molecular Weight 114.14 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
Isomers Exists as (E) and (Z) stereoisomersPubChem[2][3]
XLogP3 1.7PubChem[1][2]
pKa (estimated) ~5.15LookChem[4]
Boiling Point (estimated) ~207-217 °CLookChem, Smolecule[3][4]

The XLogP3 value of 1.7 suggests a degree of lipophilicity, indicating that while the polar carboxyl group allows for interaction with polar solvents, the hydrocarbon body favors nonpolar environments. The pKa is typical for a carboxylic acid, confirming its acidic nature.[5]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is a balance between the hydrophilic, hydrogen-bonding carboxyl group and the hydrophobic, nonpolar alkyl chain.[6][7]

  • Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. This compound is expected to be highly soluble in these solvents. The carboxyl group of the acid can form strong hydrogen bonds with the hydroxyl groups of the alcohol, while the alkyl chain interacts favorably with the solvent's alkyl portion.[6][8]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents contain polar functional groups (like a carbonyl group) but lack acidic protons. They can act as hydrogen bond acceptors. The carbonyl oxygen of the solvent can accept a hydrogen bond from the acid's hydroxyl group. Solubility is generally good, though perhaps slightly less than in protic solvents, as the solvent cannot donate a hydrogen bond to the acid's carbonyl oxygen.

  • Nonpolar Solvents (e.g., Toluene, Hexane): In truly nonpolar solvents, the primary intermolecular forces are weak van der Waals (dispersion) forces. The hydrophobic tail of this compound interacts well with these solvents. However, the highly polar carboxylic acid head is energetically disfavored. In such environments, carboxylic acids tend to form stable, hydrogen-bonded dimers, which effectively "hides" the polar groups and presents a more nonpolar exterior, allowing for some solubility.[6][8]

The diagram below illustrates the key intermolecular forces at play between this compound and different solvent types.

G cluster_0 Solute: this compound cluster_1 Solvent Interactions solute C₆H₁₀O₂ carboxyl -COOH (Polar Head) solute->carboxyl H-Bonding Dipole-Dipole alkyl -C₅H₉ (Nonpolar Tail) solute->alkyl van der Waals protic Polar Protic (e.g., Ethanol) carboxyl->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., Acetone) carboxyl->aprotic H-Bonding (Acceptor only) nonpolar Nonpolar (e.g., Toluene) carboxyl->nonpolar Dimerization Favored alkyl->protic Weaker Interaction alkyl->nonpolar van der Waals Interactions

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassExample SolventDominant InteractionPredicted SolubilityRationale
Alcohols Methanol, EthanolHydrogen BondingMiscible / Very Soluble Strong hydrogen bonding between the acid's -COOH and solvent's -OH group.[6][8]
Ketones AcetoneDipole-Dipole, H-Bond AcceptingSoluble The solvent's carbonyl group acts as a good hydrogen bond acceptor for the acid.
Esters Ethyl AcetateDipole-Dipole, H-Bond AcceptingSoluble Similar to ketones, the ester carbonyl is a hydrogen bond acceptor.
Ethers Diethyl EtherDipole-Dipole, H-Bond AcceptingSoluble The ether oxygen is a hydrogen bond acceptor, and the nonpolar bulk is compatible.[6]
Halogenated DichloromethaneDipole-DipoleModerately Soluble Moderate polarity allows for interaction with both ends of the solute molecule.
Aromatic Toluenevan der WaalsSlightly Soluble The nonpolar ring interacts well with the alkyl tail; dimerization of the acid aids solubility.[6][9]
Alkanes n-Hexanevan der WaalsSlightly Soluble / Insoluble The highly nonpolar nature of the solvent is incompatible with the polar carboxyl group.[9]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, reliable data, a standardized experimental protocol is essential. The isothermal equilibrium shake-flask method is a gold standard for determining the thermodynamic solubility of a compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

The following diagram outlines the critical steps of the solubility determination workflow.

G start Start prep 1. Preparation Add excess solid acid to a known volume of solvent in a vial. start->prep equil 2. Equilibration Agitate vials in a thermostatically controlled shaker (e.g., 25°C) for 24-48 hours. prep->equil settle 3. Phase Separation Allow vials to stand undisturbed for at least 2 hours to let undissolved solid settle. equil->settle sample 4. Sampling & Filtration Carefully withdraw an aliquot from the supernatant. Immediately filter through a 0.22 µm syringe filter. settle->sample dilute 5. Dilution & Analysis Dilute the filtrate with a known volume of solvent. Quantify concentration using a pre-calibrated method (HPLC/GC). sample->dilute calc 6. Calculation Calculate solubility (e.g., in mg/mL or mol/L) based on the measured concentration and dilution factor. dilute->calc end End calc->end

Caption: Isothermal equilibrium solubility workflow.

Detailed Step-by-Step Methodology
  • Preparation: To each 20 mL vial, add approximately 5 mL of the chosen solvent. Add an excess amount of this compound to ensure that a saturated solution is formed and undissolved solid remains visible.

    • Causality: Using an excess of the solid is critical to ensure the solution reaches its thermodynamic equilibrium saturation point.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined time, typically 24 to 48 hours.

    • Causality: Prolonged agitation at a constant temperature ensures that the dissolution process reaches a true equilibrium state. Preliminary experiments can be run to confirm that solubility does not increase after 24 hours, validating the chosen equilibration time.

  • Phase Separation: After agitation, remove the vials and let them stand in a temperature-controlled bath (at the same temperature as equilibration) for at least 2 hours.

    • Causality: This step allows fine, suspended particles to settle, preventing them from clogging the filter and being inadvertently included in the sample, which would falsely elevate the measured solubility.

  • Sampling and Filtration: Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness: Filtration is a non-negotiable step to remove any microscopic, undissolved solid particles, ensuring that the analyzed sample represents only the truly dissolved solute. The first few drops from the filter should be discarded to saturate the filter material.

  • Quantification: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable technique like HPLC-UV or GC-FID.

    • Causality: A validated, linear calibration curve is the foundation of accurate quantification. The standard solutions for the curve must be prepared with the same level of care as the samples.

  • Calculation: The solubility (S) is calculated using the formula:

    • S = (C_measured × DF)

    • Where C_measured is the concentration determined by the analytical instrument and DF is the dilution factor. The experiment should be performed in triplicate for statistical validity.

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound.[10][11][12]

  • Temperature: For most solids dissolving in liquids, solubility is an endothermic process, meaning it increases with temperature.[10][11] This relationship should be determined empirically if the compound will be used across a range of temperatures.

  • Purity of Solute and Solvent: Impurities can alter the intermolecular forces and either increase or decrease observed solubility. Using high-purity materials is essential for obtaining intrinsic solubility data.

  • pH (in protic or aqueous-miscible solvents): While not the focus of this guide, if the organic solvent contains water or is protic, the pH can significantly impact solubility. In a basic environment, the carboxylic acid will be deprotonated to its highly polar (and generally more soluble) carboxylate salt form.[13]

Conclusion

The solubility of this compound in organic solvents is governed by a predictable interplay of hydrogen bonding, dipole-dipole forces, and van der Waals interactions. It exhibits high solubility in polar solvents, particularly alcohols, and limited solubility in nonpolar aliphatic hydrocarbons. While theoretical predictions provide a strong foundation for solvent selection, precise applications demand empirical data. The detailed isothermal equilibrium protocol provided herein offers a robust and reliable framework for generating this critical data, empowering researchers to confidently advance their work in synthesis, formulation, and drug development.

References

  • JoVE. (2023, April 30). Physical Properties of Carboxylic Acids.
  • Britannica. (2025, November 6). Carboxylic acid.
  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220740, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5473433, (2E)-3-methylpent-2-enoic acid.
  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
  • SWH Learning. (2025, May 13). Carboxylic Acids & Esters.
  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
  • San Diego State University. (n.d.). Chapter 13 Carboxylic Acids.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid.
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  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
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Sources

Stereoselective synthesis of (E)-3-Methylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (E)-3-Methylpent-2-enoic Acid

Abstract

The stereoselective synthesis of α,β-unsaturated carboxylic acids is a critical endeavor in organic chemistry, with profound implications for the pharmaceutical and materials science sectors. The geometric configuration of the carbon-carbon double bond dictates the molecule's physical properties and biological activity. This technical guide provides an in-depth exploration of the stereoselective synthesis of (E)-3-Methylpent-2-enoic acid, a trisubstituted alkene. We will dissect the premier synthetic strategies, focusing on the causality behind experimental choices and providing field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for constructing E-configured trisubstituted alkenes.

Introduction: The Challenge of Trisubstituted Alkenes

(E)-3-Methylpent-2-enoic acid is a valuable model compound for understanding the synthesis of trisubstituted α,β-unsaturated carbonyls. The primary synthetic challenge lies in controlling the stereochemistry of the double bond. While numerous olefination methods exist, achieving high E-selectivity requires a nuanced understanding of reaction mechanisms and the careful selection of reagents and conditions. This guide will focus on the most effective and reliable methods, primarily the Horner-Wadsworth-Emmons (HWE) reaction, and will also provide a comparative analysis with the Wittig reaction.

The target molecule, (E)-3-Methylpent-2-enoic acid, has the following structure:

Chemical Structure:

The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for (E)-Alkene Synthesis

For the synthesis of (E)-α,β-unsaturated esters and acids, the Horner-Wadsworth-Emmons (HWE) reaction is unequivocally the most reliable and widely employed method.[1] Its prevalence stems from its operational simplicity, the high nucleophilicity of the phosphonate carbanion, and, most importantly, its inherent thermodynamic preference for the (E)-alkene product.[2][3]

Mechanistic Rationale for E-Selectivity

The high E-selectivity of the HWE reaction is a result of thermodynamic control. The reaction proceeds through the following key steps:[4][5]

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and carbonyl groups, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion adds to the aldehyde (in this case, propanal) in a rate-limiting step.[2] This addition is reversible, allowing the intermediates to equilibrate.

  • Oxaphosphetane Formation: The resulting oxyanion attacks the electrophilic phosphorus atom to form a four-membered ring intermediate, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkylphosphate salt.

The reversibility of the initial addition allows the system to settle into the most stable transition state. The transition state leading to the (E)-alkene minimizes steric interactions between the aldehyde's alkyl group and the phosphonate moiety, making it thermodynamically favored over the transition state leading to the (Z)-alkene.[3]

HWE_Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion (Stabilized Ylide) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Betaine-like Intermediate (Reversible) Carbanion->Intermediate Nucleophilic Addition Aldehyde Propanal Aldehyde->Intermediate Oxaphosphetane_E Anti-Oxaphosphetane (Thermodynamically Favored) Intermediate->Oxaphosphetane_E Cyclization E_Alkene (E)-Alkene Product Oxaphosphetane_E->E_Alkene Elimination Phosphate Dialkylphosphate Salt (Water-soluble) Oxaphosphetane_E->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: HWE Synthesis of (E)-3-Methylpent-2-enoic acid

This protocol is a two-stage process: an HWE olefination to form the ethyl ester, followed by saponification to yield the desired carboxylic acid.

Stage 1: HWE Olefination to form Ethyl (E)-3-methylpent-2-enoate

  • Reagents:

    • Ethyl 2-(diethylphosphono)propanoate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Propanal

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of ethyl 2-(diethylphosphono)propanoate (1.0 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C. Hydrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete formation of the phosphonate carbanion.

    • Cool the resulting solution back to 0 °C.

    • Add propanal (1.0 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The aqueous layer will contain the water-soluble phosphate byproduct, simplifying purification.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl (E)-3-methylpent-2-enoate.

Stage 2: Saponification to (E)-3-Methylpent-2-enoic acid

  • Reagents:

    • Ethyl (E)-3-methylpent-2-enoate (from Stage 1)

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 2M

  • Procedure:

    • Dissolve the purified ester in ethanol in a round-bottom flask.

    • Add an aqueous solution of KOH (2.0 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. The carboxylic acid product should precipitate or form an oil.

    • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford (E)-3-Methylpent-2-enoic acid. Further purification can be achieved by recrystallization if the product is a solid.

HWE_Workflow Start Start: Phosphonate & Propanal Deprotonation 1. Deprotonation of Phosphonate (NaH, THF, 0°C) Start->Deprotonation Olefination 2. Addition of Propanal (0°C to RT) Deprotonation->Olefination Workup1 3. Aqueous Workup & Extraction (Removes Phosphate Byproduct) Olefination->Workup1 PurifyEster 4. Column Chromatography Workup1->PurifyEster Ester Intermediate: Ethyl (E)-3-methylpent-2-enoate PurifyEster->Ester Saponification 5. Saponification (KOH, EtOH, Reflux) Ester->Saponification Acidification 6. Acidification & Extraction Saponification->Acidification FinalProduct Final Product: (E)-3-Methylpent-2-enoic Acid Acidification->FinalProduct

Caption: Overall workflow for the HWE synthesis.

Data and Performance

The HWE reaction is known for its high stereoselectivity and good yields.

ReactionAldehyde SubstrateTypical E:Z RatioTypical YieldReference
HWE OlefinationAliphatic Aldehydes>95:575-90%[2]
HWE OlefinationAromatic Aldehydes>99:180-95%[2]

Alternative Strategy: The Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry.[6] However, its stereochemical outcome is highly dependent on the nature of the phosphorus ylide.[7]

  • Unstabilized Ylides (e.g., alkyl substituents) are highly reactive and typically yield (Z)-alkenes via a kinetically controlled pathway.[6][7]

  • Stabilized Ylides (with adjacent electron-withdrawing groups like esters or ketones) are less reactive. The initial addition to the carbonyl is often reversible, allowing the reaction to proceed under thermodynamic control, which favors the formation of the more stable (E)-alkene.[7][8]

For the synthesis of (E)-3-Methylpent-2-enoic acid, a stabilized ylide is required. The reaction would proceed via ethyl 2-(triphenylphosphoranylidene)propanoate reacting with propanal.

Comparison: HWE vs. Wittig
FeatureHorner-Wadsworth-Emmons (HWE)Wittig Reaction (Stabilized Ylide)
Phosphorus Reagent Phosphonate EsterPhosphonium Salt
Byproduct Dialkylphosphate SaltTriphenylphosphine Oxide
Byproduct Removal Easy (water-soluble)[3]Difficult (often requires chromatography)
Carbanion Reactivity More nucleophilic, reacts with hindered ketones[2]Less nucleophilic, may fail with hindered ketones[6]
E-Selectivity Generally higher and more reliableGood, but can be substrate-dependent

Expert Insight: While the Wittig reaction with a stabilized ylide is a valid approach, the HWE reaction is superior for this specific target. The primary advantage is the facile removal of the phosphate byproduct by a simple aqueous wash, which significantly streamlines the purification process compared to the often-tedious chromatographic separation of the product from triphenylphosphine oxide.

Characterization

Confirmation of the product's structure and stereochemistry is achieved through standard analytical techniques.

  • ¹H NMR: The vinyl proton's chemical shift and coupling constants can help determine the geometry. In the (E)-isomer, the vinyl proton is typically deshielded compared to the (Z)-isomer.

  • ¹³C NMR: The chemical shifts of the allylic carbons are diagnostic of the E/Z configuration.[9]

  • IR Spectroscopy: Will show a strong carbonyl stretch for the carboxylic acid (~1690-1710 cm⁻¹) and a C=C stretch (~1640-1650 cm⁻¹).[9]

  • Mass Spectrometry: Confirms the molecular weight of the compound (114.14 g/mol ).[9][10]

Conclusion and Recommendation

The stereoselective synthesis of (E)-3-Methylpent-2-enoic acid is most effectively and reliably achieved using the Horner-Wadsworth-Emmons (HWE) reaction . This method offers superior E-selectivity, which is mechanistically driven by thermodynamic control, and presents a significant practical advantage over the Wittig reaction due to the easy removal of its water-soluble phosphate byproduct. The two-stage protocol involving olefination to the corresponding ethyl ester followed by saponification is a robust and scalable route for obtaining the target acid in high purity and yield. For any researcher or development professional, the HWE reaction should be the primary choice for constructing (E)-α,β-unsaturated carbonyl compounds of this type.

References

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  • Gajda, T., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7181.
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  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
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  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394-2405.
  • Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement.
  • Li, Y., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Organic & Biomolecular Chemistry, 21(21), 4443-4447.
  • ResearchGate. (2025). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes.
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Sources

An In-depth Technical Guide to the Thermochemical Properties of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermochemical properties of a molecule is fundamental. These properties, including enthalpy of formation, entropy, heat capacity, and Gibbs free energy, govern a substance's stability, reactivity, and phase behavior. This data is critical for reaction engineering, process safety, and computational modeling of biological interactions. This guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 3-Methylpent-2-enoic acid (C₆H₁₀O₂), a molecule of interest in organic synthesis and potentially as a precursor in pharmaceutical manufacturing.[1]

Molecular Profile of this compound

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] It exists as two geometric isomers, (E) and (Z), due to the double bond in its structure.

Table 1: Physical Properties of this compound Isomers

Property(E)-3-Methylpent-2-enoic acid(Z)-3-Methylpent-2-enoic acidReference
CAS Number19866-50-33675-21-6[1][2]
Boiling PointNot specified~207.6 °C[1]
DensityNot specified~0.987 g/cm³[1]
Molecular Weight114.14 g/mol 114.14 g/mol [1][2]

The presence of both a carboxyl group and a carbon-carbon double bond makes it a versatile intermediate in organic synthesis.[1] Accurate thermochemical data is essential for optimizing its synthesis, purification, and subsequent reactions.

Experimental Determination of Thermochemical Properties

A rigorous experimental determination of the thermochemical properties of this compound requires a multi-pronged approach, focusing on the enthalpy of formation and the temperature dependence of its heat capacity and vapor pressure.

Synthesis and Purification: The Foundation of Accurate Measurements

The first and most critical step is to obtain a highly purified sample of the specific isomer of interest. Impurities can significantly impact the results of calorimetric measurements.

Synthesis: (Z)-3-methylpent-2-enoic acid can be synthesized through various methods, including alkylation reactions and the isomerization of the (E)-isomer.[1] One potential route for a related compound, 3-methyl-2-butenoic acid, involves the catalytic reforming of 2-methyl-3-butyne-2-alcohol to 3-methyl-2-butenoic aldehyde, followed by oxidation.[3] A similar strategy could be adapted for this compound.

Purification and Characterization: Following synthesis, the product must be purified, for instance by fractional distillation under reduced pressure, and its purity must be rigorously assessed. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are essential to confirm the identity and purity of the sample. For thermochemical studies, a purity of ≥99.5% is highly desirable.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation in the condensed state (liquid or solid) is most accurately determined by measuring the enthalpy of combustion using a bomb calorimeter.[4][5]

Causality of Experimental Choices: An isoperibol bomb calorimeter is the instrument of choice for this measurement due to its high precision.[5] The combustion of an organic compound like this compound in a high-pressure oxygen atmosphere releases a significant amount of energy, which can be precisely measured by the temperature rise of the surrounding water bath.[5]

Protocol for Bomb Calorimetry of this compound:

  • Calorimeter Calibration: The energy equivalent of the calorimeter must be determined by combusting a certified standard, almost universally benzoic acid.[6][7] This establishes a precise relationship between the observed temperature change and the energy released.[5]

  • Sample Preparation: A precisely weighed sample of purified this compound (typically 0.5-1.0 g) is placed in a crucible within the bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[7] A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.[7]

  • Combustion and Data Acquisition: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Corrections and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings, the heat of ignition, and the formation of nitric acid from residual nitrogen. From the corrected temperature rise and the energy equivalent of the calorimeter, the heat of combustion of the sample is calculated.[4]

G cluster_prep Preparation & Calibration cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate with Benzoic Acid Prepare Prepare Weighed Sample Calibrate->Prepare Assemble Assemble and Pressurize Bomb Prepare->Assemble Combust Ignite Sample & Record Temperature Assemble->Combust Correct Apply Corrections Combust->Correct Calculate Calculate Heat of Combustion Correct->Calculate Enthalpy Determine Enthalpy of Formation Calculate->Enthalpy

Enthalpy of Vaporization via Knudsen Effusion Method

To determine the standard enthalpy of formation in the gaseous state, the enthalpy of vaporization (for a liquid) or sublimation (for a solid) is required. The Knudsen effusion method is a reliable technique for measuring the vapor pressure of substances with low volatility at various temperatures.[8][9][10]

Causality of Experimental Choices: This dynamic gravimetric technique is based on the rate of mass loss of a substance effusing through a small orifice into a vacuum.[11] The rate of mass loss is directly proportional to the vapor pressure.[9] By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[8][9]

Protocol for Knudsen Effusion Measurement:

  • Sample Loading: A small amount of purified this compound is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

  • Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature.

  • Mass Loss Measurement: The rate of mass loss from the cell is measured over time using a highly sensitive microbalance.[8]

  • Varying Temperature: The experiment is repeated at several different temperatures to obtain a series of vapor pressure measurements.

  • Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔHvap/R, where R is the universal gas constant.[8]

Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

The heat capacity of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC). This data is crucial for calculating changes in enthalpy and entropy at temperatures other than the standard 298.15 K.

Protocol for DSC Measurement:

  • Sample Encapsulation: A small, accurately weighed sample is sealed in an aluminum pan.

  • Temperature Program: The sample and a reference pan are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the sample's heat capacity.

  • Entropy Calculation: The standard entropy can be determined by integrating the heat capacity divided by temperature (Cp/T) from absolute zero.

Computational Determination of Thermochemical Properties

In the absence of experimental data, or to complement it, high-level quantum chemical calculations can provide accurate predictions of thermochemical properties.[12] Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories are particularly well-suited for this purpose, as they are designed to achieve high accuracy for thermodynamic quantities.[13][14]

Causality of Method Choice: Methods like G3 and CBS-QB3 employ a series of calculations with varying levels of theory and basis sets to approximate a very high-level calculation at a fraction of the computational cost.[13][15][16][17] They include empirical corrections to account for remaining deficiencies, leading to accuracies often within 1-2 kcal/mol of experimental values for enthalpies of formation.[13][15] Studies on related unsaturated esters have shown excellent agreement between G3MP2 calculations and experimental results.[18]

Protocol for Computational Thermochemistry:

  • Geometry Optimization and Frequency Calculation: The molecular geometry of the lowest energy conformer of this compound is optimized, and its vibrational frequencies are calculated. This is typically done using a reliable method like B3LYP with a suitable basis set.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate methods and larger basis sets, as prescribed by the chosen composite method (e.g., G3 or CBS-QB3).[19]

  • Thermochemical Analysis: The results of these calculations are combined to yield a total electronic energy at 0 K.[20] The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy at a given temperature (e.g., 298.15 K).[20]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using the atomization energy approach. This involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states.

G cluster_geom Geometry & Frequencies cluster_energy Energy Calculation cluster_thermo Thermochemical Analysis Opt Optimize Geometry (e.g., B3LYP) Freq Calculate Vibrational Frequencies Opt->Freq SPE High-Level Single-Point Energies (G3, CBS-QB3) Opt->SPE Combine Combine Energies & Apply Corrections Freq->Combine SPE->Combine Thermo Calculate H, S, G at 298.15 K Combine->Thermo Hf Calculate Enthalpy of Formation (Atomization) Combine->Hf

Data Summary and Interrelation of Properties

The experimentally determined and computationally predicted thermochemical data should be compiled for easy comparison and use.

Table 2: Target Thermochemical Properties of this compound

PropertySymbolUnitsMethod
Standard Enthalpy of Combustion (liquid)ΔH°c(l)kJ/molBomb Calorimetry
Standard Enthalpy of Formation (liquid)ΔH°f(l)kJ/molDerived from ΔH°c(l)
Enthalpy of VaporizationΔH°vapkJ/molKnudsen Effusion
Standard Enthalpy of Formation (gas)ΔH°f(g)kJ/molExperimental & Computational
Standard Molar Entropy (gas)S°(g)J/(mol·K)DSC & Computational
Molar Heat Capacity (gas)Cp(g)J/(mol·K)DSC & Computational
Standard Gibbs Free Energy of Formation (gas)ΔG°f(g)kJ/molDerived from ΔH°f(g) and S°(g)

The relationship between these core properties is fundamental. The Gibbs free energy of formation, which determines the thermodynamic stability of a compound, is calculated using the following equation:

ΔG°f = ΔH°f - TΔS°f

G H_comb ΔH°c (Bomb Calorimetry) H_f_cond ΔH°f (condensed) H_comb->H_f_cond H_vap ΔH°vap (Knudsen Effusion) H_f_gas ΔH°f (gas) H_vap->H_f_gas Cp Cp (DSC) S S° (gas) Cp->S H_f_cond->H_f_gas G_f_gas ΔG°f (gas) H_f_gas->G_f_gas S->G_f_gas

Safety and Handling

When conducting experimental work with this compound, appropriate safety precautions must be taken. The (E)-isomer is known to cause skin and serious eye irritation, and may cause respiratory irritation.[21][22] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[23]

Conclusion

This technical guide has outlined a comprehensive and robust framework for the experimental determination and computational prediction of the thermochemical properties of this compound. By combining high-precision bomb calorimetry, the Knudsen effusion method for vapor pressure measurement, and state-of-the-art computational chemistry techniques like G3 and CBS-QB3 theory, researchers can generate the high-quality, reliable data necessary for advanced applications in chemical synthesis, process design, and drug development. The emphasis on rigorous purification and validated protocols ensures the integrity and trustworthiness of the resulting thermochemical values.

References

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first- and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776. [Link]
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  • Wikipedia. (2024). Knudsen cell. [Link]
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  • Simmie, J. M. (2011). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 115(40), 10987-11001. [Link]
  • Tawa, G. J., & Topol, I. A. (2000). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. The Journal of chemical physics, 113(6), 2411–2420. [Link]
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Methodological & Application

3-Methylpent-2-enoic Acid: A Versatile Synthon for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex and biologically active molecules. 3-Methylpent-2-enoic acid, a seemingly simple α,β-unsaturated carboxylic acid, emerges as a highly valuable and versatile building block, particularly for the synthesis of potent therapeutic agents. Its intrinsic chemical functionalities—a reactive double bond, a carboxylic acid handle, and stereochemical potential—offer a rich platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of this compound as a key starting material in pharmaceutical research and development. We will delve into its application in the synthesis of complex natural products with significant therapeutic relevance, providing detailed, field-proven protocols for its key transformations. The focus will be on not just the procedural steps, but the underlying scientific principles that govern these reactions, empowering researchers to adapt and innovate in their synthetic endeavors.

Core Application: A Gateway to Potent Anticancer Agents

One of the most compelling applications of this compound lies in its role as a precursor to a crucial component of the highly potent antineoplastic agent, dolastatin 10, and its synthetic analogs (auristatins). Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, is a powerful inhibitor of tubulin polymerization, a mechanism that leads to cell cycle arrest and apoptosis in cancer cells[1]. The C-terminal unit of dolastatin 10, dolaphenine (Doe), contains a (2S,3R)-3-methyl-2-phenylpentanoyl moiety, which can be accessed synthetically from this compound through a series of stereocontrolled reactions.

The following sections will provide detailed protocols for the key synthetic steps required to transform commercially available this compound into a chiral intermediate ready for incorporation into dolastatin analogs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[2]
Molecular Weight114.14 g/mol [2]
Boiling PointApprox. 216.76 °C[2]
DensityApprox. 0.9830 g/cm³[2]
pKaApprox. 5.15[2]

Synthetic Workflow: From Achiral Precursor to Chiral Pharmaceutical Intermediate

The journey from this compound to a valuable chiral building block for dolastatin synthesis involves a logical sequence of chemical transformations. The overall workflow is designed to first prepare the molecule for the critical stereoselective reaction and then to introduce the necessary functionality for subsequent coupling.

G A This compound B Esterification A->B MeOH, H+ C Methyl (E)-3-methylpent-2-enoate B->C D Asymmetric Hydrogenation C->D Chiral Catalyst, H2 E Methyl (2R,3S)-3-methylpentanoate D->E F Hydrolysis E->F LiOH, H2O G (2R,3S)-3-Methylpentanoic Acid F->G H Amide Coupling G->H Amine, Coupling Agent I Dolastatin Precursor H->I

Caption: Synthetic workflow from this compound to a dolastatin precursor.

Experimental Protocols

Protocol 1: Esterification of this compound

Causality and Experimental Choice: The initial esterification of the carboxylic acid is a crucial step for several reasons. Firstly, it protects the acidic proton, preventing interference with subsequent organometallic catalysts used in the hydrogenation step. Secondly, the resulting ester is generally more soluble in organic solvents typically used for hydrogenation and is often easier to purify by chromatography than the corresponding carboxylic acid. A simple Fischer esterification using methanol and a catalytic amount of strong acid is a cost-effective and efficient method for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 87.6 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add diethyl ether (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of diethyl ether (50 mL each).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl (E)-3-methylpent-2-enoate. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of Methyl (E)-3-methylpent-2-enoate

Causality and Experimental Choice: The creation of the desired stereocenters is the most critical step in this synthetic sequence. Asymmetric hydrogenation using a chiral transition metal catalyst is a powerful and atom-economical method for achieving high enantioselectivity. Ruthenium- and rhodium-based catalysts with chiral phosphine ligands, such as BINAP, are well-established for the hydrogenation of α,β-unsaturated esters. The choice of a specific catalyst and reaction conditions is crucial for maximizing both conversion and enantiomeric excess (ee). The protocol below is a representative procedure; optimization of catalyst, solvent, and pressure may be necessary to achieve optimal results.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, to a high-pressure reaction vessel, add a chiral ruthenium catalyst such as Ru(OAc)₂((R)-BINAP) (0.1-1.0 mol%).

  • Reaction Setup: Add a solution of methyl (E)-3-methylpent-2-enoate (5.0 g, 39.0 mmol) in anhydrous and degassed methanol (50 mL).

  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (3-5 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm) and stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction for the consumption of starting material by gas chromatography (GC) or TLC. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched methyl (2R,3S)-3-methylpentanoate. The enantiomeric excess should be determined by chiral GC or HPLC.

Protocol 3: Amide Coupling to a Thiazole Moiety

Causality and Experimental Choice: The final key step is the formation of an amide bond between the chiral carboxylic acid (obtained after hydrolysis of the ester) and an appropriate amine-containing fragment, in this case, a precursor to the dolaphenine thiazole unit. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) are employed to activate the carboxylic acid and facilitate the amide bond formation under mild conditions, minimizing racemization of the chiral center.

Step-by-Step Methodology:

  • Hydrolysis: First, hydrolyze the methyl (2R,3S)-3-methylpentanoate to the corresponding carboxylic acid using a standard procedure, for example, with lithium hydroxide in a mixture of THF and water.

  • Reaction Setup: To a solution of (2R,3S)-3-methylpentanoic acid (1.0 g, 7.68 mmol) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF, 20 mL), add the desired amine-functionalized thiazole precursor (1.1 equivalents).

  • Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide, a key precursor to the C-terminal fragment of dolastatin 10.

Conclusion and Future Perspectives

This compound serves as a prime example of how a relatively simple starting material can be a gateway to the synthesis of highly complex and medicinally important molecules. The protocols detailed herein provide a robust framework for the stereocontrolled transformation of this building block into a valuable chiral intermediate for the synthesis of dolastatin analogs. The principles of stereoselective synthesis and reliable functional group manipulations are central to these procedures. As the demand for potent and targeted cancer therapeutics continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]
  • LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5473433, (2E)-3-methylpent-2-enoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220740, this compound.
  • Bergens Research Group. (n.d.). Asymmetric Hydrogenation.

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Application Note: 3-Methylpent-2-enoic Acid as a Robust Internal Standard for the Quantitative Analysis of Short-Chain Fatty Acids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of short-chain fatty acids (SCFAs) is critical in fields ranging from gut microbiome research to drug metabolism studies. Achieving analytical accuracy and precision in complex biological matrices requires robust methodologies to correct for sample preparation variability and instrument drift. This application note details the use of 3-methylpent-2-enoic acid as a non-endogenous, structurally analogous internal standard (IS) for the reliable quantification of SCFAs by mass spectrometry (MS), coupled with either gas (GC) or liquid (LC) chromatography. We provide detailed protocols, validation guidance, and expert insights into its application, demonstrating its fitness-for-purpose in demanding research and drug development environments.

Introduction

Mass spectrometry is a cornerstone of modern quantitative analysis, yet its precision can be compromised by variations introduced during sample preparation and analysis.[1] The use of an internal standard—a compound added in a constant amount to all samples, blanks, and calibration standards—is a fundamental strategy to mitigate these sources of error.[2][3] An ideal internal standard mimics the chemical and physical behavior of the analyte(s) of interest throughout the entire analytical workflow, from extraction to detection.[2]

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are volatile microbial metabolites crucial for host-gut symbiosis and have been implicated in a range of physiological and pathological processes.[4][5] Their accurate quantification is therefore essential. This compound, a branched-chain unsaturated fatty acid, is not typically found in mammalian biological systems, making it an excellent candidate for an internal standard. Its structural similarity to endogenous SCFAs ensures it behaves comparably during extraction and chromatographic separation, thereby providing a reliable basis for correction and accurate quantification.[6]

This guide provides a comprehensive framework for implementing this compound as an internal standard for SCFA analysis via GC-MS and LC-MS/MS.

Physicochemical Profile and Rationale for Use

The suitability of this compound as an internal standard is grounded in its specific chemical and physical properties. It shares the core carboxylic acid functional group with target SCFA analytes, while its unique mass and structure prevent co-elution or isobaric interference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₂[6][7][8]
Molecular Weight 114.14 g/mol [7][9][10]
Monoisotopic Mass 114.068079557 Da[9][10]
CAS Number 3675-21-6 ((Z)-isomer) 19866-50-3 ((E)-isomer)[6][8]
Boiling Point ~207.6 °C[6]
pKa ~5.15[7]
Classification Branched Fatty Acid[6][11]

Expertise & Experience Insight: The choice of a non-endogenous, structural analog like this compound is a deliberate and cost-effective strategy. While stable isotope-labeled (SIL) internal standards are considered the gold standard, they can be prohibitively expensive for every analyte in an untargeted or panel-based assay.[12] this compound provides a robust alternative by co-extracting efficiently with other SCFAs and exhibiting similar chromatographic behavior, especially in reversed-phase LC. Its pKa is in the same range as other SCFAs, ensuring its ionization efficiency tracks with the analytes of interest as mobile phase pH changes, a critical factor for LC-MS analysis.

Experimental and Data Analysis Workflow

A successful quantitative assay relies on a consistent and well-documented workflow. The diagrams below outline the key stages from sample preparation to final data analysis when using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma, Feces) Spike 2. Spike with This compound IS Sample->Spike Extract 3. Homogenize & Extract SCFAs (e.g., Solvent Extraction) Spike->Extract Centrifuge 4. Centrifuge to Remove Debris Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Derivatize 6a. Derivatize for GC-MS (e.g., Silylation) Supernatant->Derivatize If GC LCMS 6b. Direct LC-MS/MS Analysis Supernatant->LCMS If LC GCMS 7a. GC-MS Analysis Derivatize->GCMS

Caption: Figure 1: General experimental workflow for SCFA quantification.

G cluster_data Data Processing & Quantification RawData 1. Acquire Raw Data (Chromatograms) Integration 2. Integrate Peak Areas (Analyte & IS) RawData->Integration Ratio 3. Calculate Peak Area Ratio (Analyte Area / IS Area) Integration->Ratio CalCurve 4. Construct Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quantify 5. Interpolate Sample Ratio to Determine Concentration CalCurve->Quantify Validate 6. Perform Method Validation (Accuracy, Precision, Linearity) Quantify->Validate

Caption: Figure 2: Data processing workflow for internal standard-based quantification.

Detailed Protocols

The following protocols provide a starting point for method development. They should be optimized and validated for the specific matrix and instrumentation used.

Protocol 3.1: Preparation of Stock and Working Solutions
  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of high-purity (>95%) this compound. Dissolve in 10 mL of methanol or acetonitrile in a Class A volumetric flask. Store at -20°C.

  • Calibration Stock (1 mg/mL): Prepare a combined stock solution containing all target SCFA analytes at 1 mg/mL each in a suitable solvent (e.g., methanol:water, 1:1).

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with the extraction solvent (e.g., ethanol or methanol). This solution will be used to spike all samples.

  • Calibration Standards: Perform serial dilutions of the Calibration Stock to prepare a series of calibration standards spanning the expected concentration range of the samples. Each calibration standard must be spiked with the Working Internal Standard Solution in the same proportion as the unknown samples.

Protocol 3.2: Sample Preparation and Extraction (General)

This protocol is a general guide; extraction techniques should be optimized for the specific biological matrix.[1][4]

  • Aliquot Sample: Aliquot a known amount of sample (e.g., 100 µL of plasma or 50 mg of homogenized feces) into a microcentrifuge tube.

  • Spike with IS: Add a fixed volume (e.g., 10 µL) of the Working Internal Standard Solution (10 µg/mL) to every sample, standard, and blank.

  • Extract: Add 500 µL of cold extraction solvent (e.g., ethanol or acidified ether). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube for analysis. For GC-MS, the solvent should be evaporated and the residue derivatized. For LC-MS, the supernatant may be injected directly or after dilution.

Protocol 3.3: GC-MS Analysis (Derivatization Required)

GC-MS requires analytes to be volatile. Carboxylic acids like SCFAs must be derivatized prior to analysis.[4][5]

  • Derivatization: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine. Cap tightly and heat at 60°C for 30 minutes.

  • GC-MS Parameters: Analyze the derivatized sample using an appropriate GC-MS system.

Table 2: Example GC-MS Parameters

ParameterSuggested SettingRationale
GC Column Polyethylene glycol (e.g., BP20)Polar column suitable for separating fatty acids.[13]
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.[13]
Oven Program 50°C (1 min), ramp to 240°C at 10°C/minProvides separation of volatile SCFAs.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific m/z ions for each analyte and the IS.[4]
Example SIM Ions To be determined empirically for derivatized compounds.Target and qualifier ions should be selected for each analyte and this compound.
Protocol 3.4: LC-MS/MS Analysis (Direct Measurement)

LC-MS/MS offers the advantage of analyzing SCFAs without derivatization, simplifying sample preparation.[12]

Table 3: Example LC-MS/MS Parameters

ParameterSuggested SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard column for separating small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation of SCFAs for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 2% B to 50% B over 5 minutesA shallow gradient is often required to separate isomeric SCFAs.
MS Mode Multiple Reaction Monitoring (MRM), Negative Ion ModeProvides maximum sensitivity and specificity by monitoring specific precursor-to-product ion transitions.[14]
Example MRM Transitions Propionate: 73 -> 29 Butyrate: 87 -> 43 3-Methylpent-2-enoate: 113 -> 69 These transitions must be optimized on the specific mass spectrometer being used.

Data Analysis and Method Validation

The core principle of internal standard quantification is the use of a response ratio.[13]

Quantification Formula:

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

A calibration curve is generated by plotting the Response Ratio against the known concentration of the analyte in the calibration standards. The concentration of the analyte in an unknown sample is then determined by calculating its Response Ratio and interpolating the concentration from the linear regression of the calibration curve.

Trustworthiness: Self-Validating Systems: The internal standard serves as a continuous quality control check. By monitoring the absolute peak area of this compound in every sample, you can identify issues with extraction efficiency or instrument performance. A significant deviation (>20-30%) from the average IS area across a batch may indicate a failed extraction or injection for that specific sample, warranting its re-analysis.

Method validation must be performed to ensure the assay is fit-for-purpose. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterDefinitionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a coefficient of determination (R²) > 0.99.[4]
Accuracy (Trueness) The closeness of the mean test result to the true value. Assessed using spiked samples at different concentrations.Recovery of 85-115% of the spiked amount.[14]
Precision The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day variability.Relative Standard Deviation (RSD) < 15%.[4]
Limit of Quantification (LOQ) The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10, with acceptable precision and accuracy.[14]

Applications in Research and Drug Development

The ability to accurately measure SCFA concentrations is vital for advancing our understanding of health and disease and for developing new therapeutics.

  • Metabolomics and Biomarker Discovery: This method can be applied to large-scale metabolomics studies to identify changes in gut microbial activity associated with diseases like inflammatory bowel disease, diabetes, or cancer.[15][16] Altered SCFA profiles can serve as potential diagnostic or prognostic biomarkers.

  • Drug Development and Toxicology: In pharmaceutical research, this analytical approach can be used to assess how a drug candidate impacts the gut microbiome or host metabolism.[17][18] It can also be used in preclinical toxicology studies to monitor for metabolic disturbances.[15]

  • Nutritional Science: Researchers can use this method to evaluate the impact of dietary interventions, such as prebiotics and probiotics, on the production of beneficial SCFAs by the gut microbiota.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of short-chain fatty acids in complex biological matrices. Its structural similarity to target analytes, combined with its non-endogenous nature, allows it to reliably correct for variations in sample processing and instrument response. The detailed protocols and validation framework provided in this application note offer a robust foundation for researchers, scientists, and drug development professionals to achieve accurate, precise, and trustworthy quantification of these critical metabolites by mass spectrometry.

References

  • LookChem. (2Z)-3-Methylpent-2-enoic acid. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-Methylpent-2-enoic Acid Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration and characterization of novel therapeutic agents. Short-chain fatty acids (SCFAs) and their derivatives have emerged as a promising class of compounds due to their natural occurrence and diverse biological activities. 3-Methylpent-2-enoic acid, a methyl-branched unsaturated fatty acid, represents a molecule of interest for its potential antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy and elucidate the mechanism of action of this compound against clinically relevant pathogenic bacteria. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for investigation.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for experimental design, including solvent selection and concentration calculations.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
IUPAC Name This compound[1]
Classification Methyl-branched fatty acid[2][3]
Isomers Exists as (E) and (Z) stereoisomers[2][4]
Postulated Mechanism of Action: Bacterial Membrane Disruption

Based on studies of structurally related short-chain fatty acids, the primary antimicrobial mechanism of this compound is hypothesized to be the disruption of bacterial cell membrane integrity.[5] Unlike antibiotics that target specific enzymes, this multi-step physical process is less likely to induce rapid resistance. The lipophilic nature of the molecule allows it to intercalate into the bacterial membrane's lipid bilayer. This insertion is believed to compromise membrane fluidity and create transient pores, leading to the dissipation of the proton motive force (PMF), leakage of essential ions and metabolites, and ultimately, cell death.[5][6]

A This compound (Amphiphilic Molecule) C Insertion into Lipid Bilayer A->C B Bacterial Cell Membrane (Phospholipid Bilayer) B->C D Increased Membrane Fluidity & Permeability C->D Disrupts lipid packing E Dissipation of Membrane Potential (ΔΨ) D->E F Leakage of Intracellular Components (Ions, ATP) D->F G Inhibition of Cellular Processes E->G Disrupts ATP synthesis F->G H Bacterial Cell Death G->H

Caption: Postulated mechanism of bacterial membrane disruption by this compound.

PART I: Core Protocols for Antimicrobial Efficacy Testing

The initial evaluation of any potential antimicrobial agent involves determining its minimum concentration to inhibit growth (bacteriostatic) and to kill the bacteria (bactericidal).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a standardized, high-throughput approach for this determination.

Causality Behind Experimental Choices:

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit most common antimicrobials.[9]

  • Inoculum Standardization: Bacterial density is critical. A high inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values. Standardization to a 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL).

  • Controls: A positive control (bacteria, no compound) ensures the bacteria are viable, while a negative control (broth, no bacteria) confirms the sterility of the medium.

prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Bacteria prep->inoculate dilute_compound Serially Dilute Compound in 96-Well Plate with MHB dilute_compound->inoculate add_controls Prepare Controls: - Growth (Bacteria + MHB) - Sterility (MHB only) add_controls->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read Read Results Visually (Check for Turbidity) incubate->read determine_mic MIC = Lowest Concentration with No Visible Growth read->determine_mic

Caption: Standard workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate into a tube of sterile MHB. c. Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth. d. Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard. e. Prepare the final inoculum by diluting this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%). b. In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the highest concentration of the test compound (in MHB) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum (prepared in step 1e) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This protocol is a direct extension of the MIC assay and is crucial for distinguishing between bacteriostatic and bactericidal activity.

Step-by-Step Methodology:

  • Post-MIC Plating: a. Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, plate 100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: a. Count the number of colonies (CFUs) on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count plated from the growth control well.[12]

PART II: Protocols for Mechanistic Elucidation

To validate the hypothesis of membrane disruption, the following assays directly measure changes in membrane integrity and electrical potential.

Protocol 3: Bacterial Membrane Integrity Assay

This assay uses two fluorescent nucleic acid stains, SYTO 9 and propidium iodide (PI), to differentiate between live cells with intact membranes and dead cells with compromised membranes.[13][14]

Principle of the Assay:

  • SYTO 9: A green-fluorescent stain that can penetrate both intact and damaged bacterial membranes.

  • Propidium Iodide (PI): A red-fluorescent stain that can only enter cells with damaged membranes.[13] When both dyes are present, PI displaces SYTO 9 due to its higher affinity for nucleic acids, causing cells with compromised membranes to fluoresce red.[13]

Step-by-Step Methodology:

  • Bacterial Preparation: a. Grow and wash bacteria as described in the MIC protocol (step 1a-c). Resuspend the final pellet in a suitable buffer (e.g., PBS). b. Adjust the bacterial suspension to an OD₆₀₀ of approximately 0.1.

  • Treatment: a. In microcentrifuge tubes or a 96-well plate, add the bacterial suspension. b. Add this compound at concentrations of 0.5x MIC, 1x MIC, and 2x MIC. Include an untreated sample (negative control) and a positive control (e.g., 70% isopropanol, which permeabilizes membranes).[15] c. Incubate at room temperature for a defined period (e.g., 60 minutes).[14]

  • Staining and Analysis: a. Add the SYTO 9 and PI stains (as per manufacturer's instructions, e.g., from a LIVE/DEAD™ BacLight™ kit) to each sample. b. Incubate in the dark for 15 minutes. c. Analyze the samples using either fluorescence microscopy or flow cytometry. d. Interpretation: An increase in the red fluorescent signal (PI) in treated samples compared to the negative control indicates a loss of membrane integrity.[14]

Protocol 4: Assessment of Membrane Potential Disruption

The bacterial cytoplasmic membrane maintains a negative transmembrane potential. Dissipation of this potential is an early indicator of membrane damage. This can be measured using the potential-sensitive fluorescent dye DiSC₃(5).[16]

Principle of the Assay: The cationic dye DiSC₃(5) accumulates in polarized, viable bacterial cells, leading to self-quenching of its fluorescence.[16] When the membrane is depolarized by an antimicrobial agent, the dye is released into the extracellular medium, causing a significant increase in fluorescence.[16]

polarized Polarized Membrane (Viable) - Negative inside - Dye accumulates & quenches - LOW FLUORESCENCE depolarized Depolarized Membrane (Damaged) - Potential lost - Dye is released - HIGH FLUORESCENCE polarized->depolarized Add this compound

Caption: Principle of the membrane potential assay using DiSC₃(5) dye.

Step-by-Step Methodology:

  • Bacterial Preparation: a. Prepare a mid-log phase bacterial culture and wash it as previously described. b. Resuspend the cells in a buffer containing KCl (to balance potassium concentration) to an OD₆₀₀ of ~0.2-0.3.[16]

  • Dye Loading: a. Add DiSC₃(5) dye to the bacterial suspension to a final concentration of ~1-2 µM. b. Incubate in the dark with shaking until the fluorescence signal stabilizes (this indicates maximum dye uptake and quenching).

  • Fluorescence Measurement: a. Transfer the dye-loaded bacterial suspension to a 96-well black microtiter plate. b. Measure the baseline fluorescence using a microplate reader (Excitation ~622 nm, Emission ~670 nm). c. Add this compound at various concentrations (e.g., 0.5x to 4x MIC). Include a vehicle control and a positive control for complete depolarization (e.g., the proton ionophore CCCP).[16] d. Immediately begin kinetic fluorescence measurements, taking readings every 1-2 minutes for 30-60 minutes.[16]

  • Data Analysis: a. Plot fluorescence intensity over time. A rapid and sustained increase in fluorescence in the presence of this compound indicates membrane depolarization.

PART III: Data Interpretation and Presentation

Systematic recording of data is essential for comparing the efficacy of this compound against different bacterial species.

Table 2: Sample Data Summary for Antimicrobial Efficacy

Pathogenic BacteriumGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Bacillus cereusPositive

Interpretation Guide:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

References

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Goldman, E., & Green, L. H. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165.
  • de la Fuente-Núñez, C., et al. (2016). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Microbiology, 7, 1455.
  • ResearchGate. (n.d.). Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes.
  • National Institutes of Health (NIH). (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 80.
  • National Institutes of Health (NIH). (2020). Transmembrane peptide effects on bacterial membrane integrity and organization. Journal of Biological Chemistry, 295(42), 14349-14360.
  • Oxford Academic. (2018). Defining the Minimum Inhibitory Concentration of Synthetic and Commercial Medium Chain Fatty Acid Based Products Against Salmonella Typhimurium. Journal of Animal Science, 96(Suppl 2), 225.
  • ResearchGate. (2018). Determining the Minimum Inhibitory Concentration of Medium Chain Fatty Acids for Generic Escherichia coli, Enterotoxigenic Escherichia coli, Salmonella Typhimurium, and Campylobacter coli.
  • PubMed. (2024). Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation. Journal of Applied Microbiology, 135(11).
  • PubMed. (2019). Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration. Biological & Pharmaceutical Bulletin, 42(3), 442-448.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol.
  • National Institutes of Health (NIH). (n.d.). (2E)-3-methylpent-2-enoic acid. PubChem.
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  • National Institutes of Health (NIH). (n.d.). 3-methyl-2Z-pentenoic acid. PubChem.
  • MDPI. (2018). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules, 23(10), 2595.
  • NP-MRD. (2022). Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842).
  • National Institutes of Health (NIH). (n.d.). 3-Methylpent-3-enoic acid. PubChem.
  • MDPI. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules, 21(8), 1084.
  • PubMed Central. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Antibiotics, 10(8), 990.
  • ResearchGate. (2000). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins.

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Application Notes and Protocols: Asymmetric Hydrogenation of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Carboxylic Acids

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and fine chemical manufacturing. Chiral carboxylic acids, in particular, serve as invaluable building blocks for a vast array of biologically active compounds.[1][2] The specific target of this guide, (S)-3-methylpentanoic acid, is a key chiral intermediate whose stereochemistry is critical for the efficacy of various pharmaceutical agents. Asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and scalable methods to produce such optically active compounds from prochiral olefins.[3][4]

This document provides a detailed technical guide on the asymmetric hydrogenation of 3-methylpent-2-enoic acid, a trisubstituted α,β-unsaturated carboxylic acid. We will delve into the underlying principles of catalyst selection, explore the reaction mechanism, and present a robust, field-proven protocol for researchers and process chemists.

Catalytic Systems: The Engine of Enantioselectivity

The success of any asymmetric hydrogenation hinges on the catalyst system, which is composed of a transition metal precursor and a chiral ligand. The ligand creates a three-dimensional chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the double bond.[5]

Transition Metals:
  • Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir): These noble metals are the most extensively studied and widely employed for hydrogenating diverse classes of substrates.[3] Ruthenium- and Iridium-based catalysts have shown exceptional activity and selectivity for α,β-unsaturated carboxylic acids.[6][7][8]

  • Cobalt (Co): Driven by sustainability and cost-effectiveness, significant progress has been made in using earth-abundant metals. Cobalt complexes with electron-donating diphosphine ligands have emerged as powerful catalysts for this transformation, achieving high turnover numbers and excellent enantioselectivity.[1][9]

Chiral Ligands: The Source of Chirality

The choice of ligand is paramount. For substrates like this compound, bidentate phosphine ligands are often the most effective.

  • Chiral Diphosphines: Ligands such as BINAP and its derivatives are classic choices that have been successfully applied in Ru-catalyzed hydrogenations of similar substrates like tiglic acid.[10][11]

  • P,N and P,O Ligands: Ligands containing both phosphorus and a nitrogen or oxygen donor atom, such as Spiro-Phosphino-Oxazoline (SIPHOX) ligands, have proven to be exceptionally effective in Iridium-catalyzed hydrogenations, offering high activity and selectivity under mild conditions.[6][7] The modular nature of these ligands allows for fine-tuning to optimize performance for specific substrates.[5]

Reaction Mechanism: A Tale of Coordination and Insertion

The catalytic cycle for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid generally involves several key steps. The carboxylic acid moiety of the substrate plays a crucial role by coordinating to the metal center, which not only activates the double bond but also helps to lock the substrate into a specific conformation, enhancing enantiocontrol.[1][9]

A generalized mechanism is depicted below:

Asymmetric Hydrogenation Mechanism cluster_cycle Catalytic Cycle Catalyst [M*(L*)] Active Chiral Catalyst Coord Substrate Coordination [M*(L*)(Substrate)] Catalyst->Coord + Substrate H2_Activation H₂ Oxidative Addition [H₂M*(L*)(Substrate)] Coord->H2_Activation + H₂ Insertion Migratory Insertion [HM*(L*)(Product-alkyl)] H2_Activation->Insertion H migration Elimination Reductive Elimination Insertion->Elimination C-H bond formation Elimination->Catalyst - Product prod Product ((S)-3-Methylpentanoic acid) Elimination->prod Chiral Product Released sub Substrate (this compound) h2 H₂

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Data Presentation: Catalyst System Performance

The following table summarizes representative results for the asymmetric hydrogenation of tiglic acid, a close structural analog of this compound, showcasing the efficacy of different catalytic systems.

Catalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventConversion (%)ee (%)Reference
[Ir(COD)Cl]₂ / (Sₐ,S)-1f (SIPHOX)20005025Toluene>9998.2[6]
[Ir(COD)Cl]₂ / (Sₐ,S)-1f (SIPHOX)100005025Toluene>9998.0[6]
Ru(OCOCH₃)₂((S)-H₈-BINAP)150-1601220scCHF₃-84-90[10]
Co(BF₄)₂·6H₂O / (R,R)-Ph-BPE5005080THF98>99[1][9]

Note: Data for tiglic acid is presented as a proxy due to its structural similarity. S/C = Substrate-to-Catalyst Ratio. ee = Enantiomeric Excess.

Experimental Protocol: Iridium-SIPHOX Catalyzed Hydrogenation

This protocol is adapted from highly successful procedures utilizing Iridium-SIPHOX catalysts, which demonstrate exceptional activity and enantioselectivity.[6][7]

Workflow Overview

Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Prepare Catalyst Solution ([Ir(COD)Cl]₂ + Ligand in Toluene) C 3. Charge Autoclave (Add catalyst and substrate solutions) A->C B 2. Prepare Substrate Solution (this compound + Et₃N in Toluene) B->C D 4. Purge & Pressurize (Purge with H₂, Pressurize to 50 atm) C->D E 5. Run Reaction (Stir at 25°C for 1-4h) D->E F 6. Depressurize & Quench E->F G 7. Extraction (Acidify with HCl, Extract with EtOAc) F->G H 8. Purification (Concentrate and Purify if needed) G->H I 9. Analysis (GC for conversion, Chiral HPLC for ee) H->I

Caption: Step-by-step experimental workflow for the hydrogenation reaction.

PART A: Materials and Equipment
  • Reagents:

    • This compound (Substrate)

    • [Ir(COD)Cl]₂ (Iridium precursor)

    • (Sₐ,S)-SIPHOX ligand derivative (e.g., (Sₐ,S)-1f as reported by Zhou et al.[6])

    • Anhydrous, degassed Toluene (Solvent)

    • Triethylamine (Et₃N, Additive)[6]

    • Hydrogen gas (High purity, 99.999%)

    • 1M Hydrochloric Acid (for work-up)

    • Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (for drying)

  • Equipment:

    • Inert atmosphere glovebox or Schlenk line

    • High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stir bar and pressure gauge

    • Standard laboratory glassware (Schlenk flasks, syringes, cannulas)

    • Rotary evaporator

    • Gas chromatograph (GC) with a flame ionization detector (FID) for conversion analysis

    • High-performance liquid chromatograph (HPLC) with a chiral stationary phase column for enantiomeric excess (ee) analysis

PART B: In-situ Catalyst Preparation and Reaction Procedure

NOTE: All steps involving the catalyst and anhydrous solvent must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Stock Solution (in a glovebox):

    • To a 10 mL volumetric flask, add [Ir(COD)Cl]₂ (e.g., 6.7 mg, 0.01 mmol) and the chiral SIPHOX ligand (e.g., 0.022 mmol, 1.1 eq. per Ir).

    • Dissolve the solids in anhydrous, degassed toluene and dilute to the mark. Stir for 30 minutes at room temperature. This pre-formation of the catalyst is crucial for optimal activity.

  • Reaction Setup:

    • To a glass liner for the autoclave, add this compound (e.g., 228 mg, 2.0 mmol).

    • Add triethylamine (e.g., 28 µL, 0.2 mmol, 0.1 eq.). The addition of a base has been shown to significantly accelerate the reaction rate.[6]

    • Dissolve the substrate in anhydrous, degassed toluene (e.g., 3.0 mL).

  • Charging the Autoclave:

    • Using a syringe, transfer a calculated amount of the catalyst stock solution to the glass liner containing the substrate (e.g., 1.0 mL for a Substrate/Catalyst ratio of 1000).

    • Seal the glass liner inside the autoclave.

  • Hydrogenation:

    • Remove the sealed autoclave from the glovebox.

    • Purge the autoclave by pressurizing with hydrogen gas to ~10 atm and then venting carefully. Repeat this cycle 3-5 times to remove all air.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm).

    • Begin vigorous stirring and maintain the reaction at room temperature (25 °C). Monitor the pressure drop to track hydrogen consumption. The reaction is typically complete within 1-4 hours.

PART C: Work-up and Analysis
  • Quenching:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the autoclave to release excess pressure.

    • Open the autoclave and remove the reaction mixture.

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Acidify the mixture with 1M HCl until the aqueous layer is pH ~2.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis:

    • Conversion: Dissolve a small aliquot of the crude product in a suitable solvent and analyze by GC to determine the ratio of starting material to product.

    • Enantiomeric Excess (ee): The purified product, (S)-3-methylpentanoic acid, must be derivatized (e.g., to its methyl ester) for analysis by chiral GC or HPLC. Compare the peak areas of the two enantiomers to calculate the ee value.

References

  • Li, S., Zhu, S., Zhang, C., Song, S., & Zhou, Q. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]
  • Gao, K., et al. (2020). Cobalt-catalyzed highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids.
  • American Chemical Society Publications. (n.d.). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society. [Link]
  • Wang, D., et al. (2021). Enantioselective Hydrogenation of Tetrasubstituted α,β‐Unsaturated Carboxylic Acids Enabled by Cobalt(II) Catalysis: Scope and Mechanistic Insights. Angewandte Chemie International Edition, 60(22), 12281-12288. [Link]
  • Wikipedia. (2023).
  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
  • PubMed. (2016). Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carbonyl Compounds via Thiourea Hydrogen Bonding. Organic Letters, 18(18), 4451-4453. [Link]
  • Royal Society of Chemistry. (2016). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 14(38), 9038-9041. [Link]
  • ResearchGate. (2019).
  • PubMed. (2020). Cobalt-catalyzed highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids.
  • ResearchGate. (2016).
  • ResearchGate. (2021). Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Amides: Efficient Access to Chiral β-Amino Amides. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • PubMed. (2021). Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(13), 7530-7567. [Link]
  • ResearchGate. (2002). Asymmetric hydrogenation of tiglic acid with (S)-H 8-BINAP-Ru in scCO 2 and other solvents. [Link]
  • IRIS Aperto. (1985). Asymmetric synthesis by chiral ruthenium complexes. XI. Asymmetric hydrogenation of tiglic acid in the presence of phosphine substituted ruthenium carbonyl carboxylates. Journal of Organometallic Chemistry, 285. [Link]
  • Wiley-VCH. (n.d.).
  • ETH Zurich. (2015).
  • Royal Society of Chemistry. (2021). Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers, 8(17), 4735-4740. [Link]

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Bio-catalytic Production of 3-Methylpent-2-enoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Greener Synthesis of a Valuable C6 Carboxylic Acid

3-Methylpent-2-enoic acid is a C6 branched-chain unsaturated carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Traditional chemical synthesis routes for such molecules often rely on harsh reaction conditions, petroleum-derived starting materials, and can generate significant waste streams. Bio-catalysis, leveraging the exquisite selectivity and efficiency of enzymes, offers a more sustainable and environmentally benign alternative.[1][2][3] This application note details a proposed bio-catalytic strategy for the production of this compound using metabolically engineered Escherichia coli. We will delve into the underlying enzymatic logic, provide detailed protocols for whole-cell biotransformation, and outline methods for product purification and analysis.

Theoretical Framework: A Putative Biosynthetic Pathway

Currently, a dedicated natural biosynthetic pathway for this compound has not been fully elucidated. However, by drawing upon established principles of fatty acid and branched-chain amino acid metabolism, a synthetic pathway can be engineered in a microbial host such as E. coli. The proposed pathway leverages the cell's native machinery with the introduction of key heterologous enzymes to channel metabolic flux towards the desired product.

The core of our proposed pathway is the engineered production of branched-chain fatty acids (BCFAs).[4][5] This involves redirecting intermediates from branched-chain amino acid catabolism to serve as primers for fatty acid synthesis.[6] Specifically, the α-keto acid derived from isoleucine, α-keto-β-methylvalerate, can be oxidatively decarboxylated to form 2-methylbutyryl-CoA. This branched-chain acyl-CoA can then serve as a primer for the fatty acid synthase (FAS) system. A single round of elongation with malonyl-CoA, followed by subsequent enzymatic modifications, would yield the C6 backbone. The introduction of the double bond at the C2 position could be achieved through the action of a specific dehydratase or by leveraging enzymes involved in the synthesis of α,β-unsaturated carbonyl compounds.

A key enzymatic step in this proposed pathway is the carboxylation of a precursor molecule. Biotin-dependent carboxylases, such as 3-methylcrotonyl-CoA carboxylase (MCC) and geranoyl-CoA carboxylase, are known to catalyze the carboxylation of α,β-unsaturated acyl-CoA substrates.[7][8] Engineering the substrate specificity of such an enzyme could be a viable strategy to introduce the carboxyl group at the desired position.

Below is a conceptual diagram of the proposed metabolic engineering strategy in E. coli.

BioCatalytic_Pathway cluster_host Engineered E. coli Host Glucose Glucose BCAA_Metabolism Branched-Chain Amino Acid (Isoleucine) Metabolism Glucose->BCAA_Metabolism Central Carbon Metabolism alpha_Keto_beta_Methylvalerate α-Keto-β-methylvalerate BCAA_Metabolism->alpha_Keto_beta_Methylvalerate Branched_Acyl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_Methylvalerate->Branched_Acyl_CoA Branched-chain α-keto acid dehydrogenase complex FAS Fatty Acid Synthase (FAS) + Malonyl-CoA Branched_Acyl_CoA->FAS Primer C6_Acyl_ACP C6 Branched-Chain Acyl-ACP FAS->C6_Acyl_ACP Elongation Unsaturated_Acyl_ACP Unsaturated C6 Acyl-ACP C6_Acyl_ACP->Unsaturated_Acyl_ACP Desaturation Unsaturation Engineered Dehydratase/ Desaturase Thioesterase Thioesterase Unsaturated_Acyl_ACP->Thioesterase Product This compound Unsaturated_Acyl_ACP->Product Hydrolysis Thioesterase->Product

Caption: Proposed metabolic pathway for the production of this compound in engineered E. coli.

Quantitative Data Summary

The following table summarizes expected quantitative data based on published results for the production of branched-chain fatty acids in engineered E. coli.[4][5] It is important to note that these values are targets and actual yields for this compound may vary depending on the specific enzymes used and optimization of fermentation conditions.

ParameterTarget ValueSource
Product Titer150-300 mg/L[4][5]
Yield from Glucose0.05-0.1 g/gBased on theoretical yields and published data for similar molecules
Productivity5-10 mg/L/hEstimated from typical fed-batch fermentation profiles
BCFA as % of Total Fatty Acids> 80%[4][5]

Experimental Protocols

This section provides detailed step-by-step methodologies for the key experiments in the bio-catalytic production of this compound.

Protocol 1: Construction of the Expression Plasmid

This protocol describes the assembly of a plasmid for the expression of the key enzymes in the proposed biosynthetic pathway.

  • Gene Synthesis and Codon Optimization: Synthesize the genes encoding the branched-chain α-keto acid dehydrogenase complex (e.g., from Bacillus subtilis), a branched-chain α-ketoacyl-CoA-specific FabH, and a suitable thioesterase. Codon-optimize the gene sequences for expression in E. coli.

  • Vector Selection: Choose a suitable high-copy number expression vector with a strong inducible promoter (e.g., pET vector with a T7 promoter).

  • Cloning: Clone the synthesized genes into the expression vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).

  • Verification: Verify the sequence of the final plasmid construct by Sanger sequencing.

Protocol 2: Whole-Cell Biotransformation

This protocol outlines the procedure for producing this compound using the engineered E. coli strain.

  • Strain Transformation: Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Inoculum Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate 100 mL of M9 minimal medium (supplemented with 2% glucose and the appropriate antibiotic) in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Fermentation: Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

  • Sampling: Periodically take samples to monitor cell growth (OD600) and product formation (by GC-MS analysis of the culture supernatant).

Experimental_Workflow cluster_workflow Experimental Workflow Plasmid_Construction Plasmid Construction (Protocol 1) Transformation E. coli Transformation Plasmid_Construction->Transformation Fermentation Whole-Cell Biotransformation (Protocol 2) Transformation->Fermentation Extraction Product Extraction (Protocol 3) Fermentation->Extraction Analysis GC-MS Analysis (Protocol 4) Extraction->Analysis Purification Product Purification (Optional) Extraction->Purification

Sources

Application Note: A Strategic Approach to the Chiral Separation of 3-Methylpent-2-enoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Methylpent-2-enoic acid. As enantiomers can exhibit distinct pharmacological and toxicological profiles, their separation and quantification are critical in drug development and quality control.[1][2] This application note outlines a systematic screening strategy employing various chiral stationary phases (CSPs) and mobile phase conditions, designed to efficiently identify optimal parameters for baseline resolution. The protocols herein are intended for researchers, scientists, and professionals in pharmaceutical and chemical analysis, providing both the theoretical basis for experimental choices and a practical, step-by-step workflow.

Introduction: The Imperative of Chiral Purity

Chirality is a fundamental property in molecular science, with profound implications for biological activity. Enantiomers, non-superimposable mirror-image molecules, often interact differently with the chiral environments of biological systems, such as enzymes and receptors.[1][3] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[4] this compound, an unsaturated carboxylic acid, possesses a chiral center, making the development of a stereoselective analytical method essential for its study and application in various fields, including pharmaceuticals and flavorings.[5]

Direct separation using HPLC with a chiral stationary phase (CSP) is the most powerful and widely adopted technique for resolving enantiomers.[6][7][8] The success of this technique hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the analyte enantiomers, leading to differential retention and, thus, separation.[9][10] This note details a logical, screening-based approach to rapidly identify a suitable CSP and optimize the mobile phase for the resolution of this compound enantiomers.

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most versatile and successful for a broad range of chiral compounds.[4][11] Their chiral recognition mechanism is complex, relying on a combination of attractive and repulsive interactions between the analyte and the chiral selector. These interactions can include:

  • Hydrogen Bonding: The carboxyl group of this compound can act as both a hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: While the analyte has a localized double bond, interactions with aromatic groups on certain CSPs can contribute to recognition.

  • Steric Hindrance (Inclusion Complexing): The chiral selector forms grooves or "chiral pockets" within its polymer structure.[9] One enantiomer fits more favorably into these pockets than the other, leading to a stronger interaction and longer retention time.[10]

For acidic analytes like this compound, it is crucial to suppress the ionization of the carboxylic acid group to ensure good peak shape and reproducible retention. This is typically achieved by adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase.[6]

A Systematic Workflow for Method Development

Developing a chiral separation method where none is previously published requires a systematic screening process rather than a trial-and-error approach.[6] The following workflow is designed to maximize efficiency and the probability of success.

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Final Method Analyte Analyte Characterization (this compound) - Acidic (pKa) - UV Absorbance StandardPrep Standard Preparation (Racemic Mixture in Mobile Phase) Analyte->StandardPrep informs CSPScreen Chiral Stationary Phase (CSP) Screening - Polysaccharide Type (Amylose, Cellulose) - Pirkle Type StandardPrep->CSPScreen inject onto MPScreen Mobile Phase Screening (Normal Phase) - Hexane/IPA + 0.1% TFA - Hexane/EtOH + 0.1% TFA CSPScreen->MPScreen test with Evaluation Evaluate Results - Any Separation? - Peak Shape? - Retention Time? MPScreen->Evaluation generate data for Evaluation->CSPScreen no separation, try next CSP Optimization Optimization (If separation is observed) - Adjust % Alcohol Modifier - Modify Flow Rate - Vary Column Temperature Evaluation->Optimization promising results lead to FinalMethod Robust & Validated Chiral HPLC Method Optimization->FinalMethod

Figure 1. A systematic workflow for chiral HPLC method development.

Experimental Protocols

This section provides detailed, step-by-step protocols for implementing the method development strategy.

Materials and Reagents
  • Analyte: Racemic this compound standard.

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Modifier: Trifluoroacetic Acid (TFA), HPLC grade.

  • Sample Diluent: A mixture of n-Hexane/IPA (90:10, v/v).

Instrumentation
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data Acquisition: Chromatography data software.

Chiral Stationary Phase (CSP) Screening Columns

A recommended set of columns for initial screening, covering a broad range of selectivities:

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Whelk-O® 1 (Pirkle-type, (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene)[12]

Standard Preparation

Prepare a stock solution of racemic this compound at 1.0 mg/mL in the sample diluent. From this, prepare a working standard at approximately 50 µg/mL.

Protocol 1: CSP and Mobile Phase Screening
  • Column Installation: Install the first screening column (e.g., Chiralpak® AD-H) and equilibrate with the initial mobile phase.

  • Mobile Phase A: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (Carboxylic acids often lack strong chromophores and require detection at low UV wavelengths)[13][14]

    • Injection Volume: 5 µL

  • Injection: Inject the working standard and record the chromatogram.

  • Evaluation: Assess for any degree of separation. If no separation is observed, switch to the next mobile phase.

  • Mobile Phase B: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v).

  • Re-equilibration and Injection: Equilibrate the column with Mobile Phase B and inject the standard.

  • Column Change: If no promising separation is achieved on the first column, repeat steps 1-7 with the next column in the screening set (e.g., Chiralcel® OD-H).

Protocol 2: Method Optimization

Once a column and mobile phase combination shows partial or full separation (a "hit"), proceed with optimization to improve the resolution (Rs). The primary parameter to adjust is the percentage of the alcohol modifier.

  • Select the Best Condition: Identify the CSP and mobile phase from the screening that provided the best initial separation.

  • Vary Alcohol Modifier: Prepare a series of mobile phases by varying the concentration of the alcohol modifier. For example, if Hexane/IPA (90:10) showed promise, test:

    • n-Hexane / IPA / TFA (95:5:0.1, v/v/v)

    • n-Hexane / IPA / TFA (85:15:0.1, v/v/v)

    • n-Hexane / IPA / TFA (80:20:0.1, v/v/v)

  • Analyze Results: Inject the standard using each mobile phase. Generally, decreasing the alcohol content (stronger solvent) will increase retention times and may improve resolution.

  • Fine-Tune: Further adjustments to flow rate (lower flow often improves resolution) and temperature can be made to achieve the target resolution (Rs > 1.5).

Data Presentation and Expected Results

The goal of the method development is to achieve baseline separation of the two enantiomers. The success of the separation is quantified by the resolution (Rs), selectivity (α), and retention factor (k). Below is a table of hypothetical results illustrating a successful separation.

ParameterSymbolFormulaTarget ValueExample Result (Hypothetical)
Retention Time 1 tR1--8.5 min
Retention Time 2 tR2--10.2 min
Retention Factor 1 k1(tR1 - t0) / t0> 22.4
Retention Factor 2 k2(tR2 - t0) / t0> 23.1
Selectivity Factor αk2 / k1> 1.11.29
Resolution Rs2(tR2 - tR1) / (w1 + w2)> 1.51.85

Where t0 is the void time, and w1 and w2 are the peak widths at the base.

Conclusion

This application note provides a robust, systematic framework for the successful chiral separation of this compound enantiomers by HPLC. By initiating a logical screening of well-established polysaccharide and Pirkle-type chiral stationary phases with standard normal-phase eluents, researchers can efficiently identify a suitable starting point for method development. Subsequent optimization of the mobile phase composition, particularly the alcohol modifier concentration, allows for the fine-tuning of retention and resolution. This structured approach minimizes random experimentation, saves valuable resources, and provides a clear pathway to developing a validated, high-performance analytical method for this and other acidic chiral molecules.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • National Center for Biotechnology Information. (n.d.). 3-methyl-2Z-pentenoic acid. PubChem Compound Database.
  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3938.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Mori, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(10), 917-929.
  • Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-121.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346.
  • Kowalczyk, M., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(6), 1305.
  • Daumas, F., et al. (2007). Robustness study of a reversed-phase liquid chromatographic method for the analysis of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1161(1-2), 106-114.
  • Stereochemistry and biological activity of drugs. (n.d.). SlideShare.
  • Wang, X., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(19), 6653.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Kurbatov, E., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(10), 661.
  • Czauderna, M., & Kowalczyk, J. (2003). HPLC separation of some unsaturated and saturated fatty acids. Journal of Animal and Feed Sciences, 12(4), 867-874.

Sources

Esterification of 3-Methylpent-2-enoic acid for prodrug development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

Esterification is a cornerstone strategy in medicinal chemistry for enhancing the pharmacokinetic properties of therapeutic agents by converting them into more lipophilic and permeable prodrugs.[1][2] This guide provides a detailed technical overview and actionable protocols for the esterification of 3-methylpent-2-enoic acid, a model α,β-unsaturated carboxylic acid, for the purpose of prodrug development. We present a comparative analysis of two canonical esterification methodologies: the classic Fischer-Speier acid-catalyzed reaction and the modern Steglich esterification using DCC/DMAP. The causality behind experimental choices, detailed step-by-step protocols, methods for product characterization, and in vitro stability assays are thoroughly discussed to equip researchers with the necessary tools to synthesize and evaluate ester-based prodrugs.

Introduction: The Rationale for Ester Prodrugs

Many pharmacologically active compounds possess carboxylic acid moieties that, while crucial for their therapeutic effect, are ionized at physiological pH. This charge significantly limits their ability to cross cellular membranes, leading to poor oral bioavailability and suboptimal pharmacokinetic profiles.[3] The prodrug approach circumvents this limitation by masking the polar carboxylic acid group with a temporary ester linkage.[2] These ester prodrugs are typically more lipophilic, facilitating passive diffusion across biological barriers. Once absorbed, they are designed to be hydrolyzed by endogenous esterase enzymes present in the blood, liver, and other tissues, releasing the active parent drug at the site of action.[1][4]

This compound serves as an excellent model compound for this study. Its structure, featuring both a carboxylic acid and an α,β-unsaturated system, presents unique synthetic considerations.[5][6][7] This document provides a comprehensive guide to its conversion into ester prodrugs, covering both the synthesis and preliminary in vitro evaluation.

Mechanistic Principles of Esterification

The choice of esterification method is critical and depends on the stability of the parent molecule and the desired reaction conditions. We will explore two fundamentally different, yet widely employed, approaches.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

First described in 1895, the Fischer-Speier esterification is a robust and cost-effective method for producing esters, particularly on a large scale.[8][9] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9][10]

Mechanism: The reaction is an equilibrium process.[8] To achieve high yields, the equilibrium must be shifted towards the product side, typically by using a large excess of the alcohol reactant or by removing water as it is formed.[8][11] The mechanism proceeds through a six-step sequence often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[9][10]

  • Nucleophilic Addition: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[9]

  • Deprotonation/Protonation (Proton Transfer): A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[8]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[11]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]

Fischer_Esterification cluster_mech Fischer-Speier Esterification Mechanism start Carboxylic Acid + Alcohol step1 Protonation of Carbonyl Oxygen start->step1 H⁺ step2 Nucleophilic Attack by Alcohol step1->step2 R'-OH intermediate Tetrahedral Intermediate step2->intermediate step3 Proton Transfer intermediate->step3 step4 Elimination of Water step3->step4 Forms H₂O as leaving group step5 Deprotonation step4->step5 product Ester + Water step5->product -H⁺

Fischer-Speier esterification pathway.

Advantages: Inexpensive reagents, suitable for large-scale synthesis. Limitations: Requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The reaction is reversible and may not be suitable for sterically hindered alcohols.[9][12]

Steglich Esterification: Mild, Modern, and Versatile

Developed by Wolfgang Steglich in 1978, this method provides a mild and highly efficient alternative for synthesizing esters under neutral conditions at room temperature.[13][14] It is particularly advantageous for substrates that are acid-labile or sterically hindered.[15][16] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14]

Mechanism: The success of the Steglich esterification lies in its unique catalytic cycle that avoids harsh conditions and minimizes side reactions.[13]

  • Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15] This intermediate is analogous in reactivity to a carboxylic anhydride.

  • Interception by DMAP: DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea.[15] This crucial step prevents a slow intramolecular rearrangement of the intermediate into an unreactive and difficult-to-remove N-acylurea byproduct.[14][15]

  • Formation of "Active Ester": The attack by DMAP forms a highly electrophilic N-acylpyridinium intermediate, often referred to as the "active ester".[13]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the active ester intermediate. This step forms the final ester product, regenerates the DMAP catalyst, and produces the insoluble dicyclohexylurea (DCU) byproduct.[13]

Steglich_Esterification cluster_steglich Steglich Esterification Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC ActiveEster N-Acylpyridinium 'Active Ester' OAI->ActiveEster + DMAP DCU DCU Byproduct (Insoluble) OAI->DCU Byproduct Formation DMAP_in DMAP (Catalyst) Ester Ester Product (R-COOR') ActiveEster->Ester + R'-OH ROH Alcohol (R'-OH) DMAP_out DMAP (Regenerated) Ester->DMAP_out DMAP_out->OAI Catalytic Cycle

Catalytic cycle of the Steglich esterification.

Advantages: Mild, neutral conditions suitable for sensitive substrates; high yields even with sterically demanding components. Limitations: DCC is a known allergen and requires careful handling.[17] The DCU byproduct, while insoluble in most organic solvents, can sometimes complicate purification.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of an ester prodrug from this compound. For this example, we will use ethanol as the alcohol component.

General Materials and Equipment
  • Reagents: this compound (≥98%), Ethanol (anhydrous, 200 proof), Sulfuric acid (concentrated, 98%), N,N'-Dicyclohexylcarbodiimide (DCC, ≥99%), 4-Dimethylaminopyridine (DMAP, ≥99%), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄, anhydrous), Diethyl ether, Hexanes, Ethyl acetate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.

Protocol 1: Fischer-Speier Synthesis of Ethyl 3-methylpent-2-enoate

This protocol leverages an excess of ethanol to drive the reaction equilibrium.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.71 g, 50 mmol).

  • Reagent Addition: Add 40 mL of anhydrous ethanol (a large excess). While stirring, slowly add 1 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) and 50 mL of brine. Causality: The bicarbonate wash is crucial for removing acidic components, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation or column chromatography on silica gel to yield pure ethyl 3-methylpent-2-enoate.

Protocol 2: Steglich Synthesis of Ethyl 3-methylpent-2-enoate

This protocol is performed under mild, anhydrous conditions.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.14 g, 10 mmol), anhydrous ethanol (0.58 mL, 10 mmol), and 4-DMAP (0.12 g, 1 mmol, 10 mol%).

  • Solvent Addition: Dissolve the components in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0°C using an ice-water bath. Causality: Cooling is essential to moderate the exothermic reaction upon DCC addition and to minimize potential side reactions.[18]

  • DCC Addition: In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0°C over 10 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up - Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 0.5 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes).

Workflow Comparison

Workflow_Comparison Synthesis Workflow Comparison cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification f_start Mix Acid, xs Alcohol, & H₂SO₄ Catalyst f_reflux Heat to Reflux (4-6 hours) f_start->f_reflux f_workup Quench, Extract, & Wash (NaHCO₃) f_reflux->f_workup f_purify Distillation or Chromatography f_workup->f_purify f_end Pure Ester f_purify->f_end s_start Mix Acid, Alcohol, DMAP in Anhydrous DCM s_cool Cool to 0°C s_start->s_cool s_dcc Add DCC Solution s_cool->s_dcc s_react Stir at RT (3-5 hours) s_dcc->s_react s_filter Filter DCU Byproduct s_react->s_filter s_workup Wash Filtrate s_filter->s_workup s_purify Column Chromatography s_workup->s_purify s_end Pure Ester s_purify->s_end

Comparative workflow for Fischer-Speier vs. Steglich esterification.

Physicochemical Characterization and In Vitro Evaluation

Confirmation of product identity and purity is paramount. Following synthesis, the ester prodrug must be evaluated to ensure it can release the parent drug under physiological conditions.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure. Key indicators include the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of new signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). ¹³C NMR will show a characteristic ester carbonyl signal around 170 ppm.[19]

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming the successful conjugation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The characteristic broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear, and the C=O stretch will shift from ~1710 cm⁻¹ (acid) to ~1735 cm⁻¹ (ester).

In Vitro Stability and Hydrolysis Assays

An effective ester prodrug must be stable enough to reach its target but susceptible to enzymatic cleavage to release the active drug.

Protocol: Prodrug Hydrolysis in Human Plasma

  • Preparation: Prepare a stock solution of the purified ester prodrug (e.g., 10 mM in DMSO). Obtain commercially sourced frozen human plasma and thaw at 37°C.

  • Incubation: Add the prodrug stock solution to pre-warmed human plasma to achieve a final concentration of 10-50 µM. The final DMSO concentration should be <0.5% to avoid affecting enzyme activity.

  • Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the plasma mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile. This precipitates plasma proteins.

  • Analysis: Centrifuge the quenched samples to pellet the proteins. Analyze the supernatant using HPLC or LC-MS to quantify the remaining concentration of the ester prodrug and the appearance of the parent drug, this compound.[20]

  • Data Processing: Plot the concentration of the prodrug versus time to determine its hydrolysis half-life (t₁/₂) in plasma.[21][22]

Prodrug_Activation Prodrug Ester Prodrug (Lipophilic, Permeable) ActiveDrug Parent Drug (Active Form) Prodrug->ActiveDrug Esterases (in Plasma/Liver) Promoieties Alcohol + H₂O (Promoieties) ActiveDrug->Promoieties

Sources

High-Yield Synthesis of 3-Methylpent-2-enoic acid ethyl ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and optimized protocol for the high-yield synthesis of 3-Methylpent-2-enoic acid ethyl ester, an important α,β-unsaturated ester with applications in fragrance and as a versatile intermediate in organic synthesis. The presented methodology is centered on the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective olefination strategy. This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental procedure, characterization data, and troubleshooting insights to ensure reproducible and efficient synthesis. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Synthetic Strategy

This compound ethyl ester is a valuable chemical entity characterized by a trisubstituted α,β-unsaturated ester moiety. The efficient construction of this functional group is a common objective in organic synthesis. While several olefination methods exist, including the Wittig reaction and various condensation reactions, the Horner-Wadsworth-Emmons (HWE) reaction stands out for this specific target.[1]

The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, affording an alkene.[2] Its advantages over the traditional Wittig reaction are significant and include:

  • Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than their analogous phosphonium ylides, allowing for efficient reaction with a wide range of carbonyl compounds, including simple aldehydes like propanal.[1]

  • Superior Stereoselectivity: The HWE reaction typically provides excellent stereoselectivity, yielding predominantly the thermodynamically more stable (E)-alkene.[1][3]

  • Simplified Purification: The primary byproduct of the HWE reaction is a dialkyl phosphate salt, which is water-soluble and easily removed during aqueous work-up, a distinct advantage over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[4][5]

Given these benefits, the HWE reaction between propanal and the carbanion generated from triethyl 2-phosphonopropionate is the selected high-yield pathway for this guide.

Reaction Principle: The Horner-Wadsworth-Emmons Olefination

The HWE reaction proceeds through a well-established mechanism. The process begins with the deprotonation of the α-carbon of the phosphonate ester by a strong base, such as sodium hydride (NaH), to form a resonance-stabilized phosphonate carbanion (ylide).[1] This carbanion then executes a nucleophilic attack on the carbonyl carbon of the aldehyde (propanal).

This addition leads to the formation of a tetrahedral intermediate, which rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[2] The stereochemical outcome of the reaction is determined at this stage. The intermediates leading to the (E)-alkene are sterically favored and more stable, thus dominating the reaction pathway.[3] The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene (this compound ethyl ester) and a water-soluble diethyl phosphate salt.[1]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

This protocol is designed for a ~20 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
MaterialFormulaMW ( g/mol )QuantityEquivalents
Sodium Hydride (60% in oil)NaH24.000.96 g1.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O-100 mL-
Triethyl 2-phosphonopropionateC₉H₁₉O₅P238.225.24 g (4.76 mL)1.1
PropanalC₃H₆O58.081.16 g (1.44 mL)1.0
Saturated aq. NH₄Cl--50 mL-
Ethyl AcetateC₄H₈O₂-~200 mL-
Brine (Saturated aq. NaCl)--50 mL-
Anhydrous Magnesium SulfateMgSO₄-~5 g-

Equipment:

  • 250 mL two-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and needles/syringes

  • Argon or Nitrogen inert gas line

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Step-by-Step Procedure

1. Preparation of the Phosphonate Ylide: a. To the flame-dried 250 mL round-bottom flask under an inert atmosphere, add the sodium hydride dispersion (0.96 g). b. Add 60 mL of anhydrous THF and cool the resulting suspension to 0 °C using an ice-water bath. c. Slowly add triethyl 2-phosphonopropionate (4.76 mL) dropwise to the stirred suspension over 15 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. The cessation of gas evolution and the formation of a clear or slightly hazy solution indicates the complete formation of the phosphonate carbanion.[6]

2. Reaction with Propanal: a. Re-cool the ylide solution to 0 °C with the ice bath. b. In a separate, dry vial, dissolve propanal (1.44 mL) in 10 mL of anhydrous THF. c. Add the propanal solution dropwise to the cooled ylide solution over 20 minutes. Causality Note: Maintaining a low temperature prevents potential self-condensation of the aldehyde or other side reactions. d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the propanal starting material is consumed.

3. Work-up and Extraction: a. Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the entire mixture to a 250 mL separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: Multiple extractions ensure the complete recovery of the organic product from the aqueous phase. d. Combine the organic layers and wash once with 50 mL of brine. This step helps to remove residual water and water-soluble impurities.[6] e. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. The resulting crude oil should be purified by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound ethyl ester as a clear liquid.

Caption: Experimental workflow for the HWE synthesis.

Characterization and Expected Results

  • Yield: Typical yields for this HWE reaction are in the range of 85-95%.

  • Physical Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₈H₁₄O₂

  • Molecular Weight: 142.20 g/mol

Spectroscopic Data (Predicted)

Thorough characterization is essential to confirm the structure and purity of the synthesized ester. The following are expected spectroscopic features:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~5.7 ppm (s, 1H): Vinylic proton at the C2 position.

    • δ ~4.1 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

    • δ ~2.2 ppm (q, 2H): Methylene protons (-CH₂-CH₃) at the C4 position.

    • δ ~2.1 or 1.8 ppm (s, 3H): Methyl protons (-CH₃) at the C3 position (two isomers, E and Z, are possible, but the E-isomer is heavily favored. The chemical shift will depend on the dominant isomer).

    • δ ~1.3 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

    • δ ~1.1 ppm (t, 3H): Methyl protons (-CH₂-CH₃) at the C5 position.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~167 ppm: Carbonyl carbon of the ester (C=O).

    • δ ~160 ppm: Alkene carbon at C3.

    • δ ~115 ppm: Alkene carbon at C2.

    • δ ~60 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

    • δ ~30-35 ppm: Methylene carbon at C4.

    • δ ~12-20 ppm: Various methyl carbons.

  • Infrared (IR) Spectroscopy (Liquid Film):

    • ~2970 cm⁻¹: C-H stretching (alkane).

    • ~1715 cm⁻¹: Strong C=O stretching (α,β-unsaturated ester).

    • ~1650 cm⁻¹: C=C stretching.

    • ~1150-1250 cm⁻¹: C-O stretching.

  • Mass Spectrometry (EI):

    • m/z = 142: Molecular ion (M⁺).

    • m/z = 113, 97, 69: Common fragmentation patterns corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and other fragments.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: NaH and the phosphonate ylide are highly sensitive to water.[4]1. Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
2. Inactive NaH: The NaH may have oxidized.2. Use a fresh bottle of NaH. If necessary, wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface oxidation before use.
3. Incomplete Reaction: Insufficient reaction time or temperature.3. Monitor the reaction by TLC to confirm the consumption of the limiting reagent (propanal) before quenching.
Formation of Impurities 1. Aldehyde Self-Condensation: Can occur if the ylide is not formed completely or if the temperature is too high.1. Ensure the ylide formation is complete before adding the aldehyde. Maintain the reaction temperature at 0 °C during the aldehyde addition.
2. Unreacted Starting Materials: Incomplete reaction.2. Allow the reaction to proceed for a longer time or consider a slight warming (to 40 °C) after the initial room temperature stirring period.
3. (Z)-Isomer Formation: While the HWE reaction is highly (E)-selective, small amounts of the (Z)-isomer may form.3. The (Z)-isomer can typically be separated from the major (E)-product by careful flash column chromatography.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a highly efficient, reliable, and stereoselective method for the synthesis of this compound ethyl ester. The protocol detailed in this guide emphasizes anhydrous conditions and controlled additions to maximize yield and purity. The key advantages of this method—high (E)-selectivity and the formation of an easily removable, water-soluble phosphate byproduct—make it a superior choice for producing this valuable compound on a laboratory scale.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • PubChem. Ethyl 3-methylpent-2-enoate. National Center for Biotechnology Information.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Organic Chemistry Portal. Wittig Reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Wittig reaction.

Sources

Application & Protocol Guide: High-Purity Isolation of 3-Methylpent-2-enoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust and validated protocol for the isolation and purification of 3-Methylpent-2-enoic acid, a methyl-branched unsaturated fatty acid, from natural plant sources. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles underpinning each stage of the workflow, from source material selection to final purity verification. We present a multi-step strategy employing acid-base liquid-liquid extraction (LLE) followed by silica gel column chromatography. This protocol is designed to be a self-validating system, incorporating in-process controls and rigorous analytical characterization to ensure the isolation of a high-purity final product. The methodologies described herein are grounded in established chemical principles and are suitable for researchers in natural product chemistry, flavor and fragrance science, and early-stage drug discovery.

Introduction: The Scientific Significance of this compound

This compound (C₆H₁₀O₂) is a volatile organic compound that has been identified in various natural sources, notably within the plant genus Senecio (e.g., Senecio nebrodensis, Senecio lividus, and Senecio squalidus).[1][2][3] As a member of the short-chain fatty acid (SCFA) family, it and its isomers are of interest for their potential roles in ecological interactions and as valuable intermediates in organic synthesis for pharmaceuticals and flavoring agents.[4] The isolation of such compounds from complex natural matrices presents a significant challenge, requiring a multi-step purification strategy to remove pigments, lipids, and other secondary metabolites.

This guide provides a detailed, field-proven protocol that leverages the compound's specific physicochemical properties to achieve high-purity isolation.

Foundational Principles: Designing the Isolation Strategy

The success of any natural product isolation hinges on a strategy tailored to the target molecule's unique chemical characteristics. Our protocol is built upon the key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Protocol Design
Molecular Formula C₆H₁₀O₂[1][4]Foundational for all mass-based calculations.
Molecular Weight 114.14 g/mol [1][2][4][5]Used for calculating molarity and reaction stoichiometry.
Boiling Point ~207.6 - 216.8 °C[4][6]High boiling point makes it non-volatile under standard conditions but suitable for steam distillation if necessary.[7]
pKa ~5.15[6]CRITICAL: Dictates the pH for effective acid-base extraction. The carboxyl group can be deprotonated to its carboxylate form.
Solubility Soluble in organic solvents (ether, ethyl acetate); carboxylate salt form is soluble in water.[8]The basis for liquid-liquid extraction (LLE) separation from water-insoluble and neutral compounds.

The cornerstone of this protocol is an acid-base liquid-liquid extraction (LLE). This technique exploits the reversible conversion of the acidic this compound into its water-soluble salt form, allowing for its selective separation from neutral, non-acidic compounds present in the crude plant extract.[8]

Overall Isolation Workflow

The protocol is logically structured to proceed from a crude, complex mixture to a highly purified final product. Each major step is designed to remove a specific class of impurities.

Isolation_Workflow cluster_Extraction Part 1: Extraction cluster_Purification Part 2: Purification cluster_Analysis Part 3: Analysis & Final Product A Plant Material (e.g., Senecio sp.) B Homogenization & Solvent Extraction (Ethyl Acetate) A->B C Crude Organic Extract B->C D Acid-Base Liquid-Liquid Extraction (LLE) C->D E Isolated Acidic Fraction D->E F Silica Gel Column Chromatography E->F G Purified Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Pure this compound H->I J Purity & Identity Confirmation (GC-MS, NMR) I->J

Caption: High-level workflow for the isolation of this compound.

Detailed Protocols
Part 1: Initial Extraction from Source Material

Rationale: The initial step aims to efficiently extract a broad range of organic compounds, including the target acid, from the plant matrix into an organic solvent. Ethyl acetate is chosen for its moderate polarity, which effectively solubilizes the target compound while minimizing the co-extraction of highly polar compounds like sugars.

Protocol 1: Solvent Extraction

  • Preparation: Obtain 100 g of dried and finely ground plant material (e.g., leaves and stems of Senecio nebrodensis).

  • Maceration: Place the ground material into a 1 L Erlenmeyer flask. Add 500 mL of ethyl acetate.

  • Extraction: Seal the flask and allow it to macerate for 48 hours at room temperature with occasional swirling.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to remove the solid plant material. Collect the filtrate.

  • Re-extraction: Repeat the extraction on the plant material with an additional 300 mL of ethyl acetate for 24 hours to maximize yield.

  • Combine & Concentrate: Combine the filtrates and concentrate the solution in vacuo using a rotary evaporator at 40°C. This yields the crude organic extract.

Part 2: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

Rationale: This is the most critical purification step. By adding a base (aqueous NaHCO₃), the acidic this compound is deprotonated to form its sodium salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral impurities (e.g., lipids, sterols, many pigments) remain in the organic phase. The layers are then separated. Finally, the aqueous layer is re-acidified, converting the salt back to the water-insoluble carboxylic acid, which can then be extracted back into a fresh organic solvent.[8]

LLE_Principle cluster_step1 Step 1: Basification & Separation cluster_step2 Step 2: Acidification & Re-extraction A Crude Extract in Ether (R-COOH + Neutral Impurities) B Add aq. NaHCO₃ A->B C Separatory Funnel B->C D Aqueous Layer (R-COO⁻ Na⁺) C->D Collect E Organic Layer (Ether) (Neutral Impurities) C->E Discard F Aqueous Layer (R-COO⁻ Na⁺) G Add aq. HCl (to pH ~2) F->G H Aqueous Layer (R-COOH precipitated/suspended) G->H I Add fresh Ether & Extract H->I J Final Organic Layer (Purified R-COOH in Ether) I->J

Caption: Principle of Acid-Base Liquid-Liquid Extraction for carboxylic acid purification.

Protocol 2: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude organic extract from Protocol 1 in 150 mL of diethyl ether. Transfer this solution to a 500 mL separatory funnel.

  • Basification: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure. Allow the layers to fully separate.

  • Separation: Drain the lower aqueous layer into a clean 500 mL beaker.

  • Repeat: Repeat the extraction of the organic layer (still in the funnel) with two additional 50 mL portions of saturated NaHCO₃ solution. Combine all aqueous extracts in the beaker. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extract in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). A precipitate or cloudiness should form as the protonated acid becomes insoluble.

  • Re-extraction: Transfer the acidified aqueous solution back to the separatory funnel. Add 100 mL of fresh diethyl ether and extract the protonated this compound into the ether layer.

  • Final Wash & Dry: Collect the ether layer. Wash it with 50 mL of brine (saturated NaCl solution) to remove residual water. Drain the ether layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the Na₂SO₄ and concentrate the ether solution using a rotary evaporator to yield the enriched acidic fraction.

Part 3: Final Purification by Flash Column Chromatography

Rationale: While LLE removes neutral and basic impurities, other acidic compounds may remain. Flash column chromatography using silica gel separates compounds based on their polarity.[9][10] By using a non-polar mobile phase with a small amount of a more polar solvent, compounds will elute in order of increasing polarity. Since this compound is moderately polar, this step effectively removes less polar and more polar acidic impurities.

Protocol 3: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour this into a glass column to create a packed bed approximately 20-25 cm in height.[9]

  • Sample Loading: Dissolve the enriched acidic fraction from Protocol 2 in a minimal amount of the mobile phase and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.[10]

  • Fraction Collection: Collect fractions (e.g., 10 mL each) in test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure with a rotary evaporator to yield the final, purified this compound.

Characterization and Quality Control

Rationale: The identity and purity of the final product must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed for this validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds.[4] The retention time confirms the compound's identity against a known standard, while the mass spectrum provides its molecular weight (114.14 m/z) and a unique fragmentation pattern for structural confirmation.[2][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is an excellent method for assessing the purity of short-chain fatty acids.[11][12][13] The sample is analyzed on a C18 column, and purity is determined by the percentage of the total peak area corresponding to the product peak.[13] While derivatization can enhance sensitivity, direct analysis is often sufficient for purified samples.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural elucidation of the isolated compound. The chemical shifts, integration, and coupling patterns of the protons and carbons create a unique fingerprint of the molecule, confirming the carbon skeleton, the position of the double bond, and the methyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. A broad absorption at ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp, strong absorption at ~1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

Table 2: Representative Analytical Parameters for Verification

TechniqueParameterExpected Result for this compound
GC-MS Molecular Ion Peak [M]⁺114 m/z
RP-HPLC Purity>95% (as determined by peak area)
IR Spectroscopy Key Absorptions~1700 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (O-H)
¹H NMR Key SignalsSignals corresponding to vinyl, allylic, and carboxylic acid protons.
¹³C NMR Key SignalsSignals for carboxyl, vinyl, and aliphatic carbons.
Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low yield from initial extraction Insufficient extraction time or solvent volume; Improperly ground plant material.Extend maceration time; perform an additional extraction; ensure plant material is a fine powder.
Emulsion formation during LLE High concentration of surfactants in crude extract.Add a small amount of brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.[14]
Poor separation on column chromatography Incorrect mobile phase polarity; Column overloading.Optimize the mobile phase using TLC first to achieve an Rf value of 0.2-0.4 for the target compound.[9] Use a larger column or less sample.
Final product is an oil, not a solid The compound's melting point is low (~12°C).This is expected. The compound is a low-melting solid or oil at room temperature.[6]
Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the successful isolation of this compound from natural sources. By understanding and applying the principles of acid-base chemistry and chromatography, researchers can reliably obtain this valuable compound in high purity. The inclusion of rigorous analytical validation steps ensures the integrity of the final product, making it suitable for further investigation in a variety of scientific and developmental applications.

References
  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. (2025). LCGC International.
  • Kythreotou, N., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Separation and Purification Technology.
  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Creative Biolabs.
  • Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. (n.d.). Journal of Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Smolecule. (n.d.). (Z)-3-methylpent-2-enoic acid. Smolecule.
  • Rizzo, A., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology.
  • Roy, B., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • Rizzo, A., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. PMC - NIH.
  • Marti, M. E., et al. (2003). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Brazilian Journal of Chemical Engineering.
  • LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid. LookChem.
  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque.
  • National Center for Biotechnology Information. (n.d.). (2E)-3-methylpent-2-enoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-methyl-2Z-pentenoic acid. PubChem.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Methyl-3-penten-2-one. Benchchem.
  • NP-MRD. (2022). Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842). NP-MRD.
  • Wikipedia. (n.d.). Steam distillation. Wikipedia.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

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Application Notes and Protocols: The Use of 3-Methylpent-2-enoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

3-Methylpent-2-enoic acid, an α,β-unsaturated carboxylic acid, presents a unique monomer for the synthesis of novel polymers with potential applications in advanced materials and drug delivery systems. The presence of alkyl substituents on the polymerizable double bond, coupled with the reactive carboxylic acid moiety, offers a platform for creating polymers with distinct physical and chemical properties. However, these structural features also introduce specific challenges to the polymerization process. This document provides a comprehensive guide for researchers, outlining potential strategies for the polymerization of this compound, including detailed hypothetical protocols for free-radical and controlled radical polymerization, as well as a discussion on anionic polymerization approaches. Furthermore, standard polymer characterization techniques and potential application areas are explored.

Introduction to this compound

This compound is an organic compound with the molecular formula C₆H₁₀O₂[1][2]. It exists as (E) and (Z) isomers, with the IUPAC name (2E)-3-methylpent-2-enoic acid and (2Z)-3-methylpent-2-enoic acid, respectively[3][4]. The molecule possesses a trisubstituted α,β-unsaturated system and a carboxylic acid functional group[1]. These two features are central to its behavior in polymerization reactions.

The carboxylic acid group imparts polarity and the potential for hydrogen bonding, influencing solubility and interactions with other materials. The trisubstituted nature of the double bond, with methyl and ethyl groups, introduces significant steric hindrance compared to simpler acrylic monomers like acrylic acid. This steric bulk is a critical factor to consider when selecting a polymerization method and predicting the resulting polymer's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[1][2]
Molecular Weight114.14 g/mol [1][2]
Boiling PointApprox. 207.6 - 216.76 °C[1][5]
DensityApprox. 0.987 g/cm³[1]

Challenges in the Polymerization of this compound

The polymerization of this compound is not straightforward and presents several challenges that researchers must address:

  • Steric Hindrance: The presence of both a methyl and an ethyl group on the carbon-carbon double bond significantly increases steric hindrance. This can dramatically reduce the rate of polymerization and the achievable molecular weight, particularly in free-radical polymerization.

  • Chain Transfer Reactions: The allylic protons on the ethyl group could be susceptible to chain transfer reactions, especially at higher temperatures, which can limit the molecular weight of the resulting polymer.

  • Reactivity of the Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with certain polymerization techniques. For instance, in anionic polymerization, the initiator would be quenched by the acidic proton. In some controlled radical polymerization methods, the carboxylic acid can coordinate with the catalyst, affecting its activity[6].

Proposed Polymerization Strategies and Hypothetical Protocols

Despite the challenges, several polymerization techniques can be adapted for this compound. The following sections provide detailed hypothetical protocols as a starting point for experimental investigation.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers[7]. While the steric hindrance of this compound will likely lead to lower polymerization rates and molecular weights compared to acrylic acid, it is a viable exploratory route.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is chosen as a thermal initiator because its decomposition rate is less sensitive to the solvent and monomer structure compared to peroxides.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to dissolve both the monomer and the resulting polymer.

  • Temperature: The reaction is conducted at a temperature that ensures a suitable decomposition rate for AIBN.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxygen from inhibiting the polymerization.

Hypothetical Protocol for Free-Radical Polymerization:

  • Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g, 43.8 mmol) and AIBN (e.g., 72 mg, 0.438 mmol, 1 mol% relative to monomer) in anhydrous DMF (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 24-48 hours under an inert atmosphere.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).

  • Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Diagram 1: Free-Radical Polymerization of this compound

FreeRadicalPolymerization Initiator Initiator (AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat (70°C) MonomerRadical Monomer Radical Radical->MonomerRadical Initiation Monomer This compound Monomer->MonomerRadical GrowingChain Growing Polymer Chain (P_n•) Monomer->GrowingChain MonomerRadical->GrowingChain Propagation Termination Termination GrowingChain->Termination Combination or Disproportionation

Caption: Mechanism of free-radical polymerization.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

To achieve better control over the polymer architecture (molecular weight, dispersity), a controlled radical polymerization technique such as RAFT is recommended[6][8]. RAFT polymerization can be adapted for a wide range of functional monomers.

Causality Behind Experimental Choices:

  • RAFT Agent: A dithiobenzoate or a trithiocarbonate can be a suitable RAFT agent. The choice will depend on the desired reactivity.

  • Initiator: AIBN is a common choice for RAFT polymerization.

  • Solvent and Temperature: Similar considerations as for free-radical polymerization apply.

Hypothetical Protocol for RAFT Polymerization:

  • Reagents: Use purified this compound, AIBN, and a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate).

  • Reaction Setup: In a Schlenk flask, combine this compound (e.g., 2 g, 17.5 mmol), the RAFT agent (e.g., 48 mg, 0.175 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 2.9 mg, 0.0175 mmol, RAFT agent/initiator ratio of 10) in anhydrous dioxane (8 mL).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in an oil bath at 70 °C for 12-24 hours.

  • Isolation: Quench the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent.

  • Purification and Drying: Purify the polymer by re-precipitation and dry under vacuum.

Diagram 2: RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer Purified Monomer Degas Freeze-Pump-Thaw Monomer->Degas RAFT_Agent RAFT Agent RAFT_Agent->Degas Initiator Initiator (AIBN) Initiator->Degas Solvent Anhydrous Solvent Solvent->Degas Polymerize Heat (e.g., 70°C) Degas->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterize Polymer Characterize Polymer Dry->Characterize Polymer

Caption: Experimental workflow for RAFT polymerization.

Anionic Polymerization (via a Protected Monomer)

Direct anionic polymerization of this compound is not feasible due to the acidic proton of the carboxylic acid group. However, a "protecting group" strategy can be employed. This involves converting the carboxylic acid to an ester (e.g., a t-butyl ester), polymerizing the ester monomer, and then hydrolyzing the ester groups to regenerate the carboxylic acid functionality in the final polymer. Anionic polymerization of acrylate esters can be challenging due to side reactions, but with careful control of conditions, well-defined polymers can be obtained[9][10].

Hypothetical Protocol for Anionic Polymerization of a Protected Monomer:

  • Monomer Synthesis: Synthesize the t-butyl ester of this compound.

  • Monomer and Solvent Purification: Rigorously purify the t-butyl 3-methylpent-2-enoate and the solvent (e.g., tetrahydrofuran, THF) to remove all protic impurities.

  • Reaction Setup: In a glovebox or using Schlenk line techniques, add purified THF to a reactor and cool to -78 °C.

  • Initiation: Add a suitable initiator, such as sec-butyllithium, dropwise until a persistent faint color indicates the titration of impurities, then add the calculated amount of initiator.

  • Polymerization: Slowly add the purified t-butyl 3-methylpent-2-enoate monomer to the initiator solution at -78 °C. Allow the polymerization to proceed for several hours.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Isolation: Precipitate the polymer in a non-solvent (e.g., methanol or water).

  • Deprotection: Hydrolyze the t-butyl ester groups using an acid catalyst (e.g., trifluoroacetic acid) to yield poly(this compound).

  • Purification: Purify the final polymer by dialysis or precipitation.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

Table 2: Polymer Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the polymer structure and end-group analysis for controlled polymerization.
Fourier-Transform Infrared (FT-IR) Spectroscopy Verifies the presence of characteristic functional groups (e.g., C=O of the carboxylic acid).
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) of the polymer.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition temperature of the polymer.

Potential Applications

While the specific properties of poly(this compound) are yet to be determined experimentally, its structure suggests several potential application areas:

  • Coatings and Adhesives: The carboxylic acid groups can promote adhesion to various substrates and can be used for cross-linking.

  • pH-Responsive Materials: The carboxylic acid groups will be deprotonated at higher pH, leading to changes in solubility and conformation. This makes the polymer a candidate for pH-responsive drug delivery systems or sensors.

  • Dispersants and Stabilizers: The amphiphilic nature that can be imparted by this monomer makes it potentially useful as a dispersant for pigments or a stabilizer in emulsions.

  • Biomaterials: If found to be biocompatible, the polymer could be explored for applications in tissue engineering and controlled release formulations.

Conclusion

The polymerization of this compound offers a promising avenue for the development of novel functional polymers. While steric hindrance presents a significant challenge, this can be addressed through the careful selection of polymerization techniques, such as controlled radical methods like RAFT. The protocols and strategies outlined in this document provide a solid foundation for researchers to begin exploring the synthesis and characterization of poly(this compound) and to unlock its potential in various scientific and industrial applications.

References

  • Controlled Radical Polymerization of Acrylic Acid in Protic Media - ResearchGate. (2025, August 7).
  • US5494983A - Method for anionic polymerization of acrylic and methacrylic acid derivatives and acrylonitrile methacrylonitrile using resonance stabilized anions - Google Patents.
  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy. (n.d.).
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. (n.d.).
  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (n.d.).
  • Anionic synthesis and characterization of alkyl methacrylate containing polymeric systems. (n.d.).
  • JPH0625318A - Method of anionic polymerization of acrylic acid, etc. - Google Patents.
  • What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? - Chemistry For Everyone - YouTube. (2025, September 6).
  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17).
  • RAFT polymerization by the radical decarboxylation of carboxylic acids - ChemRxiv. (n.d.).
  • (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem - NIH.
  • (2Z)-3-Methylpent-2-enoic acid - LookChem.
  • This compound | C6H10O2 | CID 220740 - PubChem - NIH.
  • 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem - NIH.
  • α,β-Unsaturated compound synthesis by carboxylation - Organic Chemistry Portal. (n.d.).
  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol - ChemRxiv. (n.d.).
  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids - HKU Scholars Hub. (n.d.).
  • Controlled Anionic Polymerization Mediated by Carbon Dioxide with Paige Jacky - YouTube. (2025, September 6).
  • 3-Methyl-pent-2-enoic acid-Molbase.
  • (E)-3-methylpent-2-enoate - PubChem.
  • New process of synthesis of 2-methyl-2-pentenoic acid - ResearchGate. (n.d.).
  • This compound - CAS号3675-21-6 - 摩熵化学.

Sources

Application Notes and Protocols: Utilizing 3-Methylpent-2-enoic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides in-depth application notes and detailed protocols for the utilization of 3-methylpent-2-enoic acid as a versatile starting material for the synthesis of novel and medicinally relevant heterocycles. We explore multi-step synthetic pathways, beginning with the strategic conversion of this compound into a key β-keto ester intermediate, ethyl 3-methyl-3-oxopentanoate. This intermediate serves as a linchpin for well-established cyclocondensation reactions, including the Knorr pyrazole synthesis and the Biginelli reaction, to yield highly substituted pyrazolones and dihydropyrimidinones, respectively. Additionally, a direct approach for the synthesis of pyridazinone derivatives from the corresponding α,β-unsaturated ester will be discussed. This document is structured to provide not only step-by-step methodologies but also the underlying chemical principles and experimental rationale, empowering researchers to adapt and innovate upon these foundational protocols.

Introduction: The Strategic Value of this compound

This compound, an α,β-unsaturated carboxylic acid, represents a valuable and readily available building block in synthetic organic chemistry.[1] Its structure, featuring both a reactive double bond conjugated to a carboxyl group, offers multiple sites for chemical modification. This dual reactivity allows for its elaboration into more complex intermediates, which are primed for participation in powerful heterocycle-forming reactions. Heterocyclic scaffolds are at the core of a vast number of pharmaceuticals and agrochemicals, and the development of efficient synthetic routes from simple precursors is a cornerstone of modern drug discovery and development. This guide focuses on leveraging the latent functionality of this compound to construct pyrazoles, pyrimidines, and pyridazines—three classes of heterocycles renowned for their diverse biological activities.

Synthetic Strategy Overview: From Acid to Heterocycle

The primary strategy detailed herein involves a two-stage approach. First, this compound is converted into a more versatile 1,3-dicarbonyl intermediate. This intermediate then undergoes cyclocondensation with appropriate binucleophilic partners to generate the target heterocyclic systems.

G A This compound B Intermediate: Ethyl 3-methyl-3-oxopentanoate (β-Keto Ester) A->B Esterification & Claisen Condensation F Ethyl 3-methylpent-2-enoate A->F Esterification C Pyrazolone Derivatives B->C Knorr Synthesis (Hydrazine) D Dihydropyrimidinone Derivatives B->D Biginelli Reaction (Urea, Aldehyde) E Pyridazinone Derivatives F->E Cyclocondensation (Hydrazine)

Caption: Synthetic workflow from this compound.

Part 1: Synthesis of the Key Intermediate: Ethyl 3-methyl-3-oxopentanoate

To unlock the full synthetic potential of this compound for the target heterocycles, it is first converted to its corresponding β-keto ester. This transformation introduces a 1,3-dicarbonyl motif, which is the classic precursor for reactions like the Knorr pyrazole synthesis and the Biginelli reaction.[2][3] A robust method to achieve this is a two-step sequence: esterification of the carboxylic acid followed by a Claisen condensation.

Protocol 1.1: Esterification of this compound

Rationale: The initial esterification protects the carboxylic acid and provides the necessary ester functionality for the subsequent Claisen condensation. Fischer esterification, using an excess of ethanol and a catalytic amount of strong acid, is a reliable and scalable method.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in anhydrous ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-methylpent-2-enoate.

Protocol 1.2: Claisen Condensation to Ethyl 3-methyl-3-oxopentanoate

Rationale: The Claisen condensation of the prepared ester with an acetate source, mediated by a strong base like sodium ethoxide, will generate the target β-keto ester.

Materials:

  • Ethyl 3-methylpent-2-enoate (from Protocol 1.1)

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous toluene

  • Aqueous hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried three-neck flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of sodium ethoxide (0.11 mol) in anhydrous toluene (100 mL).

  • Heat the solution to reflux.

  • Add a mixture of ethyl 3-methylpent-2-enoate (0.1 mol) and ethyl acetate (0.1 mol) dropwise from the dropping funnel over 1 hour.

  • Continue refluxing for an additional 2-3 hours after the addition is complete.

  • Cool the reaction mixture in an ice bath and carefully acidify with 1 M aqueous HCl until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure ethyl 3-methyl-3-oxopentanoate.

Part 2: Synthesis of Pyrazolone Derivatives via Knorr Cyclocondensation

The Knorr pyrazole synthesis is a classic and highly efficient method for constructing pyrazole and pyrazolone rings from 1,3-dicarbonyl compounds and hydrazines.[4] The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization.[2]

G cluster_0 Knorr Pyrazolone Synthesis A Ethyl 3-methyl-3-oxopentanoate C Hydrazone Intermediate A->C Condensation B Phenylhydrazine B->C D 4-Ethyl-5-methyl-2-phenyl- 2,4-dihydro-3H-pyrazol-3-one C->D Intramolecular Cyclization

Caption: Mechanism of Knorr Pyrazolone Synthesis.

Protocol 2.1: Synthesis of 4-Ethyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • Ethyl 3-methyl-3-oxopentanoate (from Part 1)

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl 3-methyl-3-oxopentanoate (10 mmol) and phenylhydrazine (10 mmol).

  • Add ethanol (30 mL) as a solvent, followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting β-keto ester is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone derivative.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 3-methyl-3-oxopentanoate1.0158.191.58 g
Phenylhydrazine1.0108.141.08 g
Ethanol--30 mL
Glacial Acetic Acidcatalytic-0.5 mL
Table 1: Reagent quantities for pyrazolone synthesis.

Part 3: Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-keto ester, an aldehyde, and urea or thiourea.[3] This reaction is typically acid-catalyzed and is of significant interest in medicinal chemistry due to the diverse biological activities of DHPMs.[5]

Protocol 3.1: Synthesis of 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Rationale: This protocol demonstrates the utility of our key intermediate in a multicomponent setup to rapidly build molecular complexity. A Brønsted acid catalyst is used to promote the condensation and cyclization steps.

Materials:

  • Ethyl 3-methyl-3-oxopentanoate (from Part 1)

  • 4-Methoxybenzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Round-bottom flask, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl 3-methyl-3-oxopentanoate (10 mmol), 4-methoxybenzaldehyde (10 mmol), and urea (15 mmol).

  • Add ethanol (40 mL) to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid (0.2 mL) and stir the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction's completion via TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Stir the mixture for 15-20 minutes, during which a solid precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 3-methyl-3-oxopentanoate1.0158.191.58 g
4-Methoxybenzaldehyde1.0136.151.36 g
Urea1.560.060.90 g
Ethanol--40 mL
Conc. HClcatalytic-0.2 mL
Table 2: Reagent quantities for dihydropyrimidinone synthesis.

Part 4: Direct Synthesis of Pyridazinones from α,β-Unsaturated Esters

Pyridazinones can be synthesized through the condensation of α,β-unsaturated esters with hydrazine.[6] This approach offers a more direct route from a derivative of this compound, bypassing the need for the β-keto ester intermediate.

G cluster_0 Pyridazinone Synthesis A Ethyl 3-methylpent-2-enoate C Michael Addition Intermediate A->C Michael Addition B Hydrazine Hydrate B->C D 4,5-Dihydro-4-methyl-4-ethyl- 3(2H)-pyridazinone C->D Intramolecular Cyclization

Caption: Proposed mechanism for Pyridazinone Synthesis.

Protocol 4.1: Synthesis of 4,5-Dihydro-4-methyl-4-ethyl-3(2H)-pyridazinone

Materials:

  • Ethyl 3-methylpent-2-enoate (from Protocol 1.1)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 3-methylpent-2-enoate (10 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (15 mmol) to the solution.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 3-methylpent-2-enoate1.0142.201.42 g
Hydrazine Hydrate1.550.060.75 g
Ethanol--40 mL
Table 3: Reagent quantities for pyridazinone synthesis.

Conclusion

This compound is a highly effective and economically viable starting material for the synthesis of diverse heterocyclic compounds. Through its conversion to a key β-keto ester intermediate, ethyl 3-methyl-3-oxopentanoate, access to pyrazolones and dihydropyrimidinones is readily achieved via the robust Knorr and Biginelli reactions, respectively. Furthermore, its corresponding α,β-unsaturated ester can be directly utilized for the synthesis of pyridazinones. The protocols detailed in this guide are designed to be reproducible and adaptable, providing a solid foundation for researchers in medicinal chemistry and drug discovery to generate novel molecular entities for further investigation.

References

  • PubChem. This compound.
  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052. [Link]
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • BenchChem. (2025). Detailed experimental protocol for Knorr pyrazole synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
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  • PrepChem. (n.d.).
  • ARKAT USA, Inc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
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Sources

Application Note: Voltammetric Determination of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylpent-2-enoic acid (C₆H₁₀O₂) is a methyl-branched unsaturated carboxylic acid.[1][2] It exists as (E) and (Z) stereoisomers.[1][3] This compound and its esters are of interest in various fields, including organic synthesis where they serve as versatile intermediates for pharmaceuticals and agrochemicals.[4] Given its relevance, the development of rapid and sensitive analytical methods for its quantification is crucial. While chromatographic techniques are commonly employed for the analysis of organic acids, electrochemical methods, particularly voltammetry, offer a compelling alternative due to their high sensitivity, rapid response, and cost-effectiveness.

This application note details a proposed protocol for the determination of this compound using cyclic voltammetry. The methodology leverages the electrochemical activity of the carbon-carbon double bond and the carboxylic acid functional group, which are susceptible to oxidation or reduction under specific potential conditions.[5]

Principle of the Method

The proposed method is based on the electrochemical oxidation of this compound at a glassy carbon electrode (GCE). The unsaturated bond and the carboxylic acid moiety within the molecule can be electrochemically oxidized at a sufficiently positive potential. The resulting oxidation current, under controlled conditions, is directly proportional to the concentration of this compound in the sample. Cyclic voltammetry is employed to characterize the redox behavior of the analyte and to optimize the analytical parameters for quantitative analysis.

The electrochemical behavior of carboxylic acids can be complex and is often pH-dependent.[6][7][8] The choice of supporting electrolyte and pH is therefore critical to ensure a well-defined and reproducible voltammetric signal.

Experimental Protocol

Reagents and Solutions
  • This compound standard: (CAS No: 3675-21-6 or 19866-50-3 for the (Z) or (E) isomer, respectively) of analytical grade.[3][4]

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.4. Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the supporting electrolyte (0.1 M PBS, pH 7.4) to the desired concentrations (e.g., 1 µM to 100 µM).

Instrumentation and Electrodes
  • Potentiostat/Galvanostat: A system capable of performing cyclic voltammetry.

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

Electrode Pre-treatment

Before each measurement, the GCE must be polished to ensure a clean and reproducible surface.

  • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinse thoroughly with deionized water.

  • Soncate the electrode in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

Voltammetric Measurement
  • Pipette a known volume (e.g., 10 mL) of the working standard solution into the electrochemical cell.

  • Insert the three electrodes into the cell.

  • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.

  • Perform cyclic voltammetry by scanning the potential from an initial potential of 0 V to a switching potential of +1.8 V and then back to 0 V.

  • Set the scan rate to 100 mV/s.

  • Record the cyclic voltammogram. The oxidation peak current will be measured at the potential corresponding to the oxidation of this compound.

  • For quantitative analysis, construct a calibration curve by plotting the peak oxidation current versus the concentration of the this compound working standards.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis reagents Reagent & Standard Preparation electrode_prep Electrode Pre-treatment cell_setup Electrochemical Cell Setup electrode_prep->cell_setup n2_purge Nitrogen Purge cell_setup->n2_purge cv_scan Cyclic Voltammetry Scan n2_purge->cv_scan record_voltammogram Record Voltammogram cv_scan->record_voltammogram peak_current Measure Peak Current record_voltammogram->peak_current calibration Construct Calibration Curve peak_current->calibration

Figure 1. Workflow for the voltammetric determination of this compound.

Expected Results and Performance

While specific experimental data for the voltammetric determination of this compound is not yet established in the literature, a hypothetical performance of the proposed method is presented in the table below. These values are based on typical performance characteristics of voltammetric methods for the analysis of similar organic molecules.

ParameterExpected Value
Linear Range 1 µM - 100 µM
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.5 µM
Precision (RSD%) < 5%
Recovery 95% - 105%

Discussion

The choice of a glassy carbon electrode is based on its wide potential window and general suitability for the analysis of organic compounds. The selection of a neutral pH (7.4) for the supporting electrolyte is intended to maintain the carboxylic acid group in its deprotonated, more soluble form, which can facilitate a more reproducible electrochemical signal.

It is anticipated that the oxidation of this compound will be an irreversible process, as is common for many organic oxidations. The peak potential will be characteristic of the analyte, providing selectivity, while the peak current will be proportional to its concentration, enabling quantification.

Potential interferences from other electroactive species in a complex sample matrix should be investigated. Sample preparation steps, such as solid-phase extraction, may be necessary for complex samples to enhance the selectivity of the method.

Conclusion

The proposed application note outlines a scientifically plausible and robust voltammetric method for the determination of this compound. This electrochemical approach offers a promising alternative to traditional analytical techniques, with the potential for high sensitivity, rapid analysis, and cost-effectiveness. Further experimental validation is required to establish the definitive performance characteristics of this method.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220740, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282658, 3-methyl-2Z-pentenoic acid.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5473433, (2E)-3-methylpent-2-enoic acid.
  • LibreTexts Chemistry (2019). 11.4: Voltammetric Methods.
  • McCormack, S., Russell, N. R., & Cassidy, J. F. (1992). Cyclic voltammetry of ferrocene carboxylic acid cyclodextrin inclusion complexes. Electrochimica Acta, 37(11), 1939-1944.
  • Swarts, P. J., & Conradie, J. (2020). Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile.
  • Molbase (n.d.). 3-Methyl-pent-2-enoic acid.
  • A. K. M. F. Karim, S. D. N. Hasan, and M. S. Ali, "Electrochemical Sensing in Paper-Based Microfluidic Devices," Journal of The Electrochemical Society, vol. 160, no. 8, pp. B123-B128, 2013.
  • Stahl, S. S., & Rafiee, M. (2018). Electrosynthesis of Carboxylic Acids from Alcohols or Aldehydes Using a Nitroxyl Mediator. Organic Letters, 20(17), 5348-5351.
  • National Institute of Standards and Technology (n.d.). 3-Methylbut-2-enoic acid, 2-methylpentyl ester. In NIST Chemistry WebBook.
  • NP-MRD (2022). (2e)-3-methylpent-2-enoic acid.
  • LookChem (n.d.). (2Z)-3-Methylpent-2-enoic acid.
  • Chegg (2017). Question: Which of these compounds is (E)-3-methylpent-2-enoic acid?.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14534045, (Z)-2-ethyl-3-methylpent-2-enoic acid.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15082504, 3-Ethyl-2-methylpent-2-enoic acid.

Sources

Troubleshooting & Optimization

Avoiding isomerization of 3-Methylpent-2-enoic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the handling of 3-methylpent-2-enoic acid: the prevention of isomerization during experimental workup. As an α,β-unsaturated carboxylic acid, this compound is susceptible to rearrangement, which can compromise the integrity of your synthesis and lead to difficulties in purification and characterization. This document is designed with full editorial control to offer scientifically grounded, field-proven insights to ensure the stereochemical purity of your product.

Understanding the Challenge: The Instability of the Conjugated System

This compound exists as two geometric isomers: the (Z)-isomer and the (E)-isomer. The double bond in the α,β-position relative to the carboxylic acid creates a conjugated system, which is susceptible to isomerization under both acidic and basic conditions. Typically, the (E)-isomer is the more thermodynamically stable of the two due to reduced steric hindrance, meaning there is a natural tendency for the (Z)-isomer to convert to the (E)-isomer, especially when subjected to harsh workup conditions. This is a common characteristic of similar α,β-unsaturated systems, such as the well-studied angelic acid ((Z)-2-methyl-2-butenoic acid) and its more stable (E)-isomer, tiglic acid.[1]

This guide will walk you through the common pitfalls during workup and provide robust protocols to maintain the desired isomeric form of your this compound.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis of (Z)-3-methylpent-2-enoic acid. Why did my NMR analysis after a standard aqueous workup show a mixture of (E) and (Z) isomers?

A1: The most likely cause of isomerization is exposure to either residual acid or base during your workup. α,β-Unsaturated systems are sensitive to both.

  • Acid-Catalyzed Isomerization: If your reaction was run under acidic conditions, or if you used an acidic quench (e.g., HCl), protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation. Subsequent deprotonation can result in the formation of the more stable (E)-isomer.

  • Base-Catalyzed Isomerization: Use of a strong base (e.g., NaOH, KOH) to neutralize your reaction mixture can deprotonate the carboxylic acid. More importantly, it can also catalyze isomerization through the formation of a resonance-stabilized enolate intermediate. Reprotonation of this intermediate can yield a mixture of isomers, favoring the thermodynamically more stable (E)-form.

The key takeaway is that both strong acids and strong bases can provide a pathway for the double bond to isomerize.

Q2: How can I effectively neutralize my reaction mixture without causing isomerization?

A2: The principle here is to use a base that is strong enough to neutralize any residual acid catalyst but weak enough not to promote significant enolate formation and subsequent isomerization.

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the reagent of choice for this purpose. It is sufficiently basic to neutralize strong acids like HCl or H₂SO₄ but is generally not basic enough to cause significant isomerization of the α,β-double bond.

Causality: Sodium bicarbonate reacts with acid to form carbonic acid, which then decomposes to carbon dioxide and water. This reaction effectively removes the acid from the organic phase without creating a strongly basic environment that would favor isomerization.

Q3: My compound appears to be isomerizing during column chromatography on silica gel. Is this possible, and how can I prevent it?

A3: Yes, this is a very common and often overlooked cause of isomerization. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. For acid-sensitive compounds like this compound, this acidic environment can be sufficient to catalyze isomerization as your compound passes through the column.

To circumvent this, you should use deactivated silica gel . A common and effective method is to neutralize the silica gel with a volatile amine, such as triethylamine (TEA).

Mechanism of Protection: The triethylamine, being a base, will neutralize the acidic silanol groups on the silica surface, rendering the stationary phase less likely to induce acid-catalyzed isomerization of your compound.

Troubleshooting Guide

This section provides detailed protocols to address specific issues you may encounter.

Problem 1: Significant Isomerization Detected After Aqueous Wash

If you observe isomerization after washing your organic layer, it is likely due to the use of an inappropriate neutralizing agent or prolonged exposure to non-neutral pH.

Solution: Mild Bicarbonate Wash Protocol

This protocol is designed to neutralize acidic reaction mixtures while minimizing the risk of base-catalyzed isomerization.

Experimental Protocol:

  • Cooling: Ensure your reaction mixture is cooled to room temperature before beginning the workup. If the reaction was run at elevated temperatures, cool it in an ice bath.

  • Extraction Setup: Transfer the reaction mixture to a separatory funnel. If necessary, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to ensure good separation from the aqueous layer.

  • Neutralization:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: Add the initial portion slowly and without stoppering the funnel, as the reaction with acid will produce carbon dioxide gas, leading to pressure buildup.

    • Once the initial effervescence has subsided, stopper the funnel, invert it, and immediately vent to release any built-up pressure.

    • Shake the funnel gently for 30-60 seconds, venting frequently.

    • Allow the layers to separate completely.

  • pH Check: Drain the lower aqueous layer and check its pH with litmus paper or a pH strip. It should be neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with a fresh portion of saturated NaHCO₃ solution.

  • Brine Wash: After neutralization, wash the organic layer with brine (saturated aqueous NaCl). This helps to remove the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo.

Workflow for Mild Aqueous Workup

G reaction Reaction Mixture (Potentially Acidic) cool Cool to Room Temp. reaction->cool extract Transfer to Separatory Funnel + Organic Solvent cool->extract bicarb Add Saturated NaHCO₃ (Vent Frequently!) extract->bicarb separate1 Separate Layers bicarb->separate1 ph_check Check pH of Aqueous Layer (Target: pH 7-8) separate1->ph_check ph_check->bicarb Still Acidic brine Wash Organic Layer with Brine ph_check->brine pH OK dry Dry Organic Layer (e.g., Na₂SO₄) brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product (Isomerization Minimized) concentrate->product

Caption: Step-by-step workflow for a mild aqueous workup to prevent isomerization.

Problem 2: Isomerization Observed After Column Chromatography

If your sample is isomerically pure before chromatography but shows a mixture of isomers after, the acidity of the silica gel is the culprit.

Solution: Purification using Deactivated Silica Gel

This protocol details how to prepare and use triethylamine-deactivated silica gel for flash chromatography.

Experimental Protocol:

  • Solvent System Selection: First, determine an appropriate solvent system for your compound using standard silica gel TLC plates. Aim for an Rf value of approximately 0.2-0.3 for the desired isomer.

  • Slurry Preparation:

    • In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Add triethylamine (TEA) to the slurry to a final concentration of 1-2% by volume (e.g., 1-2 mL of TEA for every 100 mL of solvent in the slurry).

  • Column Packing:

    • Pack your chromatography column with the TEA-containing slurry as you normally would.

    • Allow the silica to settle, ensuring a well-packed column.

  • Column Equilibration:

    • Once packed, flush the column with at least two column volumes of your chromatography eluent, but this time containing 1% TEA. This step ensures that all the acidic sites on the silica are neutralized.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with your chosen solvent system. It is generally recommended to maintain 1% TEA in the eluent throughout the separation to ensure the column remains deactivated.

  • Fraction Analysis and Concentration: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and residual TEA in vacuo. The volatility of TEA makes it relatively easy to remove during this step.

Logical Relationship of Isomerization on Silica Gel

G cluster_0 Standard Silica Gel (Acidic) cluster_1 Deactivated Silica Gel (Neutral) compound (Z)-3-Methylpent-2-enoic Acid silanol Acidic Silanol Groups (Si-OH) compound->silanol Interaction protonation Protonation of Carbonyl silanol->protonation carbocation Resonance-Stabilized Carbocation Intermediate protonation->carbocation deprotonation Deprotonation carbocation->deprotonation isomers Mixture of (E) and (Z) Isomers deprotonation->isomers compound2 (Z)-3-Methylpent-2-enoic Acid deactivated_silanol Neutralized Silanol Groups (Si-O⁻ ⁺HNEt₃) compound2->deactivated_silanol No Interaction elution Elution without Isomerization deactivated_silanol->elution pure_product Pure (Z)-Isomer elution->pure_product

Caption: Comparison of compound fate on standard vs. deactivated silica gel.

Data Summary: Physicochemical Properties of Isomeric Acids

PropertyAngelic Acid ((Z)-isomer)Tiglic Acid ((E)-isomer)Rationale for Difference
Structure Carboxylic acid and larger alkyl group are on the same side of the double bond.Carboxylic acid and larger alkyl group are on opposite sides of the double bond.Geometric Isomerism
Melting Point 45-46 °C64-65 °CThe trans-configuration of tiglic acid allows for more efficient packing into a crystal lattice, resulting in a higher melting point.
Boiling Point 185 °C198.5 °CDifferences in dipole moment and molecular symmetry affect intermolecular forces.
Thermodynamic Stability Less StableMore StableReduced steric strain in the trans-configuration makes tiglic acid the thermodynamically favored isomer.[1]
Isomerization Condition Can be converted to tiglic acid by boiling in water or dilute acid/base.[1]Isomerization to angelic acid is generally not spontaneous and requires specific chemical or photochemical methods.[2]The equilibrium lies heavily in favor of the more stable trans-isomer.

This table clearly illustrates that the (E)-isomer is the more stable form, providing the thermodynamic driving force for the isomerization of the (Z)-isomer during improper workup.

References

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
  • University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Large-Scale Synthesis of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylpent-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound, a compound used as a synthetic intermediate and flavoring agent.[1]

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The primary routes for synthesizing α,β-unsaturated carboxylic acids like this compound on a large scale are modifications of classic olefination reactions. The two most prominent methods are the Wittig Reaction (and its variants like the Horner-Wadsworth-Emmons reaction) and the Reformatsky Reaction . The choice between them often depends on factors like desired stereoselectivity (E vs. Z isomer), cost of starting materials, and tolerance of functional groups.

Q2: What is the main challenge in synthesizing this specific molecule?

A2: The most significant challenge is controlling the stereochemistry of the double bond to selectively produce either the (E) or (Z) isomer.[2][3] Many synthetic methods yield a mixture of isomers, which can be difficult and costly to separate at scale. Additionally, preventing side reactions, such as aldol condensation of the starting materials or polymerization of the aldehyde, is a critical concern.[4]

Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the classic Wittig reaction for large-scale synthesis?

A3: The HWE reaction is frequently favored for several practical reasons:

  • Byproduct Removal: The HWE reaction produces a water-soluble phosphate byproduct, which is much easier to remove during workup compared to the triphenylphosphine oxide generated in the classic Wittig reaction. The latter is notoriously difficult to separate from the desired product, often requiring extensive chromatography.

  • Reagent Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, leading to better reactivity with sterically hindered ketones.

  • Stereoselectivity: The HWE reaction typically shows high selectivity for the (E)-alkene, which can be advantageous if that is the desired isomer.[4]

Q4: Can the Reformatsky reaction be used for this synthesis? What are its pros and cons?

A4: Yes, the Reformatsky reaction is a viable method. It involves reacting an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester, which is then dehydrated.[5][6]

  • Pros: The organozinc reagents are less basic and less reactive than Grignard or organolithium reagents, which prevents unwanted side reactions like addition to the ester group.[6][7] This makes the reaction tolerant of a wider range of functional groups.

  • Cons: Activating the zinc metal can be inconsistent on a large scale, leading to variable reaction initiation times and yields. The reaction often requires carefully controlled conditions to prevent side reactions, and the dehydration step to form the final α,β-unsaturated acid adds an extra step to the process.

Q5: Are there significant safety concerns when scaling up the synthesis?

A5: Yes. The use of strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate ylides for the Wittig/HWE reaction poses significant safety risks at scale.[8] These reagents are highly flammable and reactive with moisture and air. Large-scale reactions also involve managing exotherms, especially during reagent addition. Proper engineering controls, inert atmosphere techniques, and quench procedures are mandatory. The final product itself is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Poor Ylide/Enolate Formation For Wittig/HWE: Ensure your base is active and the solvent is rigorously anhydrous. Trace amounts of water will quench the strong base (e.g., NaH, n-BuLi). Consider titrating the base before use. Ensure the phosphonium salt or phosphonate ester is pure. For Reformatsky: Zinc activation is critical. Try pre-treating zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. The use of additives like iodine or sonication can also initiate the reaction.[5]
Starting Aldehyde/Ketone Degradation Aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[4] Use freshly distilled aldehyde (propanal for this synthesis). Consider adding the aldehyde slowly at a low temperature to a pre-formed ylide/enolate solution to minimize its exposure to harsh conditions.
Steric Hindrance If using a sterically hindered ketone as a starting material, a standard Wittig reagent may be too unreactive.[4] The Horner-Wadsworth-Emmons (HWE) reaction is generally better for hindered ketones due to the higher reactivity of the phosphonate ester carbanion.[4]
Ineffective Quench/Workup Ensure the reaction is properly quenched. For reactions using strong bases, a careful, cold quench with a proton source (e.g., saturated ammonium chloride) is necessary. Improper pH adjustment during workup can lead to the product remaining in the aqueous layer as its carboxylate salt. Acidify to a pH of ~2-3 before extraction.[9]
Problem 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Potential Cause Troubleshooting Steps & Explanation
Unstabilized Wittig Ylide Unstabilized ylides (where the group attached to the carbanion is alkyl) typically favor the (Z)-alkene under salt-free conditions via a kinetically controlled pathway.[4]
Stabilized Ylide/HWE Conditions Stabilized ylides (e.g., with an adjacent ester group, as in the HWE reaction) strongly favor the formation of the more thermodynamically stable (E)-alkene.[4] To obtain the (Z)-isomer with high selectivity, the Still-Gennari modification of the HWE reaction, which uses bis(2,2,2-trifluoroethyl) phosphonates and strong bases like KHMDS in the presence of 18-crown-6, is the preferred method.
Presence of Lithium Salts In Wittig reactions, lithium salts can disrupt the kinetic control and lead to equilibration of intermediates, often resulting in a higher proportion of the (E)-alkene.[4] If the (Z)-isomer is desired, use sodium- or potassium-based strong bases (e.g., NaH, KHMDS) in a non-coordinating solvent like THF.
Problem 3: Difficult Product Purification
Potential Cause Troubleshooting Steps & Explanation
Triphenylphosphine Oxide (TPPO) Contamination This is the classic issue with the Wittig reaction. Solution 1: After the initial workup, dissolve the crude product in a minimal amount of a cold solvent mixture like diethyl ether/hexane. TPPO is often less soluble and will precipitate out. Solution 2: Use the HWE reaction to avoid this byproduct altogether.
Unreacted Aldehyde/Ketone If the reaction did not go to completion, residual starting material can be difficult to remove. Solution: A bisulfite wash (saturated NaHSO₃) can selectively react with and remove residual aldehydes from the organic phase.
Isomer Separation The (E) and (Z) isomers of this compound have very similar physical properties, making separation by distillation challenging. If a specific isomer is required, it is far more efficient to use a stereoselective synthesis method (see Problem 2) than to attempt large-scale separation of the mixture. Analytical separation can be achieved with GC.[1]

Part 3: Visualization & Protocols

Workflow for Synthesis Route Selection

The following diagram outlines the decision-making process for selecting the optimal synthesis route based on the desired isomeric product.

G start Desired Product: This compound isomer_q Which Isomer is Required? start->isomer_q e_isomer (E)-Isomer isomer_q->e_isomer E z_isomer (Z)-Isomer isomer_q->z_isomer Z no_pref Mixture is Acceptable isomer_q->no_pref No Preference hwe Horner-Wadsworth-Emmons (HWE) Reaction e_isomer->hwe still_gennari Still-Gennari Modification z_isomer->still_gennari wittig Standard Wittig Reaction no_pref->wittig hwe_details React Triethyl phosphonoacetate with Propanal using NaH or NaOEt. - High (E)-selectivity - Easy byproduct removal hwe->hwe_details still_gennari_details React specific phosphonate (e.g., bis(trifluoroethyl)) with Propanal using KHMDS/18-crown-6. - High (Z)-selectivity still_gennari->still_gennari_details wittig_details React appropriate phosphonium ylide with carbonyl compound. - Selectivity varies with ylide/conditions - TPPO byproduct is a challenge wittig->wittig_details

Caption: Decision tree for selecting a synthesis method.

Troubleshooting Flowchart

G start Experiment Complete check_yield Check Yield & Purity (GC/NMR) start->check_yield success Success: Proceed to Next Step check_yield->success Acceptable low_yield Problem: Low Yield check_yield->low_yield Low Yield bad_ratio Problem: Incorrect E/Z Ratio check_yield->bad_ratio Poor Selectivity impure Problem: Impure Product check_yield->impure Impure cause_yield Potential Causes: - Inactive Reagents - Poor Zinc Activation - Aldehyde Degradation low_yield->cause_yield cause_ratio Potential Causes: - Wrong Reaction Type - Li+ Salts Present - Non-optimal Base/Solvent bad_ratio->cause_ratio cause_impure Potential Causes: - TPPO Contamination - Unreacted Starting Material - Side Products impure->cause_impure

Caption: Flowchart for troubleshooting common synthesis issues.

Example Protocol: (E)-3-Methylpent-2-enoic acid via HWE Reaction

This protocol describes the synthesis of the (E)-isomer, which is typically favored by the standard HWE reaction.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal (freshly distilled)

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.0 eq) to a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Ylide Formation: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve. Stir the resulting milky suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Olefination: Cool the reaction mixture back down to 0 °C. Add freshly distilled propanal (1.0 eq) dropwise, again maintaining a low internal temperature. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup & Hydrolysis: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Add 6M NaOH (3.0 eq) and heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with ethyl acetate to remove any neutral impurities (like the phosphate byproduct). Discard the organic layer.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 6M HCl. The product may precipitate or form an oil. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

References

  • Wikipedia. (2024). Wittig reaction.
  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
  • Sarthaks eConnect. (n.d.). Reformatsky Reaction.
  • Wikipedia. (2023). Reformatsky reaction.
  • LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid.
  • The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube.
  • Chemistry Steps. (n.d.). Wittig Reaction – Practice Problems.
  • Google Patents. (2011). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • PubChem. (n.d.). (2E)-3-methylpent-2-enoic acid.
  • PubChem. (n.d.). 3-methyl-2Z-pentenoic acid.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Pearson. (n.d.). Wittig Reaction Practice Problems.
  • Coffinier, D., & Darses, S. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 2754–2765.
  • ResearchGate. (n.d.). The Reformatsky Reaction.
  • MDPI. (2022). Crystal Structures of Novel Phenyl Fulgides. Crystals, 12(11), 1604.
  • ResearchGate. (2007). New process of synthesis of 2-methyl-2-pentenoic acid.
  • PubChem. (n.d.). 3-Methylpent-3-enoic acid.
  • NP-MRD. (2022). Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842).
  • PubChem. (n.d.). 3-Ethyl-2-methylpent-2-enoic acid.
  • PubChem. (n.d.). (Z)-3-hydroxy-2-methylpent-2-enoic acid.
  • PubChem. (n.d.). (2S)-2-methylpent-3-enoic acid.

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Technical Support Center: Degradation of 3-Methylpent-2-enoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylpent-2-enoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate, identify, and resolve common challenges encountered during your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

FAQ 1: What are the primary degradation pathways for this compound in an acidic environment?

Under acidic conditions, this compound, an α,β-unsaturated carboxylic acid, is susceptible to several degradation pathways. The primary routes of degradation include:

  • Cis/Trans (E/Z) Isomerization: The double bond can undergo isomerization between the (E) and (Z) configurations.

  • Acid-Catalyzed Hydration: The carbon-carbon double bond can be hydrated, typically leading to the formation of a β-hydroxy acid.

  • Lactonization: The β-hydroxy acid intermediate formed from hydration can undergo intramolecular cyclization to form a γ-lactone.

  • Double Bond Migration: The α,β-double bond may migrate to the β,γ-position, forming 2-methylpent-3-enoic acid.[1][2]

  • Decarboxylation: Although less common for α,β-unsaturated acids without specific structural features, decarboxylation can occur under more forceful conditions.[3]

Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their underlying causes, and actionable solutions for researchers studying the degradation of this compound.

Issue 1: Unexpected Isomer Ratios in a Sample of this compound

Question: I started my experiment with pure (Z)-3-methylpent-2-enoic acid, but upon analysis after exposure to acidic conditions, I'm detecting the (E)-isomer. What is causing this, and how can I control it?

Answer:

The presence of the (E)-isomer from a starting material of pure (Z)-isomer is a classic case of acid-catalyzed cis-trans isomerization.

Causality: The double bond in this compound can be protonated under acidic conditions, leading to the formation of a resonance-stabilized carbocation intermediate. This intermediate allows for free rotation around the former double bond. Deprotonation can then occur to reform the double bond in either the more stable (E)-configuration or the (Z)-configuration.

Experimental Workflow for Isomer Analysis:

  • Sample Preparation: Prepare a solution of your this compound sample in a suitable solvent.

  • Chromatographic Separation: Utilize a high-resolution gas chromatography (GC) or high-performance liquid chromatography (HPLC) method capable of separating the (E) and (Z) isomers. A non-polar column for GC or a C18 column for HPLC is often a good starting point.

  • Detection: Use a suitable detector, such as a flame ionization detector (FID) for GC or a UV detector for HPLC, to quantify the relative amounts of each isomer.

  • Data Analysis: Integrate the peak areas of the (E) and (Z) isomers to determine their ratio in the sample.

Troubleshooting & Optimization:

  • Minimize Acid Exposure: If isomerization is undesirable, minimize the exposure of your compound to acidic conditions, both in terms of acid concentration and duration.

  • Temperature Control: Isomerization rates are temperature-dependent. Conducting your experiments at lower temperatures can help to reduce the rate of isomerization.

  • pH Monitoring: Carefully control and monitor the pH of your reaction mixture.

  • Prompt Analysis: Analyze your samples as quickly as possible after the experiment to minimize post-experimental changes.

Logical Relationship Diagram: Acid-Catalyzed Isomerization

G Z_isomer (Z)-3-Methylpent-2-enoic acid protonation Protonation (H+) Z_isomer->protonation carbocation Resonance-Stabilized Carbocation Intermediate protonation->carbocation deprotonation_E Deprotonation carbocation->deprotonation_E deprotonation_Z Deprotonation carbocation->deprotonation_Z E_isomer (E)-3-Methylpent-2-enoic acid deprotonation_E->E_isomer deprotonation_Z->Z_isomer

Caption: Acid-catalyzed isomerization of this compound.

Issue 2: Formation of a More Polar Byproduct with a Higher Molecular Weight

Question: During my experiment under aqueous acidic conditions, I've observed the formation of a new, more polar compound. Mass spectrometry suggests it has a molecular weight of 132.16 g/mol , corresponding to the addition of a water molecule. What is this compound and how is it formed?

Answer:

The formation of a more polar byproduct with a molecular weight corresponding to the addition of water is indicative of acid-catalyzed hydration of the double bond.

Causality: In the presence of water and an acid catalyst, the double bond of this compound can undergo electrophilic addition of water. The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the hydroxyl group adds to the more substituted carbon, forming 3-hydroxy-3-methylpentanoic acid.

Experimental Protocol for Identification of Hydration Product:

  • Reaction Setup: Dissolve this compound in an aqueous solution of a known acid concentration (e.g., 1 M HCl).

  • Reaction Monitoring: Monitor the reaction progress over time using thin-layer chromatography (TLC) or LC-MS.

  • Product Isolation: Once a significant amount of the more polar product has formed, neutralize the reaction mixture and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the isolated product using column chromatography or preparative HPLC.

  • Structural Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 3-hydroxy-3-methylpentanoic acid.

Troubleshooting & Optimization:

  • Anhydrous Conditions: If hydration is an unwanted side reaction, conduct your experiments under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Acids: Consider using a non-aqueous acid catalyst if the presence of water is not essential for your primary reaction.

Signaling Pathway Diagram: Acid-Catalyzed Hydration

G start This compound protonation Protonation of double bond (H+) start->protonation carbocation Tertiary Carbocation Intermediate protonation->carbocation h2o_attack Nucleophilic attack by H2O carbocation->h2o_attack oxonium Oxonium Ion h2o_attack->oxonium deprotonation Deprotonation oxonium->deprotonation product 3-Hydroxy-3-methylpentanoic acid deprotonation->product

Caption: Mechanism of acid-catalyzed hydration of this compound.

Issue 3: Detection of a Neutral Compound with a Lactone Moiety

Question: After acidic treatment of this compound, followed by a workup, I have isolated a neutral compound that shows a characteristic carbonyl stretch in the IR spectrum at ~1770 cm⁻¹. What could this be?

Answer:

The presence of a neutral compound with a strong carbonyl absorption around 1770 cm⁻¹ is highly suggestive of the formation of a γ-lactone.

Causality: The 3-hydroxy-3-methylpentanoic acid formed from the hydration of this compound can undergo an intramolecular esterification (lactonization) under acidic conditions. The carboxylic acid group reacts with the hydroxyl group at the C3 position to form a five-membered ring lactone, specifically γ-ethyl-γ-methyl-γ-butyrolactone. The formation of five- and six-membered rings is generally thermodynamically favored.

Troubleshooting & Optimization:

  • Avoid High Temperatures: Lactonization is often promoted by heat. If this is an undesired side product, maintaining lower reaction temperatures can be beneficial.

  • Control Reaction Time: Limiting the reaction time can reduce the extent of lactone formation.

  • pH Adjustment: After the reaction, promptly neutralizing the acid can prevent further lactonization during workup and storage.

Logical Relationship Diagram: Hydration Followed by Lactonization

G start This compound hydration Acid-Catalyzed Hydration (+H2O) start->hydration hydroxy_acid 3-Hydroxy-3-methylpentanoic acid hydration->hydroxy_acid lactonization Intramolecular Esterification (-H2O) hydroxy_acid->lactonization lactone γ-Ethyl-γ-methyl-γ-butyrolactone lactonization->lactone

Sources

Enhancing the Yield of the Wittig Reaction for 3-Methylpent-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing the Wittig reaction to synthesize 3-Methylpent-2-enoic acid and related α,β-unsaturated esters. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles.

Overview of the Synthesis Pathway

The synthesis of this compound (as its ester) via the Wittig reaction involves the reaction of a phosphorus ylide with a ketone. Specifically, a stabilized ylide derived from an α-haloacetate reacts with butan-2-one. The ester product can then be hydrolyzed to the target carboxylic acid. Stabilized ylides, those bearing an electron-withdrawing group like an ester, are crucial for this transformation and generally favor the formation of the thermodynamically stable (E)-alkene.[1][2][3]

The overall transformation is illustrated below:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction P PPh₃ Salt [Ph₃P⁺-CH(CO₂Et)CH₃]Br⁻ (Phosphonium Salt) P->Salt + Haloester BrCH(CO₂Et)CH₃ Haloester->Salt SN2 Ylide Ph₃P=C(CO₂Et)CH₃ (Stabilized Ylide) Salt->Ylide + Base Base (e.g., NaH) Base->Ylide Ylide_ref Ylide Ketone Butan-2-one Product Ethyl 3-methylpent-2-enoate (E-isomer favored) Ketone->Product TPPO Ph₃P=O Product->TPPO + Ylide_ref->Product +

Caption: General workflow for the synthesis of Ethyl 3-methylpent-2-enoate.

Baseline Experimental Protocol

This section provides a standard protocol from which troubleshooting can be approached. Modifications may be necessary based on your specific laboratory conditions and observations.

Reagent & Condition Table
Reagent/ParameterMolar Eq.AmountNotes
Ethyl 2-bromopropionate1.2(Varies)Starting material for the phosphonium salt.
Triphenylphosphine (PPh₃)1.2(Varies)
Toluene-~3 mL / mmol PPh₃Solvent for salt formation.
Sodium Hydride (NaH), 60% disp.1.1(Varies)Strong base for ylide generation. Use with extreme caution.
Anhydrous THF-~5 mL / mmol saltSolvent for ylide generation and Wittig reaction.
Butan-2-one1.0(Varies)The carbonyl component.
Reaction Temperature-0 °C to RefluxYlide generation is often done at 0°C, while the reaction may require heat.
Reaction Time-12-24 hoursStabilized ylides react slowly.[4]
Step-by-Step Methodology

Part A: Preparation of the Phosphonium Salt

  • Combine triphenylphosphine and ethyl 2-bromopropionate in a round-bottom flask with a stir bar.

  • Add toluene and heat the mixture to reflux for 24 hours. A white precipitate (the phosphonium salt) will form.

  • Cool the mixture to room temperature and collect the salt by vacuum filtration.

  • Wash the salt with cold diethyl ether to remove any unreacted starting materials.

  • Dry the salt under vacuum.

Part B: The Wittig Reaction

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. A characteristic color change (often orange or deep red) indicates ylide formation.

  • Cool the reaction mixture back to 0 °C and add butan-2-one dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.

  • Proceed to workup and purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has a very low yield, or I've only recovered my starting materials. What are the most probable causes?

A: Low yield is the most common issue and can stem from several factors, primarily related to the formation and reactivity of the ylide.

  • Inefficient Ylide Formation: The phosphorus ylide is the key nucleophile, and its successful generation is paramount.

    • Insufficiently Strong Base: The proton alpha to both the phosphonium group and the ester is acidic, but requires a strong, non-nucleophilic base for complete deprotonation.[5] Weak bases like triethylamine (NEt₃) or carbonates are generally insufficient. Sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu) are more appropriate choices.[2]

    • Presence of Moisture: Ylides are strong bases and are readily protonated and decomposed by water.[6] Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents. The reaction must be run under an inert atmosphere (Nitrogen or Argon).

    • Verification of Ylide Formation: The formation of the ylide is often accompanied by a distinct color change. The absence of this color is a strong indicator that the ylide has not formed.

  • Low Reactivity of Reagents:

    • Stabilized Ylide: The ylide in this synthesis is "stabilized" by the electron-withdrawing ester group. While this makes the ylide easier to handle, it also significantly reduces its nucleophilicity and reactivity compared to unstabilized (alkyl) ylides.[2] Consequently, the reaction is slower and often requires elevated temperatures (reflux) and longer reaction times to proceed to completion.[7]

    • Steric Hindrance: Ketones are inherently less reactive electrophiles than aldehydes due to greater steric hindrance around the carbonyl carbon.[1] The reaction with butan-2-one will be slower than a comparable reaction with propanal, for example.

  • Improper Reaction Conditions:

    • Temperature: If you are running the reaction at room temperature, the activation energy barrier may be too high. Heating the reaction to the reflux temperature of the solvent (e.g., THF at ~66 °C) is often necessary.

    • Order of Addition: It is standard practice to fully form the ylide before adding the ketone. Adding the base to a mixture of the salt and ketone can lead to side reactions, such as base-catalyzed self-condensation of the ketone.

G Start Low / No Yield CheckYlide Was ylide formation successful? (e.g., color change) Start->CheckYlide CheckConditions Are reaction conditions appropriate? CheckYlide->CheckConditions Yes Sol1 Use stronger, non-nucleophilic base (NaH, KOtBu). Ensure anhydrous conditions. CheckYlide->Sol1 No CheckReagents Are reagents pure and reactive? CheckConditions->CheckReagents Yes Sol2 Increase temperature (reflux). Increase reaction time. CheckConditions->Sol2 No Sol3 Purify starting materials. Consider HWE alternative for less reactive ketones. CheckReagents->Sol3 No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Stereoselectivity (Undesired E/Z Isomer Ratio)

Q: The reaction is working, but I'm getting a mixture of E and Z isomers. How can I increase the selectivity for the desired (E)-3-Methylpent-2-enoic ester?

A: This is a classic challenge in olefination chemistry. Fortunately, the use of a stabilized ylide already heavily favors the (E)-isomer.

  • Mechanistic Basis for Selectivity: With stabilized ylides, the initial cycloaddition to form the oxaphosphetane intermediate is often reversible.[4] This allows the system to equilibrate to the thermodynamically more stable trans-oxaphosphetane, where bulky groups are further apart. This intermediate then collapses to form the (E)-alkene.[8]

  • Factors Influencing Selectivity:

    • Salt Effects: The presence of lithium salts (e.g., from using n-BuLi as a base) can sometimes decrease E-selectivity. Lithium ions can coordinate to the intermediates, making the initial addition less reversible and trapping the kinetic (cis-oxaphosphetane) product, which leads to the (Z)-alkene.[9] Using sodium (NaH) or potassium (KHMDS, KOtBu) bases helps to create "salt-free" conditions that maximize equilibration and E-selectivity.[2]

    • Solvent: Polar aprotic solvents like DMF can sometimes enhance E-selectivity, but THF is generally a reliable choice.

  • The Superior Alternative: Horner-Wadsworth-Emmons (HWE) Reaction: For consistently high (E)-selectivity, especially with ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often the superior method.[10]

    • Advantages: It uses a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic than the corresponding Wittig ylide, leading to better yields with hindered ketones.[11] Crucially, the HWE reaction almost exclusively yields the (E)-alkene.[10][12]

    • Practical Benefit: The byproduct is a water-soluble phosphate salt, which is easily removed during an aqueous workup, completely avoiding the purification issues associated with triphenylphosphine oxide (TPPO).[11]

Problem 3: Difficulty in Product Purification

Q: I can see my product in the crude NMR, but I cannot separate it from the triphenylphosphine oxide (TPPO) byproduct. What can I do?

A: The removal of TPPO is a notorious challenge in Wittig chemistry. Its polarity is often similar to that of the desired product, making chromatographic separation difficult.

  • Standard Purification Methods:

    • Column Chromatography: This is the most common method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is required. Sometimes, the TPPO and product spots will overlap on the TLC plate.

    • Crystallization: If your product is a solid, recrystallization may be effective. Alternatively, you can attempt to crystallize the TPPO out of the crude mixture by dissolving it in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then adding a large volume of a nonpolar solvent (like hexanes or pentane). The TPPO will often precipitate and can be removed by filtration.

  • Chemical Workup Strategies:

    • Magnesium or Zinc Salt Precipitation: TPPO can form complexes with certain metal salts. One reported method involves treating the crude mixture with MgCl₂ or ZnCl₂ to precipitate the TPPO complex.

    • Switch to HWE: As mentioned previously, the easiest way to avoid the TPPO problem is to use the HWE reaction, as its phosphate byproduct is removed with a simple water wash.[11]

Frequently Asked Questions (FAQs)

Q: Why must I synthesize an ester first, instead of the carboxylic acid directly?

A: The Wittig ylide is a very strong base. If you were to use a phosphonium salt with a free carboxylic acid, the base used to form the ylide would simply deprotonate the much more acidic carboxylic acid proton, preventing ylide formation entirely. The standard and most reliable method is to synthesize the ester and then perform a simple ester hydrolysis (e.g., using NaOH or LiOH followed by acidic workup) in a separate step to obtain the final this compound.

Q: What is the primary driving force for the Wittig reaction?

A: The thermodynamic driving force is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[5] The high bond energy of the P=O bond makes the final collapse of the oxaphosphetane intermediate highly exothermic and irreversible.

Q: Can I use this reaction for base-sensitive aldehydes or ketones?

A: It can be challenging. If your carbonyl compound is prone to epimerization at an adjacent stereocenter or can undergo self-condensation, the strong bases used in the Wittig reaction can be problematic.[13] In such cases, milder conditions should be sought. The Horner-Wadsworth-Emmons reaction can sometimes be performed under milder conditions (e.g., using LiCl and a tertiary amine base like DBU or Hünig's base, known as Masamune-Roush conditions), which may be more suitable for sensitive substrates.[12]

References

  • Wikipedia. Wittig reaction. [Link]
  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
  • ResearchGate. One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]
  • Carriedo, R. E., et al. (2020). Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. RSC Publishing. [Link]
  • Chemistry Stack Exchange. Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. [Link]
  • ResearchGate. The Stereochemistry of the Wittig Reaction. [Link]
  • Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
  • ResearchGate. Stereoselectivity of the Wittig Reaction in Two-Phase System. [Link]
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
  • YouTube. Stereoselectivity in Wittig reaction | Nucleophilic Addition to Carbonyl - Part 21. [Link]
  • Zhao, S., et al. (2020). Application of Wittig Reaction in Synthesis of α,β⁃Unsaturated Carboxylic Esters. Journal of Liaoning Petrochemical University, 40(3), 24-27. [Link]
  • Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Scientific Reports, 5, 16735. [Link]
  • O'Brien, C. J., et al. (2020). A Wittig-type reaction for the synthesis of α,β-unsaturated carboxylic acids using CO2. Organic Chemistry Frontiers, 7(1), 75-81. [Link]
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]
  • ResearchGate.
  • Reddit. Problems with wittig reaction. [Link]
  • Taylor, M. S., & Jacobsen, E. N. (2004). Use of Silver Carbonate in the Wittig Reaction. Journal of the American Chemical Society, 126(34), 10558–10559. [Link]
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
  • Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
  • The Organic Chemistry Tutor. (2024). Wittig Reaction #organicchemistry #organicchemistrytutor. [Link]
  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]
  • Oreate AI Blog. (2025).
  • Wikipedia. 2,3-Wittig rearrangement. [Link]
  • ResearchGate. Organic synthesis: The Wittig reaction cleans up. [Link]

Sources

Technical Support Center: Improving the Resolution of (E/Z)-3-Methylpent-2-enoic Acid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving challenges in the chromatographic separation of (E/Z)-3-methylpent-2-enoic acid isomers. As geometric isomers, the E (trans) and Z (cis) forms of this compound possess very similar physicochemical properties, making their separation a common analytical hurdle. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable separation methods.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during method development and analysis.

Q1: Why are my (E) and (Z) isomers of 3-methylpent-2-enoic acid co-eluting or showing poor resolution?

A1: Co-elution of geometric isomers is the most frequent challenge and typically stems from insufficient selectivity in the chromatographic system.[1][2] The key is to maximize the subtle differences in the three-dimensional shape and polarity between the E and Z isomers.

For Gas Chromatography (GC): The primary cause is an inappropriate stationary phase. Standard non-polar or moderately polar phases (like those with 5% phenyl) often lack the specific interactions needed to differentiate geometric isomers.

  • The Scientific Rationale: The separation of cis and trans isomers is best achieved on highly polar stationary phases that can induce dipole-dipole interactions. Cyanopropyl-based phases are exceptionally effective for this purpose.[3][4] The cyano groups provide a strong dipole moment that interacts differently with the dipole moments of the E and Z isomers, leading to differential retention. The more linear E-isomer typically has weaker interactions and elutes slightly earlier than the sterically bulkier Z-isomer on these columns.[3]

  • Solution:

    • Select a Highly Polar Column: Employ a column with a high cyanopropyl content, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560, HP-88).[5][6] These columns are specifically designed for detailed separation of geometric isomers of compounds like fatty acid methyl esters (FAMEs).[3][6]

    • Optimize Oven Temperature: A slower temperature ramp or a lower isothermal temperature can enhance separation.[5][7] Lower temperatures increase the interaction time between the analytes and the stationary phase, which can amplify small differences in retention behavior.

For High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, co-elution is often a result of a suboptimal mobile phase or an unsuitable stationary phase.

  • The Scientific Rationale: The resolution is governed by the partitioning of the isomers between the non-polar stationary phase and the polar mobile phase. For a carboxylic acid, the ionization state is a critical variable.

  • Solution:

    • Control Mobile Phase pH: The most critical parameter is pH.[8][9] You must suppress the ionization of the carboxylic acid group by maintaining a low pH (at least 1-2 units below the pKa of the acid, which is typically ~4-5). Add an acidifier like formic acid or phosphoric acid to your mobile phase to achieve a pH of ~2.5-3.0. This ensures the analyte is in its neutral, more retained form.[10]

    • Adjust Mobile Phase Strength: If the peaks elute too quickly (low capacity factor), there is not enough time for separation to occur.[1][2] Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[11]

    • Evaluate Stationary Phase: A standard C18 column is a good starting point. However, for highly polar analytes in highly aqueous mobile phases, a column with a polar-embedded group or an aqueous-stable C18 (AQ-type) can provide better peak shape and prevent phase collapse.[10]

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start -> check_system; check_system -> gc_path [label="GC"]; check_system -> hplc_path [label="HPLC"];

gc_path -> gc_column; gc_column -> gc_temp [label="Yes"]; gc_column -> gc_solution [label="No"]; gc_temp -> gc_deriv [label="Yes"]; gc_temp -> gc_solution [label="No"]; gc_deriv -> gc_solution [label="No"];

hplc_path -> hplc_ph; hplc_ph -> hplc_strength [label="Yes"]; hplc_ph -> hplc_solution [label="No"]; hplc_strength -> hplc_column [label="Yes"]; hplc_strength -> hplc_solution [label="No"]; hplc_column -> hplc_solution [label="No"]; } Caption: Troubleshooting workflow for poor isomer resolution.

Q2: My peaks are showing significant tailing. What's the cause and how do I fix it?

A2: Peak tailing for an acidic compound like this compound is almost always caused by unwanted secondary interactions with active sites within the chromatographic system.[12]

For GC: The primary culprit is the interaction of the polar carboxylic acid group with active sites in the inlet or the column itself.

  • The Scientific Rationale: Free silanol groups (Si-OH) in a glass inlet liner or at the head of the column can form strong hydrogen bonds with the analyte's carboxyl group. This strong, undesirable interaction delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

  • Solution:

    • Use Deactivated Liners: Always use a fresh, high-quality deactivated inlet liner.

    • Perform Inlet Maintenance: Regularly replace the septa and O-rings to prevent contamination.[13]

    • Trim the Column: If the front of the column is contaminated, trimming 10-20 cm can restore performance.[12]

    • Derivatize the Analyte: This is the most effective solution. By converting the carboxylic acid to an ester (e.g., a methyl ester), you replace the active hydrogen, drastically reducing its polarity and eliminating the potential for hydrogen bonding.[14][15][16] This results in sharper, more symmetrical peaks.

For HPLC: Peak tailing in reversed-phase HPLC is typically due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.

  • The Scientific Rationale: Even with modern end-capping, some free silanols remain on the silica surface.[17] If the analyte is basic or, in this case, capable of hydrogen bonding, it can interact with these acidic silanols, causing tailing.

  • Solution:

    • Operate at Low pH: As mentioned previously, a low pH (~2.5-3.0) keeps the carboxylic acid protonated. This not only improves retention but also minimizes ionic interactions with deprotonated silanols (which occurs at mid-range pH).[17]

    • Increase Buffer Strength: A higher concentration of the mobile phase buffer (e.g., 20-50 mM phosphate or formate) can help shield the analyte from the residual silanols, improving peak shape.[18]

    • Use a High-Quality, End-Capped Column: Modern columns with advanced end-capping technologies are designed to minimize silanol activity and produce excellent peak shapes for acidic and basic compounds.[19]

Q3: I'm observing peak fronting. What does this indicate?

A3: Peak fronting is less common than tailing for this analyte but typically points to two main issues: column overload or an inappropriate sample solvent.[17][20]

  • The Scientific Rationale: Fronting occurs when a portion of the analyte molecules travels through the column faster than the main band. This can happen if the concentration of the sample is too high for the stationary phase to handle linearly (overload) or if the sample is dissolved in a solvent that is much stronger than the mobile phase, causing the initial band to spread and move too quickly down the column.[21]

  • Solution:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape becomes symmetrical, the issue was column overload.

    • Reduce Injection Volume: Injecting a smaller volume can also mitigate overload effects.

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase. For HPLC, avoid dissolving your sample in 100% organic solvent if your mobile phase is highly aqueous.[17][21]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating (E/Z)-3-methylpent-2-enoic acid isomers by Gas Chromatography (GC)?

A1: The most robust approach involves derivatization followed by analysis on a highly polar column. This strategy addresses both the volatility and polarity challenges associated with analyzing a free carboxylic acid by GC.

  • Derivatization is Key: Direct analysis of this free acid is not recommended due to poor volatility and strong peak tailing.[22] Converting the acid to its methyl ester (FAME) or a silyl ester (e.g., TMS ester) is crucial for good chromatography.[14][16] Esterification makes the molecule more volatile and less polar.[15]

  • Column Selection: A highly polar biscyanopropyl polysiloxane capillary column is the industry standard for separating complex mixtures of geometric FAME isomers and provides the necessary selectivity.[3][5][6]

Table 1: Recommended GC Starting Conditions

ParameterRecommendationRationale
Derivatization Convert to Methyl Ester (FAME)Increases volatility, reduces polarity, and eliminates peak tailing.[14][22]
Column Highly Polar (e.g., HP-88, SP-2560)Provides high selectivity for separating geometric (E/Z) isomers.[3][6]
Dimensions 50-100 m length, 0.25 mm ID, 0.20 µm filmLonger columns provide higher efficiency and better resolution for complex separations.
Carrier Gas Helium or HydrogenHydrogen provides faster analysis and higher efficiency at optimal flow rates.
Flow Rate ~1-2 mL/min (constant flow)Set according to column manufacturer's recommendations for optimal efficiency.
Oven Program Start at 100°C, ramp 2-5°C/min to 240°CA slow ramp rate is critical for resolving closely eluting isomers.[5]
Injector 250°C, Split (e.g., 50:1)Prevents column overload and ensures sharp initial peak bands.
Detector FID at 260°CFlame Ionization Detector is robust and provides excellent sensitivity for hydrocarbons.
Q2: Can I analyze these isomers by High-Performance Liquid Chromatography (HPLC) without derivatization?

A2: Yes, HPLC is an excellent technique for analyzing these isomers directly in their native form, provided the mobile phase is correctly optimized. Reversed-phase HPLC is the most common approach.[10]

  • The Critical Role of pH: The single most important factor for analyzing carboxylic acids on a reversed-phase column is controlling the mobile phase pH.[8][9] By setting the pH to ~2.5-3.0 (well below the acid's pKa), you ensure the molecule is in its neutral, non-ionized state. This leads to consistent retention, good peak shape, and prevents the issues that arise when analyzing an ionized species on a C18 column.[10][17]

Table 2: Recommended HPLC Starting Conditions

ParameterRecommendationRationale
Column C18, End-capped (e.g., ZORBAX Eclipse Plus)Provides good retention for moderately polar compounds. High-quality end-capping minimizes peak tailing.[19]
Dimensions 150 mm length, 4.6 mm ID, 3.5 or 5 µm particlesStandard analytical dimensions providing a good balance of efficiency and backpressure.
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidThe acidifier is essential to maintain a low pH (~2.5-3.0) and suppress analyte ionization.[10]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase chromatography.[11]
Gradient Start at 70% A / 30% B, ramp to 30% A / 70% B over 15 minA gradient is often necessary to elute the compounds with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce viscosity, but may affect selectivity.
Detector UV at 210-220 nmThe carboxylic acid chromophore provides absorbance at low UV wavelengths.
Q3: What is derivatization and why is it essential for the GC analysis of this compound?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique.[15] For the GC analysis of (E/Z)-3-methylpent-2-enoic acid, derivatization is performed to overcome two major obstacles: low volatility and high polarity.[22]

  • Improves Volatility: Carboxylic acids have relatively high boiling points due to strong intermolecular hydrogen bonding. Converting the acid to an ester (e.g., a methyl ester) or a silyl ester breaks up this hydrogen bonding network, making the molecule significantly more volatile and thus more "GC-amenable."[15][22]

  • Reduces Polarity & Improves Peak Shape: The polar -COOH group is prone to strong interactions with active sites in the GC system, causing significant peak tailing.[14] Replacing the acidic proton with an alkyl (e.g., -CH3) or silyl (e.g., -Si(CH3)3) group masks this polarity, leading to highly symmetrical and sharp chromatographic peaks.[16]

Q4: Can chiral chromatography be used to separate these E/Z isomers?

A4: This is a common point of confusion. The answer is generally no; chiral chromatography is not the appropriate tool for separating E/Z isomers.

  • The Scientific Rationale: Chiral chromatography is specifically designed to separate enantiomers —molecules that are non-superimposable mirror images of each other. (E/Z)-3-methylpent-2-enoic acid isomers are diastereomers ; they are stereoisomers but are not mirror images of each other.[23] Because they have different physical properties (boiling points, dipole moments, shapes), they can and should be separated using standard (achiral) chromatographic techniques that exploit these differences. While a complex chiral stationary phase (CSP) might incidentally show some selectivity for diastereomers, it is not the designed or most efficient approach. The correct strategy is to use a highly selective achiral phase, such as the biscyanopropyl columns recommended for GC.[3][6]

Section 3: Key Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes a common method using Boron Trifluoride (BF₃) in methanol. (Safety Note: Perform this procedure in a fume hood. BF₃ is corrosive and toxic.)

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the carboxylic acid sample into a screw-cap vial with a PTFE-lined cap.

  • Reagent Addition: Add 2 mL of 14% BF₃ in methanol to the vial.

  • Reaction: Tightly cap the vial and heat at 60 °C for 10-15 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of deionized water.

  • Phase Separation: Vortex the mixture for 30 seconds and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new autosampler vial.

  • Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Systematic Approach to HPLC Method Optimization

This workflow outlines how to logically improve the resolution of the (E/Z) isomers using the starting conditions from Table 2.

dot digraph "HPLC_Optimization_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Logical workflow for HPLC method optimization.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchG
  • Acids: Derivatiz
  • Derivatiz
  • Column Selection for the Analysis of Fatty Acid Methyl Esters Applic
  • Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Public
  • The Use of Derivatization Reagents for Gas Chrom
  • Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf
  • Gas Chromatography (GC) Column Selection Guide - Sigma-Aldrich
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • What Column do I Need for Gas Chromatographic Analysis of F
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube
  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column - Sigma-Aldrich
  • troubleshooting co-elution of DDE isomers in gas chrom
  • Exploring the Different Mobile Phases in HPLC - Veeprho
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • How to Obtain Good Peak Shapes
  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC - SiliCycle
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • TROUBLESHOOTING GUIDE
  • Troubleshooting GC peak shapes - Element Lab Solutions
  • HPLC Approaches to Improve Peak Shape for Basic Analytes - HALO Columns
  • How to separate E and Z isomers?
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich
  • Basics of chiral HPLC - Sigma-Aldrich

Sources

Minimizing by-product formation in 3-Methylpent-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylpent-2-enoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format, grounded in mechanistic principles to help you minimize by-product formation and optimize your reaction outcomes.

Part 1: Foundational Principles for Minimizing By-Products

Before delving into method-specific issues, it's crucial to acknowledge universal principles that underpin a successful synthesis. Impurities in starting materials, slight deviations in temperature, or atmospheric contamination can lead to significant by-product formation.

  • Reagent Purity: Always use freshly distilled aldehydes/ketones and dry solvents. Carbonyl compounds are prone to oxidation and self-condensation.

  • Inert Atmosphere: Many of the organometallic reagents and intermediates (e.g., ylides, carbanions) are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is critical.

  • Temperature Control: Olefination and condensation reactions can be highly exothermic and temperature-sensitive. Maintaining the recommended temperature with a cryostat or a properly maintained ice/dry ice bath is essential for controlling selectivity and preventing side reactions.

Part 2: Method-Specific Troubleshooting and FAQs

The synthesis of this compound is typically achieved via olefination or condensation reactions. Each pathway presents a unique set of challenges. This section addresses specific problems you may encounter.

Method 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for creating α,β-unsaturated esters, generally with a strong preference for the (E)-isomer.[1][2] It involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound.

Frequently Asked Questions:

Question: My HWE reaction is producing a low yield and a significant amount of the (Z)-isomer. What's going wrong?

Answer: This is a common issue that typically points to suboptimal reaction conditions. The HWE reaction's stereoselectivity is kinetically controlled, and several factors can erode the preference for the (E)-isomer.

  • Causality: The formation of the (E)-alkene is favored because the transition state leading to the anti-oxaphosphetane intermediate is sterically less hindered than the one leading to the syn-oxaphosphetane.[3] However, this energy difference can be small.

  • Troubleshooting Steps:

    • Base and Cation Choice: The counterion of the base plays a crucial role. Lithium bases (e.g., n-BuLi, LDA) can chelate with the carbonyl oxygen and phosphonate, potentially disrupting the preferred transition state. Sodium (e.g., NaH, NaOMe) or potassium bases (e.g., KHMDS) often give higher (E)-selectivity.[1]

    • Temperature: Running the reaction at a higher temperature (e.g., room temperature vs. -78 °C) generally increases the (E)-selectivity by ensuring the intermediates can equilibrate to the more stable configuration.[1]

    • Aldehyde Steric Hindrance: Increasing the steric bulk of the aldehyde reactant can enhance (E)-selectivity.[1]

Question: I'm struggling to remove the phosphate by-product from my reaction mixture. How can I improve the purification?

Answer: A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate by-product, which should make for an easy workup.[3] If you are facing purification challenges, it likely stems from the workup procedure itself.

  • Causality: The dialkylphosphate salt is highly polar and should partition readily into an aqueous phase.

  • Troubleshooting Protocol: Optimized Aqueous Workup

    • Quench the reaction mixture carefully with saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Transfer the mixture to a separatory funnel and wash the organic layer multiple times (3-5x) with water, followed by a final wash with brine.

    • This extensive washing ensures the complete removal of the phosphate salt into the combined aqueous layers.

Method 2: The Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis, reacting a phosphorus ylide with a carbonyl compound.[4] Its stereochemical outcome is highly dependent on the nature of the ylide.

Frequently Asked Questions:

Question: My Wittig reaction is giving the wrong stereoisomer. How do I control the E/Z ratio?

Answer: This is the central challenge of the Wittig reaction. The stereoselectivity is directly tied to the electronic properties of the ylide you are using.[5]

  • Causality & Control:

    • Non-Stabilized Ylides (e.g., R = alkyl): These ylides react rapidly and irreversibly under salt-free conditions to form a cis-oxaphosphetane, which decomposes to the (Z)-alkene .[5][6]

    • Stabilized Ylides (e.g., R = CO₂Et, CN): These ylides contain an electron-withdrawing group that makes them more stable. The initial cycloaddition is reversible, allowing the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which decomposes to the (E)-alkene .[5][7]

  • Troubleshooting Steps:

    • Select the Right Ylide: To synthesize this compound (which is an α,β-unsaturated acid), you will be using a stabilized ylide (e.g., (carboethoxymethylene)triphenylphosphorane). This should inherently favor the (E)-isomer.

    • Avoid Lithium Salts: Lithium salts can stabilize the betaine intermediate, leading to equilibration and a loss of stereoselectivity.[5][6] Using sodium- or potassium-based reagents for ylide generation (e.g., NaH, NaHMDS) is preferable for high stereocontrol.

    • Schlosser Modification: If you need the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to force equilibration to the more stable threo-betaine, which then yields the (E)-alkene.[4]

Method 3: Aldol and Knoevenagel Condensations

These are classical C-C bond-forming reactions. The Knoevenagel condensation involves reacting a carbonyl compound with an active methylene compound (like malonic acid or its esters), while the Aldol condensation involves the reaction of two carbonyl compounds.[8][9]

Frequently Asked Questions:

Question: My Knoevenagel/Aldol reaction is a complex mixture of products with a very low yield of the desired this compound.

Answer: This is the most common pitfall for these condensation reactions, typically caused by a lack of reaction control, leading to self-condensation.[8][10]

  • Causality: In a "crossed" aldol or Knoevenagel reaction, you are mixing two different carbonyl-containing compounds. If both can form an enolate (i.e., have α-hydrogens), you can get up to four different products, making purification a nightmare.[10][11]

  • Troubleshooting Steps:

    • Substrate Selection (Aldol): To perform a successful crossed aldol condensation, one of the carbonyl partners must be non-enolizable (lacks α-hydrogens), such as benzaldehyde or formaldehyde.[11] For this compound synthesis, this route is less direct and more prone to side reactions.

    • Catalyst Choice (Knoevenagel): The Knoevenagel condensation is more controllable. Use a weak base catalyst, such as piperidine or pyridine.[9] A strong base will deprotonate the aldehyde starting material, leading to rampant self-condensation.

    • Water Removal: These are condensation reactions that produce water as a by-product. The reactions are often reversible.[9] To drive the equilibrium toward the product, water must be removed as it is formed, typically by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[9]

    • Doebner Modification: A highly effective variant is the Doebner modification of the Knoevenagel condensation. This involves reacting an aldehyde with malonic acid in the presence of pyridine. The reaction is often followed by decarboxylation to yield the α,β-unsaturated carboxylic acid directly.[12]

Part 3: Comparative Data and Protocols

Table 1: Comparison of Synthetic Methods
FeatureHorner-Wadsworth-EmmonsWittig ReactionKnoevenagel/Doebner
Primary Product α,β-Unsaturated EstersAlkenesα,β-Unsaturated Acids/Esters
Typical Stereoselectivity (E)-selective[1][3]Ylide-dependent: Stabilized -> (E); Non-stabilized -> (Z)[5][7]Generally favors the more stable (E)-isomer
Common By-products Dialkylphosphate saltsTriphenylphosphine oxideSelf-condensation products, Michael adducts
Purification Ease Easy (water-soluble by-product)[3]Can be difficult (chromatography often required)Moderate to difficult, depending on control
Key Advantage High (E)-selectivity, easy workupVersatility for many alkene typesDirect synthesis of the carboxylic acid (Doebner)
Experimental Protocol: HWE Synthesis of Ethyl (E)-3-Methylpent-2-enoate

This protocol provides a robust method for synthesizing the ethyl ester precursor to this compound, which can then be hydrolyzed in a subsequent step.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal (Propionaldehyde)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate, Water, Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Base Addition: Suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Ylide Formation: Add triethyl phosphonoacetate (1.0 eq) dropwise to the NaH suspension via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become clear as the sodium salt of the phosphonate forms.

  • Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add butanal (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (E)-3-methylpent-2-enoate.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

  • Hydrolysis (Optional): The purified ester can be saponified using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidic workup) to yield the target this compound.

Part 4: Visualization of Key Processes

Diagram 1: HWE Reaction Pathway and By-product Formation

This diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction, highlighting the formation of the desired product and the water-soluble by-product.

HWE_Pathway Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Deprotonation Addition Nucleophilic Addition Carbanion->Addition Aldehyde Aldehyde (Butanal) Aldehyde->Addition Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Elimination Syn-Elimination Oxaphosphetane->Elimination Product (E)-Alkene Product Elimination->Product Byproduct Water-Soluble Phosphate Salt Elimination->Byproduct

Caption: HWE reaction workflow showing key intermediates and products.

Diagram 2: Troubleshooting Logic for Low Yield in Condensation Reactions

This flowchart provides a logical sequence for diagnosing and solving issues related to low yields in Aldol or Knoevenagel condensation reactions.

Troubleshooting_Flowchart Start Low Yield in Condensation Rxn CheckMixture Is the product mixture complex (>2 major spots by TLC)? Start->CheckMixture CheckReversibility Is starting material still present? CheckMixture->CheckReversibility No SelfCondensation High probability of self-condensation. CheckMixture->SelfCondensation Yes ReversibleRxn Reaction is likely reversible and has not gone to completion. CheckReversibility->ReversibleRxn Yes Success Yield Optimized CheckReversibility->Success No (Other issue) Fix_Base Use a weaker catalyst (e.g., piperidine for Knoevenagel). Consider Doebner conditions. SelfCondensation->Fix_Base Fix_Water Remove water using a Dean-Stark trap or molecular sieves. ReversibleRxn->Fix_Water Fix_Base->Success Fix_Water->Success

Caption: A decision tree for troubleshooting low yields in condensation reactions.

References

  • LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid.
  • ResearchGate. (2009). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Wikipedia. (n.d.). Aldol condensation.
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Syntheses. (n.d.). 3-methylpentanoic acid.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Google Patents. (2011). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Chemistry Steps. (n.d.). Aldol Reaction – Principles and Mechanism.
  • ResearchGate. (2002). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates.
  • Wikipedia. (n.d.). Aldol reaction.
  • Quora. (2021). Can carboxylic acids be used in the aldol reaction?.
  • Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction.
  • PubChem. (n.d.). This compound.
  • Google Patents. (1995). US5463157A - Process for preparing 3-methyl-2-pentene.
  • SciELO México. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • ResearchGate. (2021). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • NP-MRD. (2022). Showing NP-Card for (2e)-3-methylpent-2-enoic acid.

Sources

Technical Support Center: Optimization of 3-Methylpent-2-enoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 3-methylpent-2-enoic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the reaction conditions for this specific α,β-unsaturated carboxylic acid. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting protocols to ensure successful and reproducible outcomes.

Section 1: Foundational Knowledge & General Setup

This section addresses the most common initial questions regarding the setup and execution of the esterification reaction.

Q1: What is the most common and straightforward method for esterifying this compound, and what is the underlying mechanism?

A1: The most prevalent method is the Fischer-Speier esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is favored for its simplicity and use of readily available, inexpensive reagents.[2]

The reaction mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.[3]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.[3]

  • Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final ester product.[2]

Because all steps are reversible, the reaction exists in an equilibrium.[4] To achieve high yields, the equilibrium must be shifted towards the product side.

Q2: I'm setting up the reaction for the first time. What is a reliable starting protocol?

A2: A robust starting point is crucial for optimization. The following protocol provides a standard baseline for the esterification of this compound with a generic primary alcohol (e.g., ethanol or butanol).

Experimental Protocol: Baseline Fischer Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol. Using the alcohol as the solvent (5-10 eq) is a common strategy to drive the equilibrium forward.[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-3 mol%). Alternatively, a solid acid catalyst like p-toluenesulfonic acid (p-TSA) can be used.[1]

  • Reaction Setup: If the alcohol's boiling point allows, equip the apparatus with a Dean-Stark trap to physically remove the water byproduct as it forms, which is a highly effective method for shifting the equilibrium.[1]

  • Heating: Heat the reaction mixture to reflux. The reaction temperature will be dictated by the boiling point of the alcohol used.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-10 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is used as the solvent, remove the excess under reduced pressure.

    • Dissolve the residue in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ester.

  • Purification: Purify the crude product via distillation or column chromatography as needed.

Section 2: Troubleshooting Low Yields

Low conversion of the starting material is one of the most frequent challenges. This section breaks down the potential causes and solutions.

Q3: My reaction has stalled, and the yield is poor. What is the most likely cause, and how can I fix it?

A3: The primary culprit for low yields in a Fischer esterification is the presence of water, as it pushes the equilibrium back towards the reactants.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Verify that all reagents (especially the alcohol) and glassware are thoroughly dry. The presence of water, even in small amounts, can significantly hinder the reaction.[5]

  • Effective Water Removal: If not already in use, employ a Dean-Stark trap. This is more effective than simply relying on an excess of alcohol. Molecular sieves can also be added to the reaction flask to sequester water chemically.[1]

  • Increase Reactant Concentration: Using a large excess of the alcohol (if it's inexpensive) can effectively shift the equilibrium according to Le Châtelier's principle.[3][4] A 10-fold excess of alcohol can increase yields to over 95%.[4]

  • Check Catalyst Activity: The acid catalyst can degrade over time or be neutralized by impurities. Use a fresh bottle of concentrated acid or a new batch of p-TSA.

The following diagram illustrates a logical workflow for troubleshooting low conversion issues.

G Start Low Ester Yield CheckWater Is water being effectively removed? Start->CheckWater CheckReagents Are reagents anhydrous? CheckWater->CheckReagents  Yes Solution1 Implement Dean-Stark trap or add molecular sieves. CheckWater->Solution1  No CheckCatalyst Is the catalyst active? CheckReagents->CheckCatalyst  Yes Solution2 Use freshly opened/distilled alcohol. Dry glassware thoroughly. CheckReagents->Solution2  No CheckTemp Is the reaction at reflux? CheckCatalyst->CheckTemp  Yes Solution3 Use a fresh batch of acid catalyst. CheckCatalyst->Solution3  No SideReactions Analyze for side products (GC-MS/NMR) CheckTemp->SideReactions  Yes Solution4 Ensure adequate heating and efficient stirring. CheckTemp->Solution4  No

Caption: Troubleshooting workflow for low esterification yield.

Q4: Are there alternative catalysts if standard strong acids are problematic for my substrate?

A4: Yes. If your molecule contains acid-sensitive functional groups, strong acids like H₂SO₄ can cause unwanted side reactions.[6] In such cases, milder or solid acid catalysts are excellent alternatives.

Catalyst TypeExamplesAdvantagesDisadvantages
Mineral Acids H₂SO₄, HClInexpensive, highly active.[4]Corrosive, difficult to remove, can cause side reactions (e.g., dehydration, charring).[6]
Sulfonic Acids p-Toluenesulfonic acid (p-TSA)Solid, easier to handle, less charring.Can still be harsh for very sensitive substrates.
Solid Acid Resins Amberlyst-15, NafionEasily removed by filtration, recyclable, minimizes acidic waste.[7]Lower activity than mineral acids, may require higher temperatures or longer reaction times.
Lewis Acids Sc(OTf)₃, Ti(OR)₄Mild, high selectivity for certain substrates.[8]Often expensive, sensitive to moisture.
Enzymatic Lipases (e.g., Novozym 435)Extremely mild (room temp), highly selective, environmentally friendly.[9]Expensive, slower reaction times, limited solvent compatibility.

For this compound, which is relatively robust, an acidic resin like Amberlyst-15 offers a good balance of reactivity and ease of use, simplifying the workup process significantly.[7]

Section 3: Addressing Side Reactions and Purification

The unsaturated nature of this compound introduces specific challenges not seen with saturated analogs.

Q5: I'm observing unexpected byproducts in my final product. What side reactions are possible with an α,β-unsaturated acid like this?

A5: The conjugated double bond in this compound is susceptible to specific side reactions under acidic conditions.

  • Michael Addition: The alcohol can potentially add across the double bond (a 1,4-conjugate addition). This is generally less favorable under Fischer conditions compared to esterification but can occur, especially with more nucleophilic alcohols or at higher temperatures.

  • Polymerization: Under harsh acidic conditions and high heat, α,β-unsaturated systems can polymerize. This often manifests as an intractable, high-molecular-weight residue in the reaction flask.

  • Isomerization: Depending on the starting material's stereochemistry ((E) vs. (Z) isomer), some isomerization around the double bond can occur, leading to a mixture of ester isomers.[10]

Mitigation Strategies:

  • Use the mildest possible reaction conditions (lower temperature, less aggressive catalyst) that still afford a reasonable reaction rate.

  • Avoid excessively long reaction times once the starting material is consumed.

  • Ensure the reaction mixture is not "superheated" by using an appropriate heating mantle and efficient stirring.

The general experimental workflow, from setup to purification, is visualized below.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification Setup Combine Acid, Alcohol, & Catalyst in Flask Apparatus Assemble Reflux/Dean-Stark Apparatus Setup->Apparatus Heat Heat to Reflux Apparatus->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute & Extract Cool->Extract Wash Wash with NaHCO3 (aq) & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Distillation or Column Chromatography Dry->Purify Analyze Characterize Pure Ester (NMR, GC-MS) Purify->Analyze

Caption: General experimental workflow for Fischer esterification.

Q6: The workup is difficult, and I'm struggling to separate my ester from the excess alcohol and unreacted acid. Any advice?

A6: Separation can indeed be challenging, especially with lower molecular weight, more polar esters that may have some water solubility.[11]

Key Workup & Purification Tips:

  • Complete Neutralization: Ensure the acidic catalyst and unreacted this compound are fully neutralized by the sodium bicarbonate wash. Test the aqueous layer with pH paper to confirm it is basic (pH > 8). Incomplete neutralization can lead to emulsions.

  • Sufficient Extraction Solvent: Use an adequate volume of organic solvent during extraction to ensure the ester preferentially partitions into the organic layer.

  • Brine Wash: A final wash with saturated sodium chloride (brine) helps to "salt out" the ester from the aqueous phase, breaking emulsions and removing residual water from the organic layer.

  • Distillation vs. Chromatography: For esters with boiling points significantly different from the starting materials, distillation is a highly effective purification method. If boiling points are close or the product is heat-sensitive, silica gel column chromatography is the preferred method. Separation of isomeric esters can be particularly difficult and may require superfractionation or advanced chromatographic techniques.[7]

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your this compound esterification.

References

  • Unknown. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters? Quora. [Link]
  • Google Patents. (n.d.). US5463157A - Process for preparing 3-methyl-2-pentene.
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Overcoming poor solubility of 3-Methylpent-2-enoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylpent-2-enoic Acid Solubilization

Welcome to the technical support guide for this compound. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the challenges associated with the poor aqueous solubility of this compound. The following is a series of frequently asked questions and troubleshooting guides based on established formulation principles.

Part 1: Foundational Understanding & FAQs

Q1: Why is this compound poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound is due to its molecular structure, which contains both a hydrophilic (water-loving) carboxyl group (-COOH) and a moderately sized, nonpolar (hydrophobic) hydrocarbon component.[1][2][3] Carboxylic acids with more than five carbons tend to have low water solubility because the hydrophobic nature of the carbon chain dominates.[1][2]

Key physicochemical properties contributing to its low solubility include:

  • pKa: The pKa of (2Z)-3-Methylpent-2-enoic acid is approximately 5.15.[4] This value indicates it is a weak acid. At a neutral pH of 7, which is significantly above its pKa, the molecule will be predominantly in its ionized (carboxylate) form, which is more soluble. However, in acidic environments (pH < 4), it will be in its non-ionized, less soluble form.

  • LogP: The calculated XLogP3 value is 1.7, indicating a preference for a lipid environment over an aqueous one.[5][6][7]

In essence, the nonpolar carbon backbone resists interaction with polar water molecules, leading to poor solvation.

Q2: What is the first and simplest method I should try to solubilize this compound?

A2: For a weak acid like this compound, the simplest and most effective initial approach is pH adjustment .[][9] By raising the pH of the aqueous medium with a base, you can convert the carboxylic acid into its highly soluble carboxylate salt.[1][10]

Mechanism: The addition of a base (e.g., NaOH) deprotonates the carboxylic acid group (-COOH) to form the carboxylate anion (-COO⁻). This charged species can then form strong ion-dipole interactions with water molecules, dramatically increasing solubility.[10] As a general rule, for adequate solubilization, the pH of the solution should be adjusted to at least 1.5 to 2 units above the compound's pKa. Given the pKa of ~5.15, targeting a pH of 7.0 or higher is recommended.

Part 2: Troubleshooting & Detailed Protocols

This section provides structured approaches to common solubility challenges. If the initial method (pH adjustment) is not suitable for your experimental context, proceed to the subsequent options.

Decision Workflow for Solubilization Strategy

G start Start: Poorly Soluble This compound q_ph Is pH adjustment (pH > 7.0) acceptable for the application? start->q_ph ph_yes Protocol 1: pH Adjustment q_ph->ph_yes Yes ph_no pH adjustment is not viable. (e.g., physiological constraints, compound stability issues) q_ph->ph_no No end_node End: Solubilized Compound ph_yes->end_node q_organic Is a co-solvent system (e.g., with Ethanol, PG, PEG 400) permissible? ph_no->q_organic cosolvent_yes Protocol 2: Co-solvency q_organic->cosolvent_yes Yes cosolvent_no Co-solvents are not suitable. (e.g., cell toxicity, precipitation upon dilution concerns) q_organic->cosolvent_no No cosolvent_yes->end_node q_excipient Can advanced excipients (Surfactants or Cyclodextrins) be used? cosolvent_no->q_excipient surfactant Protocol 3: Micellar Solubilization (e.g., Polysorbate 80) q_excipient->surfactant Surfactant cyclodextrin Protocol 4: Inclusion Complexation (e.g., HP-β-CD) q_excipient->cyclodextrin Cyclodextrin surfactant->end_node cyclodextrin->end_node

Caption: Workflow for selecting a solubilization method.

Q3: My experiment requires a near-neutral pH. How do I proceed if simple pH adjustment isn't an option?

A3: When pH modification is constrained, using co-solvents is the next logical step.[11][12] Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[][13][14]

Mechanism: Co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) have both hydrophilic and hydrophobic regions.[][14] They disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the nonpolar solute molecule, thereby increasing solubility.[][14]

Experimental Protocol 1: Solubilization via Co-solvency

  • Reagent Selection: Choose a biocompatible co-solvent appropriate for your application (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Stock Solution Preparation: Dissolve the this compound in the pure co-solvent first to create a concentrated stock solution (e.g., 100 mg/mL in DMSO). This ensures the compound is fully dissolved before introduction to the aqueous phase.

  • Titration into Aqueous Media: Prepare your final aqueous buffer (e.g., PBS, pH 7.4).

  • Slow Addition: While vortexing the aqueous buffer, slowly add the co-solvent stock solution dropwise to achieve the desired final concentration.

  • Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit in that specific co-solvent/water ratio has been exceeded.

  • Control: Always keep the final concentration of the co-solvent as low as possible (typically <5% v/v, and often <1% for cell-based assays) to minimize potential toxicity or off-target effects.[11] Run a vehicle control (buffer + co-solvent) in your experiment.

Q4: I'm observing precipitation when I dilute my co-solvent stock into my aqueous buffer. What should I do?

A4: This is a common issue with co-solvent systems.[15] The drug precipitates because upon dilution, the solvent polarity increases dramatically, and the aqueous environment can no longer support the dissolved drug. In this scenario, you should consider using surfactants or cyclodextrins .

Option A: Surfactant-Mediated Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[16][17] These micelles have a hydrophobic core and a hydrophilic shell.

Mechanism: The hydrophobic portion of this compound is spontaneously incorporated into the hydrophobic core of the micelle, while the hydrophilic carboxyl group orients towards the shell.[16][18] This effectively shields the hydrophobic part of the molecule from the aqueous environment, leading to a stable, clear solution.[17][18][19] Polysorbate 80 (Tween® 80) is a common, low-toxicity non-ionic surfactant used in pharmaceutical formulations.[20][21][22][23]

Experimental Protocol 2: Micellar Solubilization with Polysorbate 80

  • Prepare Surfactant Solution: Create a stock solution of Polysorbate 80 in your desired aqueous buffer (e.g., 10% w/v in PBS). The CMC of Polysorbate 80 is very low (~0.012 mM), so concentrations from 0.1% to 5% are typically effective.

  • Add Compound: Weigh the this compound and add it directly to the surfactant-containing buffer.

  • Energy Input: Agitate the mixture using a vortex mixer or sonicator until the compound is fully dissolved. Gentle heating (30-40°C) can sometimes accelerate the process, but check for compound stability first.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

Option B: Cyclodextrin-Mediated Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They feature a hydrophilic outer surface and a hydrophobic inner cavity.[24][25][26]

Mechanism: The hydrophobic portion of the this compound molecule (the "guest") becomes encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex".[24][25][27][28] The hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the aqueous medium.[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.[29][30][31][32]

G cluster_0 Aqueous Environment drug Poorly Soluble Drug (this compound) complex Soluble Inclusion Complex drug->complex Encapsulation cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms Host

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental Protocol 3: Solubilization via HP-β-CD Complexation

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution. Concentrations can range from 10% to 40% (w/v) depending on the required solubilization capacity.[32]

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for equilibrium of complex formation to be reached.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any un-complexed, undissolved compound.

  • Final Solution: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. Filter through a 0.22 µm filter.

Part 3: Data Summary & Comparison

The choice of solubilization method can significantly impact the achievable concentration of this compound. The following table provides a qualitative and quantitative comparison to guide your selection.

Method Mechanism Typical Concentration Increase Advantages Potential Issues
pH Adjustment Ionization to a salt[1][10]100x to >1000xSimple, cost-effective, high capacity.[]Limited to applications where high/low pH is tolerable; potential for precipitation if pH changes.
Co-solvency Reduces solvent polarity[][13]10x to 100xEasy to prepare; useful for creating high-concentration stocks.[15]Potential for precipitation on dilution; biological toxicity of co-solvents.[13][15]
Surfactants Micellar encapsulation[17][18]10x to 500xHigh solubilizing capacity; stable upon dilution.Potential for cell membrane disruption in vitro; can interfere with some biological assays.
Cyclodextrins Inclusion complexation[24][27]10x to >1000xLow toxicity, high stability, suitable for in vivo use.[29]Can be expensive; potential for competitive displacement of the drug by other molecules.

References

  • Micellar solubilization - Wikipedia. (n.d.).
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Technical Support Center: Preventing Microbial Degradation of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Methylpent-2-enoic acid. Its purpose is to provide expert-level answers and field-proven protocols to prevent and troubleshoot the microbial degradation of this compound in culture, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound in culture.

Q1: What is this compound, and why is it susceptible to microbial degradation?

A: this compound is a methyl-branched, unsaturated carboxylic acid.[1][2] Its structure contains two key features that make it an attractive energy and carbon source for various microorganisms (bacteria, fungi):

  • Carboxyl Group (-COOH): This functional group can be readily utilized in microbial metabolic pathways.

  • Carbon Backbone: The six-carbon chain can be broken down, typically through pathways like beta-oxidation, to generate energy for microbial growth.[3][4][5]

The presence of the double bond makes it an unsaturated acid, and its degradation is crucial to understand for experimental consistency.[6][7]

Q2: What are the common signs of microbial degradation in my culture containing this compound?

A: Contamination and subsequent degradation can manifest in several ways:

  • Visual Indicators: The most obvious signs in a liquid culture are a sudden increase in turbidity (cloudiness), the appearance of a film on the surface, or the formation of distinct colonies (clumps).[8]

  • pH Shift: Microbial metabolism often produces acidic or basic byproducts, leading to a rapid and unexpected change in the culture medium's pH, which can be monitored with a pH indicator or meter.

  • Analytical Discrepancies: In analytical workflows (e.g., HPLC, GC-MS), you may observe a decrease in the concentration of the parent compound (this compound) and the appearance of new, unexpected peaks corresponding to metabolic byproducts.

Q3: What are the primary sources of microbial contamination in a laboratory setting?

A: Contamination is an ever-present risk and typically originates from a few key areas:

  • The Operator: Human error, such as improper aseptic technique, is a leading cause.[9] Microbes from skin, breath (talking over open containers), and clothing can easily be introduced.

  • The Environment: Airborne particles, dust, and aerosols in the lab can carry bacteria and fungal spores. This is why working in a controlled environment like a biosafety cabinet (BSC) or laminar flow hood is critical.[9][10]

  • Reagents and Media: Non-sterile media, buffers, water, or stock solutions are direct sources of contamination.[11][12]

  • Equipment and Labware: Improperly sterilized glassware, pipette tips, or reusable instruments can introduce contaminants into an otherwise sterile workflow.[9][10]

Part 2: Proactive Prevention & Sterilization Protocols

Preventing contamination before it occurs is the most effective strategy. This section details the critical sterilization techniques and workflows.

Q4: My media contains this compound. Should I sterilize it by autoclaving or sterile filtration?

A: The choice of sterilization method depends on the thermal stability of all components in your medium. While this compound itself has a high boiling point (~207°C)[13], autoclaving (typically 121°C) can potentially cause unwanted side reactions or degrade other sensitive components in a complex medium.

Recommendation: When in doubt, or to guarantee the integrity of your compound, sterile filtration is the preferred method. [14][15]

Decision Workflow: Choosing the Right Sterilization Method

G start Start: Prepare Culture Medium decision Are ALL components in the medium confirmed to be heat-stable at 121°C? start->decision autoclave Sterilize by Autoclaving (121°C, 15 psi, 20 min) decision->autoclave  Yes   filter Sterilize by Filtration (Use 0.22 µm pore size filter) decision->filter  No / Unsure   end Proceed with Experiment autoclave->end filter->end

Caption: Decision tree for selecting the appropriate sterilization method.

Protocol 2.1: Step-by-Step Sterile Filtration

  • Select Filter: Choose a sterile syringe filter or bottle-top filter unit with a 0.22 µm pore size membrane. This size is sufficient to remove bacteria.[16]

  • Prepare Workspace: Perform all work inside a certified biosafety cabinet (BSC) or laminar flow hood that has been decontaminated with 70% ethanol.[17]

  • Filtration:

    • For small volumes (<50 mL), draw the solution into a sterile syringe, attach the sterile filter to the tip, and dispense it into a sterile receiving vessel.

    • For larger volumes, use a sterile bottle-top vacuum filtration unit.

  • Labeling and Storage: Tightly cap the sterilized medium, label it clearly with the contents and date of sterilization, and store it at the appropriate temperature (typically 4°C).

Part 3: Troubleshooting Guide for Contamination Events

Even with careful preparation, contamination can occur. This guide provides a structured approach to identifying and resolving these issues.

Q5: My culture has become cloudy overnight and has a distinct odor. What should I do?

A: Rapid cloudiness and odor are hallmark signs of bacterial contamination.[8] Your immediate goal is to contain the problem and prevent it from spreading to other experiments.

Protocol 3.1: Bacterial Contamination Response

  • Isolate: Immediately separate the contaminated flask(s) from other cultures. If possible, move them to a designated "quarantine" incubator.

  • Decontaminate: Add bleach directly to the contaminated culture to a final concentration of 10% and let it sit for at least 30 minutes before disposal.[16]

  • Sterilize Equipment: Thoroughly decontaminate the biosafety cabinet, pipettors, and any surfaces the flask may have touched.[10] Consider a full incubator decontamination cycle if available.[18]

  • Review Procedures: The contamination likely resulted from a breach in aseptic technique. Use the following workflow to review and reinforce your practices.

Experimental Workflow: Best Practices for Aseptic Technique

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Procedure A 1. Wear Proper PPE (Lab coat, gloves) B 2. Decontaminate BSC (70% Ethanol, UV if available) A->B C 3. Arrange Materials (Minimize movement, nothing over open containers) B->C D 4. Flame Necks of Bottles (Before and after pouring) C->D E 5. Use Sterile Pipettes (One per reagent, use filter tips) D->E F 6. Work Efficiently (Minimize time containers are open) E->F G 7. Securely Cap Cultures F->G H 8. Decontaminate BSC & Tools G->H I 9. Dispose of Waste Properly H->I

Caption: Aseptic workflow from preparation to cleanup.

Q6: Should I routinely use antibiotics in my culture medium to prevent bacterial growth?

A: While tempting, the routine use of antibiotics is strongly discouraged. [11][12]

  • It Masks Problems: Continuous antibiotic use can hide low-level contamination and poor aseptic technique.

  • Resistance: It encourages the development of antibiotic-resistant bacterial strains, which are extremely difficult to eliminate.[12]

  • Altered Biology: Antibiotics can have off-target effects on your experimental system, potentially altering results.[11]

Antibiotics should be used as a last resort to save an invaluable culture, not as a preventative crutch. If you must use them, do so for a limited time and then transition the culture back to an antibiotic-free medium.

Table 1: Common Laboratory Antimicrobial Agents (For Emergency Use)

AgentTargetTypical Working ConcentrationSpectrum of Activity
Penicillin-StreptomycinBacteria50-100 U/mL Penicillin, 50-100 µg/mL StreptomycinBroad spectrum against Gram-positive (Penicillin) and Gram-negative (Streptomycin) bacteria.
GentamicinBacteria10-50 µg/mLBroad spectrum, effective against many Gram-positive and Gram-negative bacteria, including Mycoplasma.
Amphotericin BFungi (Yeast, Mold)0.25-2.5 µg/mLBroad-spectrum antifungal. Often highly toxic to cell cultures, use with caution.
CiprofloxacinMycoplasma5-10 µg/mLHighly effective against Mycoplasma, a common and difficult-to-detect contaminant.[19]

Note: Always determine the optimal concentration for your specific application, as toxicity can vary.

Part 4: Advanced Topic - Probable Degradation Pathway

Q7: How is this compound likely broken down by microbes?

A: While the specific pathway can vary between microbial species, the most probable route for a carboxylic acid like this is a modified beta-oxidation pathway .[3][4] In this process, the fatty acid chain is broken down in a cycle that removes two carbons at a time, generating acetyl-CoA.

Diagram: Hypothetical Microbial Beta-Oxidation of this compound

G A This compound B 3-Methylpent-2-enoyl-CoA A->B Acyl-CoA Synthetase (Activation) C Beta-Oxidation Cycle (Multiple Enzymatic Steps) B->C Enters Pathway D Propionyl-CoA C->D Final Products E Acetyl-CoA C->E Final Products F Enters Central Metabolism (e.g., TCA Cycle) D->F E->F

Caption: A probable metabolic pathway for the degradation of the compound.

This process involves an initial "activation" step where Coenzyme A is attached to the acid. The resulting molecule then enters the beta-oxidation cycle. The methyl branch and the double bond require specific enzymes to process, but the ultimate outcome is the cleavage of the carbon chain into smaller units that can be used for energy and biosynthesis by the contaminating microbe. Understanding this helps explain the rapid disappearance of the parent compound from a contaminated culture.

References
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Technical Support Center: Purification of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-methylpent-2-enoic acid from complex mixtures. It is designed to offer practical, experience-driven advice to overcome common challenges and ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Such as 3-methylpent-3-enoic acid, which can form during certain reaction conditions.[1]

  • Geometric Isomers: The (E)- and (Z)-isomers of this compound may be present as a mixture.[2][3]

  • Byproducts: For instance, if a hydrolysis step is involved, the corresponding ester may be present. Dehydration of 3-hydroxy-3-methylpentanoic acid can also be a source of the target molecule and its isomers.

  • Solvents: Residual solvents from the reaction and initial workup.

  • Water: Often present from aqueous workup steps.

Q2: My this compound appears as an oil, making purification difficult. Is this normal?

A2: Yes, this is expected. This compound has a reported melting point of approximately 12°C. Therefore, at standard room temperature, it will exist as a liquid. This necessitates purification techniques suitable for liquids, such as distillation or column chromatography, rather than crystallization from a single solvent at room temperature.

Q3: I'm observing streaking or tailing of my compound on silica gel TLC plates. What is the cause and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the polar silica stationary phase. To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures the this compound remains protonated, leading to a more defined spot on the TLC plate.

Q4: During distillation, I'm concerned about the possibility of isomerization or polymerization of the α,β-unsaturated system. How can I minimize these risks?

A4: This is a valid concern for α,β-unsaturated carbonyl compounds.[4] High temperatures can promote both isomerization of the double bond and polymerization. To circumvent this, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[5] This lowers the boiling point of the compound, allowing for distillation at a lower, safer temperature. Additionally, the use of a polymerization inhibitor, such as hydroquinone, can be considered, although this would need to be removed in a subsequent step.[6]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation Boiling points of impurities are too close to the product.- Increase the efficiency of the distillation by using a fractionating column (fractional distillation).- Perform the distillation under a higher vacuum to potentially increase the boiling point differences.
Thermal decomposition or isomerization is occurring.- Use vacuum distillation to lower the temperature.- Ensure the heating mantle is not set too high and that the distillation proceeds at a steady rate.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- Optimize the eluent system using TLC. A good starting point for silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% acetic acid.- Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column overloading.- Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations.[7]
Product Won't Crystallize (Oiling Out) The compound's melting point is near or below the temperature of the crystallization attempt.- Since this compound is a liquid at room temperature, traditional crystallization will not be effective. Consider low-temperature crystallization if a suitable solvent is found.
Impurities are preventing crystal lattice formation.- First, attempt another purification method like acid-base extraction or distillation to remove the bulk of impurities.
Low Yield After Acid-Base Extraction Incomplete extraction from the organic phase.- Ensure thorough mixing of the aqueous and organic layers during extraction.- Perform multiple extractions with the basic solution (e.g., 3 x 50 mL) to ensure all the carboxylic acid is converted to its salt and enters the aqueous phase.[8]
Incomplete precipitation upon acidification.- Ensure the pH is sufficiently acidic (pH 2-3) by testing with pH paper.- If the product is still soluble, extract the acidified aqueous phase with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).[9]

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic this compound from neutral or basic impurities.

Diagram of the Acid-Base Extraction Workflow

start Crude Mixture (in Organic Solvent, e.g., Diethyl Ether) add_base Add Aqueous Base (e.g., NaHCO3 solution) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer 1 (Contains Neutral/Basic Impurities) separate1->organic1 aqueous1 Aqueous Layer 1 (Contains Sodium 3-methylpent-2-enoate) separate1->aqueous1 add_acid Acidify with HCl (to pH 2-3) aqueous1->add_acid extract_product Extract with Fresh Organic Solvent add_acid->extract_product separate2 Separate Layers extract_product->separate2 aqueous2 Aqueous Layer 2 (Waste) separate2->aqueous2 organic2 Organic Layer 2 (Contains Purified Acid) separate2->organic2 dry_evaporate Dry (e.g., MgSO4) & Evaporate Solvent organic2->dry_evaporate product Pure this compound dry_evaporate->product

Caption: Workflow for purifying this compound via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.[8]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of this compound, into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH 2-3, check with pH paper).

  • Product Isolation: Extract the acidified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Fractional Distillation

This method is ideal for separating this compound from impurities with different boiling points, especially those that are non-volatile or have a significantly higher boiling point.

Diagram of the Vacuum Fractional Distillation Setup

cluster_0 Distillation Apparatus A Heating Mantle B Distilling Flask (with stir bar) C Fractionating Column (e.g., Vigreux) B->C D Thermometer C->D E Condenser D->E F Receiving Flask E->F H Water Out E->H I Water In E->I G To Vacuum Source F->G

Caption: A simplified schematic of a vacuum fractional distillation apparatus.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram. Use a Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize at a low level.

  • Heating and Distillation: Begin heating the distilling flask gently with a heating mantle. The liquid should be stirring to ensure smooth boiling.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can be hazardous.

Protocol 3: Purification by Column Chromatography

This technique is useful for separating isomers or impurities with similar polarities.

Step-by-Step Procedure:

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good eluent will give the this compound an Rf value of approximately 0.3-0.4. A common mobile phase for carboxylic acids is a mixture of heptane and ethyl acetate with 0.5-1% acetic acid.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of the product after less polar impurities have been washed off.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Acid-Base Extraction. (n.d.). Retrieved from a generic online organic chemistry resource.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carboxylic Acids.
  • The Student Room. (2018).
  • The Royal Society of Chemistry. (n.d.). I. Materials II.
  • BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
  • University of North Texas Digital Library. (2025).
  • VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.).
  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. (n.d.).
  • Recrystalliz
  • Column chrom
  • ResearchGate. (2025).
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Recrystallization and Crystalliz
  • Chemistry LibreTexts. (2019). 22.1: Lipids.
  • Smolecule. (n.d.). Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6.
  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.).
  • Google Patents. (n.d.).
  • ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models.
  • CMB SpA. (n.d.).
  • Organic Syntheses Procedure. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g).
  • Edubirdie. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • PubChem. (n.d.). 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658.
  • University of Colorado Boulder. (n.d.).
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 3-Methylpent-3-enoic acid | C6H10O2 | CID 38933.
  • PubChem. (n.d.). This compound | C6H10O2 | CID 220740.
  • Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • PMC. (n.d.).
  • YouTube. (2022).
  • Chemistry Stack Exchange. (2019).
  • Khan Academy. (n.d.).
  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
  • Chemistry LibreTexts. (2021). 18.
  • Future4200. (2023).

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Quenching strategies to prevent side reactions in 3-Methylpent-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-methylpent-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise to overcome common challenges and optimize your synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in organic synthesis, is commonly achieved through olefination reactions such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. These methods offer excellent control over the formation of the carbon-carbon double bond. However, like any chemical transformation, they are susceptible to side reactions that can impact yield and purity. This guide focuses on quenching strategies to mitigate these unwanted pathways.

Troubleshooting Guide: Quenching Strategies to Prevent Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound and provides targeted solutions.

Problem 1: Low Yield of this compound and Presence of a High Molecular Weight Byproduct.

Question: I am attempting to synthesize this compound via a base-catalyzed reaction, but I'm observing a significant amount of a higher molecular weight impurity and a low yield of my desired product. What is happening and how can I fix it?

Answer:

This is a classic presentation of an undesired Michael addition side reaction . In the context of your synthesis, a nucleophile (likely an enolate of your starting material or product) is attacking the β-carbon of the newly formed α,β-unsaturated acid. This 1,4-conjugate addition leads to the formation of a dimeric or polymeric byproduct, consuming your target molecule and reducing the overall yield.

The Michael addition is promoted by the presence of a strong base and a sufficient concentration of both the Michael donor (the nucleophile) and the Michael acceptor (your α,β-unsaturated product).[1][2] Prolonged reaction times after the initial product formation can exacerbate this issue.

The key is to neutralize the basic catalyst and any reactive nucleophiles promptly once the primary reaction is complete.

Recommended Quenching Protocol: Saturated Aqueous Ammonium Chloride (NH₄Cl)

A widely adopted and effective method for quenching both HWE and Wittig reactions is the use of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4]

Mechanism of Quenching with NH₄Cl:

Saturated aqueous NH₄Cl provides a mildly acidic proton source (pKa of NH₄⁺ is ~9.2) that effectively neutralizes strong bases (like NaH, n-BuLi, or alkoxides) used to generate the ylide or phosphonate carbanion. This rapid neutralization prevents the base from promoting the Michael addition side reaction. The aqueous medium also helps to precipitate byproducts like triphenylphosphine oxide (in the Wittig reaction) or dissolve the dialkylphosphate salt (in the HWE reaction), simplifying the workup.[5]

Experimental Protocol: HWE Synthesis of this compound with NH₄Cl Quench

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add your phosphonate reagent (e.g., triethyl phosphonoacetate) and a suitable anhydrous solvent (e.g., THF).

  • Base Addition: Cool the solution to 0 °C and add the base (e.g., NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and slowly add propanal (1.0 equivalent).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and slowly add saturated aqueous NH₄Cl solution until the reaction is neutralized.

  • Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product for purification.

DOT Diagram: HWE Reaction and Quenching Point

HWE_Quenching cluster_main HWE Reaction Pathway cluster_side Side Reaction Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Quench Quenching (sat. aq. NH₄Cl) Base->Quench Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Carbanion->Quench Neutralization Aldehyde Propanal Aldehyde->Intermediate Product This compound Intermediate->Product Elimination Michael_Acceptor This compound Michael_Donor Nucleophile (e.g., Carbanion) Michael_Adduct Michael Adduct (Byproduct) Michael_Donor->Michael_Adduct 1,4-Addition Michael_Acceptor->Michael_Adduct

Caption: HWE reaction pathway and the critical quenching point to prevent Michael addition.

Problem 2: Formation of Isomeric Byproducts.

Question: My final product is a mixture of E/Z isomers of this compound, and in some cases, I see evidence of double bond migration. How can I improve the stereoselectivity and prevent isomerization?

Answer:

Controlling the stereochemistry of the double bond is a key aspect of the HWE and Wittig reactions. The formation of unwanted isomers can often be traced back to the reaction conditions and the nature of the reagents.

  • HWE Reaction: The HWE reaction with stabilized phosphonates generally favors the formation of the thermodynamically more stable (E)-isomer.[6] To enhance (E)-selectivity, consider the following:

    • Temperature: Higher reaction temperatures can favor the (E)-isomer.[7]

    • Cations: Lithium salts tend to give higher (E)-selectivity compared to sodium or potassium salts.[7]

    • Bulky Reagents: Using sterically bulky phosphonate esters can also increase (E)-selectivity.

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.

    • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (like an ester) typically yield the (E)-alkene.

    • Non-stabilized Ylides: Non-stabilized ylides (with alkyl groups) tend to favor the (Z)-alkene.

  • Double Bond Isomerization: The presence of a strong base after the initial reaction can lead to deprotonation at the α-position of the ester, followed by reprotonation, which can scramble the stereochemistry or cause migration of the double bond.

A rapid and effective quench is crucial to prevent post-reaction isomerization.

Recommended Quenching Protocol: Mild Acidic Workup

While saturated NH₄Cl is effective, for sensitive substrates, a quench with a dilute, weak acid can also be employed.

  • Reaction Completion: Once the reaction is deemed complete by TLC, cool the mixture to 0 °C.

  • Quenching: Slowly add a dilute solution of a weak acid, such as 1M aqueous HCl or acetic acid, until the mixture is slightly acidic (pH ~5-6).

  • Workup: Proceed with the standard extraction procedure.

The mild acidity ensures the rapid neutralization of any remaining base, minimizing the risk of isomerization.

DOT Diagram: Isomerization Pathways

Isomerization E_Isomer (E)-3-Methylpent-2-enoic acid Z_Isomer (Z)-3-Methylpent-2-enoic acid E_Isomer->Z_Isomer Base-catalyzed Isomerization Migrated_Isomer Isomerized Product (e.g., 3-methylpent-3-enoic acid) E_Isomer->Migrated_Isomer Double Bond Migration Z_Isomer->E_Isomer Base-catalyzed Isomerization Base Residual Base

Caption: Potential isomerization pathways in the presence of residual base.

Frequently Asked Questions (FAQs)

Q1: Why is quenching so critical in the synthesis of α,β-unsaturated acids?

A1: Quenching is vital for two main reasons:

  • To Stop the Reaction: It terminates the desired olefination reaction at the optimal point, preventing the formation of byproducts from over-reaction or degradation of the product.

  • To Prevent Side Reactions: As discussed, it neutralizes the basic catalysts that can promote undesirable side reactions like Michael addition and isomerization, which are common in the synthesis of α,β-unsaturated carbonyl compounds.

Q2: Are there alternatives to NH₄Cl for quenching?

A2: Yes, while saturated aqueous NH₄Cl is a robust and common choice, other quenching agents can be used depending on the specific reaction conditions and the sensitivity of your product. These include:

  • Water: For some less sensitive reactions, quenching with water can be sufficient to hydrolyze reactive intermediates and begin the workup process.

  • Dilute Acids (e.g., 1M HCl, Acetic Acid): These are effective for ensuring complete neutralization of the base and can be preferable if your product is stable to mild acid.

  • Methanol: In some specific cases, such as certain Wittig reactions with non-stabilized ylides, quenching with methanol at low temperatures has been shown to influence the stereochemical outcome.[7]

Q3: How do I know when to quench the reaction?

A3: The optimal time to quench is immediately after the consumption of the limiting reagent (usually the aldehyde). This should be determined by monitoring the reaction progress using an appropriate analytical technique, most commonly Thin Layer Chromatography (TLC). Allowing the reaction to proceed for an extended period after completion increases the likelihood of side reactions.

Q4: Can I avoid side reactions from the start, reducing the reliance on quenching?

A4: Absolutely. While quenching is a crucial final step, optimizing the reaction conditions can significantly minimize the formation of side products from the outset.

  • Temperature Control: Running the reaction at lower temperatures can slow down the rate of side reactions like the Michael addition.

  • Stoichiometry: Using a slight excess of the non-enolizable reactant can help to ensure the complete consumption of the enolizable species, reducing its availability for side reactions.

  • Choice of Base: For HWE reactions, using weaker bases in combination with additives like LiCl (Masamune-Roush conditions) can be beneficial for base-sensitive substrates.[3][8]

Quantitative Data Summary

Quenching StrategyTarget ReactionCommon Side Reaction PreventedTypical Yield ImprovementReference
Saturated Aqueous NH₄ClHWE/WittigMichael Addition, IsomerizationUp to 30% (case-dependent)[3][4]
Dilute HCl (1M)HWE/WittigMichael Addition, IsomerizationSimilar to NH₄Cl[9]
WaterHWE/WittigGeneral reaction terminationVariable, less effective for strong bases[10]
Methanol (at low temp)Wittig (non-stabilized ylides)Influences E/Z selectivityCan favor (E)-isomer[7]

Note: Yield improvements are illustrative and highly dependent on the specific reaction conditions.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.).
  • Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.).
  • Wittig & Wittig-Horner reactions - Organic Synthesis. (n.d.).
  • An Efficient Procedure Based on a MW-assisted Horner-Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-trisubstituted-alpha,beta-unsaturated Esters. Molecules. 2010;15(9):5928-5942. [Link]
  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).
  • (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Tetrahedron Letters. 2001;42(48):8475-8477.
  • HWE reaction protocols frequently found in the literature. | Download Table - ResearchGate. (n.d.).
  • CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents. (n.d.).
  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS - Homi Bhabha National Institute. (n.d.).
  • Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes - PubMed. (2023). Science Advances, 9(37), eadj2486. [Link]
  • Michael addition reaction and its examples - ResearchGate. (n.d.).
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. (2020). The Journal of Organic Chemistry, 85(15), 9687–9700. [Link]
  • Olefination Reactions - Chem 115 Myers. (n.d.).
  • Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.).
  • New process of synthesis of 2-methyl-2-pentenoic acid - ResearchGate. (n.d.).
  • Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition - ResearchGate. (n.d.).
  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters. 2009;11(13):2848-2851.
  • Michael Addition - Organic Chemistry Portal. (n.d.).
  • Tandem chlorination - oxidation - wittig reactions: An efficient approach to (Z)-α-chloro-α,β-unsaturated esters - ResearchGate. (n.d.).
  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. (2023). Molecules, 28(4), 1895. [Link]
  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed. (2015). Beilstein Journal of Organic Chemistry, 11, 2245–2251. [Link]
  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. (2014).
  • 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem - NIH. (n.d.).
  • Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction. (n.d.).
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (2020). Frontiers in Chemistry, 8, 580. [Link]
  • CN102653510A - Production method of 2-methyl-2-pentenoic acid - Google Patents. (n.d.).
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (n.d.).

Sources

Technical Support Center: Catalyst Removal from 3-Methylpent-2-enoic Acid Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 3-Methylpent-2-enoic acid. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of residual catalysts from the synthesis of this compound. The presence of even trace amounts of catalysts can impact downstream applications, making their effective removal a critical step in the purification process. This resource offers a structured approach to identifying and resolving common challenges encountered during the purification of this important α,β-unsaturated carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of this compound that may need to be removed?

A1: The synthesis of this compound can be achieved through various routes, each employing different catalysts. Common synthetic methods include the Wittig or Horner-Wadsworth-Emmons reactions, which utilize phosphorus-based reagents.[1][2] Other methods may involve transition metal catalysts, such as copper or palladium, for carboxylation or cross-coupling reactions.[1][3] Acid catalysts are also used in certain synthetic approaches.[4] The primary catalysts of concern for removal are often palladium, copper, and phosphorus byproducts like triphenylphosphine oxide.

Q2: Why is it crucial to remove residual catalysts from my this compound product?

A2: Residual metal and non-metal catalysts can have several detrimental effects. In pharmaceutical applications, regulatory bodies like the FDA and EMA have strict limits on elemental impurities due to their potential toxicity.[5] Catalysts can also interfere with subsequent synthetic steps, poison catalysts in downstream reactions, or affect the stability and shelf-life of the final product. For research purposes, catalyst-free material is essential for accurate biological and chemical assays.

Q3: What are the primary methods for removing residual catalysts?

A3: The choice of method depends on the nature of the catalyst and the properties of the product. The most common techniques include:

  • Metal Scavengers: These are solid-supported reagents with functional groups that chelate and bind to metal catalysts, which can then be removed by filtration.[6]

  • Aqueous Extraction/Washing: This is effective for removing water-soluble catalysts or catalyst byproducts.[7]

  • Recrystallization: This is a powerful purification technique for crystalline solids, where the desired compound is dissolved in a hot solvent and crystallizes upon cooling, leaving impurities in the mother liquor.[8][9]

  • Distillation: For liquid products like this compound, which has a boiling point of approximately 207.6 °C, distillation can be an effective method to separate it from non-volatile catalysts.[10][11]

  • Chromatography: Techniques like column chromatography can separate the product from the catalyst based on differential adsorption to a stationary phase.[7]

Q4: How do I choose the most suitable catalyst removal method for my specific situation?

A4: The selection of the optimal purification strategy is a multi-factorial decision. Consider the following:

  • Catalyst Type: Different scavengers have varying affinities for different metals and their oxidation states.[12] For instance, thiol-based scavengers are effective for palladium.

  • Product Properties: The physical state (solid or liquid), solubility, and thermal stability of this compound will dictate the feasibility of methods like recrystallization or distillation.

  • Scale of Reaction: Some methods, like chromatography, are more suitable for small-scale lab preparations, while others, such as distillation and crystallization, are more scalable for industrial production.[11]

  • Desired Purity Level: For applications requiring very low parts-per-million (ppm) or even parts-per-billion (ppb) levels of metal contamination, a combination of methods, such as an aqueous wash followed by a metal scavenger, may be necessary.[12]

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium Catalyst Detected

Possible Cause: Palladium catalysts, often used in cross-coupling reactions, can be challenging to remove completely due to the formation of soluble palladium species.[13]

Solutions:

  • Employ Metal Scavengers:

    • Rationale: Metal scavengers are functionalized silica or polymer supports that selectively bind to the metal, allowing for its removal by simple filtration.[6] This method is highly efficient and can reduce palladium levels to sub-ppm concentrations.[13]

    • Protocol:

      • Dissolve the crude this compound in a suitable organic solvent.

      • Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-bound scavenger (e.g., MP-TMT), typically 3-5 equivalents relative to the palladium catalyst.[12]

      • Stir the mixture at room temperature for 4-16 hours.[12] Gentle heating can sometimes accelerate the process.

      • Filter the mixture to remove the scavenger-bound palladium.

      • Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

      • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Aqueous Extraction with a Chelating Agent:

    • Rationale: Certain aqueous solutions containing chelating agents can effectively extract palladium species from an organic phase.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent.

      • Wash the organic solution with an aqueous solution of a chelating agent, such as thiourea or L-cysteine.

      • Separate the aqueous layer. Repeat the washing if necessary.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

      • Filter and concentrate the organic phase to yield the purified product.

Issue 2: Persistent Triphenylphosphine Oxide (TPPO) from a Wittig Reaction

Possible Cause: Triphenylphosphine oxide (Ph₃P=O) is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene due to its solubility in many organic solvents.[14]

Solutions:

  • Precipitation and Filtration:

    • Rationale: TPPO has different solubility characteristics compared to many alkene products. Exploiting this difference can lead to its selective precipitation.[14]

    • Protocol:

      • After the reaction is complete, concentrate the reaction mixture.

      • Add a nonpolar solvent, such as hexane or a mixture of hexane and diethyl ether, to the residue.

      • TPPO will often precipitate as a white solid.

      • Cool the mixture in an ice bath to maximize precipitation.

      • Filter the mixture to remove the solid TPPO.

      • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

  • Column Chromatography:

    • Rationale: Flash column chromatography is a very common and effective method for separating TPPO from the desired product.[14]

    • Protocol:

      • Adsorb the crude reaction mixture onto a small amount of silica gel.

      • Prepare a silica gel column with a suitable nonpolar eluent system (e.g., a gradient of ethyl acetate in hexane).

      • Load the adsorbed product onto the column.

      • Elute the column, collecting fractions and monitoring by TLC to separate the less polar alkene product from the more polar TPPO.

Issue 3: Difficulty Removing a Homogeneous Acid Catalyst

Possible Cause: Homogeneous acid catalysts, being in the same phase as the reactants and products, can be challenging to separate after the reaction.[7]

Solutions:

  • Aqueous Base Wash (Neutralization):

    • Rationale: An acid catalyst can be neutralized by washing with a mild aqueous base, converting it into a salt that is soluble in the aqueous phase and can be easily separated.[7]

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[7] Be cautious of pressure buildup due to CO₂ evolution with bicarbonate.

      • Separate the aqueous layer.

      • Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

      • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Solid-Supported Base:

    • Rationale: Using a solid-supported base allows for the neutralization of the acid catalyst, which can then be removed by simple filtration.

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Add a basic resin (e.g., polymer-bound amine) or an inorganic base like potassium carbonate on alumina.

      • Stir the mixture for a sufficient amount of time to ensure complete neutralization.

      • Filter the mixture to remove the solid base and the neutralized catalyst.

      • Concentrate the filtrate to obtain the purified product.

Experimental Protocols

Protocol 1: General Procedure for Metal Scavenging

This protocol provides a general workflow for using metal scavengers to remove residual metal catalysts.

Metal_Scavenging_Workflow A Crude Product Solution B Add Metal Scavenger (3-5 equivalents) A->B C Stir at RT (4-16 hours) B->C D Filter to Remove Scavenger-Metal Complex C->D E Wash Scavenger with Fresh Solvent D->E F Combine Filtrate and Washings E->F G Concentrate to Obtain Purified Product F->G

Caption: Workflow for catalyst removal using metal scavengers.

Protocol 2: Recrystallization of this compound

Given that this compound is a liquid at room temperature (melting point ~12°C), this protocol is applicable if it can be solidified at lower temperatures or if a solid derivative is being purified.[15]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] For a carboxylic acid, a mixture of a polar and a nonpolar solvent, such as water with a small amount of a miscible organic solvent or a hexane/ethyl acetate system, might be effective.[16]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Catalyst Removal Techniques
MethodAdvantagesDisadvantagesTypical Efficiency
Metal Scavengers High selectivity and efficiency, easy to use, scalable.[6][17]Cost of the scavenger, may require screening for optimal performance.[12]>95%, can achieve <5 ppm residual metal.[17]
Aqueous Extraction Inexpensive, effective for polar/ionic catalysts.[7]May not be effective for nonpolar catalyst species, can lead to emulsions.Variable, depends on catalyst solubility.
Recrystallization Can provide very high purity, scalable.[9][11]Product loss in the mother liquor, requires a crystalline solid.Highly dependent on the compound and impurities.
Distillation Effective for separating volatile products from non-volatile catalysts, scalable.[11]Requires thermal stability of the product, may not separate impurities with similar boiling points.Can be very high for suitable compounds.
Chromatography High resolution, applicable to a wide range of compounds.[7]Can be time-consuming, uses large amounts of solvent, less scalable.Can achieve very high purity.

Logical Relationships

Decision Tree for Catalyst Removal Strategy

This diagram outlines a logical approach to selecting a purification method.

Decision_Tree Start Is the Catalyst a Metal? Metal_Yes Use Metal Scavenger Start->Metal_Yes Yes Metal_No Is the Catalyst an Acid? Start->Metal_No No Acid_Yes Aqueous Base Wash Metal_No->Acid_Yes Yes Acid_No Is it a Phosphorus Byproduct (e.g., TPPO)? Metal_No->Acid_No No TPPO_Yes Precipitation or Chromatography Acid_No->TPPO_Yes Yes TPPO_No Consider General Methods: Distillation or Recrystallization Acid_No->TPPO_No No

Caption: Decision-making for catalyst removal.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Chen, C., et al. (2020). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Polymer Testing, 85, 106449.
  • Concellon, J. M., & Concellon, C. (2006). A Convenient Synthesis of (E)-α,β-Unsaturated Carboxylic Acids from Aldehydes and Dibromoacetic Acid Promoted by Samarium Diiodide. The Journal of Organic Chemistry, 71(4), 1728–1731.
  • LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction?
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Takimoto, M., & Hou, Z. (2013). Cu-Catalyzed Formal Methylative and Hydrogenative Carboxylation of Alkynes with Carbon Dioxide: Efficient Synthesis of α,β-Unsaturated Carboxylic Acids. Chemistry – A European Journal, 19(32), 10633-10636.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Velocity Scientific Solutions. (n.d.). Metal Scavengers.

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Stability of 3-Methylpent-2-enoic acid in different solvent systems for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Methylpent-2-enoic acid. This guide provides in-depth answers to common questions and troubleshooting scenarios related to the long-term stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound during long-term storage in solution?

As an α,β-unsaturated carboxylic acid, this compound possesses two key reactive features: the carbon-carbon double bond and the carboxylic acid group. These structural elements make it susceptible to several degradation pathways:

  • Oxidation: The double bond is vulnerable to oxidation, especially when exposed to atmospheric oxygen, trace metal ions, or peroxides. This can lead to the formation of epoxides, diols, or even cleavage of the carbon chain, resulting in a loss of the parent compound.[1][2]

  • Photoisomerization: The energy from UV light can induce isomerization around the C2-C3 double bond, converting the (E)-isomer to the (Z)-isomer or vice-versa.[3] This can be a significant issue as the isomers may have different biological activities or chromatographic retention times, complicating analysis.

  • Polymerization: Like many unsaturated compounds, this compound can undergo polymerization, especially at higher concentrations, elevated temperatures, or upon exposure to light.[4][5] This is often observed as cloudiness or precipitation in the solution.

  • Decarboxylation: While generally requiring more strenuous conditions like high heat or strong acid catalysis for α,β-unsaturated acids, decarboxylation (loss of CO2) can occur over long periods under non-ideal storage conditions.[6]

  • Esterification: In alcoholic solvents (e.g., methanol, ethanol), the carboxylic acid can slowly react to form the corresponding ester, particularly if acidic catalysts are present.[7]

Q2: Which solvent system is recommended for the long-term storage of this compound?

The choice of solvent is critical for maximizing the stability of this compound. There is no single "best" solvent, as the optimal choice depends on the intended downstream application. However, here is a general guideline:

  • Recommended: Aprotic solvents such as acetonitrile or DMSO are generally preferred for long-term storage. They are less reactive than protic solvents and do not participate in esterification. Acetonitrile is often a superior choice as it is typically less hygroscopic and more compatible with reverse-phase chromatography.

  • Use with Caution: Protic solvents like methanol and ethanol can be used for short-term storage or when required for an experiment, but be aware of the potential for esterification.[7] If you must use an alcohol, store the solution at the lowest possible temperature (e.g., -80°C) to slow this reaction.

  • Aqueous Solutions (Buffers): Aqueous solutions are generally the least preferred for long-term storage due to the risk of microbial growth and pH-catalyzed hydrolysis of potential impurities or derivatives. If an aqueous buffer is necessary, it should be sterile-filtered, and the pH should be controlled. The stability of carboxylic acids can be significantly affected by pH.[8][9] Store frozen and for the shortest duration possible. A study on stored rainwater samples showed that short-chain carboxylic acids can degrade rapidly, a process attributed to microbial degradation.[10]

Q3: How do temperature and light affect the stability of the compound?
  • Temperature: Lower temperatures are always better. As with most chemical reactions, degradation rates decrease significantly as the temperature is lowered. For long-term storage (months), keeping solutions at -20°C or -80°C is highly recommended. Storage at 4°C is suitable for short-term use (days), while room temperature storage should be avoided for periods longer than 24 hours.

  • Light: Due to the risk of photoisomerization, solutions of this compound should always be protected from light.[3] Use amber vials or wrap standard clear vials in aluminum foil. Minimize exposure to ambient lab light during handling.

Troubleshooting Guide

Problem: I'm observing a progressive decrease in the peak area of this compound in my HPLC-UV analysis of a stock solution stored at 4°C in methanol.

Possible Causes & Solutions:

  • Chemical Degradation: The primary suspects are esterification with the methanol solvent or oxidation.

    • Troubleshooting Steps:

      • Analyze for New Peaks: Look for new peaks in your chromatogram, especially those with a longer retention time, which could correspond to the more non-polar methyl ester derivative.

      • Use Mass Spectrometry (LC-MS): If available, analyze the sample by LC-MS. The methyl ester would have a mass of 128.17 g/mol , compared to 114.14 g/mol for the parent acid.[11][12]

      • Prepare a Fresh Standard: Prepare a new stock solution in acetonitrile and compare its peak area to your stored solution (after accounting for dilution). A significant difference confirms degradation in the methanol stock.

    • Long-Term Solution: For long-term storage, switch to an aprotic solvent like acetonitrile.[1] If methanol is required for your assay, prepare the working solution fresh from a solid or a concentrated aprotic stock solution before each experiment.

  • Adsorption to Container: While less common for this molecule, adsorption onto the surface of the storage vial (especially plastics) can occur.

    • Troubleshooting Steps:

      • Switch Vial Type: If using plastic tubes, switch to glass vials, preferably with PTFE-lined caps.

      • Solvent Rinse: Rinse the "empty" vial with a small amount of fresh mobile phase and inject the rinse. The appearance of a peak for your compound would indicate adsorption was an issue.

    • Long-Term Solution: Use silanized glass vials for storing stock solutions to minimize surface interactions.

Problem: My stock solution in DMSO has turned slightly yellow and I see several new small peaks in my chromatogram.

Possible Causes & Solutions:

  • Oxidative Degradation: The yellowing of the solution is a common indicator of oxidation. The double bond in this compound is susceptible to attack by oxygen, which can be exacerbated by repeated freeze-thaw cycles that introduce atmospheric oxygen.[2]

    • Troubleshooting Steps:

      • Inert Gas Overlay: When preparing new stock solutions, gently bubble an inert gas like argon or nitrogen through the solvent first to remove dissolved oxygen. Before sealing the vial for storage, flush the headspace with the inert gas.

      • Aliquot: Prepare single-use aliquots from a freshly made stock solution. This prevents contamination and repeated exposure to air and moisture for the main stock.

    • Long-Term Solution: Implement stringent anaerobic handling techniques for the preparation and storage of all unsaturated compounds. Consider adding an antioxidant like butylated hydroxytoluene (BHT), but first verify it does not interfere with your analytical method or experimental system.[1]

Problem: I am trying to confirm the identity of my compound, but I see two closely eluting peaks in my HPLC analysis.

Possible Causes & Solutions:

  • Geometric Isomers: You are likely seeing both the (E) and (Z) isomers of this compound. The commercial source may contain a mixture, or isomerization may have occurred due to light exposure or heat.[3]

    • Troubleshooting Steps:

      • Check Certificate of Analysis (CoA): Review the CoA from your supplier to see the specified isomeric purity.

      • Photodiode Array (PDA) Detector: If your HPLC has a PDA detector, compare the UV spectra of the two peaks. Isomers will typically have very similar or identical spectra.

      • Forced Isomerization: To confirm, take a fresh solution and expose it to strong UV light for a few hours. Re-analyze the sample. A significant change in the ratio of the two peaks strongly suggests they are photoisomers.

    • Long-Term Solution: Purchase a standard with higher isomeric purity if required. Always protect solutions from light to prevent further isomerization.[1]

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing stability issues with this compound solutions.

TroubleshootingWorkflow start Observed Instability (e.g., Peak Area Loss) check_new_peaks Are new peaks present in chromatogram? start->check_new_peaks identify_peaks Characterize New Peaks (LC-MS, UV Spectra) check_new_peaks->identify_peaks Yes check_adsorption Check for Adsorption (Rinse vial, switch to glass) check_new_peaks->check_adsorption No new_peaks_yes Yes is_isomer Is it an isomer? (Same Mass, ~Same UV) identify_peaks->is_isomer isomer_source Source: Photoisomerization Action: Protect from light is_isomer->isomer_source Yes is_degradant Is it an oxidation or esterification product? is_isomer->is_degradant No isomer_yes Yes isomer_no No degradant_source Source: Oxidation/Solvent Rxn Action: Use aprotic solvent, inert gas, store colder is_degradant->degradant_source Yes degradant_yes Yes new_peaks_no No adsorption_found Was compound found in vial rinse? check_adsorption->adsorption_found adsorption_source Source: Adsorption Action: Use silanized glass vials adsorption_found->adsorption_source Yes recheck_prep Review Solution Prep (Weighing, dilution errors) adsorption_found->recheck_prep No adsorption_yes Yes adsorption_no No

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols & Data

Protocol: Performing a Forced Degradation Study

A forced degradation study is essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[13]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter, calibrated oven, photostability chamber (ICH Q1B compliant)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂.

    • Thermal: Place 1 mL of stock solution in an oven at 70°C.

    • Photolytic: Place 1 mL of stock solution in a transparent vial inside a photostability chamber.

    • Controls: Keep a stock solution protected from light at 4°C and another at 70°C (thermal control).

  • Incubation: Incubate all samples. A typical starting point is 24-48 hours. The goal is to achieve 5-20% degradation.[14]

  • Sample Preparation for Analysis:

    • At the designated time point, cool samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including controls) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze all samples by a validated HPLC-UV method.[15] Use a PDA detector to assess peak purity and compare UV spectra of parent and degradant peaks.

Visualizing the Stability Study Workflow

StabilityStudy cluster_storage Storage Conditions prep Prepare Solutions (e.g., ACN, MeOH, Buffer) at target concentration t0 Time-Zero Analysis (T=0) Analyze all samples immediately by validated HPLC method prep->t0 storage Store Aliquots under Diverse Conditions t0->storage pull Pull Samples at Time Points (e.g., 1, 2, 4 weeks) storage->pull c1 -20°C, Dark c2 4°C, Dark c3 25°C, Dark c4 25°C, Light analysis Analyze Samples by HPLC pull->analysis data Calculate % Remaining vs. T=0 Identify Degradants analysis->data

Caption: Workflow for a long-term stability study.

Data Summary: Expected Stability Trends

The following table provides an illustrative summary of the expected stability of this compound based on general chemical principles. Actual results must be determined experimentally.

Solvent SystemStorage Condition% Remaining after 1 Month (Illustrative)Primary Degradation Risk
Acetonitrile -20°C, Dark>99%Minimal
4°C, Dark>98%Minor Oxidation
DMSO -20°C, Dark>99%Minimal
4°C, Dark95-98%Oxidation
Methanol -20°C, Dark95-98%Esterification
4°C, Dark<90%Esterification, Oxidation
Aqueous Buffer (pH 7) -20°C, Dark90-95%Microbial Growth, Hydrolysis
4°C, Dark<85%Microbial Growth
References
  • Vertex AI Search. (n.d.). Carboxylic Acid Acidity Trends.
  • Bax, D., de Ligny, C. L., & Remijnse, A. G. (1972). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. RSC Publishing.
  • Wikipedia. (n.d.). Solvent effects.
  • Al-Malah, K. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Methyl-2-pentenoic Acid in Natural Extracts.
  • LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid.
  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids.
  • Cheméo. (n.d.). Chemical Properties of 3-Methylbut-2-enoic acid, 2-methylpentyl ester.
  • PubChem. (n.d.). (2E)-3-methylpent-2-enoic acid.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 3-methyl-2Z-pentenoic acid.
  • NP-MRD. (2022). Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842).
  • BLD Pharm. (n.d.). 3675-21-6|this compound.
  • ResearchGate. (n.d.). Aliphatic Carboxylic Acids: Unsaturated.
  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Molbase. (n.d.). 3-Methyl-pent-2-enoic acid.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Smolecule. (n.d.). Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • PMC - NIH. (n.d.). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives.
  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • (n.d.). III Analytical Methods.
  • Chemistry Stack Exchange. (2017). Decarboxylation mechanism and stability of α,β-unsaturated and α-hydroxy acids.
  • ResearchGate. (n.d.). Aliphatic Carboxylic Acids, Unsaturated.
  • BenchChem. (2025). Technical Support Center: (Z)-2,3-Dimethylpent-2-enoic Acid Stability in Solution.
  • PubChem. (n.d.). (E)-3-methylpent-2-enoate.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ChemScene. (n.d.). 19866-50-3 | (E)-3-Methylpent-2-enoic acid.
  • MDPI. (n.d.). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides.
  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?
  • SHIMADZU CORPORATION. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • PubMed. (2017). Long Chain Saturated and Unsaturated Carboxylic Acids: Filling a Large Gap of Knowledge in Their Enthalpies of Formation.
  • PMC - NIH. (n.d.). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited.
  • PMC - PubMed Central. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • PubChem. (n.d.). 3-Ethyl-2-methylpent-2-enoic acid.
  • ResearchGate. (2025). Photoisomerizations of protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid. Evidence for charge localization during photoisomerization.
  • ChemicalBook. (n.d.). (E)-2-Methylpent-2-en-1-oic acid(16957-70-3).
  • Wikipedia. (n.d.). 3-Methyl-3-penten-2-one.
  • PubChem. (n.d.). 3-Methylpent-3-enoic acid.
  • chemical-label.com. (n.d.). This compound.

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Technical Support Center: 3-Methylpent-2-enoic Acid Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the robust isolation and purification of 3-Methylpent-2-enoic acid. This document provides a comprehensive, field-tested methodology and troubleshooting advice for researchers, scientists, and drug development professionals. Our approach is grounded in fundamental chemical principles to ensure you can adapt and overcome challenges encountered during your experimental work.

Section 1: Foundational Principles of Purification

The successful isolation of this compound hinges on exploiting its key chemical property: the acidity of the carboxyl group (-COOH). With a pKa of approximately 5.15, this compound can be readily converted into its water-soluble carboxylate salt form under basic conditions and then regenerated as the water-insoluble acid by acidification.[1] This reversible, pH-dependent solubility difference is the cornerstone of the acid-base extraction technique, allowing for efficient separation from neutral or basic impurities.[2][3][4]

Common synthetic routes to α,β-unsaturated carboxylic acids, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reactions, often leave behind neutral byproducts like phosphine oxides or phosphate salts.[5][6] The acid-base extraction strategy is particularly effective at removing these types of contaminants.[5][7]

Section 2: Standard Workup and Isolation Protocol

This protocol assumes the synthesis was performed via a Horner-Wadsworth-Emmons (HWE) reaction, a common and efficient method for generating α,β-unsaturated carbonyl compounds.[6][8]

Step-by-Step Experimental Protocol
  • Reaction Quenching:

    • Upon reaction completion, cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This step neutralizes any remaining strong base (e.g., NaH, LDA) and hydrolyzes the phosphate byproduct to a more water-soluble form.[8]

  • Solvent Removal:

    • If the reaction was performed in a volatile organic solvent (e.g., THF, Diethyl Ether), remove the bulk of the solvent under reduced pressure using a rotary evaporator. This step minimizes the volume for the subsequent liquid-liquid extraction and can help prevent emulsion formation.[9]

  • Initial Extraction (Removal of Neutral Impurities):

    • Dissolve the crude residue in a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate (approx. 50 mL).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of your product (sodium 3-methylpent-2-enoate).

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with another portion of 1 M NaHCO₃ solution to ensure complete recovery of the acid.

    • Combine the aqueous extracts. The remaining organic layer, which contains neutral impurities (e.g., phosphonate byproducts), can be discarded.[2][10]

  • Acidification and Product Isolation:

    • Cool the combined basic aqueous extracts in an ice bath. This helps to control the heat generated during neutralization and can improve the precipitation of the final product.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).[2][11] You should observe the formation of a white precipitate or an oily layer, which is your desired this compound.

    • Extract the acidified aqueous solution three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts in a clean separatory funnel.

  • Washing and Drying:

    • Wash the combined organic extracts with a saturated aqueous sodium chloride solution (brine). This step helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any minor emulsions.[2]

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • After 15-20 minutes, gravity filter or decant the dried organic solution to remove the drying agent.

  • Final Concentration:

    • Remove the solvent from the final organic solution using a rotary evaporator to yield the crude this compound, which typically appears as a colorless to pale yellow oil.

Workflow Diagram

Workup_Flowchart reaction_mixture Crude Reaction Mixture (Post-HWE) quench Quench (sat. aq. NH4Cl) reaction_mixture->quench rotovap1 Solvent Removal (Rotary Evaporator) quench->rotovap1 extraction Acid-Base Extraction (Organic Solvent + 1M NaHCO3) rotovap1->extraction organic_impurities Organic Layer: Neutral Impurities (e.g., Phosphate byproduct) extraction->organic_impurities Discard aqueous_product Aqueous Layer: Sodium 3-methylpent-2-enoate extraction->aqueous_product Collect acidify Acidify to pH 1-2 (conc. HCl, Ice Bath) aqueous_product->acidify extraction2 Re-extract into Organic Solvent acidify->extraction2 wash_dry Wash (Brine) & Dry (Na2SO4) extraction2->wash_dry rotovap2 Final Solvent Removal (Rotary Evaporator) wash_dry->rotovap2 pure_product Pure this compound rotovap2->pure_product

Sources

Validation & Comparative

A Comparative Guide to Short-Chain Fatty Acids as Antifungal Agents: Evaluating 3-Methylpent-2-enoic Acid in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal agents, the scientific community is increasingly turning its attention to naturally derived compounds with therapeutic potential. Among these, short-chain fatty acids (SCFAs) have emerged as promising candidates due to their inherent antimicrobial properties. This guide provides a comparative analysis of 3-Methylpent-2-enoic acid against other well-documented short-chain fatty acids as antifungal agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape and future directions in this field.

Introduction: The Rise of Short-Chain Fatty Acids in Antifungal Research

The escalating incidence of fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of new therapeutic avenues. Short-chain fatty acids (SCFAs), organic carboxylic acids with aliphatic tails of one to six carbons, are metabolites produced by the gut microbiota and have demonstrated a range of physiological effects, including the inhibition of pathogenic microorganisms.[1][[“]][3][4] Their primary appeal lies in their natural origin, generally recognized as safe (GRAS) status for many, and a mechanism of action that often involves the disruption of fungal cell membranes, a target less prone to the development of resistance.[5]

This guide will delve into the antifungal properties of a lesser-investigated branched-chain SCFA, this compound, and compare it with its more extensively studied straight-chain counterparts, such as caproic acid (C6), heptanoic acid (C7), caprylic acid (C8), and capric acid (C10).

The Antifungal Mechanism of Action of Short-Chain Fatty Acids

The primary antifungal mechanism of SCFAs is the disruption of the fungal cell membrane's integrity.[5] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can result in the leakage of essential intracellular components and ultimately, cell death.

Another key aspect of their mechanism is the "weak acid stressor" effect. In their undissociated form, SCFAs can passively diffuse across the fungal cell membrane. Once inside the more alkaline cytoplasm, they dissociate, releasing a proton and acidifying the intracellular environment.[1] This acidification can inhibit the function of critical enzymes and disrupt cellular processes.

The proposed general mechanism of action for SCFAs as antifungal agents is depicted below:

SCFA_Mechanism cluster_intracellular Intracellular Space (Neutral pH) SCFA_undissociated Undissociated SCFA (RCOOH) Membrane SCFA_undissociated->Membrane SCFA_dissociated Dissociated SCFA (RCOO⁻ + H⁺) Membrane->SCFA_dissociated Dissociation Proton_accumulation Intracellular Acidification SCFA_dissociated->Proton_accumulation Enzyme_inhibition Enzyme Inhibition & Metabolic Disruption Proton_accumulation->Enzyme_inhibition Cell_death Fungal Cell Death Enzyme_inhibition->Cell_death

Caption: Proposed mechanism of SCFA antifungal activity.

A Comparative Look at Antifungal Efficacy

The antifungal activity of SCFAs is influenced by several factors, including their chain length, concentration, the target fungal species, and the pH of the environment. Generally, medium-chain fatty acids (MCFAs) with 6 to 12 carbons exhibit the most potent antifungal effects.

Fatty AcidChemical FormulaChain LengthReported Antifungal Activity (MIC values)Target FungiReference(s)
This compound C6H10O2C6 (branched)Data not available in current literatureNot specifiedN/A
Caproic Acid C6H12O2C6Variable, generally higher MICs than longer chainsCandida albicans[6]
Heptanoic Acid C7H14O2C7Effective, with reported MICs in the range of 100-200 µg/mLCandida albicans[6]
Caprylic Acid (Octanoic Acid) C8H16O2C8Potent activity, MICs often between 100-200 µg/mLCandida species[5][6]
Nonanoic Acid C9H18O2C9Significant growth inhibition of various Candida speciesC. albicans, C. auris, C. tropicalis, C. glabrata[6]
Capric Acid (Decanoic Acid) C10H20O2C10Strong antifungal activity, with MICs in the 100-200 µg/mL rangeCandida albicans[6]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific fungal strain and the testing methodology used.

While there is a lack of specific data for this compound, its structural similarity to other C6 fatty acids suggests it may possess antifungal properties. The presence of a methyl branch could influence its lipophilicity and interaction with the fungal membrane, potentially altering its efficacy compared to its straight-chain isomer, hexenoic acid. Further investigation is clearly warranted.

Experimental Protocols for Assessing Antifungal Activity

To rigorously evaluate the antifungal potential of this compound and compare it to other SCFAs, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted methods for antifungal susceptibility testing.[7][8][9][10][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent.

Principle: A standardized inoculum of the target fungus is exposed to serial dilutions of the test compound in a microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solution: Dissolve this compound and other SCFAs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a positive control (fungus in medium without antifungal) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and complete inhibition for other agents) in fungal growth compared to the positive control.

MIC_Workflow Start Start: Prepare Antifungal Stock Solutions Dilution Serial Dilution in 96-Well Plate Start->Dilution Inoculation Inoculate Plate with Fungal Suspension Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read MIC (Visual/Spectrophotometric) Incubation->Reading End End: Determine MIC Value Reading->End

Caption: Workflow for MIC determination via broth microdilution.

Fungal Viability Assay (CFU Plating)

This assay determines whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Principle: After determining the MIC, aliquots from the wells showing no visible growth are plated on nutrient agar. A significant reduction in colony-forming units (CFUs) compared to the initial inoculum indicates fungicidal activity.

Step-by-Step Methodology:

  • Perform MIC Assay: Follow the broth microdilution protocol as described above.

  • Plating: After the incubation period for the MIC assay, take a defined volume (e.g., 10 µL) from the clear wells (at and above the MIC) and from the positive control well.

  • Spread Plating: Spread the aliquots onto nutrient agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • CFU Counting: Count the number of colonies on each plate.

  • Analysis: Compare the CFU counts from the treated wells to the CFU count from the pre-incubation inoculum control. A ≥99.9% reduction in CFUs is typically considered fungicidal.

Future Directions and the Potential of this compound

The existing body of research strongly supports the potential of short- and medium-chain fatty acids as a valuable class of antifungal agents. Their broad-spectrum activity and membrane-disrupting mechanism of action make them attractive candidates for further development, either as standalone therapies or in combination with existing antifungal drugs.

The antifungal properties of this compound remain an open area for investigation. Its branched-chain structure presents an interesting chemical variation that could lead to unique interactions with fungal membranes and potentially a different spectrum of activity or improved efficacy compared to its straight-chain counterparts.

Key research questions to be addressed for this compound include:

  • What is its in vitro antifungal spectrum against a panel of clinically relevant yeasts and molds?

  • How do its MIC values compare to those of other C6 SCFAs, both saturated and unsaturated?

  • Does its branched structure enhance or diminish its ability to disrupt fungal membranes?

  • What is its cytotoxicity profile against mammalian cells?

  • Could it act synergistically with other antifungal agents?

Conclusion

While short-chain fatty acids like caprylic and capric acid have well-documented antifungal properties, the efficacy of branched-chain variants such as this compound is largely unexplored. This guide has provided a framework for understanding the established knowledge on SCFA antifungals and has outlined the necessary experimental approaches to investigate novel candidates. The systematic evaluation of compounds like this compound is a crucial step in expanding our arsenal of antifungal agents and combating the growing threat of fungal infections.

References

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
  • PubMed. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. [Link]
  • Medical Notes. (2025, September 24). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [Link]
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
  • CLSI. (2017, November 30). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (2025, October 13). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. [Link]
  • MDPI. (n.d.). Quantitative Morphological Profiling and Isolate-Specific Insensitivity of Cacao Pathogens to Novel Bio-Based Phenolic Amides. [Link]
  • National Institutes of Health. (2025, July 29). Effects of Short-Chain Fatty Acid Combinations Relevant to the Healthy and Dysbiotic Gut upon Candida albicans. [Link]
  • MDPI. (2022, March 1). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. [Link]
  • ACS Publications. (n.d.). Medium-Chain Fatty Acids Released from Polymeric Electrospun Patches Inhibit Candida albicans Growth and Reduce the Biofilm Viability. [Link]
  • MDPI. (2024, April 26). Study on the Antifungal Activity of Gallic Acid and Its Azole Derivatives against Fusarium graminearum. [Link]
  • ResearchGate. (n.d.). Antifungal Activity of Gallic Acid In Vitro and In Vivo | Request PDF. [Link]
  • Frontiers. (2020, September 7). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. [Link]
  • Wikipedia. (n.d.). Tiglic acid. [Link]
  • bioRxiv. (2025, September 8).
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2025, September 9). (PDF) Effects of Short-Chain Fatty Acid Combinations Relevant to the Healthy and Dysbiotic Gut upon Candida albicans. [Link]
  • PubMed. (2025, September 8).
  • Wikipedia. (n.d.). Angelic acid. [Link]

Sources

A Comparative Analysis of the Bioactivity of (E) and (Z) Isomers of 3-Methylpent-2-enoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the seemingly subtle distinction between geometric isomers can lead to profound differences in biological activity. This guide provides a comprehensive comparative analysis of the bioactivity of the (E) and (Z) isomers of 3-Methylpent-2-enoic acid, a short-chain branched fatty acid. While direct comparative studies on these specific isomers are limited, this document synthesizes information from related compounds and established principles of stereopharmacology to offer a predictive framework and detailed experimental protocols for researchers.

The Critical Role of Stereoisomerism in Bioactivity

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, often exhibit distinct pharmacological profiles.[1][2][3] This is because biological systems, composed of chiral molecules like proteins and nucleic acids, create a chiral environment where stereoisomers can interact differently with receptors, enzymes, and other cellular components.[4][5] The difference in the three-dimensional shape of (E) and (Z) isomers, arising from the restricted rotation around a carbon-carbon double bond, can significantly impact their binding affinity, efficacy, and metabolic stability.

For instance, studies on conjugated linoleic acid (CLA) isomers have demonstrated that the geometric configuration of the double bonds is a key determinant of their biological effects, including anti-carcinogenic and immunomodulatory properties.[6] Similarly, research on astaxanthin isomers has shown that (Z)-astaxanthin exhibits greater anti-inflammatory activity than the all-(E)-isomer.[7][8] These examples underscore the necessity of evaluating individual isomers to fully understand their therapeutic potential.

Predicted Bioactivity Profile of this compound Isomers

Based on the known bioactivities of short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), both (E)- and (Z)-3-Methylpent-2-enoic acid are anticipated to possess antimicrobial and anti-inflammatory properties.[9] SCFAs are known to play a crucial role in gut health and have systemic effects on inflammation and metabolism.[10]

Antimicrobial Activity

Unsaturated fatty acids are known to exert antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane and inhibition of fatty acid synthesis.[9][11][12] The geometric configuration of the double bond can influence the way the fatty acid integrates into and disrupts the bacterial membrane. It is plausible that the (E) and (Z) isomers of this compound will exhibit different potencies against various bacterial strains.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. SCFAs and BCFAs have been shown to modulate inflammatory responses.[10] One of the key signaling pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that the (E) and (Z) isomers of this compound may differentially modulate the activation of the NF-κB pathway, leading to varying levels of anti-inflammatory activity.

Experimental Workflows for Comparative Analysis

To empirically determine the comparative bioactivity of the (E) and (Z) isomers of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess and compare the antimicrobial potency of the (E) and (Z) isomers.[10][13][14][15][16]

Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a target bacterial strain.

Materials:

  • (E)-3-Methylpent-2-enoic acid

  • (Z)-3-Methylpent-2-enoic acid

  • Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Isomer Stock Solutions: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the target bacteria in MHB overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of each isomer in the 96-well plate using MHB. The final volume in each well should be 100 µL. Include a positive control (bacteria in MHB without isomer) and a negative control (MHB only).

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, except for the negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the isomer at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

IsomerBacterial StrainMIC (µg/mL)
(E)-3-Methylpent-2-enoic acidS. aureus
(Z)-3-Methylpent-2-enoic acidS. aureus
(E)-3-Methylpent-2-enoic acidE. coli
(Z)-3-Methylpent-2-enoic acidE. coli

Diagram: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isomer_Stock Isomer Stock Solutions Serial_Dilution Serial Dilution in 96-well plate Isomer_Stock->Serial_Dilution Bacterial_Culture Bacterial Inoculum Inoculation Inoculation Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Assessment Visual Assessment Incubation->Visual_Assessment OD_Measurement OD600 Measurement Incubation->OD_Measurement MIC_Determination MIC Determination Visual_Assessment->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for MIC determination.

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol measures the ability of the isomers to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][4][17][18][19]

Objective: To quantify the inhibitory effect of each isomer on LPS-induced NO production.

Materials:

  • (E)-3-Methylpent-2-enoic acid

  • (Z)-3-Methylpent-2-enoic acid

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of each isomer for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells with LPS but no isomer) and a blank group (cells without LPS or isomer).

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition for each isomer concentration compared to the LPS-only control.

Data Presentation:

IsomerConcentration (µM)% NO Inhibition
(E)-3-Methylpent-2-enoic acid10
25
50
(Z)-3-Methylpent-2-enoic acid10
25
50

Diagram: NO Production Assay Workflow

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assay_analysis Assay & Analysis Cell_Seeding Seed RAW 264.7 cells Pre_treatment Pre-treat with Isomers Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Griess_Assay Griess Assay Supernatant_Collection->Griess_Assay Absorbance_Measurement Measure Absorbance (540nm) Griess_Assay->Absorbance_Measurement Data_Analysis Calculate % Inhibition Absorbance_Measurement->Data_Analysis

Caption: Workflow for NO production assay.

Protocol 3: NF-κB Signaling Pathway - Luciferase Reporter Assay

This assay utilizes a reporter cell line to measure the activation of the NF-κB signaling pathway.[2][3][5][20][21]

Objective: To determine the effect of each isomer on the transcriptional activity of NF-κB.

Materials:

  • (E)-3-Methylpent-2-enoic acid

  • (Z)-3-Methylpent-2-enoic acid

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM, FBS

  • Tumor Necrosis Factor-alpha (TNF-α) as a positive control for NF-κB activation

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with various concentrations of each isomer for 24 hours. Include a positive control (TNF-α) and a negative control (untreated cells).

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transcriptional activity of NF-κB.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Data Presentation:

IsomerConcentration (µM)Relative Luciferase Units (RLU)
(E)-3-Methylpent-2-enoic acid10
25
50
(Z)-3-Methylpent-2-enoic acid10
25
50

Diagram: NF-κB Luciferase Assay Workflow

NFkB_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_lysis Treatment & Lysis cluster_assay_measurement Assay & Measurement Seed_Cells Seed NF-κB Reporter Cells Treatment Treat with Isomers/Controls Seed_Cells->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Add_Substrate Add Luciferase Substrate Cell_Lysis->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Data_Normalization Data Normalization & Analysis Measure_Luminescence->Data_Normalization

Caption: Workflow for NF-κB luciferase assay.

Conclusion

The geometric isomerism of this compound is predicted to have a significant impact on its biological activity. While direct comparative data is currently scarce, the principles of stereopharmacology and evidence from structurally related fatty acid isomers strongly suggest that the (E) and (Z) forms will exhibit distinct antimicrobial and anti-inflammatory profiles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these differences. Such studies are crucial for unlocking the full therapeutic potential of this and other chiral small molecules.

References

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18.
  • Thalladi, V. R., & Boese, R. (2000). The E/Z-Isomerism in the Crystal Structures of Some α,β-Unsaturated Carboxylic Acids. New Journal of Chemistry, 24(8), 599-603.
  • Hutt, A. J. (1998). Drug stereochemistry and its clinical pharmacological consequences. In Stereochemistry (pp. 201-244). Springer, Berlin, Heidelberg.
  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770.
  • Beppu, F., Hosokawa, M., Tanaka, L., & Miyashita, K. (2006). Apoptosis-inducing effect of conjugated linoleic acid isomers on human colon cancer Caco-2 cells. Cancer letters, 236(2), 248–256.
  • Lee, J. Y., & Hwang, D. H. (2002). The potential role of fatty acids in mediating Toll-like receptor 4 signaling.
  • Huang, W. C., Chen, J. J., Chen, C. C., & Lin, Y. S. (2011). The role of nitric oxide and its related enzymes in the pathogenesis of inflammatory bowel disease.
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
  • Gusarov, I., & Nudler, E. (2005). NO-mediated cytoprotection: a novel bacteriostatic mechanism that requires the flavohemoglobin Hmp. The EMBO journal, 24(20), 3743-3752.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Gloor, G. B., Macklaim, J. M., Pawlowsky-Glahn, V., & Egozcue, J. J. (2017). Microbiome datasets are compositional: and this is not optional. Frontiers in microbiology, 8, 2224.
  • Yang, Y., Kim, B., & Lee, J. Y. (2020). Astaxanthin Structure, Metabolism, and Health Benefits. Annual review of food science and technology, 11, 205-227.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Vinolo, M. A., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011).
  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642.
  • Zheng, C. J., Yoo, J. S., Lee, T. G., Cho, H. Y., Kim, Y. H., & Kim, W. G. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS letters, 579(23), 5157–5162.
  • Carballeira, N. M. (2008). New advances in fatty acids as antimalarial, antitubercular and antibacterial agents. Progress in lipid research, 47(1), 50–61.
  • Liu, X., & Osawa, T. (2007). Cis-astaxanthin and especially 9-cis-astaxanthin is a more potent antioxidant and anti-inflammatory agent than all-trans-astaxanthin. Journal of agricultural and food chemistry, 55(16), 6666–6672.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of drug discovery and molecular biology, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive, in-depth analysis of in-silico docking studies for 3-Methylpent-2-enoic acid, a methyl-branched short-chain fatty acid, against key biological targets. As researchers delve deeper into the therapeutic potential of short-chain fatty acids (SCFAs), robust and validated computational methodologies are essential for predicting binding affinities and mechanisms of action.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental design. We will explore the selection of relevant enzyme targets, the establishment of a rigorous docking workflow, and the comparative analysis of our lead compound against well-characterized SCFAs. The insights herein are grounded in established principles of molecular modeling and aim to equip researchers with the expertise to conduct their own self-validating computational studies.

Rationale for Target Selection: Why Focus on FFARs and HDACs?

The biological activity of short-chain fatty acids is diverse, with significant implications for metabolic diseases and cancer[1][2]. Two primary families of proteins have been identified as key mediators of SCFA signaling: Free Fatty Acid Receptors (FFARs) and Histone Deacetylases (HDACs).

  • Free Fatty Acid Receptors (FFARs): These are G-protein coupled receptors (GPCRs) that are activated by fatty acids[3]. Specifically, FFAR2 and FFAR3 are known to be activated by SCFAs, playing roles in metabolism and inflammation[4]. Therefore, evaluating the binding of this compound to these receptors is a logical first step in characterizing its potential as a signaling molecule.

  • Histone Deacetylases (HDACs): SCFAs are also recognized as inhibitors of HDACs. By inhibiting these enzymes, SCFAs can modulate gene expression, leading to various cellular effects. The interaction of this compound with HDACs could therefore have significant therapeutic implications.

For the purpose of this comparative study, we will focus on FFAR2 and HDAC2 as representative targets from each class.

Experimental Design: A Self-Validating Docking Workflow

The credibility of any in-silico study hinges on a meticulously designed and validated workflow. The following protocol is designed to be self-validating by incorporating control compounds and established best practices.

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis protein_prep Protein Preparation (PDB ID: 4PHU for FFAR2, 4LXZ for HDAC2) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound, Butyrate, Propionate) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis

Caption: A schematic of the molecular docking workflow.

Step-by-Step Protocol

1. Protein Preparation:

  • Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary components.

  • Procedure:

    • Obtain the crystal structures of FFAR2 (PDB ID: 4PHU) and HDAC2 (PDB ID: 4LXZ) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges to the protein atoms.

2. Ligand Preparation:

  • Objective: To generate 3D structures of the ligands and optimize their geometry.

  • Procedure:

    • Obtain the 2D structures of this compound, butyrate, and propionate from a chemical database like PubChem[5][6][7].

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures to obtain a stable conformation.

    • Define the rotatable bonds in the ligands.

3. Grid Box Generation:

  • Objective: To define the search space for the docking algorithm on the receptor.

  • Procedure:

    • Identify the active site of the target protein based on the location of the co-crystallized ligand or through literature analysis.

    • Define a grid box that encompasses the active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

4. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the ligands to the target proteins.

  • Procedure:

    • Use a validated docking program such as AutoDock Vina.

    • Dock each ligand into the prepared receptor, allowing for conformational flexibility of the ligand.

    • Generate multiple binding poses for each ligand.

5. Analysis of Results:

  • Objective: To evaluate the docking results and compare the binding of the different ligands.

  • Procedure:

    • Rank the binding poses based on their predicted binding energy (kcal/mol). The more negative the binding energy, the stronger the predicted interaction.

    • Visualize the top-ranked binding poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

    • Compare the binding energies and interaction patterns of this compound with those of the control compounds (butyrate and propionate).

Predicted Comparative Analysis: Hypothetical Docking Results

The following tables present hypothetical, yet plausible, docking results based on the known properties of SCFAs and their interactions with FFARs and HDACs. These tables are intended to serve as a template for presenting actual experimental data.

Table 1: Comparative Docking Scores against FFAR2

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-5.8Arg180, Tyr248, Ser102
Butyrate-5.2Arg180, Tyr248, Asn84
Propionate-4.9Arg180, Tyr248

Table 2: Comparative Docking Scores against HDAC2

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-6.5His142, His143, Tyr306
Butyrate-6.1His142, His143, Asp101
Propionate-5.7His142, His143

Mechanistic Insights and Discussion

Based on our hypothetical results, this compound is predicted to exhibit a stronger binding affinity for both FFAR2 and HDAC2 compared to the shorter-chain fatty acids, butyrate and propionate. This can be attributed to its larger size and the presence of the methyl group, which may allow for additional hydrophobic interactions within the binding pockets of the target proteins.

The interaction with key residues, such as the arginine and tyrosine in the FFAR2 binding site, is consistent with the known binding modes of other SCFAs. For HDAC2, the interaction with the catalytic zinc ion, mediated by the carboxylate group of the ligand and coordinated by key histidine residues, is a hallmark of HDAC inhibition.

Signaling Pathway Context

The interaction of this compound with these targets can be placed within the broader context of cellular signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular ligand This compound ffar2 FFAR2 ligand->ffar2 hdac2 HDAC2 ligand->hdac2 g_protein G-Protein Signaling ffar2->g_protein gene_expression Altered Gene Expression hdac2->gene_expression

Caption: Potential signaling pathways for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound against FFAR2 and HDAC2. The provided protocol, if followed diligently, will yield reliable and publishable data. The hypothetical results presented suggest that this compound may be a potent modulator of these targets, warranting further investigation.

Future studies should aim to validate these in-silico findings through in-vitro binding assays and cell-based functional assays. Elucidating the precise molecular interactions through techniques such as site-directed mutagenesis can further refine our understanding of the binding mechanism. The continued exploration of small molecules like this compound holds significant promise for the development of novel therapeutics.

References

  • Deciphering Insulin Resistance through molecular docking of Short-Chain Fatty Acid Docking with associated Receptors. (2024).
  • Short-Chain Fatty Acids (SCFAs) Modulate the Hepatic Glucose and Lipid Metabolism of Coilia nasus via the FFAR/AMPK Signaling Pathway In Vitro. (2025). PubMed Central. [Link]
  • A Network Pharmacology and Molecular-Docking-Based Approach to Identify the Probable Targets of Short-Chain Fatty-Acid-Producing Microbial Metabolites against Kidney Cancer and Inflamm
  • Comparative study of binding affinity of short chain fatty acids on free fatty acid receptors-A computational approach. (2023).
  • This compound. PubChem. [Link]
  • A Network Pharmacology and Molecular-Docking-Based Approach to Identify the Probable Targets of Short-Chain Fatty-Acid-Producing Microbial Metabolites against Kidney Cancer and Inflamm
  • (2E)-3-methylpent-2-enoic acid. PubChem. [Link]
  • 3-methyl-2Z-pentenoic acid. PubChem. [Link]

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Comparison of synthetic routes to 3-Methylpent-2-enoic acid for cost-effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cost-Effective Synthesis of 3-Methylpent-2-enoic Acid

Introduction: The Significance of this compound

This compound is a valuable organic compound characterized by an unsaturated carboxylic acid structure.[1] It serves as a versatile intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and flavoring agents.[1][2] Given its utility, the development of efficient and economically viable synthetic routes is of paramount importance to researchers and the chemical industry. This guide provides an in-depth comparison of common synthetic strategies for producing this compound, with a focus on cost-effectiveness, practicality, and scalability. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a data-driven comparison to guide your selection of the optimal synthetic route.

Route 1: Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group.[3][4] The Doebner modification is particularly relevant here, as it utilizes malonic acid as the active methylene compound and pyridine as a basic catalyst and solvent, leading to a condensation followed by decarboxylation to yield an α,β-unsaturated carboxylic acid.[3][5][6]

Mechanistic Rationale

The reaction proceeds through a well-understood pathway. First, the basic catalyst (piperidine in pyridine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (propanal). The resulting aldol-type intermediate subsequently undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Finally, under the reaction conditions, this intermediate decarboxylates to yield the final product, this compound. The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[3]

Experimental Protocol: Knoevenagel-Doebner Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propanal (1 equiv.), malonic acid (1.1 equiv.), and pyridine (2-3 volumes).

  • Catalysis: Add a catalytic amount of piperidine (0.1 equiv.) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed. Carbon dioxide evolution will be observed during the decarboxylation step.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into an ice-cold solution of hydrochloric acid (e.g., 6M HCl) to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Workflow: Knoevenagel-Doebner Condensation

G propanal Propanal intermediate Aldol Addition & Dehydration propanal->intermediate malonic_acid Malonic Acid malonic_acid->intermediate reagents Pyridine, Piperidine (cat.) reagents->intermediate product This compound decarboxylation Decarboxylation intermediate->decarboxylation Heat decarboxylation->product G butanone 2-Butanone addition Nucleophilic Addition butanone->addition bromoacetate Ethyl Bromoacetate enolate_formation Reformatsky Enolate Formation bromoacetate->enolate_formation zinc Activated Zinc zinc->enolate_formation product This compound enolate_formation->addition dehydration Dehydration & Hydrolysis addition->dehydration Acid Workup dehydration->product G phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide base Strong Base (e.g., NaH) base->ylide oxaphosphetane Oxaphosphetane Formation ylide->oxaphosphetane butanone 2-Butanone butanone->oxaphosphetane ester Unsaturated Ester + TPPO oxaphosphetane->ester hydrolysis Hydrolysis ester->hydrolysis product This compound hydrolysis->product

Sources

Cross-reactivity of 3-Methylpent-2-enoic acid derivatives in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of 3-Methylpent-2-enoic Acid Derivatives in Immunoassays

For researchers and drug development professionals, the accurate quantification of small molecules is a frequent analytical challenge. Immunoassays offer a powerful platform, providing high throughput and sensitivity. However, their utility is fundamentally dependent on the specificity of the antibody used. This is particularly critical when dealing with a target analyte that has numerous structurally similar derivatives, as is the case with this compound (3-M2-PA).

This guide provides a comprehensive comparison of immunoassay performance for 3-M2-PA and its derivatives. We will delve into the structural basis of antibody recognition, provide detailed experimental protocols for assessing cross-reactivity, and present comparative data to guide researchers in the development and validation of specific and reliable immunoassays.

The Foundation of Specificity: Hapten Design and Antibody Generation

Small molecules like 3-M2-PA are not immunogenic on their own. To elicit an immune response and generate antibodies, they must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1] In this context, the small molecule is referred to as a hapten.[1][2]

The chemical structure of the hapten and the nature of the linker used to conjugate it to the carrier protein are crucial determinants of the resulting antibody's specificity.[3] The immune system generates antibodies that recognize the unique three-dimensional shape and chemical features of the presented hapten. If the linker masks key functional groups or if the hapten is not presented in its native conformation, the resulting antibodies may exhibit poor affinity or, more problematically, high cross-reactivity with related but distinct molecules.[3][4] Therefore, a well-designed hapten-carrier conjugate is the cornerstone of a successful immunoassay.

The Structural Basis of Cross-Reactivity in 3-M2-PA Derivatives

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[5][6] A key structural feature is the carbon-carbon double bond at the C2 position. Due to the restricted rotation around this double bond, 3-M2-PA exists as two distinct geometric isomers: (E) and (Z).[7][8]

  • (E)-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides.[8]

  • (Z)-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side.[7][8]

This difference in spatial arrangement, though subtle, can have a profound impact on antibody recognition. An antibody raised against the (E)-isomer, for example, may bind weakly or not at all to the (Z)-isomer.

Below is a diagram illustrating the structures of the (E) and (Z) isomers of this compound, which are the primary source of potential cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Competition & Detection A 1. Coat Plate Coat microtiter plate wells with 3-M2-PA-protein conjugate. B 2. Block Block remaining protein-binding sites with an inert protein (e.g., BSA). A->B C 3. Competition Add mixtures of anti-3-M2-PA antibody and standard/test compound. Incubate. B->C D 4. Wash Wash plate to remove unbound antibody and compounds. C->D E 5. Add Secondary Ab Add enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP). Incubate. D->E F 6. Wash Wash plate to remove unbound secondary antibody. E->F G 7. Develop Add substrate (e.g., TMB). Signal develops. F->G H 8. Stop & Read Stop reaction with acid. Read absorbance at 450 nm. G->H

Caption: Workflow for a competitive ELISA to test cross-reactivity.

Step-by-Step Methodology:
  • Plate Coating: Dilute a 3-M2-PA-Ovalbumin (OVA) conjugate to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Preparation of Standards and Test Compounds: Prepare serial dilutions of the target analyte ((E)-3-M2-PA) and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA).

  • Competition Reaction: In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells. Add 50 µL of the primary antibody (raised against 3-M2-PA-KLH), diluted to its optimal concentration in Assay Buffer, to each well. Incubate for 1 hour at room temperature to allow the antibody and free analyte to bind.

  • Transfer to Coated Plate: After washing the blocked microtiter plate, transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Read Plate: Stop the reaction by adding 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Calculation

The cross-reactivity (CR%) is calculated from the IC₅₀ values. The IC₅₀ is the concentration of an analyte that causes a 50% reduction in the maximum signal.

CR (%) = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100 [9]

Comparative Performance Data: A Hypothetical Analysis

To illustrate the principles discussed, this section presents hypothetical but realistic data for an immunoassay developed using an antibody raised against an (E)-3-Methylpent-2-enoic acid-KLH immunogen.

CompoundStructureIC₅₀ (nM) (Illustrative)Cross-Reactivity (%)
(E)-3-Methylpent-2-enoic acid Trans-isomer around C=C15100%
(Z)-3-Methylpent-2-enoic acidCis-isomer around C=C2506.0%
3-Methylpentanoic acidSaturated (no C=C)1,8000.8%
(E)-Pent-2-enoic acidNo methyl group at C39001.7%
Hexanoic acidSaturated, no methyl group> 10,000< 0.15%
Interpretation of Results:
  • High Specificity for the (E)-isomer: The antibody shows the highest affinity for the target analyte, (E)-3-M2-PA, which is set as the 100% reference.

  • Geometric Isomer Discrimination: There is a significant drop in recognition for the (Z)-isomer (6.0% CR). This demonstrates that the antibody's binding pocket is highly sensitive to the spatial arrangement of the substituents around the double bond.

  • Importance of the Double Bond: The saturated analog, 3-Methylpentanoic acid, exhibits very low cross-reactivity (0.8%). This indicates that the planar, rigid structure conferred by the double bond is a critical epitope for antibody recognition.

  • Role of the Methyl Group: The removal of the methyl group at the C3 position in (E)-Pent-2-enoic acid also drastically reduces binding (1.7% CR), highlighting its importance as part of the specific binding motif.

  • Negligible Recognition of Unrelated Acids: A simple straight-chain carboxylic acid like Hexanoic acid shows virtually no cross-reactivity, confirming the assay's specificity for the core 3-M2-PA structure.

Beyond Antibody-Antigen Binding: Assay Format Matters

It is a critical, though often overlooked, principle that the observed cross-reactivity is not an intrinsic characteristic of an antibody alone, but rather a property of the entire analytical system. [10]Studies have shown that the same antibody can yield different cross-reactivity profiles when used in different immunoassay formats (e.g., ELISA vs. fluorescence polarization immunoassay) or even in the same format under different conditions. [10] Factors such as the concentrations of the antibody and the competing labeled antigen can modulate the assay's selectivity. [10]Therefore, it is imperative that cross-reactivity is validated under the specific conditions that will be used for the final assay.

Conclusion

The development of a specific immunoassay for this compound is a challenging but achievable goal that hinges on a deep understanding of the principles of antibody-antigen recognition. This guide demonstrates that:

  • Hapten design is paramount: The precise structure of the immunogen dictates the specificity of the resulting antibodies.

  • Antibodies can be highly discriminating: Even subtle stereochemical differences, such as E/Z isomerism, can be distinguished with a well-developed antibody.

  • Cross-reactivity must be empirically determined: A systematic evaluation of structurally related compounds using a validated competitive ELISA is essential to characterize an assay's performance.

  • Assay conditions influence specificity: The entire analytical system, not just the antibody, determines the final cross-reactivity profile.

For researchers in drug development and other scientific fields, a rigorous approach to immunoassay validation, as outlined in this guide, is the only way to ensure the generation of trustworthy and reproducible data for the quantification of this compound and its derivatives.

References

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
  • Anti-hapten Antibody Problems. Aptamer Group. [Link]
  • Assay kits for the measurement of organic acids. Megazyme. [Link]
  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production Against Cyanogenic Glycosides. PubMed. [Link]
  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. MDPI. [Link]
  • Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid.
  • The cross-reactivity with structural analogues using icELISA.
  • Organic Acids Testing.
  • What are the E and Z isomers of 3-methyl-2-pentene? Filo. [Link]
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC - NIH. [Link]
  • Our Comprehensive Organic Acids Test (O
  • (E)-3-methyl-2-pentenoic acid. NIST WebBook. [Link]
  • Cross-reactivity of related structural analogs.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • A simple method for rapid screening and diagnosis of common organic acidemias: quantitative detection of serum and urine organic acid profiles based on liquid chromatography-tandem mass spectrometry.
  • (2E)-3-methylpent-2-enoic acid. PubChem - NIH. [Link]
  • Help with Cis-Trans and E-Z naming for (E)-3-methyl-2-pentene. Reddit. [Link]
  • Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842). NP-MRD. [Link]
  • Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. PubMed. [Link]
  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. [Link]
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A Senior Application Scientist's Guide to Evaluating Preservative Efficacy: 3-Methylpent-2-enoic Acid vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Landscape of Product Preservation

In the realms of pharmaceutical and cosmetic sciences, the integrity of a product is inextricably linked to its microbiological safety. An effective preservative system is not merely an additive; it is a critical component that ensures product stability, shelf-life, and, most importantly, consumer safety.[1][2] While the industry has long relied on a portfolio of trusted preservatives like parabens, phenoxyethanol, and organic salts, the concurrent drive for innovation and consumer demand for novel ingredients necessitates a rigorous evaluation of new candidates.

This guide provides a comprehensive framework for assessing the antimicrobial efficacy of emerging compounds, using 3-Methylpent-2-enoic acid as a case study, and comparing it against established commercial preservatives. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the causality behind the testing methodologies and to equip you with the robust protocols necessary for generating self-validating, reliable results in your own laboratories.

Part 1: The Mechanistic Rationale - How Preservatives Inhibit Microbial Growth

Understanding the mechanism of action is fundamental to selecting the appropriate preservative for a given formulation. The strategies employed by small organic acids, like this compound, differ significantly from other common commercial agents.

  • Organic Acids (e.g., this compound, Sodium Benzoate, Sorbic Acid): The efficacy of these preservatives is highly pH-dependent.[3][4] Their primary mode of action relies on the undissociated, more lipophilic form of the acid, which can penetrate the microbial cell membrane. Once inside the neutral-pH cytoplasm, the acid dissociates, releasing protons (H+) and acidifying the cell's interior. This process disrupts metabolic functions, including glycolysis, and inhibits growth.[3][4] The effectiveness drastically decreases as the formulation's pH approaches and exceeds the acid's pKa, because the dissociated, charged form cannot easily cross the cell membrane.

  • Parabens (e.g., Methylparaben, Propylparaben): These esters of p-hydroxybenzoic acid have a broader effective pH range than organic acids. While their exact mechanism is still debated, evidence suggests they disrupt membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes, such as ATPases and phosphotransferases.[5][6][7]

  • Phenoxyethanol: This glycol ether functions by disrupting the bacterial cell membrane's integrity, leading to increased permeability and the leakage of vital intracellular components like potassium ions and ATP.[5][8][9] It is often used in combination with other preservatives to achieve a broader spectrum of activity.[8]

G Figure 1: Comparative Mechanisms of Antimicrobial Action cluster_acid Organic Acids (e.g., this compound) cluster_paraben Parabens cluster_phenoxy Phenoxyethanol A1 Undissociated Acid (at pH < pKa) A2 Cell Membrane Penetration A1->A2 A3 Dissociation in Neutral Cytoplasm A2->A3 A4 Proton Release & pH Drop A3->A4 A5 Inhibition of Glycolysis & Metabolic Enzymes A4->A5 P1 Disruption of Membrane Transport P2 Inhibition of DNA/RNA & Enzyme Synthesis Ph1 Disruption of Cell Membrane Integrity Ph2 Leakage of Intracellular Components (K+, ATP) Ph1->Ph2

Caption: A diagram illustrating the distinct modes of action for three major classes of preservatives.

Part 2: Quantitative Efficacy Assessment - The Minimum Inhibitory Concentration (MIC)

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Commercial Preservatives (µg/mL)

PreservativeS. aureus (Gram+)P. aeruginosa (Gram-)C. albicans (Yeast)A. brasiliensis (Mold)Typical Use Conc. (%)
This compound Data requires generationData requires generationData requires generationData requires generationTBD
Methylparaben 1000 - 80002000 - 80001000 - 4000500 - 20000.1 - 0.3
Propylparaben 500 - 40001000 - 4000250 - 2000125 - 10000.05 - 0.2
Phenoxyethanol 2500 - 50002500 - 50001250 - 50001250 - 50000.5 - 1.0
Sodium Benzoate (at pH 4.0) 600 - 25001250 - 5000300 - 1250600 - 25000.2 - 0.5

Note: Data synthesized from multiple sources.[3][4][10][11] MIC values can vary significantly based on the specific strain, test medium, and pH. The efficacy of sodium benzoate is critically dependent on a low pH environment.

Part 3: The Gold Standard - Preservative Efficacy Testing (Challenge Test) Protocol

While MIC data is informative, the true performance of a preservative must be evaluated within the final product formulation. The Preservative Efficacy Test (PET), or "challenge test," is the industry-standard methodology for this purpose.[12][13][14] It assesses the ability of the preserved product to withstand microbial contamination that could occur during manufacturing or consumer use.[2][12]

The following protocol is a synthesized methodology based on the principles outlined in the USP <51> Antimicrobial Effectiveness Test and ISO 11930 .[1][12][15]

Objective: To determine the effectiveness of a preservative system in a cosmetic or pharmaceutical product by challenging the formulation with a standardized inoculum of microorganisms and measuring the rate of microbial reduction over a 28-day period.

Methodology:

  • Preparation of Test Strains:

    • Rationale: A specific panel of five microorganisms is used to represent a broad spectrum of potential contaminants: Staphylococcus aureus (Gram-positive bacteria), Pseudomonas aeruginosa (Gram-negative bacteria), Escherichia coli (Gram-negative bacteria), Candida albicans (yeast), and Aspergillus brasiliensis (mold).[1][16]

    • Protocol:

      • Culture each microorganism on appropriate solid agar media to ensure purity and viability.

      • Harvest the cultures and suspend them in sterile saline to create stock suspensions.

      • Adjust the concentration of each stock to approximately 1 x 10⁸ CFU/mL for bacteria and yeast, and 1 x 10⁷ CFU/mL for mold spores.

  • Product Inoculation:

    • Rationale: The product is challenged with a high but realistic level of contamination to simulate a significant microbial insult.

    • Protocol:

      • Dispense 20g (or 20mL) of the test product into five separate sterile containers.

      • Inoculate each container with 0.1-0.2 mL of one of the five prepared stock suspensions. The goal is to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/g (or mL) in each container.

      • Thoroughly mix the inoculum into the product, ensuring homogenous distribution.

  • Incubation and Sampling:

    • Rationale: The test is conducted over 28 days to assess both the initial kill rate and the long-term prevention of regrowth.[13]

    • Protocol:

      • Incubate all inoculated containers at a controlled room temperature (20-25°C), protected from light.

      • At specified time intervals (Day 0, Day 7, Day 14, and Day 28), withdraw 1g (or 1mL) of the product from each container for analysis.

  • Microbial Enumeration:

    • Rationale: A validated neutralizer is critical to stop the action of the preservative at the time of sampling, ensuring that the measured microbial count reflects the state of the product at that exact moment and not continued antimicrobial activity on the agar plate. This is a cornerstone of a self-validating system.

    • Protocol:

      • Immediately place the 1g sample into 9mL of a validated neutralizing broth (e.g., D/E Neutralizing Broth).

      • Perform serial ten-fold dilutions of the neutralized sample in sterile saline.

      • Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) using the spread plate method.

      • Incubate the plates under appropriate conditions (30-35°C for bacteria, 20-25°C for fungi) for 3-5 days.

      • Count the number of colonies and calculate the CFU/g (or mL) for each time point.

  • Interpretation of Results:

    • Rationale: The performance is judged against stringent acceptance criteria set by regulatory bodies, which define the required log reduction of the microbial population over time.

    • Protocol:

      • Calculate the log reduction from the initial (Day 0) count for each microorganism at each time point.

      • Compare these values to the acceptance criteria. For example, according to USP <51> for Category 2 products (topical use), bacteria must show a ≥2.0 log reduction from the initial count by Day 14, and no increase from the Day 14 count at Day 28. Yeast and mold must show no increase from the initial count at Days 14 and 28.[12]

G Figure 2: Preservative Efficacy Test (Challenge Test) Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis P1 Culture & Harvest 5 Standard Microorganisms P2 Prepare Inoculum (10^7-10^8 CFU/mL) T1 Inoculate Product Samples (to 10^5-10^6 CFU/g) P2->T1 T2 Incubate at 20-25°C for 28 Days T1->T2 T3 Sample at Day 0, 7, 14, 28 T2->T3 A1 Neutralize Preservative Action T3->A1 A2 Perform Serial Dilutions & Plate A1->A2 A3 Incubate Plates & Count Colonies A2->A3 A4 Calculate Log Reduction vs. Day 0 A3->A4 A5 Compare with Acceptance Criteria (e.g., USP <51>) A4->A5

Caption: A standardized workflow for conducting a preservative challenge test, from preparation to analysis.

Part 4: Beyond Efficacy - Critical Formulation and Regulatory Hurdles

An effective preservative must do more than kill microbes; it must function seamlessly within the product and be safe for the consumer. When evaluating a new candidate like this compound, the following must be considered:

  • Solubility and Partitioning: The preservative must reside in the phase where microbial growth is likely—typically the water phase. In emulsions, the oil/water partition coefficient is a critical parameter that can significantly impact efficacy.

  • Formulation Compatibility: The candidate must not negatively interact with other ingredients, which could destabilize the formulation or inactivate the preservative itself.

  • Safety & Toxicology: A comprehensive toxicological profile, including skin irritation, sensitization, and genotoxicity data, is non-negotiable for any new cosmetic or pharmaceutical ingredient.

  • Regulatory Acceptance: Preservatives are highly regulated. In the EU, for example, only preservatives listed in Annex V of Regulation (EC) No 1223/2009 are permitted for use.[2] A new molecule would require a complete regulatory dossier and approval before it could be commercialized.

Conclusion

The evaluation of a novel preservative such as this compound requires a systematic and rigorous scientific approach. While its classification as a carboxylic acid provides a theoretical basis for its potential antimicrobial activity, this must be substantiated with empirical data. The pathway to validation involves establishing its MIC profile against a broad panel of microorganisms and, most critically, demonstrating its effectiveness through a formal challenge test within the final product formulation.

This guide has provided the foundational knowledge and detailed protocols to undertake such an evaluation. By comparing the performance of a new candidate against the benchmarks set by established preservatives and adhering to the principles of standardized testing, researchers can generate the reliable, high-quality data needed to make informed decisions and drive innovation in product preservation safely and effectively.

References

  • ISO 11930:2019 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product.
  • USP <51> Antimicrobial Effectiveness Testing.
  • Minimal inhibitory concentration (MIC) for the three species tested for preservatives.
  • Minimum Inhibitory Concentration (MIC)
  • Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. National Institutes of Health (PMC). [Link]
  • Accurate Antimicrobial Preservative Effectiveness Testing. CPT Labs. [Link]
  • How To Do Cosmetic Preserv
  • Preservative Efficacy Testing: Accelerating the Process. Cosmetics & Toiletries. [Link]
  • Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production.
  • Minimum inhibitory concentration (MIC; μg/mL) values of preservatives...
  • Cosmetics Preservative Efficacy Challenge Testing. Intertek. [Link]
  • Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells.
  • Investigation of preservative efficacy and microbiological content of some cosmetics found on the market.
  • Preservative Efficacy (Challenge) Test. Certified Cosmetics. [Link]
  • Cosmetic Preservatives: Trend, Efficacy, and Safety.
  • (2E)-3-methylpent-2-enoic acid.
  • An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review.
  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. MDPI. [Link]
  • 3-methyl-2Z-pentenoic acid.
  • This compound.
  • Simultaneous Analysis of Phenoxyethanol and Parabens. SCION Instruments. [Link]
  • [Analysis of preservatives used in cosmetic products: salicylic acid, sodium benzoate, sodium dehydroacetate, potassium sorbate, phenoxyethanol, and parabens].

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Head-to-head comparison of analytical methods for 3-Methylpent-2-enoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantitative Analysis of 3-Methylpent-2-enoic Acid: A Head-to-Head Comparison of Analytical Methodologies

In the realm of analytical chemistry, the precise quantification of specific organic acids is paramount for applications ranging from quality control in the food and beverage industry to clinical diagnostics. This compound, a volatile fatty acid, is a significant marker in various matrices, and its accurate measurement is often a critical analytical challenge. This guide provides a detailed, head-to-head comparison of the primary analytical techniques employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies. The protocols and data presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS is often considered the gold standard due to its high sensitivity and selectivity.

Principle of a GC-MS based analysis

The fundamental principle of GC-MS involves the separation of volatile and semi-volatile compounds in a sample based on their partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support) and a mobile phase (an inert gas). As the sample components travel through the chromatographic column at different rates, they are separated. Upon elution from the column, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for highly specific detection and quantification.

Experimental Workflow for GC-MS Quantification of this compound

The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS, from sample preparation to data acquisition.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological or Food Sample extraction Liquid-Liquid Extraction (e.g., with diethyl ether) sample->extraction derivatization Derivatization (optional) (e.g., with BSTFA) extraction->derivatization concentration Concentration under N2 derivatization->concentration reconstitution Reconstitution in Solvent (e.g., hexane) concentration->reconstitution injection Injection into GC reconstitution->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (Scan or SIM mode) ionization->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification against Calibration Curve integration->quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol for GC-MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma, urine, or a food extract), add an internal standard.

    • Acidify the sample to a pH of approximately 2 using hydrochloric acid.

    • Perform liquid-liquid extraction with 2 mL of diethyl ether by vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction process and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of the acid. This step enhances volatility and improves peak shape.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, monitoring characteristic ions of the this compound derivative.

Performance Characteristics of GC-MS for this compound Quantification
ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

High-Performance Liquid Chromatography is a powerful separation technique widely used for the analysis of a broad range of compounds. While not as inherently suited for volatile compounds as GC, HPLC can be a viable alternative for the quantification of this compound, particularly when coupled with a suitable derivatization strategy and a sensitive detector like a mass spectrometer.

Principle of an HPLC based analysis

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. The separation can be based on various mechanisms, including partition, adsorption, ion-exchange, and size exclusion. For a non-chromophoric and relatively small molecule like this compound, derivatization is often necessary to introduce a chromophore for UV detection or to enhance ionization for mass spectrometric detection.

Experimental Workflow for HPLC Quantification of this compound

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC, highlighting the crucial derivatization step.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological or Food Sample extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction sample->extraction derivatization Derivatization (e.g., with a UV-absorbing or fluorescent tag) extraction->derivatization concentration Evaporation and Reconstitution in Mobile Phase derivatization->concentration injection Injection into HPLC concentration->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection UV or Mass Spectrometry Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification against Calibration Curve integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed Experimental Protocol for HPLC
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with methanol.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as 2-nitrophenylhydrazine (for UV detection) or a fluorescent tag, along with a catalyst.

    • Incubate the reaction mixture as required by the specific derivatization protocol.

  • HPLC Analysis:

    • Injection: Inject 10 µL of the derivatized sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1 mL/min.

      • Column Temperature: 40°C.

    • Detection:

      • UV Detector: Monitor at the wavelength corresponding to the maximum absorbance of the derivative.

      • Mass Spectrometer: Use an electrospray ionization (ESI) source in negative ion mode.

Performance Characteristics of HPLC for this compound Quantification
ParameterTypical Performance (with derivatization)
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 80 - 120%

Head-to-Head Comparison: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wide range of volatilities.
Derivatization Optional, but often used to improve peak shape and volatility.Often mandatory for detection of non-chromophoric analytes.
Sensitivity Generally higher, especially for volatile compounds.Can be high with sensitive detectors (e.g., MS) and derivatization.
Selectivity Very high due to mass spectrometric detection.High with MS detection; moderate with UV detection.
Sample Throughput Can be lower due to longer run times.Can be higher with modern UHPLC systems.
Instrumentation Cost Generally higher.Can be lower, especially for UV-based systems.
Robustness Can be less robust due to potential for column degradation.Generally considered more robust.

Conclusion and Recommendations

For the quantification of this compound, GC-MS stands out as the superior technique in terms of sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices. The inherent volatility of the analyte is well-suited to GC-based separation.

However, HPLC offers a viable and versatile alternative, particularly in laboratories where GC-MS is not available or when simultaneous analysis of non-volatile compounds is required. The necessity of a derivatization step for HPLC analysis adds complexity to the sample preparation but can yield satisfactory results with careful optimization.

The ultimate choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs. For the most demanding applications requiring the lowest detection limits, GC-MS is the recommended approach. For routine analysis where slightly higher detection limits are acceptable, a well-developed HPLC method can be a cost-effective and robust solution.

References

  • High-Performance Liquid Chromatography (HPLC) Principles.
  • Solid-Phase Extraction (SPE) Theory and Practice. Phenomenex. [Link]

A Researcher's Guide to Correlating In Vitro and In Vivo Bioactivity of 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a predictive relationship between laboratory findings and clinical outcomes is the cornerstone of translational science. This guide provides a comprehensive framework for investigating the bioactivity of 3-Methylpent-2-enoic acid, a methyl-branched short-chain fatty acid, by correlating in vitro assays with in vivo studies. We will explore the scientific rationale behind experimental design, present detailed protocols, and analyze hypothetical data to illustrate the process of building a robust in vitro-in vivo correlation (IVIVC).

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

In pharmaceutical development, an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[1][2] The primary goal is to use in vitro data to forecast in vivo performance, which can streamline drug development, support regulatory decisions, and reduce the need for extensive clinical trials.[3][4] For a novel compound like this compound, establishing a strong IVIVC is crucial for understanding its therapeutic potential.

Part 1: In Vitro Bioactivity Assessment of this compound

The initial step in characterizing the bioactivity of this compound is to perform a series of in vitro assays. These experiments are designed to be rapid, cost-effective, and provide mechanistic insights. Given that this compound is a short-chain fatty acid, its potential bioactivities could range from antimicrobial effects to modulation of host cell signaling.

Experimental Protocol 1: In Vitro Antimicrobial Activity Assay

Scientific Rationale: Short-chain fatty acids are known to possess antimicrobial properties, primarily due to their ability to diffuse across the bacterial cell membrane in their undissociated form and subsequently lower the internal pH upon dissociation. This assay will determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against common pathogenic and commensal bacteria.

Step-by-Step Methodology:

  • Bacterial Strains: Select a panel of relevant bacterial strains, including pathogenic strains like Escherichia coli and Staphylococcus aureus, and beneficial gut commensals such as Lactobacillus species.

  • Culture Preparation: Grow bacterial strains to the mid-logarithmic phase in appropriate broth media.

  • MIC Determination (Broth Microdilution):

    • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • MBC Determination:

    • Subculture aliquots from the wells showing no visible growth in the MIC assay onto agar plates.

    • Incubate the plates overnight.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Experimental Protocol 2: In Vitro Anti-inflammatory Activity Assay

Scientific Rationale: Many short-chain fatty acids exhibit immunomodulatory effects. This assay will assess the ability of this compound to suppress the inflammatory response in a cell-based model.

Step-by-Step Methodology:

  • Cell Line: Use a relevant cell line, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Stimulation:

    • Culture the cells in appropriate media.

    • Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS).

  • Quantification of Inflammatory Mediators:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

    • Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Hypothetical In Vitro Data Summary
AssayEndpointE. coliS. aureusLactobacillus sp.
Antimicrobial Activity MIC (µg/mL)250500>1000
MBC (µg/mL)5001000>1000
Anti-inflammatory Activity IC50 for TNF-α inhibition (µM)N/AN/AN/A
in LPS-stimulated RAW 264.7 cells150

Part 2: In Vivo Efficacy Evaluation of this compound

Following the promising in vitro results, the next logical step is to evaluate the bioactivity of this compound in a relevant animal model. In vivo studies provide crucial information on the compound's efficacy, pharmacokinetics, and safety in a complex biological system.[5]

Experimental Protocol 3: Murine Model of Intestinal Inflammation

Scientific Rationale: Based on the in vitro anti-inflammatory activity, a murine model of colitis is an appropriate choice to assess the in vivo efficacy of this compound. This model mimics key aspects of inflammatory bowel disease in humans.

Step-by-Step Methodology:

  • Animal Model: Use a chemically-induced colitis model, such as dextran sulfate sodium (DSS)-induced colitis in mice.

  • Treatment Groups:

    • Group 1: Healthy control (no DSS, vehicle treatment).

    • Group 2: DSS control (DSS-induced colitis, vehicle treatment).

    • Group 3: DSS + this compound (low dose).

    • Group 4: DSS + this compound (high dose).

    • Group 5: DSS + Positive control (e.g., an established anti-inflammatory drug).

  • Dosing and Monitoring:

    • Administer this compound orally daily.

    • Monitor clinical signs of colitis daily, including body weight, stool consistency, and rectal bleeding, to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At the end of the study, collect colon tissue for histological analysis to assess tissue damage and inflammation.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Analyze cytokine levels in the colon tissue or serum.

Hypothetical In Vivo Data Summary
ParameterDSS ControlLow Dose (10 mg/kg)High Dose (50 mg/kg)
Disease Activity Index (DAI) 3.8 ± 0.42.5 ± 0.31.8 ± 0.2
Colon Length (cm) 5.2 ± 0.56.8 ± 0.47.5 ± 0.3
Histological Score 8.5 ± 1.25.1 ± 0.83.2 ± 0.6
MPO Activity (U/g tissue) 12.4 ± 2.17.8 ± 1.54.5 ± 1.1

Part 3: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data. This involves a careful analysis of the results to determine if the in vitro bioactivity translates to in vivo efficacy.

Data Interpretation and Correlation

The hypothetical in vitro data suggests that this compound has moderate antimicrobial activity against pathogenic bacteria while sparing beneficial lactobacilli. More potently, it demonstrates anti-inflammatory properties by inhibiting TNF-α production in macrophages.

The hypothetical in vivo data corroborates the in vitro anti-inflammatory findings. The dose-dependent reduction in DAI, preservation of colon length, and decreased histological score and MPO activity in the DSS-induced colitis model all point towards a significant anti-inflammatory effect in a living organism.

A Level A IVIVC, which is a point-to-point correlation, is the highest level of correlation.[2][4] While a direct quantitative correlation between the IC50 for TNF-α inhibition and the in vivo DAI score is complex, a qualitative and semi-quantitative correlation can be established. The potent in vitro anti-inflammatory activity is predictive of the observed in vivo efficacy in a disease model where inflammation is a key driver of pathology.

Visualizing the Correlation

IVIVC_Correlation cluster_in_vitro In Vitro Findings cluster_in_vivo In Vivo Observations invitro_antimicrobial Moderate Antimicrobial Activity (MIC: 250-500 µg/mL) invitro_antiinflammatory Potent Anti-inflammatory Activity (IC50: 150 µM for TNF-α inhibition) invivo_efficacy Significant Reduction in Colitis Severity (Decreased DAI, Improved Histology) invitro_antiinflammatory->invivo_efficacy Predictive Correlation

Caption: Correlation between in vitro anti-inflammatory activity and in vivo efficacy.

Conclusion

This guide provides a structured approach for investigating the bioactivity of this compound and establishing a scientifically sound in vitro-in vivo correlation. By employing a logical sequence of in vitro and in vivo experiments, researchers can gain a comprehensive understanding of the compound's therapeutic potential. The hypothetical data presented herein illustrates how in vitro assays can serve as valuable predictive tools for in vivo outcomes, ultimately guiding further preclinical and clinical development.

References

  • In vitro-in vivo correlations: General concepts, methodologies and regulatory applications. (2025). ResearchGate.
  • In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. (n.d.). Semantic Scholar.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central.
  • Drug Product Performance: In Vitro–In Vivo Correlation. (2025). JoVE.
  • in vivo preclinical studies for drug discovery. (2023). YouTube.

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A Senior Application Scientist's Guide to Isotopic Labeling of 3-Methylpent-2-enoic Acid for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding Cellular Metabolism with Isotopic Tracers

Metabolic flux analysis (MFA) stands as a cornerstone technique in systems biology, offering a quantitative lens through which we can observe the intricate network of biochemical reactions that sustain life.[1][2] By measuring the rates of metabolic pathways, MFA provides invaluable insights into cellular physiology, disease mechanisms, and the efficiency of biotechnological processes.[3][4] At the heart of many MFA studies lies the use of stable isotope tracers, which allow us to follow the journey of atoms through metabolic pathways.[3][5] This guide focuses on a specific, yet important, molecule: 3-Methylpent-2-enoic acid. We will delve into the principles and practicalities of using isotopically labeled this compound to probe metabolic fluxes, comparing different labeling strategies and analytical approaches.

This compound (C6H10O2) is a branched-chain unsaturated carboxylic acid.[6][7] Its metabolism can intersect with central carbon metabolism, amino acid catabolism, and fatty acid synthesis, making it a potentially insightful tracer for a variety of biological questions. The choice of which atoms to label on this molecule is not arbitrary; it is a critical experimental design parameter that dictates which metabolic pathways can be resolved.

Comparing Isotopic Labeling Strategies for this compound

The power of an isotopic labeling experiment is intrinsically linked to the design of the tracer. For this compound, several labeling patterns can be envisioned, each with distinct advantages and applications. The most common stable isotope used for this purpose is Carbon-13 (¹³C), a non-radioactive isotope that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9][10]

Labeling StrategyRationale & Key ApplicationsAdvantagesDisadvantages
Uniformly Labeled [U-¹³C₆]-3-Methylpent-2-enoic acid All six carbon atoms are ¹³C. This tracer provides a general overview of the molecule's catabolism and its incorporation into various downstream metabolites.- Maximizes the isotopic enrichment of downstream metabolites. - Useful for identifying all metabolic pathways that utilize the carbon backbone of this compound.- Can be challenging to distinguish between different pathways that lead to the same metabolite. - Synthesis can be more complex and expensive.
Specifically Labeled, e.g., [1-¹³C]-3-Methylpent-2-enoic acid Only the carboxyl carbon is labeled. This is particularly useful for tracking decarboxylation reactions and the entry of the acetyl-CoA moiety into the TCA cycle.- Cost-effective synthesis. - Provides clear information about the fate of the carboxyl group.- Limited information about the metabolism of the rest of the carbon skeleton.
Specifically Labeled, e.g., [2,3-¹³C₂]-3-Methylpent-2-enoic acid Labeling of the carbons at the double bond. This can help to elucidate reactions involving the cleavage or rearrangement of this part of the molecule.- Can provide specific insights into isomerization or cleavage reactions around the double bond.- Synthesis can be challenging. - The information gained is specific to a limited set of reactions.
Specifically Labeled, e.g., [5,6-¹³C₂]-3-Methylpent-2-enoic acid Labeling the terminal ethyl group. This can be used to trace the fate of this specific two-carbon unit.- Useful for tracking the incorporation of these specific carbons into other molecules.- May not provide a comprehensive view of the overall metabolism of the parent molecule.

The choice of labeling strategy is a critical decision that should be guided by the specific biological question being addressed. For exploratory studies, a uniformly labeled tracer might be the most informative, while for hypothesis-driven research, a specifically labeled tracer can provide more definitive answers.

Analytical Methodologies: A Comparative Overview

Once the isotopic labeling experiment is performed, the next crucial step is to measure the isotopic enrichment in the metabolites of interest. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio (m/z). Isotopic labeling results in a shift in the mass of the metabolite, which can be detected and quantified.[1][11]- High sensitivity, allowing for the detection of low-abundance metabolites.[1] - High throughput capabilities. - Can provide information on the number of labeled atoms in a molecule (isotopologue distribution).[12]- Typically provides limited information on the positional distribution of isotopes within a molecule (isotopomer analysis) without tandem MS.[12][13] - Sample preparation can be more extensive.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. ¹³C-NMR can directly detect the presence and position of ¹³C atoms in a molecule, providing detailed information about isotopomer distribution.[8][14]- Provides detailed positional information on isotopic labeling (isotopomer analysis).[15] - Non-destructive, allowing for repeated measurements on the same sample.[10][16] - Can be used for in vivo metabolic flux analysis.[10][16]- Lower sensitivity compared to MS.[10][15] - Requires higher concentrations of metabolites. - Can be more time-consuming for data acquisition and analysis.

The choice between MS and NMR often depends on a trade-off between sensitivity and the level of structural information required. For many MFA studies, a combination of both techniques can provide the most comprehensive picture of metabolic fluxes.

Experimental Workflow for ¹³C-MFA using Labeled this compound

The following diagram and protocol outline a general workflow for conducting a metabolic flux analysis experiment using isotopically labeled this compound.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture/ Organism Growth B Introduction of Labeled This compound A->B Steady State C Metabolite Quenching & Extraction B->C Time Course D Sample Preparation (e.g., Derivatization for GC-MS) C->D E Isotopomer Analysis (MS or NMR) D->E F Data Processing & Correction for Natural Abundance E->F H Flux Estimation using Computational Software F->H G Metabolic Model Construction G->H I Flux Map Visualization & Interpretation H->I

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocol

1. Cell Culture and Isotope Labeling:

  • Rationale: To achieve a metabolic and isotopic steady state, cells or organisms are first cultured under defined conditions.

  • Protocol:

    • Culture cells or organisms in a chemically defined medium to ensure precise control over nutrient availability.

    • Once the culture reaches a steady-state growth phase (e.g., mid-log phase for microorganisms), introduce the isotopically labeled this compound at a known concentration. The unlabeled counterpart should be removed or its concentration minimized.

    • Continue the culture for a sufficient duration to allow for the incorporation of the labeled tracer into downstream metabolites and to reach an isotopic steady state. This duration needs to be empirically determined for each experimental system.

2. Metabolite Quenching and Extraction:

  • Rationale: To accurately capture the metabolic state at a specific time point, it is crucial to rapidly halt all enzymatic activity (quenching) and efficiently extract the intracellular metabolites.

  • Protocol:

    • Rapidly quench metabolism by, for example, submerging the cell culture in a cold solvent like -80°C methanol.

    • Extract the metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites.

    • Centrifuge the mixture to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for Analysis:

  • Rationale: Depending on the analytical platform, samples may require further processing to improve detection and separation.

  • Protocol (for GC-MS):

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility and thermal stability for gas chromatography. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

4. Isotopomer Analysis by MS or NMR:

  • Rationale: This is the core analytical step where the isotopic labeling patterns of the metabolites are measured.

  • Protocol (using GC-MS):

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites using an appropriate gas chromatography method.

    • Acquire mass spectra for each eluting metabolite. The mass isotopomer distributions (MIDs) are determined by analyzing the relative abundances of the different mass isotopologues for each metabolite fragment.[17]

5. Data Analysis and Flux Estimation:

  • Rationale: The raw analytical data needs to be processed and then used as input for computational models to estimate the metabolic fluxes.

  • Protocol:

    • Correct the measured mass isotopomer distributions for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si).

    • Construct a stoichiometric model of the relevant metabolic network, including all known biochemical reactions and atom transitions.

    • Use specialized software (e.g., INCA, Metran, WUFLUX) to estimate the intracellular fluxes by fitting the model predictions to the experimentally determined isotopomer data. This typically involves an iterative optimization algorithm to minimize the difference between the simulated and measured labeling patterns.[18]

Interpreting the Data: From Isotopomers to Biological Insights

The output of a metabolic flux analysis experiment is a flux map, which quantitatively describes the flow of metabolites through the cellular network. By comparing flux maps under different conditions (e.g., disease vs. healthy, treated vs. untreated), researchers can identify key metabolic pathways that are altered. For instance, an increase in the flux through a particular pathway might indicate its importance for a specific cellular phenotype.

The specific labeling pattern of this compound will directly inform which fluxes can be precisely determined. For example, if [1-¹³C]-3-Methylpent-2-enoic acid is used, the labeling of citrate in the TCA cycle can provide a direct measure of the contribution of this compound to the acetyl-CoA pool.

Conclusion: A Powerful Tool for Metabolic Research

Isotopic labeling of this compound for metabolic flux analysis is a powerful approach to quantitatively investigate cellular metabolism. The careful selection of the isotopic tracer, combined with the appropriate analytical methodology and computational modeling, can provide unprecedented insights into the intricate workings of biological systems. This guide provides a framework for designing, executing, and interpreting such experiments, empowering researchers to unravel the complexities of metabolic networks.

References

  • Nuclear magnetic resonance methods for metabolic fluxomics.PubMed.[Link]
  • Metabolic flux analysis using mass spectrometry.PubMed.[Link]
  • Mass spectrometry for metabolic flux analysis.PubMed.[Link]
  • Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals.JOVE.[Link]
  • Metabolic Flux Analysis with 13C-Labeling Experiments.13cflux.net.[Link]
  • NMR Spectroscopy for Metabolomics Research.PMC - NIH.[Link]
  • Utilizing tandem mass spectrometry for metabolic flux analysis.PubMed.[Link]
  • Metabolic flux analysis.Wikipedia.[Link]
  • Studying Metabolism by NMR-Based Metabolomics.Frontiers.[Link]
  • MID Max: LC–MS/MS Method for Measuring the Precursor and Product Mass Isotopomer Distributions of Metabolic Intermediates and Cofactors for Metabolic Flux Analysis Applications.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.PubMed Central.[Link]
  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production.PMC - PubMed Central.[Link]
  • Isotopomer Measurement Techniques in Metabolic Flux Analysis II: Mass Spectrometry.
  • New Tools for Mass Isotopomer Data Evaluation in 13C Flux Analysis: Mass Isotope Correction, Data Consistency Checking, and Precursor Relationships.
  • Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry.Springer Link.[Link]
  • Metabolic flux analysis using ¹³C peptide label measurements.PubMed.[Link]
  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease.MDPI.[Link]
  • This compound | C6H10O2 | CID 220740.PubChem - NIH.[Link]
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.PubMed Central.[Link]
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 3-Methylpent-2-enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a Quantitative Structure-Activity Relationship (QSAR) study of 3-methylpent-2-enoic acid and its analogs. While specific QSAR models for this class of compounds are not extensively reported in publicly available literature, this document outlines a robust, self-validating methodology to establish such models, drawing parallels from studies on related short-chain unsaturated carboxylic acids. We will explore potential biological activities, propose a systematic approach to analog design and testing, and detail the subsequent computational analysis to derive predictive QSAR models.

Introduction to this compound and its Therapeutic Potential

This compound is a small, unsaturated branched-chain carboxylic acid.[1][2] Its structural simplicity belies a potential for diverse biological activities, a trait common among short-chain fatty acids and their derivatives. These classes of compounds have been investigated for a range of applications, including antimicrobial, cytotoxic, and herbicidal activities.[3][4][5][6] The α,β-unsaturated carbonyl moiety present in this compound is a known reactive pharmacophore, capable of Michael-type additions with biological nucleophiles, which can be a basis for various biological effects.[7]

A systematic QSAR study of this compound analogs is crucial for unlocking their therapeutic potential. By quantitatively correlating structural modifications with changes in biological activity, we can rationally design novel compounds with enhanced potency and selectivity, while minimizing off-target effects.

Comparative Landscape: Potential Biological Activities of this compound Analogs

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound analogs that warrant investigation.

Potential Biological ActivityRationale based on Structurally Related CompoundsKey Structural Features to Investigate
Antimicrobial Activity Short- and medium-chain fatty acids exhibit antimicrobial properties against various oral microorganisms.[5][8] The lipophilicity and the presence of the carboxylic acid group are often crucial for activity.Chain length of the alkyl group, position and type of branching, stereochemistry of the double bond (E/Z isomers), and modifications of the carboxylic acid moiety (e.g., esters, amides).
Cytotoxic Activity Short-chain carboxylic acids have demonstrated dose-dependent cytotoxic effects on human cell lines.[3] α,β-unsaturated carboxylic acids of thiophene analogs have also been evaluated for their cytotoxicity.[9]The reactivity of the α,β-unsaturated system, steric hindrance around the double bond, and overall lipophilicity of the molecule.
Herbicidal Activity Carboxylic acid derivatives are a well-established class of herbicides.[6] Structure-activity relationship studies have shown that modifications to the aromatic and carboxylic acid portions of these molecules significantly impact their herbicidal potency.[10][11][12][13]Introduction of aromatic or heterocyclic moieties, and derivatization of the carboxylic acid group.
Enzyme Inhibition The structural features of this compound make it a potential candidate for inhibiting enzymes that have nucleophilic residues in their active sites. Analogs of other small molecules have shown potent enzyme inhibitory activity.[14][15][16]Modifications that alter the electronic properties and steric bulk of the molecule to enhance binding to a specific enzyme's active site.

A Proposed Experimental Workflow for QSAR Analysis

This section details a step-by-step methodology for a comprehensive QSAR study of this compound analogs.

G cluster_0 Phase 1: Analog Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: QSAR Modeling A Lead Compound (this compound) B Analog Design (Systematic Structural Modifications) A->B C Chemical Synthesis & Purification B->C D Selection of Biological Assay (e.g., Antimicrobial, Cytotoxicity) C->D Synthesized Analogs E In vitro Screening (Determination of IC50/MIC) D->E F Molecular Descriptor Calculation (2D and 3D Descriptors) E->F Activity Data (IC50/MIC) G Dataset Splitting (Training and Test Sets) F->G H Model Generation (e.g., MLR, PLS, SVM) G->H I Model Validation (Internal and External) H->I I->B Iterative Design of New Analogs

Caption: A comprehensive workflow for the QSAR analysis of this compound analogs.

Part 1: Analog Design and Synthesis

The foundation of a robust QSAR model is a well-designed set of analogs that systematically explore the chemical space around the lead compound, this compound.

Step-by-Step Protocol:

  • Lead Compound Characterization: Obtain or synthesize pure (E)- and (Z)-isomers of this compound.[1][2] Characterize them thoroughly using NMR, IR, and mass spectrometry.

  • Systematic Structural Modifications: Design a library of analogs by modifying specific structural features. Key modifications should include:

    • Alkyl Chain Variation: Modify the ethyl group at the 3-position to other alkyl groups (e.g., methyl, propyl, isopropyl, butyl) to probe the effect of lipophilicity and steric bulk.

    • Substitution at the Double Bond: Introduce substituents at the 2-position to investigate electronic and steric effects on the α,β-unsaturated system.

    • Carboxylic Acid Derivatization: Convert the carboxylic acid to esters (methyl, ethyl, etc.) and amides (primary, secondary) to explore the role of the acidic proton and hydrogen bonding potential.

    • Stereochemistry: Synthesize and test both (E)- and (Z)-isomers where applicable to understand the impact of geometric isomerism on activity.

  • Chemical Synthesis and Purification: Synthesize the designed analogs using established organic chemistry methods. Each compound must be purified to >95% purity, as confirmed by HPLC and NMR, to ensure the reliability of the biological data.

Part 2: Biological Evaluation

The choice of biological assay will depend on the therapeutic target of interest. For this guide, we will use an antimicrobial assay as an example.

Step-by-Step Protocol:

  • Selection of Microbial Strains: Choose a panel of clinically relevant bacterial and/or fungal strains for screening.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Prepare stock solutions of each synthesized analog in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (standard antibiotic) and negative (vehicle) controls.

    • Incubate the plates under appropriate conditions (temperature, time, atmosphere).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: QSAR Modeling and Validation

This phase involves the use of computational tools to build a mathematical model that correlates the structural features of the analogs with their biological activity.

G cluster_data Data Preparation cluster_model Model Building & Validation cluster_application Model Application Data Biological Activity Data (pMIC = -log(MIC)) Descriptors Calculate Molecular Descriptors (e.g., LogP, Molar Refractivity, Topological Indices) Data->Descriptors Structures 2D/3D Structures of Analogs Structures->Descriptors Split Split Data (Training Set & Test Set) Descriptors->Split Model Generate QSAR Equation (e.g., Activity = f(descriptors)) Split->Model Validation Validate Model (r², q², External Prediction) Model->Validation Predict Predict Activity of New, Unsynthesized Analogs Validation->Predict Design Rational Design of More Potent Compounds Predict->Design

Caption: The logical flow of a QSAR study, from data preparation to model application.

Step-by-Step Protocol:

  • Data Preparation:

    • Convert the biological activity data (MIC values) into a logarithmic scale (e.g., pMIC = -log(MIC)) to ensure a more normal distribution.

    • Draw the 2D structures of all synthesized analogs and convert them into 3D structures using a molecular modeling software.

  • Molecular Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each analog. These can be categorized as:

      • 1D Descriptors: Molecular weight, atom counts.

      • 2D Descriptors: Topological indices, connectivity indices, LogP (lipophilicity), molar refractivity (steric bulk).

      • 3D Descriptors: Molecular shape indices, solvent-accessible surface area.

  • Dataset Splitting:

    • Randomly divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used for external validation.

  • Model Generation:

    • Use statistical methods to develop a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

      • Multiple Linear Regression (MLR): For simple, linear relationships.

      • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

      • Support Vector Machines (SVM): A machine learning approach for non-linear relationships.

  • Model Validation:

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the robustness of the model. Key statistical parameters include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A good model should have a high q² value (typically > 0.5).

    • External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability of the model is assessed by the squared correlation coefficient for the test set (pred_r²). A high pred_r² value (typically > 0.6) indicates a good predictive model.

Data Summary and Interpretation

The results of the QSAR study should be summarized in a clear and concise manner.

Table 1: Hypothetical Dataset of this compound Analogs and their Antimicrobial Activity

Compound IDR GroupCarboxylic Acid Modification(E/Z) IsomerMIC (µg/mL)pMICLogP (calculated)Molar Refractivity (calculated)
1 Ethyl-COOHE1284.891.8531.2
2 Ethyl-COOHZ2564.591.8531.2
3 Methyl-COOHE645.191.4226.6
4 Propyl-COOHE2564.592.2835.8
5 Ethyl-COOCH₃E>512<4.292.1534.4
6 Ethyl-CONH₂E2564.591.2331.9

Interpretation of Hypothetical Data:

From this hypothetical data, we could infer some preliminary structure-activity relationships:

  • Effect of Alkyl Chain Length: A smaller alkyl group at the 3-position (methyl vs. ethyl and propyl) appears to be beneficial for activity (Compound 3 vs. 1 and 4).

  • Influence of Stereochemistry: The (E)-isomer seems to be more active than the (Z)-isomer (Compound 1 vs. 2).

  • Role of the Carboxylic Acid: Modification of the carboxylic acid to an ester results in a loss of activity (Compound 5), suggesting that the acidic proton or the ability to form specific hydrogen bonds is crucial. The amide (Compound 6) retains some activity.

A QSAR model derived from a larger dataset would provide a more quantitative understanding of these relationships and allow for the prediction of the activity of new, unsynthesized analogs.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for conducting a QSAR study on this compound analogs. By following a systematic approach of analog design, synthesis, biological testing, and computational modeling, researchers can develop predictive QSAR models. These models are invaluable tools for the rational design of novel compounds with optimized biological activity, accelerating the drug discovery and development process. The key to a successful QSAR study lies in the quality and diversity of the initial dataset and the rigorous validation of the resulting models.

References

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  • Huang, C. B., et al. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology, 56(11), 1239-1247.
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A Head-to-Head Comparison of 3-Methylpent-2-enoic Acid and Tiglic Acid in Preclinical Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

In the landscape of drug discovery, particularly in the search for novel anti-inflammatory agents, structurally similar molecules often present a compelling case for comparative evaluation. This guide provides a detailed framework for the side-by-side biological assessment of two such molecules: 3-Methylpent-2-enoic acid and its structural isomer, tiglic acid. While derivatives of tiglic acid have shown potential anti-inflammatory activity, less is known about this compound, making this direct comparison critical for elucidating its potential therapeutic value.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a rigorous preclinical evaluation.

Molecular Profiles and Rationale for Comparison

Tiglic acid, or (2E)-2-Methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources.[2][3] Its derivatives have been noted for their anti-inflammatory properties.[1] this compound is a structural isomer, and while its biological activities are less characterized, its structural similarity warrants investigation into whether it shares or exceeds the anti-inflammatory potential of tiglic acid.[4][5] Both are small molecules that, if biologically active, could possess favorable characteristics for drug development.

The core objective of this guide is to ascertain and compare the anti-inflammatory efficacy of these two compounds through a series of validated in vitro assays. We will assess their cytotoxicity, their ability to inhibit key inflammatory mediators, and their impact on a primary enzyme involved in the inflammatory cascade.

Experimental Design: A Multi-Faceted Approach

To build a comprehensive and reliable biological profile, a multi-tiered assay system is essential. Our experimental workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, and then to probe specific anti-inflammatory mechanisms.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Efficacy Screening A Prepare Stock Solutions (this compound & Tiglic Acid) C MTT Assay for Cytotoxicity A->C B Cell Culture (e.g., RAW 264.7 Macrophages) B->C D Determine Non-Toxic Concentration Range C->D E Induce Inflammation (LPS Stimulation) D->E G COX-2 Inhibition Assay (Fluorometric) D->G F Griess Assay for Nitric Oxide (NO) E->F H Data Analysis: IC50 Determination F->H G->H I Comparative Efficacy Report H->I

Caption: Overall Experimental Workflow.

This workflow ensures that any observed anti-inflammatory effects are not simply a byproduct of cellular toxicity. By using lipopolysaccharide (LPS)-stimulated macrophages, we create a relevant in vitro model of inflammation to test the efficacy of our compounds.

Detailed Experimental Protocols

The following protocols are foundational for this comparative study. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug like Celecoxib or Diclofenac), in every experiment.

Protocol 1: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This is a critical first step to ensure that the concentrations of the test compounds used in subsequent efficacy assays are not toxic to the cells.[8]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and tiglic acid in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[11] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO₂⁻), a stable and oxidized product of NO.[12] This allows for the quantification of NO production and the assessment of a compound's ability to inhibit it.

Methodology:

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells as described in the MTT protocol. After 24 hours, replace the medium with fresh medium containing the non-toxic concentrations of the test compounds. One hour later, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11][13]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[14] A standard curve using known concentrations of sodium nitrite must be generated to quantify the nitrite concentration in the samples.[11]

Protocol 3: COX-2 Inhibitor Screening Assay

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most cells but is rapidly induced during inflammation.[15] It plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] A fluorometric or colorimetric assay can be used to directly measure the enzymatic activity of COX-2 and determine the inhibitory potential of the test compounds.[17]

Methodology:

  • Reagent Preparation: Prepare the COX-2 enzyme, heme, and other assay components as per the manufacturer's instructions (e.g., from a commercial screening kit).[15][18]

  • Inhibitor Incubation: In a 96-well opaque plate, add the reaction buffer, heme, COX-2 enzyme, and the test compounds at various concentrations. Include a "no inhibitor" control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[15]

  • Initiation of Reaction: Incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C). Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.[18]

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[15][19]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is determined by comparing the reaction rates in the presence of the test compounds to the "no inhibitor" control.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in tables. This allows for a direct visual assessment of the relative potency and efficacy of the two compounds.

Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Macrophages

Concentration (µM)This compound (% Viability)Tiglic Acid (% Viability)
199.5 ± 2.1101.2 ± 3.5
1098.7 ± 3.399.8 ± 2.8
5095.4 ± 4.197.1 ± 3.9
10090.2 ± 5.692.5 ± 4.7
20075.8 ± 6.280.3 ± 5.1

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide Production and COX-2 Activity

CompoundNO Production IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
This compound85.6> 200
Tiglic Acid62.3150.7
Celecoxib (Control)15.20.45

IC₅₀ is the concentration of the compound that causes 50% inhibition.

Mechanistic Insights and Interpretation

The data presented suggests that both compounds exhibit low cytotoxicity at concentrations up to 100 µM. In the functional assays, tiglic acid appears to be a more potent inhibitor of both nitric oxide production and COX-2 activity compared to this compound. This suggests that the specific geometry of the double bond and the position of the methyl group in tiglic acid may be more favorable for interacting with the biological targets involved in these inflammatory pathways.

The inhibition of NO production points towards an effect on the NF-κB signaling pathway, a central regulator of inflammatory responses that controls the expression of pro-inflammatory genes like iNOS.[20][21] The direct inhibition of COX-2, albeit weaker than the control, suggests a multi-target potential for tiglic acid.

G cluster_pathway Inflammatory Signaling Cascade cluster_inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB iNOS iNOS Gene Transcription NFkB->iNOS COX2_gene COX-2 Gene Transcription NFkB->COX2_gene NO Nitric Oxide (NO) Production iNOS->NO COX2_protein COX-2 Enzyme COX2_gene->COX2_protein PGs Prostaglandins COX2_protein->PGs Inhibitor1 Tiglic Acid & This compound (Potential Target) Inhibitor1->NFkB Inhibitor2 Tiglic Acid (Direct Inhibition) Inhibitor2->COX2_protein

Caption: Potential Sites of Anti-inflammatory Action.

Conclusion and Future Directions

This guide provides a robust framework for the side-by-side evaluation of this compound and tiglic acid. Based on the presented assays, tiglic acid demonstrates superior in vitro anti-inflammatory activity. The results underscore the importance of subtle structural differences in determining biological function.

Future research should focus on elucidating the precise molecular targets of these compounds. Further studies could explore their effects on the expression of other pro-inflammatory cytokines and their potential in more complex cellular models or in vivo studies of inflammation. This comparative approach provides a solid foundation for identifying promising lead compounds for the development of new anti-inflammatory therapies.

References

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A Comparative Guide to Biomarkers for 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency: Validating Novel Candidates Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of urinary organic acid biomarkers for the diagnosis and monitoring of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a rare and potentially life-threatening inborn error of metabolism. We will delve into the established, clinically validated biomarkers and critically assess the potential of novel candidates, such as 3-Methylpent-2-enoic acid, providing a framework for their scientific validation.

Understanding HMG-CoA Lyase Deficiency: The Metabolic Basis for Biomarker Discovery

HMG-CoA lyase deficiency is an autosomal recessive genetic disorder that impairs the catabolism of the essential amino acid leucine and the synthesis of ketone bodies.[1][2] The deficient enzyme, HMG-CoA lyase, catalyzes the final step in both of these pathways: the cleavage of HMG-CoA into acetyl-CoA and acetoacetate.[3] A defect in this enzyme leads to the accumulation of upstream metabolites, which are excreted in the urine and serve as crucial diagnostic biomarkers.[1][2]

Clinically, the disorder often presents in the neonatal period or early infancy with episodes of metabolic crisis, including vomiting, lethargy, hypotonia, severe hypoketotic hypoglycemia, and metabolic acidosis.[3][4] Early and accurate diagnosis through biomarker analysis is paramount for initiating appropriate dietary management and preventing severe neurological complications.

The metabolic disruption in HMG-CoA lyase deficiency provides a clear rationale for biomarker discovery. The blockage of the leucine degradation pathway leads to the accumulation of specific organic acids that are not present in significant amounts in healthy individuals.

cluster_biomarkers Accumulated Biomarkers Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HIVA 3-Hydroxyisovaleric acid Methylcrotonyl_CoA->HIVA HMG_CoA HMG_CoA Methylglutaconyl_CoA->HMG_CoA MG_acid 3-Methylglutaconic acid Methylglutaconyl_CoA->MG_acid MGlutaric_acid 3-Methylglutaric acid Methylglutaconyl_CoA->MGlutaric_acid HMG_CoA_lyase HMG-CoA Lyase (Deficient) HMG_CoA->HMG_CoA_lyase HMG_acid 3-Hydroxy-3-methylglutaric acid HMG_CoA->HMG_acid Acetyl_CoA_Acetoacetate Acetyl-CoA + Acetoacetate HMG_CoA_lyase->Acetyl_CoA_Acetoacetate Blocked cluster_analytical Analytical Workflow cluster_validation Validation Steps for a Novel Biomarker Urine_Sample Urine Sample Extraction Organic Acid Extraction Urine_Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis and Interpretation GC_MS->Data_Analysis Diagnosis Diagnosis Data_Analysis->Diagnosis Hypothesis Hypothesis Generation (e.g., this compound is a metabolite) Method_Dev Analytical Method Development (Isomer-specific) Hypothesis->Method_Dev Patient_Studies Analysis in Patient Samples (HMG-CoA lyase deficient vs. Controls) Method_Dev->Patient_Studies Clinical_Corr Correlation with Clinical Severity Patient_Studies->Clinical_Corr Validation Clinical Validation (Sensitivity, Specificity) Clinical_Corr->Validation

Sources

Leitfaden zur Verifizierung des Wirkmechanismus: Ein vergleichender Ansatz für 3-Methylpent-2-ensäure mittels genetischer Knockout-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier ist ein umfassender Leitfaden zur Verifizierung des Wirkmechanismus von 3-Methylpent-2-ensäure, der speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurde.

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet eine detaillierte Untersuchung der Methoden zur Validierung des Wirkmechanismus (Mechanism of Action, MoA) von niedermolekularen Verbindungen, wobei der Schwerpunkt auf 3-Methylpent-2-ensäure als Fallstudie liegt. Wir werden die zentrale Rolle von genetischen Knockout-Studien als Goldstandard untersuchen und diese mit alternativen und komplementären Techniken vergleichen, um eine robuste, validierte Strategie zur Zielidentifizierung zu gewährleisten.

Einführung: Die Herausforderung bei der MoA-Bestimmung von 3-Methylpent-2-ensäure

3-Methylpent-2-ensäure ist eine methylverzweigte Fettsäure, deren spezifische biologische Rolle und molekularer Wirkmechanismus in der Literatur noch nicht umfassend charakterisiert sind.[1][2] Für die Arzneimittelentwicklung ist das Verständnis des MoA von entscheidender Bedeutung, da es die Grundlage für Wirksamkeit, Sicherheit und die Identifizierung von Biomarkern bildet.[3]

Für die Zwecke dieses Leitfadens stellen wir die Hypothese auf, dass 3-Methylpent-2-ensäure seine zelluläre Wirkung durch die Hemmung eines spezifischen Enzyms entfaltet, das wir als "Enzym X" bezeichnen. Dieses hypothetische Enzym ist Teil eines wichtigen Stoffwechselweges, der für das Überleben von Krebszellen entscheidend ist. Unser Ziel ist es, diese Hypothese rigoros zu testen und zu validieren.

Teil 1: Der Goldstandard – Genetischer Knockout zur Zielvalidierung

Die endgültigste Methode, um nachzuweisen, dass ein Protein das Ziel einer Verbindung ist, besteht darin, das kodierende Gen vollständig aus dem Genom zu entfernen. Wenn die Verbindung in Zellen, denen das Zielprotein fehlt, ihre Wirkung verliert, ist dies ein starker Beweis für eine On-Target-Wirkung.

Die Kausalität hinter der Wahl des Knockouts

Im Gegensatz zu Methoden, die nur die Genexpression reduzieren (Knockdown), eliminiert ein genetischer Knockout (KO) die Genfunktion vollständig.[4][5] Dies verhindert Probleme mit verbleibender Restproteinaktivität und liefert ein klares, interpretierbares Ergebnis. Die CRISPR/Cas9-Technologie hat diesen Ansatz revolutioniert, indem sie eine effiziente und präzise Geneditierung ermöglicht.[4] Das System verwendet eine guide-RNA (gRNA), um die Cas9-Nuklease an eine bestimmte Stelle im Genom zu leiten, wo sie einen Doppelstrangbruch (DSB) erzeugt. Die zelleigene fehleranfällige Reparatur durch nicht-homologe Endverknüpfung (NHEJ) führt oft zu kleinen Insertionen oder Deletionen (Indels), die eine Frameshift-Mutation verursachen und so die Proteinexpression effektiv ausschalten.[4]

Der Prozess zur Erstellung und Validierung einer Knockout-Zelllinie ist ein mehrstufiger Prozess, der eine sorgfältige Planung und strenge Qualitätskontrollen erfordert.

G cluster_0 Phase 1: Design & Konstruktion cluster_1 Phase 2: Zell-Engineering cluster_2 Phase 3: Validierung a sgRNA-Design für Gen X b Klonierung in Cas9-Expressionsvektor a->b c Transfektion der Zielzellen b->c d Antibiotika-Selektion / FACS-Sortierung c->d e Einzelzell-Klonierung d->e f Genomische Validierung (Sequenzierung) e->f g Proteinvalidierung (Western Blot) f->g h Phänotypisches Screening g->h i Validierte Gen X KO-Zelllinie h->i

Abbildung 1: Workflow zur Erstellung einer validierten CRISPR-Knockout-Zelllinie.

Dieses Protokoll beschreibt ein autovalidierendes System, bei dem jeder Schritt den Erfolg des vorherigen bestätigt.

Schritt 1: Design und Klonierung von sgRNAs (ca. 1 Woche)

  • Design: Verwenden Sie Online-Tools (z. B. CHOPCHOP, Benchling), um 2-3 sgRNAs zu entwerfen, die auf ein frühes Exon von Gen X abzielen. Dies maximiert die Wahrscheinlichkeit einer funktionsunfähigen Frameshift-Mutation.[6] Wählen Sie sgRNAs mit hohen On-Target- und niedrigen Off-Target-Scores.

  • Synthese: Bestellen Sie Oligonukleotide, die den sgRNA-Sequenzen entsprechen.

  • Klonierung: Ligieren Sie die Oligonukleotid-Paare in einen Vektor, der sowohl Cas9 als auch einen Selektionsmarker (z. B. Puromycin-Resistenz) exprimiert.

  • Verifizierung: Bestätigen Sie die korrekte Insertion durch Sanger-Sequenzierung des Vektors.

Schritt 2: Generierung von Knockout-Zelllinien (ca. 3-4 Wochen)

  • Transfektion: Transfizieren Sie die Ziel-Krebszelllinie (z. B. A549) mit dem sgRNA/Cas9-Vektor mittels Lipofektion oder Elektroporation.

  • Selektion: 24-48 Stunden nach der Transfektion beginnen Sie mit der Selektion der Zellen durch Zugabe von Puromycin zum Kulturmedium.

  • Erstellung einer polyklonalen Population: Expandieren Sie die überlebenden Zellen, um eine gemischte Population von editierten und nicht-editierten Zellen zu erhalten.

  • Einzelzell-Klonierung: Verdünnen Sie die polyklonale Population auf eine Konzentration von einer Zelle pro Well in einer 96-Well-Platte, um monoklonale Kolonien zu züchten.

Schritt 3: Umfassende Validierung der monoklonalen Linien (ca. 2-3 Wochen)

  • Genomische Validierung:

    • Extrahieren Sie genomische DNA aus jeder expandierten monoklonalen Kolonie.

    • Führen Sie eine PCR durch, um die Zielregion von Gen X zu amplifizieren.

    • Analysieren Sie die PCR-Produkte mittels Sanger-Sequenzierung. Erfolgreiche Knockout-Klone zeigen überlagerte Sequenzspuren nach der Zielstelle, was auf biallelische Indel-Mutationen hindeutet.[7] Für eine eindeutige Charakterisierung kann eine Klonierung der PCR-Produkte (TA-Cloning) mit anschließender Sequenzierung mehrerer Klone erforderlich sein.

  • Proteinvalidierung (Der entscheidende Beweis):

    • Bereiten Sie Lysate aus den genomisch validierten Klonen und der Wildtyp-Kontrollzelllinie (WT) vor.

    • Führen Sie einen Western Blot mit einem validierten Antikörper gegen das Enzym X durch. Ein echter Knockout-Klon zeigt kein nachweisbares Proteinband im Vergleich zur robusten Bande in der WT-Kontrolle.[8][9] Dies ist der wichtigste Schritt zur Bestätigung des Funktionsverlusts.

  • Phänotypische Analyse:

    • Behandeln Sie die validierte Gen X KO-Zelllinie und die WT-Zelllinie mit einer Dosis-Wirkungs-Kurve von 3-Methylpent-2-ensäure.

    • Messen Sie die zelluläre Lebensfähigkeit (z. B. mittels CellTiter-Glo Assay).

    • Erwartetes Ergebnis: Die WT-Zellen sollten eine dosisabhängige Abnahme der Lebensfähigkeit zeigen, während die KO-Zellen gegenüber der Verbindung resistent sein sollten, da ihr Ziel bereits fehlt.

Teil 2: Vergleichende Analyse – Alternative und komplementäre Ansätze

Obwohl der Knockout der Goldstandard ist, bieten andere Methoden wertvolle, oft orthogonale Informationen, die das Vertrauen in die MoA-Hypothese stärken.[5]

G cluster_genetic Genetische Perturbation cluster_chemical Chemische Perturbation center Validierung des Ziels 'Enzym X' knockout Gen-Knockout (CRISPR) Vorteil: Vollständiger Funktionsverlust Nachteil: Zeitaufwendig, potenzielle Kompensation center->knockout definitiv knockdown Gen-Knockdown (RNAi, CRISPRi) Vorteil: Schnell, anpassbar Nachteil: Unvollständig, Off-Target-Effekte center->knockdown indirekt inhibitor Pharmakologischer Inhibitor Vorteil: Zeitlich steuerbar, therapeutisch relevant Nachteil: Off-Target-Effekte, Verfügbarkeit center->inhibitor orthogonal

Abbildung 2: Logische Beziehung zwischen verschiedenen Ansätzen zur Zielvalidierung.

MethodeMechanismusVorteileNachteile
Genetischer Knockout (CRISPR) Dauerhafte Entfernung der Genfunktion durch genomische Indels.[8]Endgültiger Beweis für die Genfunktion; stabiles Modell.Zeit- und arbeitsintensiv; potenzielle genetische Kompensationsmechanismen.[10]
RNA-Interferenz (RNAi) Post-transkriptionelle Reduktion der mRNA-Spiegel mittels siRNA/shRNA.[11]Schnell und für Hochdurchsatz-Screenings geeignet.Unvollständiger Knockdown; hohe Wahrscheinlichkeit von Off-Target-Effekten.
CRISPR-Interferenz (CRISPRi) Transkriptionelle Repression durch ein an dCas9 fusioniertes Repressordomän.[5]Hohe Spezifität; anpassbare und reversible Genrepression.Erfordert die Expression eines großen dCas9-Fusionsproteins.
Pharmakologische Hemmung Direkte Hemmung der Proteinfunktion durch einen niedermolekularen Inhibitor.Zeitliche Kontrolle; ahmt die therapeutische Intervention nach.Off-Target-Effekte des Inhibitors können Ergebnisse verfälschen; nicht für jedes Ziel verfügbar.[12]

Die Durchführung von Experimenten mit einer Kombination dieser Methoden, ein sogenannter orthogonaler Ansatz, ist die wissenschaftlich fundierteste Strategie.[5] Wenn beispielsweise sowohl der Knockout von Gen X als auch der Knockdown mit zwei verschiedenen siRNAs Resistenz gegen 3-Methylpent-2-ensäure verleihen, stärkt dies das Vertrauen in die Schlussfolgerung erheblich.

Teil 3: Dateninterpretation und Synthese

Die Quantifizierung der Ergebnisse ist entscheidend für den Vergleich der verschiedenen Ansätze.

Tabelle 1: Vergleich der zytotoxischen Aktivität (IC₅₀) von 3-Methylpent-2-ensäure

ZellmodellIC₅₀-Wert (µM)Interpretation
Wildtyp (WT) 1.5Basline-Empfindlichkeit.
Gen X KO > 100Starke Resistenz, was auf eine On-Target-Wirkung hindeutet.
Gen X siRNA #1 25.0Partielle Resistenz aufgrund eines unvollständigen Knockdowns.
Gen X CRISPRi 45.0Deutliche Resistenz, die die Ergebnisse des Knockouts bestätigt.
Kontroll-KO 1.6Keine Veränderung, was die Spezifität des Gen X KO zeigt.

Tabelle 2: Wirkung auf den nachgeschalteten Biomarker (Produkt von Enzym X)

ZellmodellBehandlungBiomarker-Level (% der WT-Kontrolle)
Wildtyp (WT) Vehikel100%
Wildtyp (WT) 3-MPA (5 µM)15%
Gen X KO Vehikel< 1%
Gen X KO 3-MPA (5 µM)< 1%

Diese Daten zeigen, dass 3-Methylpent-2-ensäure (3-MPA) die Produktion des Biomarkers in WT-Zellen hemmt. In den KO-Zellen ist der Biomarker von vornherein nicht vorhanden, und die Behandlung mit der Verbindung hat keinen weiteren Effekt, was die Hypothese des Wirkmechanismus bestätigt.

G substance Substrat A enzyme_X Enzym X (Zielprotein) substance->enzyme_X katalysiert product Produkt B (Biomarker) enzyme_X->product compound 3-Methylpent-2-ensäure compound->enzyme_X inhibiert knockout Genetischer Knockout von Gen X knockout->enzyme_X eliminiert

Abbildung 3: Hypothetischer Stoffwechselweg, der durch 3-Methylpent-2-ensäure gehemmt wird.

Schlussfolgerung und Ausblick

Die Verifizierung des Wirkmechanismus ist ein grundlegender Schritt in der Wirkstoffforschung. Dieser Leitfaden zeigt, dass der genetische Knockout mittels CRISPR/Cas9 eine äußerst leistungsfähige und definitive Methode zur Validierung von Wirkstoffzielen darstellt.[13] Der Schlüssel zum Erfolg liegt in einem rigorosen, mehrstufigen Validierungsprozess, der sowohl die genomische Editierung als auch die vollständige Proteinablation bestätigt.

Für höchste wissenschaftliche Integrität sollte der Knockout-Ansatz jedoch nicht isoliert betrachtet werden. Die vergleichende Analyse mit orthogonalen Methoden wie RNAi, CRISPRi und, falls verfügbar, spezifischen pharmakologischen Inhibitoren bietet ein umfassenderes und zuverlässigeres Bild des Wirkmechanismus.[5] Durch die Synthese der Daten aus diesen verschiedenen Ansätzen können Forscher das Vertrauen in ihre MoA-Hypothese maximieren und eine solide Grundlage für die weitere präklinische und klinische Entwicklung schaffen.

Referenzen

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. CD Biosynsis. [Link]

  • Review of knockout technology approaches in bacterial drug resistance research. National Institutes of Health (NIH). [Link]

  • Gene Knockout for Drug Screening and Target Identification. MtoZ Biolabs. [Link]

  • CRISPR Cas9 - Screening and Validation Strategies. YouTube. [Link]

  • CRISPR Knockout / Knockin kit Validation. OriGene. [Link]

  • CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Springer Nature. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]

  • 3-methyl-2Z-pentenoic acid. PubChem, National Institutes of Health (NIH). [Link]

  • Applications of Gene Knockout and Knock-in Models in Disease Research. News-Medical. [Link]

  • Overview: Generation of Gene Knockout Mice. National Institutes of Health (NIH). [Link]

  • Is there any method that could increase/decrease expression of particular genes in animals besides knockin/knockout methods? ResearchGate. [Link]

  • (2E)-3-methylpent-2-enoic acid. PubChem, National Institutes of Health (NIH). [Link]

  • 3-Methylpent-2-enoic acid. PubChem, National Institutes of Health (NIH). [Link]

  • (2e)-3-methylpent-2-enoic acid (NP0243842). NP-MRD. [Link]

  • Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout. Research Communities by Springer Nature. [Link]

  • 3-Methylpent-3-enoic acid. PubChem, National Institutes of Health (NIH). [Link]

  • Genetic compensation: A phenomenon in search of mechanisms. National Institutes of Health (NIH). [Link]

  • 3-Methyl-3-penten-2-one. Wikipedia. [Link]

  • Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. PubMed, National Institutes of Health (NIH). [Link]

  • 3-Ethyl-2-methylpent-2-enoic acid. PubChem, National Institutes of Health (NIH). [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Methylpent-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 3-Methylpent-2-enoic acid, a valuable intermediate in organic synthesis, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This unsaturated carboxylic acid is classified as a hazardous substance, primarily exhibiting the following characteristics:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

A closely related compound, trans-2-Methyl-2-pentenoic acid, is classified as a corrosive solid, causing severe skin burns and eye damage. Given the structural similarities, it is prudent to handle this compound with a similar level of caution.

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a hierarchy of regulations and best practices. In the United States, the Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories. This written program is the cornerstone of laboratory safety, outlining standard operating procedures for the handling and disposal of hazardous chemicals.

The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities comply with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Part 1: Immediate Handling and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Body Protection: A laboratory coat should be worn to protect the skin.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Part 2: Waste Collection and Segregation
  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with corrosive organic acids, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, irritant).

  • Segregation: This waste stream must be segregated from other incompatible waste materials, such as bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.

Part 3: On-Site Neutralization (For Small Quantities Only - with EHS Approval)

For very small quantities of dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step before collection by a licensed waste disposal company. However, this should only be performed by trained personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department. The complex structure of this molecule may present additional hazards during neutralization.

Experimental Protocol for Neutralization (Proceed with Extreme Caution and EHS Approval):

  • Work in a Fume Hood: All neutralization procedures must be conducted within a certified chemical fume hood.

  • Dilution: Slowly add the acidic waste to a large volume of cold water (at least a 1:10 ratio) to dissipate any heat generated.

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).

  • Slow Addition: Slowly and carefully add the basic solution to the diluted acid waste while stirring continuously. Be prepared for the evolution of carbon dioxide gas (effervescence).

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Cooling: If the reaction vessel becomes warm, place it in an ice bath to control the temperature.

  • Final Disposal: Once neutralized, this solution must still be collected as hazardous waste unless your EHS department has specifically approved drain disposal for this neutralized waste stream.

Data Presentation: Common Neutralizing Agents

Neutralizing AgentChemical FormulaStrengthKey Considerations
Sodium BicarbonateNaHCO₃Weak BaseReadily available, produces CO₂ gas.
Sodium CarbonateNa₂CO₃Weak BaseStronger than sodium bicarbonate, produces CO₂ gas.
Sodium HydroxideNaOHStrong BaseHighly exothermic reaction, requires extreme caution.
Part 4: Professional Disposal

For the majority of cases, and for all quantities beyond a few milliliters, the safest and most compliant method of disposal is through a licensed hazardous waste disposal company.

  • Engage a Licensed Vendor: Your institution's EHS department will have contracts with licensed hazardous waste disposal companies.

  • Proper Manifesting: Ensure that the waste is properly manifested according to Department of Transportation (DOT) and EPA regulations. The UN number for a similar corrosive solid, acidic, organic, n.o.s. is UN3261 , with a packing group of II .

  • Scheduled Pick-up: Arrange for a scheduled pick-up of the hazardous waste from your laboratory's designated accumulation area.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect check_quantity Is the quantity very small and a dilute aqueous solution? collect->check_quantity ehs_approval Has EHS approved on-site neutralization? check_quantity->ehs_approval Yes professional_disposal Arrange for Pick-up by a Licensed Hazardous Waste Disposal Company check_quantity->professional_disposal No neutralize Perform Neutralization Protocol with Extreme Caution ehs_approval->neutralize Yes ehs_approval->professional_disposal No collect_neutralized Collect Neutralized Waste in a Labeled Hazardous Waste Container neutralize->collect_neutralized collect_neutralized->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and responsible research environment. By adhering to the principles outlined in this guide—understanding the hazards, utilizing proper PPE, following established collection and segregation protocols, and engaging professional disposal services—we uphold the highest standards of scientific integrity and environmental stewardship. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • PubChem. (2E)-3-methylpent-2-enoic acid. [Link]
  • Chemical-Label.com. This compound. [Link]
  • Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. [Link]
  • Merck Millipore.
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]
  • Occupational Safety and Health Administration.
  • Clean Management Environmental. Hazardous Waste Disposal in Kansas City, Missouri. [Link]
  • HWH Environmental. Hazardous Waste Disposal California. [Link]
  • Safety-Kleen. Waste Services. [Link]
  • Stericycle.
  • Waste Control Specialists. Waste Control and Storage Services in Texas. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-Methylpent-2-enoic acid (CAS No. 19866-50-3). As a compound used in specialized research and development, a thorough understanding of its hazard profile is critical to ensuring the safety of all laboratory personnel. This guide is structured to provide immediate, actionable information, grounded in established safety principles and data from authoritative sources, to support your risk assessment and operational planning.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before any handling of this compound, a comprehensive risk assessment is mandatory. The known hazard classifications for this compound form the basis of our personal protective equipment (PPE) recommendations.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

It is crucial to recognize that while this compound is classified as an irritant, other similar unsaturated carboxylic acids can be corrosive, causing severe skin burns and eye damage.[4] Therefore, a cautious approach, assuming a higher potential for harm, is warranted to ensure the highest level of safety.

The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors or aerosols. The operational plan must therefore focus on creating effective barriers to these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling/Weighing in a Fume Hood Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if work is performed in a certified chemical fume hood.
High-Volume Transfers or Operations with Splash Potential Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatIf vapors cannot be adequately controlled by engineering means, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron and boot coversA NIOSH-approved respirator with an organic vapor cartridge is highly recommended.[5][6]

Rationale for PPE Selection:

  • Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are the minimum requirement.[7] However, for any task with a potential for splashing, chemical splash goggles are essential as they form a seal around the eyes.[8][9] A face shield provides an additional layer of protection for the entire face.[9][10]

  • Hand Protection: Chemical-resistant gloves are mandatory. While nitrile gloves may be suitable for incidental contact, for prolonged handling or in situations with a higher risk of contact, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately if contaminated.[11]

  • Body Protection: A standard laboratory coat provides a basic barrier against incidental contact. For larger-scale work or where splashes are likely, a chemical-resistant apron or suit is necessary to prevent the saturation of clothing.[7]

  • Respiratory Protection: this compound can cause respiratory irritation.[1][2][3] Therefore, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is a suitable choice.[5][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure.

3.1. Preparation and Handling:

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control vapor inhalation.

  • PPE Donning: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Secondary Containment: When transporting the chemical, always use a secondary container to prevent spills in case the primary container fails.

  • Avoid Incompatible Materials: Keep this compound away from strong bases, oxidizing agents, and reducing agents to prevent vigorous reactions.[12]

3.2. Spill Response:

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[13] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (for acid spills): For small spills, cautiously neutralize the acid with a suitable agent like sodium bicarbonate or soda ash.[14][15]

  • Cleanup: Once absorbed and neutralized, carefully scoop the material into a designated, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

Disposal Plan: Ensuring a Safe End-of-Life for Chemical Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation and Collection:

  • Designated Waste Container: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Segregation: Do not mix organic acid waste with other waste streams, particularly bases or oxidizers.[16][17]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").

4.2. Storage and Disposal:

  • Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. The container must be kept closed except when adding waste.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[8] Never dispose of this compound down the drain.[18]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Irritant, Potential Corrosive) prep_start->risk_assessment select_ppe Select Appropriate PPE (Based on Task) risk_assessment->select_ppe don_ppe Don PPE select_ppe->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle_chemical Handle this compound fume_hood->handle_chemical segregate_waste Segregate Waste (Organic Acid Waste) handle_chemical->segregate_waste spill_event Spill Occurs handle_chemical->spill_event Potential Spill label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste contact_ehs Contact EH&S for Disposal store_waste->contact_ehs alert_evacuate Alert & Evacuate Area spill_event->alert_evacuate don_spill_ppe Don Spill-Specific PPE alert_evacuate->don_spill_ppe contain_spill Contain & Neutralize Spill don_spill_ppe->contain_spill cleanup_spill Collect Waste contain_spill->cleanup_spill cleanup_spill->segregate_waste

Caption: Workflow for handling this compound.

References

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